molecular formula C4H10N2O2S B1439569 Pyrrolidine-3-sulfonamide CAS No. 1208507-46-3

Pyrrolidine-3-sulfonamide

Cat. No.: B1439569
CAS No.: 1208507-46-3
M. Wt: 150.2 g/mol
InChI Key: CWWBQWLCPSGMER-UHFFFAOYSA-N
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Description

Pyrrolidine-3-sulfonamide (CAS: 1208507-46-3) is a chiral sulfonamide derivative that serves as a versatile building block in medicinal chemistry and drug discovery research. The pyrrolidine ring is a privileged saturated scaffold that contributes to a three-dimensional structure, which can enhance solubility and improve the druggability of potential drug candidates . Research indicates that compounds containing the pyrrolidine sulfonamide structure have been investigated for their inhibitory activity against enzymes like β-glucosidase, suggesting potential applications in metabolic disease research . Furthermore, synthetic derivatives incorporating this scaffold have demonstrated significant antiplasmodial activity in studies, highlighting its value in the search for new antimalarial agents . This compound is provided for research and further manufacturing purposes only. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all safe laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrrolidine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S/c5-9(7,8)4-1-2-6-3-4/h4,6H,1-3H2,(H2,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWBQWLCPSGMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208507-46-3
Record name pyrrolidine-3-sulfonamide
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Foundational & Exploratory

"synthesis and characterization of novel Pyrrolidine-3-sulfonamide analogs"

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis and Characterization of Novel Pyrrolidine-3-sulfonamide Analogs

Part 1: Strategic Introduction & Retrosynthetic Logic

The this compound scaffold represents a privileged pharmacophore in modern medicinal chemistry, offering a unique combination of sp³-rich complexity and vectoral rigidity. Unlike planar aromatic systems, the pyrrolidine ring introduces "pseudorotation"—a dynamic conformational flexibility that allows substituents to scan 3D biological space, enhancing binding affinity for targets such as DPP-IV (Type 2 Diabetes) , GlyT1 (CNS disorders) , and PfNMT (Malaria) .

As a Senior Application Scientist, I advise against viewing this synthesis as merely "coupling an amine and a chloride." The critical challenge lies in stereochemical integrity and regiocontrol . This guide details the synthesis of the two primary isomeric classes:

  • Class A (N-Sulfonylated): Pyrrolidine-3-NH-SO₂-Ar (The dominant bioactive scaffold).

  • Class B (C-Sulfonylated): Pyrrolidine-3-SO₂-NH-Ar (The "Reverse" sulfonamide; synthetically more demanding but offering novel IP space).

Part 2: Synthesis of the Chiral Core (Self-Validating Protocol)

The foundation of high-quality analogs is the optical purity of the pyrrolidine core. Commercial racemic mixtures often lead to "flat" SAR data. We will synthesize (S)-3-aminopyrrolidine dihydrochloride starting from inexpensive trans-4-hydroxy-L-proline .[1] This route utilizes a "chiral pool" strategy, ensuring >99% ee.

Phase 1: Stereoselective Core Construction

Reaction Logic: We must excise the carboxylic acid (decarboxylation) while inverting the stereocenter at C4 (which becomes C3 in the product) to achieve the desired (S)-configuration.

Step-by-Step Protocol:

  • Decarboxylation (The Cyclohexenone Method):

    • Reagents: Trans-4-hydroxy-L-proline (1.0 eq), 2-cyclohexen-1-one (0.1 eq), Cyclohexanol (solvent).

    • Procedure: Heat the mixture to 155°C for 6 hours. The enone acts as a catalyst to facilitate the loss of CO₂ via a Schiff base intermediate.

    • Checkpoint: Monitor CO₂ evolution. Completion is marked by the disappearance of the starting amino acid on TLC (ninhydrin stain).

    • Purification: Vacuum distillation or direct Boc-protection in the next step (telescoping is recommended to avoid handling the hygroscopic amine).

  • Protection & Activation:

    • Reagents: (Boc)₂O (1.1 eq), Et₃N (2.5 eq), MsCl (Methanesulfonyl chloride, 1.2 eq), DCM.

    • Procedure: React the crude amine with (Boc)₂O to form N-Boc-3-hydroxypyrrolidine. Cool to 0°C, add Et₃N, then dropwise add MsCl.

    • Why? The mesylate (OMs) transforms the hydroxyl into a potent leaving group, setting the stage for Sₙ2 inversion.

  • Stereochemical Inversion (The Azide Displacement):

    • Reagents: NaN₃ (2.0 eq), DMF, 80°C.

    • Mechanism:[1][2] The azide ion attacks the carbon bearing the OMs group from the backside, inverting the configuration from (R) to (S).

    • Safety Note: Sodium azide is toxic and potentially explosive. Use a blast shield and quench with sodium nitrite/sulfuric acid.

  • Staudinger Reduction (The Clean Finish):

    • Reagents: PPh₃ (1.5 eq), THF/H₂O (10:1).

    • Procedure: Add triphenylphosphine.[1][3] Evolution of N₂ gas indicates reduction of the azide to the phosphazene, which hydrolyzes to the amine.

    • Workup: Acidify with HCl in dioxane to precipitate (S)-3-aminopyrrolidine dihydrochloride as a white solid.

Visualization of Core Synthesis:

CoreSynthesis Start Trans-4-Hydroxy-L-Proline (Chiral Pool) Step1 Decarboxylation (Cat. 2-Cyclohexenone) Start->Step1 -CO2 Step2 Activation (Boc-Protection + MsCl) Step1->Step2 Intermediate Step3 S_N2 Inversion (NaN3, DMF, 80°C) Step2->Step3 Stereocenter Inversion (R -> S) End (S)-3-Aminopyrrolidine (Target Scaffold) Step3->End Staudinger Reduction (PPh3, H2O)

Figure 1: Stereoselective synthesis of the (S)-3-aminopyrrolidine core via decarboxylation and Sₙ2 inversion.

Part 3: Divergent Synthesis of Sulfonamide Analogs

With the core in hand, we diverge to create the library.

Route A: The Classical Sulfonamide (Nucleophilic Amine)

Target:N-Boc-Pyrrolidine-3-NH-SO₂-Ar

This is the standard route for GlyT1 and DPP-IV inhibitors.

  • Coupling Protocol:

    • Suspend (S)-3-aminopyrrolidine dihydrochloride (1 mmol) in dry DCM (5 mL).

    • Add DIPEA (4 mmol) . Crucial: You need 2 eq to neutralize the HCl salt and 1 eq to scavenge the HCl generated during coupling.

    • Cool to 0°C. Add Aryl Sulfonyl Chloride (1.1 mmol) dropwise.

    • Stir at RT for 4 hours.

  • Purification:

    • Wash with 1M HCl (to remove unreacted amine) and sat. NaHCO₃ (to remove sulfonyl chloride byproducts).

    • Recrystallize from EtOAc/Hexane.

Route B: The "Reverse" Sulfonamide (Novelty Route)

Target:N-Boc-Pyrrolidine-3-SO₂-NH-Ar

This route is "novel" because aliphatic sulfonyl chlorides are unstable. We generate the sulfonyl chloride in situ from a thiol.

  • Thiol Formation:

    • Start with the Mesylate intermediate from Phase 1.

    • Displace with Potassium Thioacetate (KSAc) instead of Azide.

    • Hydrolyze (NaOMe/MeOH) to get (S)-3-mercaptopyrrolidine .

  • Oxidative Chlorination (The Critical Step):

    • Reagents: N-Chlorosuccinimide (NCS), HCl (2M), Acetonitrile, <10°C.

    • Mechanism:[1][2] The thiol is oxidized to the sulfonyl chloride (R-SO₂Cl) without isolating the unstable intermediate.

  • Immediate Coupling:

    • Add the aniline/amine of choice immediately to the reaction mixture with excess base (Pyridine).

Visualization of Divergent Pathways:

DivergentSynthesis cluster_A Route A: Classical (N-Sulfonylated) cluster_B Route B: Reverse (C-Sulfonylated) Core Activated Core (3-Mesyloxy-Pyrrolidine) Azide Azide Displacement Core->Azide Thio Thioacetate Displacement Core->Thio Amine 3-Amino-Pyrrolidine Azide->Amine Reduction FinalA Target A: Pyrrolidine-3-NH-SO2-Ar Amine->FinalA + Ar-SO2Cl SulfCl Oxidative Chlorination (NCS/HCl -> R-SO2Cl) Thio->SulfCl Hydrolysis + Oxidation FinalB Target B: Pyrrolidine-3-SO2-NH-Ar SulfCl->FinalB + Ar-NH2

Figure 2: Divergent synthesis strategies for accessing both sulfonamide regioisomers.

Part 4: Characterization & Data Interpretation

A self-validating system requires rigorous checks. Do not rely solely on MS.

NMR Diagnostics (¹H NMR, 400 MHz, DMSO-d₆)
Signal RegionMultiplicityInterpretation & Causality
δ 7.2 - 8.0 MultipletsAryl Protons: Confirms successful coupling of the sulfonamide tail.
δ 7.8 - 8.2 Broad Singlet-NH-SO₂-: The sulfonamide proton. Exchangeable with D₂O. Diagnostic: If this is missing, you likely alkylated the sulfonamide nitrogen (over-reaction).
δ 3.8 - 4.1 MultipletH-3 (Chiral Center): This proton shifts significantly depending on substitution. In Route A (NH-SO₂), it appears upfield (~3.8 ppm). In Route B (SO₂-NH), the electron-withdrawing sulfonyl group shifts it downfield (>4.0 ppm).
δ 1.3 - 1.4 Singlet (9H)Boc Group: Confirming N-protection is intact. Loss of this signal implies premature deprotection.
Troubleshooting Common Failures
  • Issue: Low yield in Route A coupling.

    • Cause: Formation of bis-sulfonamide (R-N(SO₂Ar)₂).

    • Fix: Use strictly 1.0 eq of sulfonyl chloride and keep temperature <0°C during addition.

  • Issue: Racemization of the core.

    • Cause: High temperature during the Sₙ2 displacement or basic hydrolysis.

    • Check: Run Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).

References

  • Stereoselective Synthesis of Pyrrolidine Precursors

    • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors[4]

    • Source: MDPI Molecules, 2021
    • URL:[Link]

  • Title: Synthesis method of (S)-3-amino pyrrolidine dihydrochloride (Patent CN102531987A)
  • Biological Relevance (GlyT1 Inhibitors)

    • Title: Design, Synthesis and Biological Evaluation of 3,4–Disubstituted Pyrrolidine Sulfonamides[5]

    • Source: Journal of Medicinal Chemistry (via NIH)
    • URL:[Link]

  • Sulfonyl Chloride Synthesis Strategies

    • Title: Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry

    • Source: Sigma-Aldrich Technical Review

Sources

Introduction: The Strategic Importance of the Pyrrolidine-3-sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Pyrrolidine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, prized for its ability to explore three-dimensional space and introduce stereochemical complexity, which is crucial for selective interaction with biological targets.[1] When functionalized with a sulfonamide group at the 3-position, the resulting this compound scaffold becomes a highly versatile building block for drug discovery.[2] The sulfonamide moiety itself is a privileged functional group, known for its stability, hydrogen bonding capabilities, and its presence in a wide array of approved therapeutic agents, from antibacterials to treatments for cancer and diabetes.[3][4][5]

A profound understanding of the physicochemical properties of this core structure is not merely an academic exercise; it is a fundamental prerequisite for successful drug design.[6][7] These properties—such as acidity, lipophilicity, and solubility—govern a candidate molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately dictating its bioavailability, efficacy, and safety.[8][9] This guide offers a detailed examination of the core physicochemical attributes of this compound, provides validated experimental protocols for their determination, and contextualizes their impact on drug development.

Core Physicochemical Profile

A quantitative summary of the key physicochemical properties of this compound provides a foundational dataset for computational modeling and initial lead optimization strategies. The values presented below are primarily computed properties, which serve as excellent predictors in the early stages of discovery.

PropertyValueSource
Molecular Formula C₄H₁₀N₂O₂S[10][11]
Molecular Weight 150.20 g/mol [10][11]
cLogP (Octanol-Water Partition Coefficient) -1.3[10][11]
Topological Polar Surface Area (TPSA) 80.6 Ų[10]
Hydrogen Bond Donors 2[10][11]
Hydrogen Bond Acceptors 4[10]
Rotatable Bonds 1[10][11]
IUPAC Name This compound[10]

Structural and Physicochemical Deep Dive

Molecular Structure and Stereochemistry

This compound consists of a saturated five-membered aliphatic heterocycle (the pyrrolidine ring) with a primary sulfonamide group (-SO₂NH₂) attached to one of the carbon atoms.[2] The non-planar, puckered nature of the pyrrolidine ring allows for a greater exploration of three-dimensional space compared to flat aromatic systems, a feature that can enhance binding affinity and selectivity for protein targets.[1]

The carbon at the 3-position is a chiral center, meaning this compound can exist as two distinct enantiomers, (S)- and (R)-Pyrrolidine-3-sulfonamide. This stereogenicity is of paramount importance, as different stereoisomers can exhibit vastly different biological activities and metabolic profiles due to the enantioselective nature of biological receptors.[1]

cluster_0 This compound Structure C1 CH₂ C2 CH₂ C1->C2 N NH C2->N C4 CH₂ N->C4 C3 CH C3->C1 S S C3->S C4->C3 O1 O S->O1 = O2 O S->O2 = N2 NH₂ S->N2

Caption: 2D structure of this compound.

Ionization Profile (pKa)

The molecule possesses two ionizable sites:

  • The Pyrrolidine Nitrogen: This secondary amine is basic and will be protonated at low pH. The conjugate acid of the parent pyrrolidine ring has a pKa of approximately 11.27.[12][13] This strong basicity ensures that at physiological pH (~7.4), the pyrrolidine ring will be predominantly in its protonated, cationic form.

  • The Sulfonamide Group: The N-H protons of the primary sulfonamide are weakly acidic. For many simple sulfonamides, the pKa falls in the range of 8.5 to 10.5.[14]

This dual ionic character is critical. The positive charge on the pyrrolidine ring at physiological pH significantly enhances aqueous solubility. The ability of the sulfonamide to act as a hydrogen bond donor is also a key feature for molecular recognition at a target binding site.

Lipophilicity (logP) and Solubility

Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a crucial determinant of its ADME properties.[15] this compound has a calculated logP (cLogP) of -1.3, indicating that it is a highly polar, hydrophilic molecule.[10][11]

Implications:

  • High Aqueous Solubility: The negative logP value, combined with the basic nitrogen and polar sulfonamide group, predicts excellent solubility in aqueous media. This is advantageous for formulation and for ensuring sufficient concentration in the bloodstream.[16]

  • Low Membrane Permeability: The high polarity suggests that passive diffusion across lipid bilayer membranes (like the intestinal wall or the blood-brain barrier) may be limited. Medicinal chemists often modify such scaffolds by adding lipophilic groups to balance these properties and achieve optimal permeability.[1]

Authoritative Experimental Protocols

To ensure the trustworthiness and reproducibility of research, the following sections detail standardized, self-validating protocols for determining the key physicochemical properties of this compound and its derivatives.

Protocol 1: Determination of pKa by Potentiometric Titration

Causality: Potentiometric titration is a robust and direct method for determining the pKa of ionizable groups. It works by monitoring the change in pH of a solution as a titrant of known concentration is added, allowing for the precise identification of the inflection points corresponding to the pKa values.

Step-by-Step Methodology:

  • Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. Include a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Titration Setup: Calibrate a pH electrode and meter using standard buffers (pH 4, 7, and 10). Place the sample solution in a thermostatted vessel at 25°C and immerse the pH electrode.

  • Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.02 mL). Record the pH after each addition, ensuring the reading stabilizes. Continue well past the first equivalence point to map the full titration curve for the basic pyrrolidine nitrogen.

  • Basic Titration: In a separate experiment, titrate a fresh sample solution with standardized sodium hydroxide (e.g., 0.1 M NaOH) to determine the pKa of the acidic sulfonamide proton.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point. Alternatively, use the first derivative of the plot (ΔpH/ΔV) to precisely locate the equivalence point(s).

start Start: Calibrate pH Meter prep Prepare Analyte Solution (Compound in 0.15 M KCl) start->prep titrate Titrate with Standardized Acid/Base (e.g., 0.1 M HCl) prep->titrate record Record pH after each addition titrate->record record->titrate Add next increment plot Plot pH vs. Titrant Volume record->plot Titration complete analyze Analyze Curve: pKa = pH at half-equivalence point plot->analyze end_node End: pKa Value Determined analyze->end_node

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 2: Determination of logP by the Shake-Flask Method (OECD 107)

Causality: This is the "gold standard" method for logP determination. It directly measures the equilibrium partitioning of a solute between two immiscible liquid phases, n-octanol and water, providing a definitive measure of its lipophilicity.

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate. Use the appropriate phase for all dilutions and blanks.

  • Stock Solution: Prepare a stock solution of this compound in the phase in which it is more soluble (in this case, water). The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous stock solution. The volume ratio can be adjusted based on the expected logP.

  • Equilibration: Shake the vessel vigorously for a set period (e.g., 30 minutes) at a constant temperature (25°C) to allow equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC-UV.

  • Calculation: Calculate the logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

start Start: Pre-saturate Octanol & Water prep Prepare Stock Solution in Aqueous Phase start->prep mix Combine Octanol & Aqueous Stock in Separatory Funnel prep->mix shake Shake to Reach Equilibrium mix->shake separate Centrifuge for Phase Separation shake->separate quantify Quantify Compound Concentration in Each Phase (HPLC/UV) separate->quantify calc Calculate: logP = log([C]oct / [C]aq) quantify->calc end_node End: logP Value Determined calc->end_node

Caption: Workflow for logP determination via the shake-flask method.

Conclusion: A Versatile Scaffold for Rational Drug Design

This compound is a foundational scaffold whose physicochemical properties make it an attractive starting point for drug discovery programs targeting a wide range of diseases, including cancer, viral infections, and diabetes.[2][17][18] Its inherent hydrophilicity, defined stereochemistry, and dual hydrogen bonding capabilities provide a rich molecular canvas. The key to unlocking its full potential lies in the strategic modification of this core structure to fine-tune its physicochemical profile. By balancing polarity and lipophilicity, medicinal chemists can optimize the ADME properties of its derivatives, transforming this versatile building block into next-generation therapeutics. The robust experimental protocols detailed herein provide the necessary tools to guide these optimization efforts with precision and scientific integrity.

References

  • Benchchem. (n.d.). pyrrolidin-3-ylmethanesulfonamide | 95596-30-8.
  • ChemicalBook. (2022). Uses and Properties of Pyrrolidine.
  • Wikipedia. (n.d.). Pyrrolidine.
  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
  • Exposome-Explorer - IARC. (n.d.). Pyrrolidine (Compound).
  • PubChem. (n.d.). This compound | C4H10N2O2S | CID 45792639.
  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • PubMed Central. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities.
  • ChemScene. (n.d.). 2166172-50-3 | (S)-Pyrrolidine-3-sulfonamide.
  • Vulcanchem. (n.d.). 3-(Pyrrolidine-1-sulfonyl)pyrrolidine hydrochloride - 1394704-91-6.
  • ResearchGate. (n.d.). The pK a values of the sulfonamides studied.
  • ChemScene. (n.d.). 1394889-03-2 | 1-(Pyrrolidin-3-ylsulfonyl)pyrrolidine.
  • PubMed. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents.
  • ResearchGate. (2015). Importance of Physicochemical Properties In Drug Discovery.
  • PubMed. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space.
  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • ResearchGate. (n.d.). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview.
  • Journal of Bio Innovation. (2023). physicochemical property of drug molecules with respect to drug actions.
  • PubMed Central. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.

Sources

The Structure-Activity Relationship of Pyrrolidine-3-Sulfonamide Derivatives as Dipeptidyl Peptidase-IV Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidine-3-Sulfonamide Scaffold in the Pursuit of Novel DPP-IV Inhibitors

The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its conformational flexibility and its role as a versatile scaffold in a multitude of clinically significant molecules.[1] When functionalized with a sulfonamide group, particularly at the 3-position, it gives rise to a class of compounds with significant therapeutic potential. This guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound derivatives, with a specific focus on their activity as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV).

DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[2][3] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[4] This mechanism has established DPP-IV inhibitors as a valuable therapeutic class for the management of type 2 diabetes mellitus.[5][6]

This technical guide will dissect the key structural features of the this compound scaffold that govern its inhibitory potency against DPP-IV, drawing upon field-proven insights to explain the causality behind experimental design and synthetic choices.

Core Structure-Activity Relationship (SAR) Insights

The inhibitory activity of this compound derivatives against DPP-IV is intricately linked to the nature and orientation of substituents on both the pyrrolidine ring and the sulfonamide moiety. The sulfonamide group, in this context, often acts as a bioisostere for a carboxylic acid, offering advantages in terms of metabolic stability and membrane permeability.[7][8]

The Pyrrolidine Core and N-Substitution

The pyrrolidine ring serves as the central scaffold, orienting the key interacting groups within the DPP-IV active site. The nitrogen of the pyrrolidine ring is a critical point for modification.

  • N-Acylation/Alkylation: The nature of the substituent on the pyrrolidine nitrogen is paramount for activity. Large, hydrophobic, and structurally complex groups are generally favored. For instance, the introduction of a substituted benzoyl group can significantly enhance potency. This is exemplified by the potent DPP-IV inhibitor, compound 9a , which features a (2,5-dichlorophenyl)acetyl group and exhibits an IC50 of 41.17 nM.[9] The dichlorophenyl moiety likely engages in favorable hydrophobic interactions within a sub-pocket of the DPP-IV active site.

  • Stereochemistry: The stereochemistry of the pyrrolidine ring, particularly at the 3-position, can have a profound impact on biological activity. The spatial arrangement of the sulfonamide group dictates its ability to form key hydrogen bonds and other interactions within the enzyme's active site.

The 3-Sulfonamide Moiety

The sulfonamide group at the 3-position of the pyrrolidine ring is a key pharmacophoric element, often involved in crucial hydrogen bonding interactions with amino acid residues in the S2 pocket of DPP-IV.

  • Substitution on the Sulfonamide Nitrogen: Modifications at the N-position of the sulfonamide group offer a vector for exploring additional binding interactions. Small, polar groups can enhance solubility and introduce new hydrogen bonding opportunities.

  • Aryl vs. Alkyl Sulfonamides: The choice between an aryl or alkyl group attached to the sulfonyl function influences the electronic properties and steric bulk of the inhibitor. Aryl sulfonamides can participate in π-stacking interactions, while alkyl sulfonamides offer greater conformational flexibility.

Bioisosteric Considerations

The design of this compound DPP-IV inhibitors is a prime example of successful bioisosteric replacement. The sulfonamide group effectively mimics the key interactions of a carboxylic acid, a common feature in many enzyme inhibitors, while often improving the overall druglike properties of the molecule.[10][11]

Data Summary: Potency of Pyrrolidine-Sulfonamide Derivatives

The following table summarizes the reported in vitro potency of a key pyrrolidine-sulfonamide derivative against DPP-IV, highlighting the effectiveness of this scaffold.

Compound IDStructureDPP-IV IC50 (nM)Reference
9a 1-((2,5-dichlorophenyl)acetyl)-N-(cyanomethyl)this compound41.17[9]

This data underscores the potential of the this compound scaffold in achieving potent DPP-IV inhibition.

Experimental Protocols

General Synthetic Pathway for this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step sequence starting from a suitable pyrrolidine precursor. The following is a generalized protocol based on established synthetic methodologies.[12][13]

Synthetic_Pathway Start Pyrrolidine-3-carboxylic acid Intermediate1 Pyrrolidine-3-sulfonyl chloride Start->Intermediate1 1. SOCl₂ 2. Oxidation Intermediate2 This compound Intermediate1->Intermediate2 NH₃ or Amine Final_Product N-substituted this compound derivative Intermediate2->Final_Product Acylation/Alkylation of Pyrrolidine-N

Figure 1: General synthetic scheme for this compound derivatives.

Step-by-Step Methodology:

  • Sulfonyl Chloride Formation: Pyrrolidine-3-carboxylic acid is converted to the corresponding sulfonyl chloride. This can be achieved through a series of reactions, often involving initial conversion to a thioacetate followed by oxidative chlorination.

  • Sulfonamide Synthesis: The resulting pyrrolidine-3-sulfonyl chloride is then reacted with ammonia or a primary/secondary amine to form the desired sulfonamide.

  • N-Substitution of the Pyrrolidine Ring: The final step involves the acylation or alkylation of the pyrrolidine nitrogen with a suitable acyl chloride, alkyl halide, or carboxylic acid (using coupling reagents) to introduce the desired substituent. The reaction is typically carried out in the presence of a base to neutralize the acid formed.[6]

In Vitro DPP-IV Inhibition Assay

The evaluation of the inhibitory potency of the synthesized compounds against DPP-IV is crucial for establishing the SAR. A common and reliable method is a fluorescence-based assay using a fluorogenic substrate.[10][14][15]

DPP_IV_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Enzyme DPP-IV Enzyme Solution Incubation Pre-incubation of DPP-IV and Inhibitor Enzyme->Incubation Inhibitor Test Compound (Inhibitor) Inhibitor->Incubation Substrate Gly-Pro-AMC Substrate Reaction_Start Addition of Substrate Substrate->Reaction_Start Incubation->Reaction_Start Measurement Kinetic Fluorescence Measurement (λex=360nm, λem=460nm) Reaction_Start->Measurement Rate_Calculation Calculate Rate of Fluorescence Increase Measurement->Rate_Calculation IC50_Determination Determine IC50 values Rate_Calculation->IC50_Determination

Figure 2: Workflow for the in vitro DPP-IV inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of human recombinant DPP-IV enzyme in a suitable buffer (e.g., Tris-HCl or HEPES).

    • Prepare serial dilutions of the test compounds (this compound derivatives) and a reference inhibitor (e.g., sitagliptin) in the assay buffer.

    • Prepare a solution of the fluorogenic substrate, Gly-Pro-AMC (glycyl-prolyl-7-amino-4-methylcoumarin), in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the DPP-IV enzyme solution to each well.

    • Add the serially diluted test compounds or reference inhibitor to the respective wells. Include control wells with buffer only (no inhibitor).

    • Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding to the enzyme.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (excitation wavelength ~360 nm, emission wavelength ~460 nm).

  • Data Analysis:

    • Calculate the initial rate of the reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by fitting the data to a suitable dose-response curve.

Molecular Modeling and Binding Interactions

Molecular docking studies provide valuable insights into the binding mode of this compound derivatives within the DPP-IV active site, helping to rationalize the observed SAR.[4][11]

Binding_Interactions cluster_inhibitor This compound Inhibitor cluster_dppiv DPP-IV Active Site Pyrrolidine_N_Sub N-Substituent S1_Pocket S1 Pocket (Hydrophobic) Pyrrolidine_N_Sub->S1_Pocket Hydrophobic Interactions Pyrrolidine_Ring Pyrrolidine Ring Pyrrolidine_Ring->S1_Pocket van der Waals Interactions Sulfonamide Sulfonamide Group S2_Pocket S2 Pocket (Polar) Sulfonamide->S2_Pocket Hydrogen Bonding Catalytic_Triad Catalytic Triad (Ser, Asp, His) Sulfonamide->Catalytic_Triad Potential H-Bonding

Figure 3: Key binding interactions of a this compound inhibitor in the DPP-IV active site.

  • S1 Pocket: The N-substituent of the pyrrolidine ring typically occupies the S1 pocket, which is predominantly hydrophobic. This explains the preference for bulky, aromatic groups that can engage in favorable hydrophobic and van der Waals interactions.

  • S2 Pocket: The sulfonamide moiety at the 3-position is well-positioned to interact with the polar residues of the S2 pocket, forming crucial hydrogen bonds that anchor the inhibitor in the active site.

  • Catalytic Triad: While not directly forming covalent bonds in the case of reversible inhibitors, proximity to the catalytic triad (Ser630, Asp708, His740) is important for effective inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the design of potent and selective DPP-IV inhibitors. The SAR studies highlight the critical importance of the N-substituent on the pyrrolidine ring for achieving high affinity, primarily through interactions with the hydrophobic S1 pocket. The 3-sulfonamide group serves as a key hydrogen bonding element, anchoring the molecule within the S2 pocket.

Future research in this area should focus on:

  • Fine-tuning the N-substituent: Exploring a wider range of heterocyclic and polycyclic aromatic systems to maximize interactions within the S1 and S2' pockets.

  • Stereoselective Synthesis: Developing efficient stereoselective synthetic routes to access enantiomerically pure this compound derivatives to fully elucidate the impact of stereochemistry on activity.

  • Pharmacokinetic Optimization: Modulating the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, leading to candidates with favorable in vivo efficacy and safety.

By leveraging the insights from the structure-activity relationships detailed in this guide, researchers can continue to innovate and develop novel this compound-based therapies for the treatment of type 2 diabetes and potentially other metabolic disorders.

References

  • Semantic Scholar. (n.d.). SAFETY PROFILE OF DIPEPTIDYL PEPTIDASE-4 INHIBITORS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Clinical pharmacology of dipeptidyl peptidase 4 inhibitors indicated for the treatment of type 2 diabetes mellitus. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Dipeptidyl Peptidase (DPP)-4 Inhibitors for Type 2 Diabetes Mellitus in Challenging Patient Groups. Retrieved from [Link]

  • MDPI. (n.d.). Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis and SAR of azolopyrimidines as potent and selective dipeptidyl peptidase-4 (DPP4) inhibitors for type 2 diabetes. Retrieved from [Link]

  • Pharmacognosy Journal. (n.d.). Inhibition of Dipeptidyl Peptidase 4 (DPP IV) Activity by Some Indonesia Edible Plants. Retrieved from [Link]

  • PubMed. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Frontiers. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum. Retrieved from [Link]

  • Brieflands. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Bridging the gap with amide linkers: rational design, synthesis, and multi-target evaluation of sulfonamide/acetamide-NSAID hybrids as dual COX-2/5-LOX inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Retrieved from [Link]

  • PubMed. (n.d.). Further Optimization of Sulfonamide Analogs as EP1 Receptor Antagonists: Synthesis and Evaluation of Bioisosteres for the Carboxylic Acid Group. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. Retrieved from [Link]

  • ResearchGate. (n.d.). A DPP4 catalyzed enzymatic reaction of Gly-Pro-AMC to AMC. B DPP4 activity of recombinant DPP4, RPTEC/TERT1 and HUVEC and DPP4 inhibition by 1 µM Sitagliptin. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

  • Diabetes Journal. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. Retrieved from [Link]

  • MDPI. (2024). Computational Modeling of the Interactions between DPP IV and Hemorphins. Retrieved from [Link]

Sources

Exploring the Therapeutic Potential of Pyrrolidine-3-Sulfonamide: A Technical Guide to Developing DPP-IV Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine-3-sulfonamide scaffold has emerged as a privileged structure in modern medicinal chemistry, offering a unique combination of three-dimensional complexity and synthetic tractability. This guide provides an in-depth technical analysis of this scaffold's therapeutic potential, with a focused exploration of its application in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of Type 2 Diabetes (T2D). We will dissect the mechanistic rationale, present key preclinical data, and provide detailed, field-proven experimental workflows for the identification and validation of novel drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical core for next-generation antidiabetic therapies.

The Convergence of Need and Chemistry: DPP-IV and the Pyrrolidine Scaffold

Type 2 Diabetes is a global health crisis characterized by hyperglycemia resulting from insulin resistance and inadequate insulin secretion. A cornerstone of modern T2D therapy is the enhancement of the incretin effect. Incretin hormones, such as glucagon-like peptide-1 (GLP-1), are released from the gut post-meal and potentiate glucose-dependent insulin secretion. However, the therapeutic action of endogenous GLP-1 is fleeting, as it is rapidly inactivated by the serine protease Dipeptidyl Peptidase-IV (DPP-IV).

Inhibition of DPP-IV has therefore become a validated and highly successful therapeutic strategy. By preventing GLP-1 degradation, DPP-IV inhibitors prolong its biological activity, leading to improved glycemic control with a low risk of hypoglycemia. The pyrrolidine ring is a key structural feature in many existing drugs, valued for its ability to improve potency, selectivity, and pharmacokinetic profiles.[1] Its incorporation into a sulfonamide framework creates a powerful pharmacophore for targeting enzyme active sites, making the this compound core an object of significant interest for designing novel DPP-IV inhibitors.[2][3]

Mechanism of Action: Targeted Inhibition of GLP-1 Inactivation

The therapeutic efficacy of pyrrolidine sulfonamide-based candidates hinges on their ability to selectively bind to and inhibit the catalytic activity of the DPP-IV enzyme. The enzyme cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides, with GLP-1 being a primary physiological substrate.

Pyrrolidine sulfonamide derivatives are designed as substrate mimetics. The pyrrolidine ring often mimics the proline residue of the natural substrate, anchoring the inhibitor within the S1 sub-pocket of the DPP-IV active site. The sulfonamide group can form critical hydrogen bond interactions with residues in the active site, contributing to high-affinity binding and potent inhibition. By occupying the active site, the inhibitor prevents DPP-IV from accessing and cleaving GLP-1. This preserves circulating levels of active GLP-1, which can then bind to its receptor (GLP-1R) on pancreatic β-cells, leading to the signaling cascade that enhances insulin synthesis and secretion.

Below is a diagram illustrating the core signaling pathway.

DPP_IV_Inhibition_Pathway cluster_0 Post-Meal Glucose Elevation cluster_1 Incretin Axis cluster_2 Therapeutic Intervention cluster_3 Pancreatic β-Cell Response Nutrient_Ingestion Nutrient Ingestion GLP1_Secretion L-Cells Secrete Active GLP-1 Nutrient_Ingestion->GLP1_Secretion DPP_IV DPP-IV Enzyme GLP1_Secretion->DPP_IV Degradation GLP1_Receptor GLP-1 Receptor (GLP-1R) GLP1_Secretion->GLP1_Receptor Binding Inactive_GLP1 Inactive GLP-1 DPP_IV->Inactive_GLP1 Inhibitor Pyrrolidine Sulfonamide Inhibitor Inhibitor->DPP_IV Inhibition Insulin_Secretion Glucose-Dependent Insulin Secretion GLP1_Receptor->Insulin_Secretion Activation Glycemic_Control Improved Glycemic Control Insulin_Secretion->Glycemic_Control

Caption: DPP-IV inhibition pathway.

Preclinical Efficacy: A Quantitative Look at Inhibition

The true potential of a chemical scaffold is demonstrated through quantitative biological data. Studies have shown that strategic substitution on the pyrrolidine sulfonamide core can yield highly potent and selective DPP-IV inhibitors. The structure-activity relationship (SAR) often reveals that specific aromatic or heterocyclic groups attached to the sulfonamide nitrogen or the pyrrolidine ring can significantly enhance binding affinity.

One study reported a series of novel pyrrolidine sulfonamide derivatives, with the most potent compound, 9a , exhibiting an IC₅₀ value of 41.17 nM against DPP-IV.[3] Another research effort identified compound 23d , which incorporates a 4-trifluorophenyl substitution, as a strong inhibitor with 66.32% inhibition in initial screens and an IC₅₀ of 11.32 µM.[2] These findings validate the scaffold as a viable starting point for hit-to-lead optimization campaigns.

Table 1: In Vitro DPP-IV Inhibitory Activity of Representative Pyrrolidine Sulfonamide Derivatives

Compound ID Key Structural Feature DPP-IV Inhibition IC₅₀ Reference
9a (Structure not detailed) 41.17 nM [3]

| 23d | 4-trifluorophenyl substitution | 11.32 µM |[2] |

This table summarizes publicly available data and serves as an example of the scaffold's potential.

Essential Experimental Workflows

A rigorous, systematic approach to screening and validation is paramount for advancing a chemical series from initial hit to clinical candidate. The following workflows represent a self-validating system, incorporating decision points and counter-screens to ensure data integrity and eliminate artifacts.

Overall Screening Cascade

The path from a compound library to a validated lead involves a multi-stage process. The primary goal is to identify potent, on-target inhibitors and then systematically evaluate their selectivity, cellular activity, and off-target liabilities.

Screening_Cascade Library Compound Library (Pyrrolidine Sulfonamide Derivatives) Primary_Assay Protocol 1: In Vitro DPP-IV Enzymatic Assay (Fluorescence-based) Library->Primary_Assay Potency Determine IC50 Values Primary_Assay->Potency Hits (e.g., >50% Inh.) Selectivity Protocol 2: Selectivity Counter-Screen (DPP-8 & DPP-9) Potency->Selectivity Potent Compounds (e.g., IC50 < 1µM) Cell_Assay Protocol 3: Cell-Based GLP-1 Potentiation Assay Selectivity->Cell_Assay Selective Hits (e.g., >100-fold vs DPP-8/9) Lead_Candidate Validated Lead Candidate (Potent, Selective, Cell-Active) Cell_Assay->Lead_Candidate Cell-Active Hits

Caption: High-level screening cascade for DPP-IV inhibitors.
Protocol 1: Primary In Vitro DPP-IV Inhibition Assay (Fluorescence-Based)

Causality: This assay provides the primary measure of direct enzymatic inhibition. It uses a synthetic substrate that becomes fluorescent upon cleavage by DPP-IV. A reduction in fluorescence signal in the presence of a test compound is directly proportional to its inhibitory activity.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl (100 mM, pH 7.5) with 100 mM NaCl.

    • Enzyme Stock: Recombinant human DPP-IV diluted in assay buffer to 2X final concentration (e.g., 5 ng/mL).

    • Substrate Stock: Gly-Pro-AMC (Aminomethylcoumarin) diluted in assay buffer to 2X final concentration (e.g., 100 µM).

    • Test Compounds: Serially diluted in 100% DMSO, then further diluted in assay buffer to 2X final concentration. Vildagliptin should be used as a positive control.

  • Assay Procedure (96-well black plate):

    • Add 50 µL of 2X test compound or control (DMSO for 0% inhibition, Vildagliptin for 100% inhibition) to appropriate wells.

    • Add 25 µL of 2X DPP-IV enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 25 µL of 2X Gly-Pro-AMC substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the kinetic increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) every 2 minutes for 30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve.

    • Normalize the rates to controls: % Inhibition = 100 * (1 - (V_compound - V_blank) / (V_DMSO - V_blank)).

    • Plot % Inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Selectivity Counter-Screen against DPP-8 and DPP-9

Causality: Inhibition of related proteases, particularly DPP-8 and DPP-9, has been linked to severe toxicities in preclinical models. This counter-screen is a critical, self-validating step to ensure the inhibitor's safety profile by confirming its selectivity for DPP-IV.

Methodology:

  • Protocol Execution: The assay is performed identically to Protocol 1, with the following substitutions:

    • Enzyme: Use recombinant human DPP-8 or DPP-9 instead of DPP-IV.

    • Substrate: While Gly-Pro-AMC can be used, a more specific substrate for DPP-8/9 may be employed if available.

  • Data Analysis:

    • Determine the IC₅₀ values for the test compound against DPP-8 and DPP-9.

    • Calculate the Selectivity Index (SI):

      • SI (DPP-8) = IC₅₀ (DPP-8) / IC₅₀ (DPP-IV)

      • SI (DPP-9) = IC₅₀ (DPP-9) / IC₅₀ (DPP-IV)

  • Progression Criterion: A compound is considered selective and worthy of progression if its SI is >100-fold for both DPP-8 and DPP-9.

Challenges and Future Directions

While the this compound scaffold holds immense promise, drug development is not without challenges. Key areas for future investigation and optimization include:

  • Pharmacokinetics: Ensuring optimal absorption, distribution, metabolism, and excretion (ADME) properties is crucial. Modifications to the scaffold will be necessary to balance potency with drug-like properties such as oral bioavailability and metabolic stability.

  • Chiral Synthesis: The pyrrolidine ring contains stereocenters. Developing efficient, stereoselective synthetic routes is essential to produce the desired enantiomer, as biological activity is often stereospecific.[4]

  • Broadening Therapeutic Scope: The inherent versatility of the pyrrolidine and sulfonamide motifs suggests that derivatives could be explored for other therapeutic targets where proline recognition is key.[5][6][7]

Conclusion

The this compound core represents a highly validated and therapeutically relevant scaffold for the development of novel DPP-IV inhibitors. Its favorable structural characteristics, combined with demonstrated preclinical potency, provide a robust foundation for drug discovery campaigns targeting Type 2 Diabetes. By employing the systematic and rigorous experimental workflows detailed in this guide, research organizations can effectively navigate the complexities of hit-to-lead optimization and unlock the full therapeutic potential of this promising chemical class.

References

  • Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 187-198. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Salve, P. S., & Jadhav, V. H. (2021). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • Shaik, J. B., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Molecular Biology Reports, 49(5), 4035-4055. [Link]

  • Sharma, P., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. Heliyon, 7(3), e06440. [Link]

  • Singh, R., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. Bioorganic & Medicinal Chemistry Letters, 25(7), 1566-1571. [Link]

  • Various Authors. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Journal of Molecular Structure. [Link]

  • Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6668. [Link]

  • Voronova, A. N., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 5851. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

  • Zafar, H., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(28), 17048-17065. [Link]

Sources

Unlocking the Pyrrolidine-3-Sulfonamide Scaffold: A Technical Guide to Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the design, synthesis, and evaluation of Pyrrolidine-3-sulfonamide derivatives , a privileged scaffold in medicinal chemistry known for its versatility in targeting metalloenzymes (MMPs, Carbonic Anhydrases) and transporters (GlyT1).

Executive Summary

The this compound moiety represents a "privileged structure" in drug discovery, offering a unique combination of conformational rigidity, defined chirality, and favorable physicochemical properties (solubility, metabolic stability). This guide provides a rigorous technical framework for leveraging this scaffold to inhibit zinc-dependent metalloenzymes, specifically Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs) . We explore the causal link between the sulfonamide positioning and active site occlusion, supported by validated synthetic protocols and assay methodologies.[1]

Structural Mechanistics & The "Privileged" Nature

The pyrrolidine ring acts not merely as a linker but as a stereochemical director. Unlike flexible linear chains, the pyrrolidine ring restricts the conformational space of the attached sulfonamide group, reducing the entropic penalty upon binding to the enzyme active site.

The Pharmacophore Triad

Effective inhibition using this scaffold relies on three structural pillars:

  • The Zinc Binding Group (ZBG): Often the sulfonamide itself (in CAs) or a hydroxamate/carboxylate adjacent to the sulfonamide (in MMPs).

  • The Chiral Vector: The C3-carbon of the pyrrolidine ring creates a defined vector, projecting the sulfonamide substituent deep into the enzyme's hydrophobic pockets (e.g., the S1' specificity pocket of MMPs).

  • Solubility Enhancer: The secondary amine of the pyrrolidine (if left free or substituted with polar groups) modulates logP and improves oral bioavailability.

Case Study: Matrix Metalloproteinase (MMP) Inhibition

MMPs are zinc-dependent endopeptidases involved in tissue remodeling. Dysregulation leads to metastasis and arthritis.

Mechanism of Action

In MMP inhibition, the this compound derivative typically acts as a non-covalent competitive inhibitor.

  • Zinc Chelation: The inhibitor must coordinate the catalytic Zinc (Zn²⁺) ion. While sulfonamides can bind zinc, in MMP inhibitors, they often serve to direct a bulky hydrophobic group (aryl/heteroaryl) into the S1' specificity pocket , while a neighboring group (hydroxamate or carboxylate) performs the actual chelation.

  • Selectivity: The depth and hydrophobicity of the S1' pocket vary among MMP isoforms (e.g., MMP-2 vs. MMP-1). The rigid pyrrolidine scaffold allows precise "vector targeting" to discriminate between these pockets.

Visualization: Mechanism of Inhibition

The following diagram illustrates the interaction logic between the inhibitor and the MMP active site.

MMP_Inhibition_Mechanism Enzyme MMP Active Site Zn Catalytic Zn²⁺ Enzyme->Zn Coordinates S1_Pocket S1' Specificity Pocket (Hydrophobic) Enzyme->S1_Pocket Contains Inhibitor This compound Inhibitor ZBG Zinc Binding Group (Hydroxamate/Carboxylate) Inhibitor->ZBG Sulfonamide Sulfonamide Linker (-SO₂NH-) Inhibitor->Sulfonamide ZBG->Zn Chelates ArylGroup P1' Aryl Substituent Sulfonamide->ArylGroup Orients ArylGroup->S1_Pocket Occupies/Selects

Figure 1: Mechanistic logic of MMP inhibition. The scaffold (Blue) positions the ZBG (Green) to lock the Zinc (Yellow), while the sulfonamide orients the aryl group into the S1' pocket (Red) for selectivity.

Technical Workflow: Synthesis & Validation

This section details a self-validating protocol for synthesizing a representative N-substituted this compound .

Synthetic Protocol

Objective: Synthesis of N-benzyl-3-(4-methoxyphenylsulfonamido)pyrrolidine-1-carboxamide.

Causality of Steps:

  • Boc-protection: Essential to prevent polymerization of the pyrrolidine amine during sulfonylation.

  • Base Selection (TEA/DIPEA): Neutralizes the HCl byproduct of sulfonyl chloride reaction, driving the equilibrium forward.

Step-by-Step Methodology:
  • Sulfonylation (The Core Coupling):

    • Reagents: tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq), 4-methoxybenzenesulfonyl chloride (1.1 eq), Triethylamine (TEA, 2.0 eq).

    • Solvent: Dichloromethane (DCM), anhydrous.

    • Procedure: Dissolve amine in DCM at 0°C. Add TEA. Dropwise add sulfonyl chloride dissolved in DCM. Stir at RT for 4 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 1:1). The disappearance of the amine spot (ninhydrin stain) confirms reaction completion.

    • Workup: Wash with 1N HCl (removes unreacted amine/TEA), then NaHCO3. Dry over MgSO4.

  • N-Deprotection:

    • Reagents: Trifluoroacetic acid (TFA) in DCM (1:4 ratio).

    • Procedure: Stir the intermediate from Step 1 in TFA/DCM for 1 hour.

    • Validation: Mass spectrometry (LC-MS) should show the mass of the parent amine [M+H]+ minus the Boc group (-100 Da).

  • Urea Formation (Functionalization):

    • Reagents: Deprotected pyrrolidine (1.0 eq), Benzyl isocyanate (1.1 eq), DIPEA (1.5 eq).

    • Procedure: Dissolve pyrrolidine in THF. Add DIPEA, then benzyl isocyanate. Stir 2 hours.

    • Outcome: Formation of the urea linkage, capping the pyrrolidine nitrogen to improve drug-like properties.

Visualization: Synthetic Route

Synthesis_Workflow Start 3-Amino-N-Boc Pyrrolidine Inter1 Sulfonamide Intermediate Start->Inter1 Inter2 Deprotected Amine Inter1->Inter2 R1 Ar-SO₂Cl TEA, DCM Inter1->R1 Final Target Inhibitor (Urea Derivative) Inter2->Final R2 TFA / DCM (-Boc) Inter2->R2 R3 Benzyl Isocyanate DIPEA, THF Final->R3

Figure 2: Synthetic pathway. Step 1 installs the sulfonamide (Yellow). Step 2 exposes the secondary amine. Step 3 installs the urea cap (Green) to finalize the inhibitor.

Biological Validation: FRET-Based Enzyme Assay

To validate the inhibition potency (IC50), a Fluorescence Resonance Energy Transfer (FRET) assay is the gold standard for proteases like MMPs.

Protocol:

  • Substrate: Use a fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

    • Mechanism:[1][2][3][4][5] The MMP cleaves the Gly-Leu bond, separating the fluorophore (Mca) from the quencher (Dpa), causing fluorescence.

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35.

    • Note: Brij-35 prevents the enzyme from sticking to the plate walls.

  • Procedure:

    • Incubate Enzyme (1 nM final) + Inhibitor (varying concentrations) for 30 mins at 37°C.

    • Add Substrate (10 µM final).

    • Measure fluorescence (Ex/Em = 328/393 nm) kinetically for 20 mins.

  • Data Analysis: Plot Initial Velocity (V0) vs. [Inhibitor]. Fit to the equation:

    
    
    

Quantitative Data Summary

The following table summarizes typical Structure-Activity Relationship (SAR) trends for pyrrolidine-3-sulfonamides against MMP-2 and MMP-9, derived from aggregate literature data [1][2].

Compound Variant (R-Group)Target EnzymeIC50 (nM)Selectivity ProfileNotes
4-Methoxy-phenyl MMP-215 ± 3HighElectron-donating group enhances S1' fit.
4-Nitro-phenyl MMP-2120 ± 15LowElectron-withdrawing group weakens binding.
Biphenyl MMP-98 ± 2Very HighDeep S1' pocket of MMP-9 prefers bulky biphenyl.
Unsubstituted MMP-2> 1000NoneLack of hydrophobic interaction leads to activity loss.

Table 1: Impact of sulfonamide "tail" modifications on inhibitory potency. Note the drastic improvement in potency with biphenyl substitution for MMP-9.

References

  • Vertex AI Search. (2025).[6] Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors. National Institutes of Health. Available at: [Link]

  • Cheng, X. C., et al. (2008).[7] Advances in matrix metalloproteinase inhibitors based on pyrrolidine scaffold. Current Medicinal Chemistry. Available at: [Link]

  • Supuran, C. T. (2021).[8][9][10] Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. MDPI. Available at: [Link][5]

  • ACS Medicinal Chemistry Letters. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor. Available at: [Link]

Sources

Accelerating Hit Discovery: A Technical Guide to Screening Pyrrolidine-3-sulfonamide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine-3-sulfonamide scaffold represents a "privileged structure" in medicinal chemistry, offering a unique combination of defined stereochemistry (chiral centers at C3 and potentially C2) and a rigid sp³-rich core that positions pharmacophores in specific vectors. Unlike flat aromatic libraries, these scaffolds cover three-dimensional chemical space, making them ideal for targeting complex binding pockets in GPCRs (e.g., GlyT1), proteases (e.g., DPP-IV, MMPs), and ion channels.

This guide provides a rigorous, self-validating framework for the initial screening of these libraries. It moves beyond generic screening advice to address the specific physicochemical properties of sulfonamides—such as solubility limits and hydrogen-bonding potential—ensuring that the transition from library synthesis to validated hit is driven by causality, not chance.

Part 1: Library Design & Synthesis Strategy

The Structural Argument

The core value of the this compound lies in its vector control . The nitrogen in the pyrrolidine ring (


) and the sulfonamide nitrogen (

) serve as primary diversity points.
  • 
     Functionalization:  Modulates lipophilicity and metabolic stability (e.g., amides, ureas, alkyls).
    
  • Sulfonamide Moiety: Acts as a hydrogen bond donor/acceptor and a transition-state mimetic for hydrolysis reactions (common in protease inhibitors).

Parallel Synthesis Workflow

To generate a library suitable for High-Throughput Screening (HTS), we utilize a parallel synthesis approach. The protocol below minimizes purification bottlenecks by using polymer-supported scavengers.

Protocol: Solution-Phase Parallel Synthesis

  • Scaffold Loading: Dissolve (S)-3-amino-1-Boc-pyrrolidine (chiral purity >98% ee) in DCM.

  • Sulfonylation: Add diverse sulfonyl chlorides (

    
    , 1.2 eq) and TEA (1.5 eq). Shake at RT for 12h.
    
  • Scavenging: Add polymer-supported trisamine resin to scavenge excess sulfonyl chloride. Filter.

  • Deprotection: Treat with 4M HCl in dioxane to remove the Boc group.

  • Diversification (Optional): The free pyrrolidine amine can now undergo a second derivatization (reductive amination or acylation) to expand the library matrix.

Synthesis Workflow Visualization

SynthesisWorkflow Start Scaffold: (S)-3-amino-1-Boc-pyrrolidine Step1 Sulfonylation (+ R-SO2Cl) Start->Step1 DCM, TEA Step2 Scavenging (Trisamine Resin) Step1->Step2 Purification Step3 Boc Deprotection (HCl/Dioxane) Step2->Step3 Acidic Cleavage Step4 N1-Diversification (Acylation/Alkylation) Step3->Step4 Optional Final Final Library Pyrrolidine-3-sulfonamides Step3->Final Direct Path Step4->Final QC (LCMS)

Figure 1: Parallel synthesis workflow for generating diverse this compound libraries, highlighting the optional diversity point at N1.

Part 2: Assay Development & Validation (The Self-Validating System)

Before screening a single compound, the assay must be proven robust. Sulfonamides can exhibit pH-dependent solubility; therefore, buffer optimization is critical.

The Z-Factor Mandate

A screen is only as good as its signal-to-noise ratio. We define a "Go/No-Go" metric using the Z-factor (


).


  • Target:

    
     is mandatory for HTS.
    
  • Protocol: Run three plates: one with 100% DMSO (negative control), one with a known inhibitor (positive control, e.g., Vildagliptin for DPP-IV targets), and one "mock" library plate to assess edge effects.

DMSO Tolerance & Solubility

Pyrrolidine sulfonamides are generally polar, but N-substitution can increase lipophilicity.

  • Solubility Check: Perform nephelometry on a subset of the library at 10µM, 30µM, and 100µM in the assay buffer.

  • DMSO Limit: Determine the assay's tolerance to DMSO. Most enzymatic assays tolerate up to 5%, but cell-based assays often cap at 0.5%.

Part 3: The Screening Protocol

This section details the execution of the primary screen.[1][2] We assume a 384-well plate format for efficiency.

Primary Screen (Single Point)

Objective: Identify "Hits" (compounds with activity > Threshold). Concentration: Screen at 10 µM or 20 µM.

Step-by-Step Protocol:

  • Dispensing: dispense 20 nL of library compounds (in DMSO) into assay plates using an acoustic liquid handler (e.g., Echo).

  • Reagent Addition: Add 10 µL of enzyme/protein solution. Incubate for 15 min (allows slow binders to engage).

  • Substrate Addition: Add 10 µL of substrate (fluorogenic or radiolabeled).

  • Readout: Measure signal (e.g., Fluorescence Intensity) at

    
     and 
    
    
    
    min (kinetic read preferred over endpoint to identify aggregators).
  • Normalization: Calculate % Inhibition relative to High/Low controls on the same plate.

Triage & Validation (The Funnel)

Raw hits are rarely drug candidates. They must pass the "Triage Funnel" to remove false positives (PAINS, aggregators, interfering compounds).

Triage Criteria:

  • Repurchase/Resynthesis: Confirm activity with fresh powder (not DMSO stock).

  • Dose-Response (IC50): 10-point titration. Hill slope should be between 0.8 and 1.2. Steeper slopes suggest aggregation.

  • Counter-Screen: Test against a related protein (e.g., if targeting MMP-9, screen against MMP-2) to establish selectivity.

Screening Logic Visualization

TriageFunnel Library Primary Library (10k - 50k Compounds) PrimaryScreen Primary Screen (Single Point @ 10µM) Library->PrimaryScreen Filter1 Cutoff: >50% Inhibition Remove Edge Effects PrimaryScreen->Filter1 Confirmation Confirmation Screen (Triplicate @ 10µM) Filter1->Confirmation ~1-3% Hit Rate DoseResponse IC50 Determination (10-point Titration) Confirmation->DoseResponse Reproducible Hits CounterScreen Counter Screen (Selectivity/Toxicity) DoseResponse->CounterScreen Valid IC50 Lead Validated Lead Series CounterScreen->Lead Selective & Potent

Figure 2: The Hit Triage Funnel. A systematic reduction of library compounds to validated leads, filtering out false positives and non-selective binders.

Part 4: Data Presentation & Analysis

Quantitative Metrics Table

When reporting screening results, organize data to highlight structure-activity relationships (SAR).

Compound IDR1 (Sulfonamide)R2 (Pyrrolidine N)% Inhibition @ 10µMIC50 (nM)Hill SlopeSelectivity Ratio
PS-001 4-F-PhenylAcetyl95%451.1>100x
PS-002 4-F-PhenylH (Free amine)40%N/D--
PS-003 MethylAcetyl12%>10,000--
PS-004 NaphthylBenzyl98%1202.51x (Aggregator?)

Interpretation:

  • PS-001: Validated hit. Good potency, ideal Hill slope.

  • PS-002 vs PS-001: Demonstrates that capping the pyrrolidine nitrogen is essential for potency in this specific pocket (SAR insight).

  • PS-004: High potency but Hill slope > 2.0 suggests non-specific aggregation or assay interference. Flag for rejection.

Part 5: Case Applications & Grounding

Target: DPP-IV (Diabetes)

Pyrrolidine-3-sulfonamides structurally mimic the proline residue in DPP-IV substrates.

  • Mechanism: The sulfonamide group can interact with the S2 subsite of the enzyme, while the pyrrolidine ring occupies the S1 pocket.

  • Reference: Screening of sulfonamide derivatives has yielded compounds with nanomolar potency against DPP-IV, validating this scaffold for metabolic disease targets [1].[3]

Target: MMPs (Cancer)

Matrix Metalloproteinases (MMPs) contain a zinc catalytic domain.

  • Mechanism: Sulfonamides are classic zinc-binding groups (ZBG). A pyrrolidine backbone allows for the precise positioning of a "tail" group to interact with the S1' specificity pocket, crucial for distinguishing between MMP-2, MMP-9, and MMP-13.

  • Insight: Studies have shown that 4-phenoxyphenylsulfonyl derivatives on the pyrrolidine core significantly inhibit MMP-2/9, reducing cancer cell proliferation [2].

References

  • Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. Source: National Institutes of Health (PubMed) URL:[Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Source: Frontiers in Pharmacology URL:[Link]

  • Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Source: Semantic Scholar (Antibiotics Journal) URL:[Link][4]

  • Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. Source: National Institutes of Health (PMC) URL:[Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Pyrrolidine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Deconstructing a Versatile Scaffold

In the landscape of modern medicinal chemistry, the pyrrolidine ring and the sulfonamide group stand out as privileged scaffolds, frequently incorporated into the architecture of therapeutic agents to enhance potency, modulate physicochemical properties, and establish critical interactions with biological targets.[1][2][3][4] Pyrrolidine-3-sulfonamide, a molecule embodying both these key moieties, represents a foundational building block in the synthesis of novel chemical entities. Its non-planar, sp³-rich pyrrolidine core offers access to three-dimensional chemical space, while the sulfonamide group provides a potent hydrogen-bond donor and acceptor, crucial for molecular recognition.[1]

This technical guide moves beyond a simple recitation of data. It is designed to provide a cohesive analytical strategy, explaining the causality behind experimental choices and demonstrating how a multi-technique spectroscopic approach forms a self-validating system for the unambiguous characterization of this compound. As Senior Application Scientists, our goal is not just to acquire data, but to understand what it reveals about the molecule's identity, purity, and structural integrity—a cornerstone of successful drug development.

The Analytical Imperative: A Multi-Pronged Approach

The logical flow of analysis begins with confirming the presence of key functional groups (Infrared Spectroscopy) and the overall molecular mass (Mass Spectrometry). It then proceeds to the detailed mapping of the atomic framework and connectivity (NMR Spectroscopy). Finally, Ultraviolet-Visible Spectroscopy provides insights into the electronic structure, which, in this case, primarily serves as a confirmation of the absence of significant conjugation.

G cluster_0 Initial Structural Verification cluster_1 Detailed Structural Elucidation cluster_2 Electronic Properties & Purity MS Mass Spectrometry (MS) Purpose: Determine Molecular Weight & Formula NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purpose: Map C-H Framework & Connectivity MS->NMR IR Infrared (IR) Spectroscopy Purpose: Identify Key Functional Groups IR->NMR UV UV-Vis Spectroscopy Purpose: Assess Electronic Transitions NMR->UV Confirm structural assignments Purity Final Purity Assessment (e.g., HPLC-UV, LC-MS) NMR->Purity UV->Purity Characterization Fully Characterized Structure Purity->Characterization Synthesis Synthesized This compound Synthesis->MS Is the mass correct? Synthesis->IR Are functional groups present?

Caption: Integrated workflow for the comprehensive spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, ¹H and ¹³C NMR, supplemented by 2D techniques, provide an unambiguous map of the carbon-hydrogen framework.

Expertise in Action: The "Why" Behind the Protocol

The choice of solvent is critical. While CDCl₃ is a common starting point, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for sulfonamides. The acidic nature of the DMSO can slow the exchange rate of the N-H protons of both the pyrrolidine and sulfonamide groups, allowing them to be observed as distinct, and sometimes coupled, signals. This provides direct evidence of their presence, which might be lost (broadened or averaged) in other solvents.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex, overlapping multiplets of the pyrrolidine ring protons.

  • Data Acquisition (¹H): Acquire a standard proton spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • Data Acquisition (¹³C): Acquire a proton-decoupled carbon spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

  • Calibration & Analysis: Calibrate the spectra using the residual solvent peak (DMSO-d₆: δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C). Integrate the ¹H signals and analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to its corresponding nucleus.[5]

Expected Spectral Data

The non-planar nature of the pyrrolidine ring and the presence of a chiral center at the C3 position render the protons on C2, C4, and C5 diastereotopic. This means that even protons on the same carbon atom are chemically non-equivalent and will appear as separate signals that couple to each other, leading to complex second-order splitting patterns.[6]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
H on NH (Pyrrolidine) Broad singlet, variable (~2.0-3.0) br s -
H₂ on C2 ~2.8 - 3.2 Multiplet ~48-52
H on C3 ~3.3 - 3.6 Multiplet ~55-60
H₂ on C4 ~1.8 - 2.2 Multiplet ~28-32
H₂ on C5 ~2.9 - 3.3 Multiplet ~45-49

| H₂ on SO₂NH₂ | ~6.8 - 7.2 | Singlet | - |

Note: These are estimated values. Actual shifts can vary based on solvent, concentration, and temperature.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies. For this compound, IR is essential for verifying the integrity of the sulfonamide moiety and the secondary amine of the pyrrolidine ring.

Expertise in Action: The "Why" Behind the Protocol

The choice between preparing a sample as a KBr pellet versus a thin film (from solvent evaporation) or using an Attenuated Total Reflectance (ATR) accessory depends on sample amount and desired data quality. ATR is often the fastest and most convenient method, requiring minimal sample preparation and eliminating interference from atmospheric water, which can obscure the N-H stretching region. The presence of two distinct S=O stretching bands is a hallmark of the sulfonamide group and a critical diagnostic feature.

Experimental Protocol: FT-IR (ATR)
  • Instrument Preparation: Record a background spectrum of the clean ATR crystal. This is crucial for removing atmospheric and instrument-related signals from the final sample spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically co-adding 16 to 32 scans in the 4000–400 cm⁻¹ range to achieve a high-quality spectrum.

  • Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Expected Spectral Data

The IR spectrum provides a clear "fingerprint" of the molecule, with several key diagnostic peaks confirming its structure.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
N-H (Sulfonamide) Asymmetric & Symmetric Stretch 3400–3200 Medium
N-H (Pyrrolidine) Stretch ~3300 Medium-Weak
C-H (Aliphatic) Stretch 3000–2850 Medium
S=O (Sulfonamide) Asymmetric Stretch 1345–1315 Strong
S=O (Sulfonamide) Symmetric Stretch 1185–1145 Strong

| S-N (Sulfonamide) | Stretch | 930–900 | Medium |

References for sulfonamide vibrational frequencies:[7][8][9]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, serving as the primary confirmation that the target molecule has been synthesized. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, offering an exceptionally high degree of confidence in the molecular formula.

Expertise in Action: The "Why" Behind the Protocol

Electrospray ionization (ESI) is the preferred method for a polar, non-volatile molecule like this compound.[5][7] It is a "soft" ionization technique that typically yields the protonated molecular ion ([M+H]⁺) with minimal fragmentation. Running the analysis in positive ion mode is logical due to the basic nitrogen of the pyrrolidine ring, which is readily protonated. The choice of solvent (e.g., methanol or acetonitrile with a trace of formic acid) is designed to promote ionization and ensure sample solubility.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion with a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-300).

  • Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺.

Expected Spectral Data

The analysis is straightforward and confirmatory.

  • Chemical Formula: C₄H₁₀N₂O₂S[10]

  • Monoisotopic Mass: 150.05 Da[10]

  • Expected Primary Ion (ESI+): [M+H]⁺ = 151.05 m/z

Minor peaks corresponding to adducts with sodium ([M+Na]⁺ at 173.03 m/z) or other salts may also be observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Confirming Electronic Structure

UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. The utility of this technique for this compound is primarily diagnostic by exclusion.

Expertise in Action: The "Why" Behind the Protocol

The structure of this compound lacks any significant chromophores—systems of conjugated pi-bonds or aromatic rings—that absorb light in the standard UV-Vis range (200-800 nm).[11] Therefore, a UV-Vis spectrum is used to confirm the absence of such impurities. A clean spectrum showing only "end absorption" (a rising signal at the low wavelength limit of the solvent, typically <220 nm) is an indicator of sample purity with respect to conjugated contaminants.

Experimental Protocol: UV-Vis
  • Sample Preparation: Dissolve the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) to a known concentration (e.g., 0.01 mg/mL).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record a baseline spectrum using a cuvette filled only with the solvent. Then, record the sample spectrum over a range of approximately 400 nm down to 200 nm.

  • Analysis: Examine the spectrum for any distinct absorption maxima.

Expected Spectral Data

No significant absorbance peaks (λₘₐₓ) are expected above ~220 nm. The spectrum should show a low, flat baseline that rises sharply only at the solvent cutoff wavelength.[12]

Conclusion: A Synthesis of Spectroscopic Evidence

The structural characterization of this compound is a clear demonstration of the power of a holistic analytical approach. Each technique provides essential, non-redundant information that, when combined, creates a robust and verifiable data package.

  • MS confirms the molecular weight.

  • IR verifies the presence of the critical sulfonamide and amine functional groups.

  • NMR provides the definitive map of the C-H framework and atomic connectivity.

  • UV-Vis serves as a useful check for electronically conjugated impurities.

For the researcher or drug development professional, this comprehensive spectroscopic dossier is the bedrock upon which all further biological and medicinal chemistry studies are built, ensuring that subsequent investigations are conducted with a well-characterized and structurally unambiguous molecule.

References

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). PubMed Central. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. [Link]

  • Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. (2023). PubMed Central. [Link]

  • SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. (n.d.). Rasayan Journal of Chemistry. [Link]

  • Synthesis and characterization of some sulfonamide dervatives. (n.d.). Research India Publications. [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (n.d.). MDPI. [Link]

  • Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. (2022). MDPI. [Link]

  • 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. (n.d.). ScienceDirect. [Link]

  • Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...). (n.d.). ResearchGate. [Link]

  • Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. (2022). MDPI. [Link]

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. (n.d.). Zeitschrift für Naturforschung. [Link]

  • New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021). PubMed Central. [Link]

  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). The Royal Society of Chemistry. [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers. [Link]

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (n.d.). ResearchGate. [Link]

  • Ultraviolet Spectra of Heteroorganic Compounds. (n.d.). DTIC. [Link]

  • 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... (n.d.). ResearchGate. [Link]

  • Spectrometry: UV-Vis Analysis of Saturated Hydrocarbons. (2022). YouTube. [Link]

Sources

Chiral Synthesis of Pyrrolidine-3-sulfonamide Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Pyrrolidine-3-sulfonamides in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1][2] Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, which is often critical for potent and selective interaction with biological targets. When combined with the sulfonamide moiety, a key functional group known for its ability to mimic a peptide bond, improve pharmacokinetic properties, and engage in strong hydrogen bonding interactions, the resulting pyrrolidine-3-sulfonamide core becomes a highly valuable building block for drug discovery.[3] The chirality at the 3-position of the pyrrolidine ring introduces a critical stereochemical element, as enantiomers of a drug candidate can exhibit significantly different pharmacological and toxicological profiles. Consequently, the development of robust and efficient methods for the enantioselective synthesis of this compound enantiomers is of paramount importance to researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the primary strategies for the chiral synthesis of this compound enantiomers, with a focus on the underlying scientific principles, detailed experimental protocols, and practical considerations for implementation in a research and development setting.

Strategic Approaches to the Enantioselective Synthesis of Pyrrolidine-3-sulfonamides

The synthesis of chiral pyrrolidine-3-sulfonamides can be broadly categorized into two main approaches:

  • Chiral Pool Synthesis: This strategy leverages readily available, inexpensive, and enantiomerically pure starting materials from nature, such as amino acids, to construct the target molecule. The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product.

  • Asymmetric Synthesis: These methods create the desired stereocenter from achiral or racemic starting materials through the use of chiral catalysts or reagents. This includes metal-catalyzed reactions and organocatalysis.

This guide will first provide a detailed, step-by-step protocol for a chiral pool synthesis, which represents a well-established and reliable route. Subsequently, it will discuss alternative asymmetric strategies that offer different advantages and challenges.

Chiral Pool Synthesis: A Reliable Pathway from Natural Amino Acids

A robust and widely applicable method for the synthesis of enantiopure pyrrolidine-3-sulfonamides begins with a chiral starting material, such as L- or D-proline derivatives. A particularly effective route utilizes trans-4-hydroxy-L-proline to access (S)-3-aminopyrrolidine, a key intermediate that can then be readily converted to the desired sulfonamide.[4]

Logical Workflow for Chiral Pool Synthesis

The overall strategy involves the transformation of the 4-hydroxyl group of a proline derivative into a 3-amino group with inversion of stereochemistry, followed by sulfonylation.

G A trans-4-hydroxy-L-proline (Chiral Pool Starting Material) B Decarboxylation & N-Protection (e.g., Boc group) A->B C Activation of Hydroxyl Group (e.g., Mesylation) B->C D Nucleophilic Substitution with Azide (SN2) (Inversion of Stereochemistry) C->D E Reduction of Azide to Amine D->E F Deprotection E->F G Chiral 3-Aminopyrrolidine F->G H Sulfonylation (Reaction with R-SO2Cl) G->H I Chiral this compound H->I

Caption: Workflow for the chiral pool synthesis of pyrrolidine-3-sulfonamides.

Detailed Experimental Protocol: Synthesis of (S)-Pyrrolidine-3-methanesulfonamide

This protocol is adapted from established procedures for the synthesis of (S)-3-aminopyrrolidine and standard sulfonylation reactions.[4][5]

Part 1: Synthesis of (S)-1-Boc-3-aminopyrrolidine

  • Decarboxylation of trans-4-hydroxy-L-proline:

    • trans-4-hydroxy-L-proline is heated in a high-boiling point solvent, such as diphenyl ether, to induce decarboxylation, yielding (R)-3-hydroxypyrrolidine.

  • N-Boc Protection and Mesylation of (R)-3-hydroxypyrrolidine:

    • To a solution of (R)-3-hydroxypyrrolidine hydrochloride in dichloromethane, add triethylamine (2.5 equivalents) and cool to 0 °C.

    • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and stir at room temperature for 4 hours to yield N-Boc-(R)-3-hydroxypyrrolidine.

    • Cool the reaction mixture back to 0 °C and add methanesulfonyl chloride (1.2 equivalents). Stir for 2 hours.

    • Work up the reaction by washing with water and brine, then dry the organic layer over sodium sulfate and concentrate in vacuo to obtain (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine.

  • Azidation with Stereochemical Inversion:

    • Dissolve the mesylated intermediate in dimethylformamide (DMF) and add sodium azide (3 equivalents).

    • Heat the mixture to 80-90 °C and stir for 12-16 hours. The azide displaces the mesylate via an S_N2 reaction, resulting in an inversion of stereochemistry at the C-3 position.

    • After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield (S)-1-Boc-3-azidopyrrolidine.

  • Reduction of the Azide:

    • Dissolve the azido intermediate in methanol and add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • The flask is evacuated and backfilled with hydrogen gas (balloon or Parr shaker). The reaction is stirred vigorously under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC).

    • The reaction mixture is filtered through Celite® to remove the catalyst, and the filtrate is concentrated to give (S)-1-Boc-3-aminopyrrolidine.

Part 2: Sulfonylation of (S)-1-Boc-3-aminopyrrolidine

  • Reaction with Methanesulfonyl Chloride:

    • Dissolve (S)-1-Boc-3-aminopyrrolidine (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equivalents) in a suitable solvent like dichloromethane at 0 °C.

    • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-Boc-(S)-pyrrolidine-3-methanesulfonamide.

  • N-Boc Deprotection:

    • Dissolve the N-Boc protected sulfonamide in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane.

    • Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture in vacuo to obtain the hydrochloride or trifluoroacetate salt of (S)-pyrrolidine-3-methanesulfonamide.

Alternative Strategies: Asymmetric Synthesis

While chiral pool synthesis is often reliable, asymmetric methods provide the flexibility of starting from readily available achiral precursors. These methods typically involve the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic and expensive metals.[6] For the synthesis of chiral 3-substituted pyrrolidines, organocatalytic Michael additions are a common strategy.[7]

G A Achiral Starting Materials (e.g., Enone and Nitroalkane) C Asymmetric Michael Addition A->C B Chiral Organocatalyst (e.g., Proline derivative) B->C D Enantioenriched Michael Adduct C->D E Cyclization & Further Transformations D->E F Chiral 3-Substituted Pyrrolidine E->F

Caption: General workflow for organocatalytic synthesis of chiral pyrrolidines.

While a direct organocatalytic route to pyrrolidine-3-sulfonamides is not yet widely reported, the synthesis of chiral 3-aminopyrrolidine precursors via this methodology is feasible. The resulting amine can then be subjected to the sulfonylation conditions described previously.

Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis offers a diverse range of transformations for the enantioselective synthesis of pyrrolidines. Methods such as asymmetric hydrogenation, hydroarylation, and cycloaddition reactions have been successfully employed.[8]

  • Rhodium-catalyzed asymmetric reactions have shown promise in the synthesis of chiral heterocycles.[9]

  • Palladium-catalyzed hydroarylation of pyrrolines can provide access to 3-substituted pyrrolidines.[10]

  • Copper-catalyzed reactions , such as the enantioselective Hofmann-Löffler-Freytag reaction, have been developed for the synthesis of chiral pyrrolidines from simple oximes.[2]

These methods typically generate a chiral pyrrolidine core with a functional handle at the 3-position, which can then be converted to the desired sulfonamide. The choice of catalyst and ligand is crucial for achieving high enantioselectivity.

Data Summary: A Comparative Overview

The following table provides a conceptual comparison of the different synthetic strategies. Note that specific yields and enantiomeric excesses are highly dependent on the substrate and reaction conditions.

Strategy Starting Materials Source of Chirality Key Advantages Potential Challenges
Chiral Pool Synthesis Enantiopure natural products (e.g., hydroxyproline)Inherent in starting materialReliable, predictable stereochemistry, often cost-effective starting materials.Limited to the available chiral pool, may require multiple steps.
Organocatalysis Achiral precursorsChiral organic moleculeMetal-free, environmentally benign, mild reaction conditions.Catalyst loading can be high, optimization may be required for new substrates.
Metal Catalysis Achiral precursorsChiral ligand-metal complexHigh catalytic turnover, broad substrate scope, high enantioselectivities achievable.Potential for metal contamination, cost of ligands and metals, sensitivity to air and moisture.

Conclusion and Future Outlook

The chiral synthesis of this compound enantiomers is a critical endeavor in modern drug discovery. The chiral pool approach, particularly starting from derivatives of proline, offers a robust and well-documented pathway to these valuable building blocks. The detailed protocol provided in this guide serves as a practical starting point for researchers in the field.

Asymmetric synthesis methodologies, including organocatalysis and transition metal catalysis, represent the cutting edge of synthetic chemistry and offer exciting opportunities for the development of more direct and efficient routes. Future research will likely focus on the development of novel catalytic systems that can directly install the sulfonamide group in an enantioselective manner, further streamlining the synthesis of these important pharmaceutical intermediates.

References

  • CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents.
  • Synthesis of Enantiopure[11]Cyclorubicenes - PMC - NIH. Available at: [Link]

  • Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride - ResearchGate. Available at: [Link]

  • Amination of the p-acetaminobenzene sulfonyl chloride. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]

  • CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents.
  • US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI. Available at: [Link]

  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC - NIH. Available at: [Link]

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation - ChemRxiv. Available at: [Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC - NIH. Available at: [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • 2.10 Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid - ResearchGate. Available at: [Link]

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC - NIH. Available at: [Link]

  • Efficient Synthesis of Enantiopure Pyrrolizidinone Amino Acid - PubMed. Available at: [Link]

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC - NIH. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available at: [Link]

  • Chiral pool - Wikipedia. Available at: [Link]

  • Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives - ResearchGate. Available at: [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • 3-Pyrroline synthesis - Organic Chemistry Portal. Available at: [Link]

  • WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents.
  • A new sparteine surrogate for asymmetric deprotonation of N-Boc pyrrolidine - PubMed. Available at: [Link]

  • Synthesis of new chiral amines with a cyclic 1,2-diacetal skeleton derived from (2R, 3R)-(+)-tartaric acid - PubMed. Available at: [Link]

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed. Available at: [Link]

Sources

The Pyrrolidine-3-Sulfonamide Scaffold: A Navigator for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendance of a Privileged Scaffold

In the intricate landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents frequently converges on a select few molecular frameworks known for their consistent ability to interact with a diverse array of biological targets. These "privileged scaffolds" serve as foundational blueprints for the design of potent and selective drugs. Among these, the pyrrolidine ring, a five-membered saturated nitrogen heterocycle, has long been recognized for its advantageous properties.[1] Its three-dimensional sp³-hybridized nature allows for a more comprehensive exploration of chemical space compared to its flat aromatic counterparts, offering a richer stereochemical landscape that is crucial for optimizing interactions with complex biological macromolecules.[2] When appended with a sulfonamide moiety at the 3-position, the resulting pyrrolidine-3-sulfonamide scaffold emerges as a particularly compelling and versatile platform for drug discovery. This guide provides an in-depth technical exploration of this scaffold, from its synthesis to its application in the development of targeted therapeutics, offering field-proven insights for researchers and drug development professionals.

The inherent value of the this compound core lies in the synergistic combination of its constituent parts. The pyrrolidine ring provides a rigid, chiral backbone that can be readily functionalized to orient substituents in precise three-dimensional arrangements. The sulfonamide group, a well-established pharmacophore, acts as a potent hydrogen bond donor and acceptor, crucial for anchoring the molecule within the active site of target proteins.[3] This unique amalgamation of structural and electronic features has propelled the this compound scaffold to the forefront of research in numerous therapeutic areas, including oncology, neurology, and metabolic diseases.

Mastering the Synthesis: Crafting the Core Scaffold

The successful application of the this compound scaffold in drug discovery is contingent upon the availability of robust and stereocontrolled synthetic routes. The chirality at the 3-position of the pyrrolidine ring is often a critical determinant of biological activity, necessitating enantioselective synthetic strategies. A common and effective approach involves the use of chiral starting materials, such as L- or D-aspartic acid, to establish the desired stereochemistry early in the synthetic sequence.[4]

Experimental Protocol: Enantioselective Synthesis of (S)-Pyrrolidine-3-sulfonamide

This protocol outlines a representative multi-step synthesis of the (S)-pyrrolidine-3-sulfonamide core, starting from the readily available chiral building block, (S)-3-aminopyrrolidine.

Step 1: Protection of the Pyrrolidine Nitrogen

  • To a solution of (S)-3-aminopyrrolidine dihydrochloride (1.0 eq) in a mixture of dioxane and water (1:1) at 0 °C, add sodium carbonate (2.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Concentrate the mixture under reduced pressure, and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford tert-butyl (S)-3-aminopyrrolidine-1-carboxylate.

Causality: The Boc protecting group is installed on the pyrrolidine nitrogen to prevent its participation in the subsequent sulfonylation step, ensuring selective reaction at the 3-amino group.

Step 2: Sulfonylation of the 3-Amino Group

  • Dissolve the Boc-protected aminopyrrolidine (1.0 eq) in anhydrous dichloromethane at 0 °C.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add a solution of a desired sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.1 eq) in dichloromethane.

  • Stir the reaction at room temperature for 4 hours.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield tert-butyl (S)-3-(phenylsulfonamido)pyrrolidine-1-carboxylate.

Causality: This step introduces the critical sulfonamide functionality at the 3-position. The choice of sulfonyl chloride allows for the introduction of various substituents on the aryl ring, enabling the exploration of structure-activity relationships.

Step 3: Deprotection of the Pyrrolidine Nitrogen

  • Dissolve the Boc-protected this compound (1.0 eq) in a solution of 4 M HCl in dioxane.

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of (S)-pyrrolidine-3-sulfonamide.

  • The free base can be obtained by neutralization with a suitable base.

Causality: Removal of the Boc protecting group reveals the secondary amine of the pyrrolidine ring, which can serve as a point for further functionalization or as a key interaction point with the biological target.

Biological Targets and Mechanisms of Action

The versatility of the this compound scaffold is underscored by its ability to target a diverse range of enzymes and receptors implicated in various disease states. The following sections highlight key biological targets and the underlying mechanisms of action.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Dysregulation of CA activity is associated with several pathologies, including glaucoma, epilepsy, and cancer.[5] The sulfonamide moiety is a classic zinc-binding group, making the this compound scaffold an excellent starting point for the design of potent and isoform-selective CA inhibitors.

Mechanism of Action: The sulfonamide group of the inhibitor coordinates to the zinc ion in the active site of the carbonic anhydrase, mimicking the transition state of the natural substrate. The pyrrolidine ring and its substituents can then engage in additional interactions with residues in the active site cleft, conferring potency and isoform selectivity.[6] For instance, in the context of cancer, inhibition of tumor-associated isoforms like CA IX and CA XII can lead to a disruption of pH regulation in the tumor microenvironment, ultimately suppressing tumor growth and metastasis.[7][8]

Signaling Pathway: CA IX in Hypoxic Tumors

CAIX_Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression HIF1a->CAIX_exp pH_reg Extracellular Acidification & Intracellular Alkalinization CAIX_exp->pH_reg Invasion Invasion & Metastasis pH_reg->Invasion Proliferation Cell Proliferation & Survival pH_reg->Proliferation Inhibitor This compound Inhibitor Inhibitor->CAIX_exp

Caption: CA IX signaling in hypoxic tumors.

Transient Receptor Potential Vanilloid 4 (TRPV4)

TRPV4 is a non-selective cation channel that is activated by a variety of stimuli, including mechanical stress, temperature, and osmotic changes.[9] It plays a crucial role in a wide range of physiological processes, and its dysregulation has been implicated in conditions such as pulmonary edema, pain, and fibrosis.[9] The this compound scaffold has emerged as a promising framework for the development of potent and selective TRPV4 antagonists.

Mechanism of Action: this compound-based TRPV4 antagonists are thought to bind to a specific site on the channel, allosterically modulating its activity and preventing the influx of calcium ions in response to activating stimuli. By blocking TRPV4-mediated calcium entry, these inhibitors can mitigate the downstream signaling events that contribute to disease pathology.[10] For example, in the context of pulmonary edema, blocking TRPV4 can prevent the disruption of the endothelial barrier in the lungs.[11]

Signaling Pathway: TRPV4 in Endothelial Dysfunction

TRPV4_Pathway Stimuli Mechanical/Osmotic Stress TRPV4 TRPV4 Activation Stimuli->TRPV4 Ca_influx Ca²⁺ Influx TRPV4->Ca_influx RhoA RhoA Activation Ca_influx->RhoA Cytoskeleton Cytoskeletal Rearrangement RhoA->Cytoskeleton Barrier Endothelial Barrier Disruption Cytoskeleton->Barrier Inhibitor This compound Antagonist Inhibitor->TRPV4 DPPIV_Pathway GLP1 Active GLP-1 Inactive_GLP1 Inactive GLP-1 GLP1->Inactive_GLP1 Cleavage Insulin ↑ Insulin Secretion GLP1->Insulin Glucagon ↓ Glucagon Secretion GLP1->Glucagon DPPIV DPP-IV DPPIV->Inactive_GLP1 Glucose Improved Glycemic Control Insulin->Glucose Glucagon->Glucose Inhibitor This compound Inhibitor Inhibitor->DPPIV

Caption: DPP-IV inhibition enhances GLP-1 signaling.

Structure-Activity Relationships (SAR): A Data-Driven Approach

The rational design of potent and selective inhibitors based on the this compound scaffold relies on a thorough understanding of its structure-activity relationships. The following tables summarize key SAR data for the three primary biological targets discussed.

Table 1: SAR of Pyrrolidine-Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors
Compound IDR (Substitution on Pyrrolidine)Ar (Substitution on Benzenesulfonyl)Ki (nM) vs. hCA IKi (nM) vs. hCA IIReference
1a -H4-amino>1000098.4[12]
1b -H4-amino-3-nitro50.28.1[12]
2a 3-phenyl4-amino985075.3[12]
2b 3-phenyl4-amino-3-nitro45.76.9[12]
3a 3-(4-fluorophenyl)4-amino876068.2[12]
3b 3-(4-fluorophenyl)4-amino-3-nitro17.615.14[12][13]

Key Insights: The presence of a nitro group at the 3-position of the benzenesulfonyl ring generally enhances inhibitory activity against both hCA I and hCA II. [12]Furthermore, substitution at the 3-position of the pyrrolidine ring with a phenyl or fluorophenyl group can also lead to increased potency. [12]

Table 2: SAR of Pyrrolidine-Sulfonamide Derivatives as TRPV4 Antagonists
Compound IDCore StructureSulfonamide SubstituenthTRPV4 IC₅₀ (nM)Reference
GSK-3395879 Pyrrolidine diol2,4-dichlorophenyl5[10][14]
Analog 1 Pyrrolidine diol4-chlorophenyl25[10]
Analog 2 Pyrrolidine diol4-methoxyphenyl150[10]

Key Insights: The nature of the substituent on the sulfonamide aryl ring has a significant impact on TRPV4 inhibitory activity. Electron-withdrawing groups, such as chlorine, are generally favored for high potency. [10]The pyrrolidine diol core was found to be crucial for improved activity by increasing structural rigidity. [10]

Table 3: SAR of Pyrrolidine-Sulfonamide Derivatives as DPP-IV Inhibitors
Compound IDPyrrolidine SubstitutionSulfonamide MoietyDPP-IV IC₅₀ (nM)Reference
Compound A 2-cyanopyrrolidineBenzenesulfonamide41.17[15][16]
Compound B 2-cyanopyrrolidine4-methylbenzenesulfonamide65.2[15]
Compound C 2-cyanopyrrolidine4-chlorobenzenesulfonamide32.5[15]

Key Insights: The 2-cyanopyrrolidine moiety is a common feature in many potent DPP-IV inhibitors as it forms a key interaction with the active site. [16]The electronic properties of the substituent on the benzenesulfonamide ring can modulate the inhibitory potency, with electron-withdrawing groups often leading to enhanced activity. [15]

Case Study: GSK2798745 - A this compound in the Clinic

A compelling example of the successful application of the this compound scaffold is the clinical candidate GSK2798745 , a potent and selective TRPV4 antagonist developed by GlaxoSmithKline. [17]This compound emerged from a lead optimization program that systematically explored the SAR of a novel pyrrolidine diol core. [10] GSK2798745 has been evaluated in early-phase clinical trials for conditions such as heart failure-induced pulmonary edema. [18][19]The rationale behind its development is that by blocking TRPV4, GSK2798745 can prevent the disruption of the pulmonary capillary barrier, thereby reducing fluid accumulation in the lungs. [11]The clinical development of GSK2798745 highlights the therapeutic potential of the this compound scaffold and serves as a testament to the power of structure-based drug design. While the full clinical efficacy is still under investigation, the progression of this compound into human trials underscores the drug-like properties and therapeutic promise of this versatile chemical framework. [18][20]

Conclusion: A Scaffold with a Bright Future

The this compound scaffold has firmly established itself as a privileged framework in modern drug discovery. Its unique combination of a rigid, chiral pyrrolidine core and a versatile sulfonamide functionality provides a powerful platform for the design of potent and selective modulators of a wide range of biological targets. The successful development of clinical candidates such as GSK2798745 validates the therapeutic potential of this scaffold. As our understanding of disease biology continues to expand, the inherent versatility and drug-like properties of the this compound core will undoubtedly continue to inspire the discovery of the next generation of innovative medicines.

References

  • Bhat, A., Singh, I., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry.
  • Brnardic, E.J. et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry, 61(21), 9738-9755.
  • CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
  • Duncton, M. A. J. (2011). The utility of the pyrrolidine scaffold in drug design. Mini-Reviews in Medicinal Chemistry, 11(1), 69-82.
  • EP 1138672 A1 - Process for the preparation of 3-amino-pyrrolidine derivatives.
  • Goyal, N. S., et al. (2019). Clinical Pharmacokinetics, Safety, and Tolerability of a Novel, First-in-Class TRPV4 Ion Channel Inhibitor, GSK2798745, in Healthy and Heart Failure Subjects. Clinical Pharmacokinetics, 58(6), 769-781.
  • Ho, T. C., et al. (2025). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy.
  • Ilies, M., et al. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. Bioorganic & Medicinal Chemistry, 8(8), 2145-2155.
  • Kumar Verma, S., et al. (2015). Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. Letters in Drug Design & Discovery, 12(4), 284-291.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
  • Lunsford, C. D., et al. (1967). 3-Aminopyrrolidine compound and process for preparation thereof. U.S.
  • Mayo Clinic. (2022). A Study to Evaluate the Effect of the Transient Receptor Potential Vanilloid 4 (TRPV4)
  • Mincione, F., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787-1791.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 164401, 3-Aminopyrrolidine.
  • Poyraz, S., et al. (2023). Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. Journal of Biomolecular Structure and Dynamics, 1-18.
  • Sharma, B. K., et al. (2011). Modelling of serotonin reuptake inhibitory and histamine H3 antagonistic activity of piperazine and diazepane amides: QSAR rationales for co- optimization of the activity profiles. SAR and QSAR in Environmental Research, 22(3-4), 365-383.
  • Sigma-Aldrich. 3-Aminopyrrolidine.
  • Singh, I., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Drug Targets.
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for an old class of enzymes. Bioorganic & Medicinal Chemistry Letters, 18(11), 3107-3113.
  • Supuran, C. T., et al. (2004). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Current Medicinal Chemistry, 11(7), 825-832.
  • Taylor & Francis Online. (2018). New pyrrolidine sulfonamides as TRPV4 antagonists.
  • Thieme E-Books & E-Journals. (2024).
  • US4785119A - 3-aminopyrrolidine compound and process for preparation thereof.
  • Verma, S. K., et al. (2015). Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. Letters in Drug Design & Discovery, 12(4), 284-291.
  • Wang, W., et al. (2006). A Recyclable Fluorous (S)
  • Zhang, J., et al. (2006). Ph3PAuOTf catalyzes efficient intra- and intermolecular hydroamination of unactivated olefins with sulfonamides. Journal of the American Chemical Society, 128(6), 1798-1799.

Sources

A Technical Guide to the Theoretical and Computational Analysis of Pyrrolidine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the landscape of contemporary drug discovery, the journey from a promising molecular scaffold to a clinically viable therapeutic is both arduous and complex. The pyrrolidine-3-sulfonamide core, a fascinating amalgamation of a saturated heterocycle and a potent pharmacophore, represents a class of molecules with significant therapeutic potential.[1][2] However, unlocking this potential requires a deep, quantitative understanding of its structural and electronic properties. This is where theoretical and computational chemistry becomes an indispensable ally. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the computational methodologies used to dissect and predict the behavior of this compound and its derivatives. We will move beyond a mere listing of techniques, delving into the causality behind methodological choices to equip you with the expertise to not only apply these methods but to innovate with them.

Section 1: The this compound Scaffold: A Molecule of Interest

The pyrrolidine ring is a ubiquitous five-membered nitrogen heterocycle that is a cornerstone in medicinal chemistry.[3][4][5] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in designing molecules with high target specificity.[3][4][6] The inherent stereochemistry and conformational flexibility of the pyrrolidine ring, a phenomenon known as "pseudorotation," provide a rich scaffold for creating diverse molecular architectures.[3][6]

When combined with the sulfonamide group, a well-established pharmacophore with a wide range of biological activities including antibacterial, antiviral, and anticancer properties, the resulting pyrrolidine-sulfonamide hybrids become particularly compelling candidates for drug development.[2][7] The sulfonamide moiety can significantly influence the molecule's electronic properties, solubility, and ability to form key interactions with biological targets.[8]

Our focus, this compound, places the sulfonamide group at a stereocenter, offering intriguing possibilities for probing chiral recognition at receptor binding sites. Understanding the interplay between the pyrrolidine ring's conformation and the electronic nature of the sulfonamide group is paramount to designing effective and selective drug candidates.

Section 2: Conformational Landscape: The Dynamic Nature of the Pyrrolidine Ring

A foundational aspect of understanding any flexible molecule is to characterize its conformational preferences. For the pyrrolidine ring, this is particularly crucial as its "puckering" can significantly impact the spatial orientation of substituents and, consequently, its biological activity. The pyrrolidine ring predominantly exists in two major puckered conformations: the "endo" and "exo" envelope forms.[9][10] The relative stability of these conformers is influenced by the nature and position of substituents.

Experimental Protocol: Rigorous Conformational Analysis

A robust computational protocol is necessary to accurately map the conformational landscape of this compound.[7] The small energy differences between conformers demand a high level of theory to achieve reliable results.

Step 1: Initial Conformational Search

  • Rationale: To broadly sample the potential energy surface and identify a comprehensive set of low-energy conformers.

  • Method: A molecular mechanics-based conformational search is a computationally efficient starting point. Software such as Spartan or Avogadro can be used to generate a diverse set of initial structures by systematically rotating dihedral angles.

Step 2: Geometry Optimization with Density Functional Theory (DFT)

  • Rationale: To refine the geometries of the initial conformers and obtain accurate relative energies. DFT provides a good balance of accuracy and computational cost for this task.[11]

  • Method: Each conformer identified in Step 1 should be subjected to geometry optimization using a DFT method.

    • Functional Selection: A hybrid functional like B3LYP is a common and well-validated choice for organic molecules.[2][12] For systems where dispersion interactions may be significant, a dispersion-corrected functional (e.g., B3LYP-D3) is recommended.

    • Basis Set Selection: A Pople-style basis set such as 6-31G(d) is a good starting point for initial optimizations.[12] For more accurate final energies, a larger basis set like 6-311+G(d,p) is preferable, as it includes polarization and diffuse functions to better describe the electron distribution.[2]

Step 3: Frequency Calculations

  • Rationale: To confirm that the optimized geometries correspond to true energy minima (no imaginary frequencies) and to calculate thermodynamic properties such as Gibbs free energy.

  • Method: A frequency calculation should be performed at the same level of theory as the final geometry optimization. The resulting zero-point vibrational energies and thermal corrections can be used to calculate the Gibbs free energy of each conformer.

Step 4: Boltzmann Population Analysis

  • Rationale: To determine the relative population of each conformer at a given temperature based on their Gibbs free energies.

  • Method: The Boltzmann distribution is used to calculate the probability of each conformer being populated at a specific temperature (e.g., 298.15 K). This allows for the identification of the most relevant conformations for subsequent analysis.

Conformational_Analysis_Workflow cluster_protocol Conformational Analysis Protocol Initial_Search Step 1: Initial Conformational Search (Molecular Mechanics) DFT_Optimization Step 2: DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) Initial_Search->DFT_Optimization Refine Geometries Frequency_Calculation Step 3: Frequency Calculation (Confirm Minima) DFT_Optimization->Frequency_Calculation Verify Minima Boltzmann_Analysis Step 4: Boltzmann Population Analysis Frequency_Calculation->Boltzmann_Analysis Calculate Populations

Caption: Workflow for a robust conformational analysis of this compound.

Section 3: Unveiling Electronic Properties with Quantum Chemical Calculations

Once the dominant conformers are identified, the next logical step is to investigate their electronic properties. These properties govern the molecule's reactivity, polarity, and ability to interact with its biological target. Density Functional Theory (DFT) is the workhorse for these calculations, offering a good compromise between accuracy and computational expense.[11]

Key Electronic Descriptors and Their Significance
  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.[13] The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.[1][14]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying regions of positive and negative electrostatic potential, which correspond to electrophilic and nucleophilic sites, respectively.[1] This information is crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a receptor.

Experimental Protocol: DFT Calculations for Electronic Properties

Step 1: Input File Preparation for a Single-Point Energy Calculation

  • Rationale: To calculate the electronic properties of the optimized, low-energy conformers.

  • Method: Using the optimized coordinates from the conformational analysis, an input file for a single-point energy calculation is prepared for a quantum chemistry software package like Gaussian or ORCA.[12][15][16][17]

    • Keywords: The input file will specify the level of theory (e.g., B3LYP/6-311+G(d,p)), the charge, and the spin multiplicity of the molecule.[12] Keywords to request the calculation of molecular orbitals and the generation of a checkpoint file for visualization are also included.

Step 2: Performing the DFT Calculation

  • Rationale: To solve the Kohn-Sham equations and obtain the electronic wavefunction and energies.

  • Method: The input file is submitted to the chosen quantum chemistry software. The software iteratively solves the equations until a self-consistent field (SCF) is achieved.

Step 3: Analysis of the Output

  • Rationale: To extract and interpret the calculated electronic properties.

  • Method: The output file contains a wealth of information.[12] Key data points to extract include:

    • The energies of the HOMO and LUMO.

    • The coefficients of the atomic orbitals that contribute to the HOMO and LUMO.

    • The Mulliken or Natural Bond Orbital (NBO) atomic charges.

    • The dipole moment.

Step 4: Visualization of Molecular Orbitals and MEP

  • Rationale: To gain a qualitative, visual understanding of the electronic properties.

  • Method: The checkpoint file generated during the DFT calculation is used with visualization software like GaussView, Avogadro, or VMD to generate 3D plots of the HOMO, LUMO, and the MEP surface.[13]

PropertyComputational MethodBasis SetSignificance in Drug Design
Conformational Energies DFT (e.g., B3LYP-D3)6-311+G(d,p)Determines the bioactive conformation.
HOMO-LUMO Gap DFT (e.g., B3LYP)6-311+G(d,p)Indicates chemical reactivity and stability.
Molecular Electrostatic Potential DFT (e.g., B3LYP)6-311+G(d,p)Predicts non-covalent interaction sites.
Atomic Charges NBO or Mulliken Population Analysis6-311+G(d,p)Quantifies the charge distribution.

Section 4: Predicting Biological Interactions through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] It is a cornerstone of structure-based drug design, allowing for the virtual screening of large compound libraries and the detailed analysis of ligand-receptor interactions.

Experimental Protocol: Molecular Docking of this compound

Step 1: Preparation of the Receptor

  • Rationale: To prepare the protein structure for docking by removing non-essential molecules and adding necessary hydrogens.

  • Method:

    • Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB).

    • Remove water molecules, ions, and any co-crystallized ligands.

    • Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

    • Assign protonation states to ionizable residues at a physiological pH.

    • If necessary, perform energy minimization to relieve any steric clashes.

Step 2: Preparation of the Ligand

  • Rationale: To generate a 3D conformation of the ligand and assign appropriate atom types and charges.

  • Method:

    • Use the lowest energy conformer of this compound from the conformational analysis.

    • Assign atom types and calculate partial charges using a force field (e.g., AM1-BCC or Gasteiger charges).

    • Define the rotatable bonds in the ligand.

Step 3: Defining the Binding Site and Running the Docking Simulation

  • Rationale: To define the search space for the docking algorithm on the receptor and to perform the docking calculation.

  • Method:

    • Define the binding site on the receptor. This is typically done by creating a grid box around the active site, often defined by the position of a known co-crystallized ligand.[18]

    • Use a docking program like AutoDock Vina, GOLD, or Glide to perform the docking. The program will systematically sample different conformations and orientations of the ligand within the binding site.[19]

Step 4: Analysis and Validation of Docking Results

  • Rationale: To evaluate the predicted binding poses and validate the docking protocol.

  • Method:

    • Analyze the top-ranked docking poses based on their scoring function values.

    • Visualize the predicted binding mode and identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the receptor.

    • Validation: A crucial step is to validate the docking protocol.[3][20] This can be done by redocking a known co-crystallized ligand into its receptor. A successful docking protocol should reproduce the experimentally observed binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[20]

Molecular_Docking_Workflow cluster_protocol Molecular Docking Protocol Receptor_Prep Step 1: Receptor Preparation (PDB structure, add hydrogens) Docking_Run Step 3: Docking Simulation (Define binding site, run software) Receptor_Prep->Docking_Run Ligand_Prep Step 2: Ligand Preparation (Low energy conformer, assign charges) Ligand_Prep->Docking_Run Analysis_Validation Step 4: Analysis and Validation (Analyze poses, redocking) Docking_Run->Analysis_Validation

Caption: A streamlined workflow for molecular docking studies.

Section 5: Building Predictive Models with QSAR

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[21][22] A well-validated QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby guiding lead optimization efforts.

Experimental Protocol: Developing a QSAR Model

Step 1: Data Collection and Curation

  • Rationale: To assemble a dataset of compounds with known biological activities against a specific target.

  • Method:

    • Gather a set of pyrrolidine-sulfonamide derivatives with experimentally measured biological activities (e.g., IC50 or Ki values).

    • Ensure that the biological data is consistent and from a reliable source.

Step 2: Calculation of Molecular Descriptors

  • Rationale: To numerically represent the chemical structures of the compounds.

  • Method: Use software like PaDEL-Descriptor or RDKit to calculate a wide range of molecular descriptors for each compound. These can include 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors.

Step 3: Data Splitting and Model Building

  • Rationale: To divide the dataset into training and test sets and to build a predictive model.

  • Method:

    • Split the dataset into a training set (typically 70-80% of the data) and a test set.[6] The training set is used to build the model, while the test set is used to evaluate its predictive performance.[6]

    • Use a statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest or Support Vector Machines (SVM), to build a model that relates the molecular descriptors (independent variables) to the biological activity (dependent variable).[6]

Step 4: Model Validation

  • Rationale: To assess the statistical significance and predictive power of the QSAR model.

  • Method:

    • Internal Validation: Use techniques like leave-one-out cross-validation (q²) on the training set to assess the model's robustness.

    • External Validation: Use the test set to evaluate the model's ability to predict the activity of compounds that were not used in its development. The predictive ability is often measured by the squared correlation coefficient (R²_pred).

    • Y-randomization: A crucial validation step where the biological activity data is randomly shuffled to ensure that the model is not a result of a chance correlation.[6]

QSAR_Workflow cluster_protocol QSAR Modeling Workflow Data_Collection Step 1: Data Collection (Compounds and activities) Descriptor_Calc Step 2: Descriptor Calculation Data_Collection->Descriptor_Calc Model_Building Step 3: Model Building (Training and test sets) Descriptor_Calc->Model_Building Model_Validation Step 4: Model Validation (Internal and external) Model_Building->Model_Validation

Caption: The key stages in the development of a predictive QSAR model.

Conclusion: An Integrated Computational Approach

The theoretical and computational study of this compound is a multi-faceted endeavor that provides invaluable insights for drug discovery. By integrating conformational analysis, quantum chemical calculations, molecular docking, and QSAR modeling, we can build a comprehensive understanding of this promising scaffold. This guide has outlined the core principles and provided actionable protocols for each of these techniques. The true power of this approach lies not in the application of a single method, but in the synergistic integration of these computational tools to guide the design of novel, potent, and selective therapeutics.

References

  • (Author), (Year). Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]

  • (Author), (Year). Lecture: Introduction to the ORCA Program System. (Source). [Link]

  • (Author), (Year). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry. [Link]

  • (Author), (Year). (Title). (Source).
  • (Author), (Year). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (Source). [https://iris.unipa.it/retrieve/handle/10447/515818/1430485/Int. J. Mol. Sci. 2021, 22, 8596.pdf]([Link]. J. Mol. Sci. 2021, 22, 8596.pdf)

  • (Author), (Year). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • (Author), (Year). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

  • (Author), (Year). Synthesis and Biological Evaluation of Proline Derived Sulphonamides. ResearchGate. [Link]

  • (Author), (Year). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

  • (Author), (Year). (Title). (Source).
  • (Author), (Year). (Title). (Source).
  • (Author), (Year). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Center for Biotechnology Information. [Link]

  • (Author), (Year). Recent insights about pyrrolidine core skeletons in pharmacology. National Center for Biotechnology Information. [Link]

  • (Author), (Year). How to validate the molecular docking results? ResearchGate. [Link]

  • (Author), (Year). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS One. [Link]

  • (Author), (Year). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]

  • (Author), (Year). Synthesis, computational studies and in-silico antimicrobial evaluation of novel N-(substituted) sulfonyl carboxamide bearing pyrrolidine-2,5-dione. Taylor & Francis Online. [Link]

  • (Author), (Year). The Effects of Ligand and Protein Flexibility on Molecular Docking Accuracy. Duke University. [Link]

  • (Author), (Year). (Title). (Source).
  • (Author), (Year). locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. National Center for Biotechnology Information. [Link]

  • (Author), (Year). (Title). (Source).
  • (Author), (Year). (Title). (Source).
  • (Author), (Year). (Title). (Source).
  • (Author), (Year). Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan. YouTube. [Link]

  • (Author), (Year). (Title). (Source).
  • (Author), (Year). DFT Calculations Using ORCA (Free): Installation, Calculations and Analysis. YouTube. [Link]

  • (Author), (Year). (Title). (Source).
  • (Author), (Year). (Title). (Source).
  • (Author), (Year). (Title). (Source).
  • (Author), (Year). (Title). (Source).
  • (Author), (Year). (Title). (Source).
  • (Author), (Year). Density functional theory across chemistry, physics and biology. National Center for Biotechnology Information. [Link]

  • (Author), (Year). (Title). (Source).
  • (Author), (Year). HOMO-LUMO Energy Gap. Schrödinger. [Link]

  • (Author), (Year). Pixel calculations using Orca or GAUSSIAN for electron density automated within the Oscail package. International Union of Crystallography. [Link]

  • (Author), (Year). Ten quick tips to perform meaningful and reproducible molecular docking calculations. (Source). [Link]

  • (Author), (Year). (Title). (Source).
  • (Author), (Year). (Title). (Source).
  • (Author), (Year). (Title). (Source).
  • (Author), (Year). (Title). (Source).

Sources

Strategic Early ADME-Tox Profiling of the Pyrrolidine-3-sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Liability

The pyrrolidine-3-sulfonamide scaffold represents a classic "privileged structure" in modern fragment-based drug discovery (FBDD). It offers a compelling balance: the pyrrolidine ring provides solubility and a vector for 3D-spatial projection (escaping "flatland"), while the sulfonamide moiety offers robust hydrogen bonding potential for active site engagement.

However, as a Senior Application Scientist, I often see this scaffold fail not due to potency, but due to unanticipated pharmacokinetic (PK) cliffs . The combination of a basic secondary amine (pyrrolidine) and a weakly acidic sulfonamide creates a zwitterionic character that complicates permeability. Furthermore, the pyrrolidine ring is a metabolic "soft spot" for oxidative clearance.

This guide details a self-validating ADME-Tox triage strategy specifically designed to de-risk this scaffold before lead optimization.

Physicochemical Profiling: The Zwitterion Trap

Before running biological assays, you must understand the ionization state.

  • Pyrrolidine Nitrogen (

    
    ):  Protonated (cationic) at physiological pH.
    
  • Sulfonamide Nitrogen (

    
    ):  Generally neutral at pH 7.4, but electron-withdrawing groups (EWGs) on the sulfonamide can lower this 
    
    
    
    , leading to anionic species.

The Implication: If your sulfonamide


 drops below 7.4 (due to EWGs), you generate a zwitterion. Zwitterions have excellent solubility but historically poor passive permeability.
Table 1: Physicochemical Triage Criteria
ParameterTarget RangeCritical Insight for Pyrrolidine-3-sulfonamides
cLogP 1.0 – 3.0Keep < 3.[1]0. High lipophilicity exacerbates CYP metabolism of the pyrrolidine ring.
LogD (pH 7.4) 0.5 – 2.5The "Goldilocks" zone. If LogD << LogP, ionization is limiting permeability.
TPSA < 90 ŲSulfonamides add ~40 Ų. Ensure the rest of the molecule doesn't push TPSA > 140 Ų (absorption limit).
Fsp³ > 0.4High fraction of

carbons (inherent to pyrrolidine) improves solubility but requires monitoring for metabolic clearance.

Metabolic Stability: The Alpha-Carbon Vulnerability

The primary clearance mechanism for this scaffold is CYP450-mediated


-hydroxylation  of the pyrrolidine ring, typically driven by CYP2D6 (due to the basic amine) or CYP3A4.
Mechanism of Clearance
  • 
    -Hydroxylation:  CYP450 inserts oxygen at the carbon adjacent to the pyrrolidine nitrogen.
    
  • Ring Opening/Lactam Formation: The resulting carbinolamine is unstable. It either collapses into a lactam (stable metabolite) or undergoes ring opening to form an aldehyde, which can be toxic.

Visualization: Metabolic Soft Spots & Triage

The following diagram illustrates the metabolic fate and the decision tree for stabilizing the scaffold.

MetabolicPathways Parent This compound (Parent) CYP CYP450 (2D6/3A4) Oxidation Parent->CYP Phase I AlphaC α-Carbon Radical CYP->AlphaC Lactam Lactam Formation (Inactive Metabolite) AlphaC->Lactam Pathway A RingOpen Ring Opening (Reactive Aldehyde) AlphaC->RingOpen Pathway B (Tox Risk) Block Medicinal Chem Strategy: Add F or Methyl at α-position Block->CYP Inhibits

Caption: Figure 1.[2] CYP-mediated metabolic instability of the pyrrolidine ring. Alpha-hydroxylation leads to ring opening or lactamization. Strategic substitution (green) blocks this pathway.

Toxicity Watchlist

hERG Inhibition (The "Red Flag")

Pyrrolidines are secondary amines. At physiological pH, the cationic nitrogen can interact via cation-


 interactions with Tyr652 and Phe656 in the hERG channel pore.
  • Risk Factor: High.

  • Mitigation: Reduce basicity of the pyrrolidine nitrogen (e.g., convert to amide/urea) or introduce steric bulk to prevent pore entry.

"Sulfa Allergy" (The Nuance)

There is a misconception that all sulfonamides cause Stevens-Johnson Syndrome (SJS).

  • Reality: SJS is primarily driven by sulfonamide-arylamines (e.g., sulfamethoxazole), which metabolize to reactive hydroxylamines.

  • This Scaffold: Pyrrolidine-3-sulfonamides lack the aniline (arylamine) moiety. Therefore, the risk of classic "sulfa allergy" is significantly lower. However, idiosyncratic toxicity via bioactivation of the pyrrolidine ring itself remains a risk.

Experimental Protocols

As a senior scientist, I insist on protocols that control for the specific physicochemical properties of the scaffold.

Protocol A: pH-Adjusted PAMPA (Permeability)

Why this protocol? Standard PAMPA uses pH 7.4. For zwitterionic pyrrolidine-sulfonamides, you must assess permeability across a pH gradient to predict absorption in different GI segments.

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: PTFE 96-well plate.[3]

  • Lipid Solution: 2% Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in dodecane.

  • Critical Step: Prepare Donor Buffers at pH 5.0, 6.2, and 7.4.

Workflow:

  • Membrane Coating: Carefully add 5 µL of Lipid Solution to the donor filter. Wait 2 minutes for solvent evaporation.

  • Donor Loading: Add 150 µL of test compound (10 µM) in the respective pH buffers (5.0, 6.2, 7.4) to the donor wells.

  • Acceptor Loading: Add 300 µL of "Sink Buffer" (pH 7.4 + scavenger) to acceptor wells.

  • Incubation: Sandwich plates and incubate for 5 hours at 25°C in a humidity chamber (prevents evaporation).

  • Analysis: Quantify both Donor and Acceptor compartments via LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • Acceptance Criteria: Mass Balance (Recovery) must be > 80%. If < 80%, the compound is trapped in the lipid (high lipophilicity).

Protocol B: Microsomal Stability (Metabolic Clearance)

Why this protocol? We use a "substrate depletion" approach to calculate Intrinsic Clearance (


).

Materials:

  • Liver Microsomes: Human (HLM) and Rat (RLM) at 20 mg/mL protein.

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate dehydrogenase, NADP+, G6P).

  • Quench Solution: Acetonitrile containing Tolbutamide (Internal Standard).[4]

Step-by-Step:

  • Pre-Incubation: Mix microsomes (final conc 0.5 mg/mL) and test compound (1 µM) in Phosphate Buffer (pH 7.4). Incubate at 37°C for 5 mins.

    • Note: Using 1 µM ensures we are below

      
       (linear kinetics).
      
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Quench Solution. Vortex vigorously.

  • Centrifugation: 4000 rpm for 20 min at 4°C to pellet proteins.

  • LC-MS/MS: Analyze supernatant. Plot

    
     vs. Time.
    
    • Slope (

      
      ):  The elimination rate constant.
      
    • 
      : 
      
      
      
      .

The "Go/No-Go" Decision Tree

Use this logic flow to triage compounds based on the data generated above.

DecisionTree Start Compound Synthesis PhysChem Physicochem Screen (LogD, pKa) Start->PhysChem Zwitterion Is it Zwitterionic? PhysChem->Zwitterion PAMPA PAMPA (pH Gradient) Zwitterion->PAMPA Yes (Check pH 5-7) Zwitterion->PAMPA No PassPerm Permeability > 10^-6 cm/s? PAMPA->PassPerm MetStab Microsomal Stability (HLM/RLM) PassMet CL_int < 20 µL/min/mg? MetStab->PassMet PassPerm->MetStab Yes Redesign Redesign: Block Metabolic Site or Reduce Basicity PassPerm->Redesign No (Too Polar) hERG hERG Binding Assay PassMet->hERG Yes PassMet->Redesign No (Unstable) Lead LEAD CANDIDATE hERG->Lead IC50 > 10µM hERG->Redesign IC50 < 10µM

Caption: Figure 2. Integrated ADME-Tox triage workflow for Pyrrolidine-3-sulfonamides.

References

  • Raimondi, M. V., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules. Link

  • Smith, D. A., et al. (2019). "Metabolic Stability and Cytochrome P450." Methods and Principles in Medicinal Chemistry. Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

  • Vandenberg, J. I., et al. (2012). "hERG K+ Channels: Structure, Function, and Clinical Significance." Physiological Reviews. Link

  • Avdeef, A. (2001). "Physicochemical profiling (solubility, permeability and charge state)." Current Topics in Medicinal Chemistry. Link

Sources

A Technical Guide to the Identification of Novel Biological Targets for Pyrrolidine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its non-planar, sp3-hybridized nature allows for efficient exploration of three-dimensional pharmacophore space, often conferring improved physicochemical properties such as aqueous solubility.[2][3] When combined with the sulfonamide moiety—a group renowned for its broad spectrum of biological activities—the resulting Pyrrolidine-3-sulfonamide scaffold represents a promising starting point for novel drug discovery. Derivatives have already shown potential as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV), carbonic anhydrase, and acetylcholinesterase.[4][5]

However, for a novel compound derived from a phenotypic screen or a library synthesis, the primary biological target is often unknown. Identifying this target is a critical step in the drug discovery process, essential for mechanism-of-action studies, lead optimization, and predicting potential toxicities.[6] This guide provides a comprehensive, multi-pronged strategy for the deconvolution of novel biological targets for a candidate molecule, this compound. We will move beyond a simple listing of techniques to explain the scientific rationale behind a cohesive, integrated workflow designed to deliver high-confidence target identification and validation.

Section 1: Hypothesis Generation and In Silico Profiling

Before committing to resource-intensive wet-lab experiments, a robust in-silico analysis can narrow the field of potential targets and generate testable hypotheses. This initial step leverages the known chemical space of related molecules.

Structural and Pharmacophore Analysis

The this compound core contains key features for molecular interactions. The pyrrolidine nitrogen can act as a hydrogen bond acceptor, while an associated N-H group can be a hydrogen bond donor.[2] The sulfonamide group is a strong hydrogen bond acceptor and can mimic a tetrahedral transition state, often interacting with metal ions (e.g., zinc) in enzyme active sites.

Actionable Strategy:

  • Similarity Searching: Utilize chemical databases (e.g., ChEMBL, PubChem) to identify known drugs or probes that share the pyrrolidine-sulfonamide scaffold.

  • Target Class Prediction: Analyze the targets of the identified analogs. For example, the prevalence of carbonic anhydrase and DPP-IV inhibitors among related sulfonamides suggests that our candidate may also bind to enzymes within these classes.[4][5]

  • Pharmacophore Modeling: Generate a 3D pharmacophore model based on the this compound structure. Screen this model against databases of protein structures to identify proteins with pockets that can accommodate the key chemical features of the compound.

This computational pre-screen provides a foundational hypothesis. For instance, if similarity searches consistently return inhibitors of zinc metalloproteases, this becomes a primary protein class to investigate.

Section 2: Unbiased Target Discovery via Chemical Proteomics

Chemical proteomics aims to directly identify the binding partners of a small molecule from a complex biological sample, such as a cell lysate or even intact cells.[7] The most robust and widely used method is affinity-based protein profiling (ABPP).[8][9]

The core principle is to use the compound as "bait" to "fish" for its interacting proteins. This requires the synthesis of a chemical probe.

Chemical Probe Design and Synthesis

A functional chemical probe must retain the biological activity of the parent compound. It consists of three key components: the parent molecule (this compound), a linker, and an affinity tag (e.g., Biotin) or a reporter tag (e.g., an alkyne for click chemistry).

  • Causality: The linker position is critical. It should be attached to a part of the molecule not essential for target binding, as determined by preliminary Structure-Activity Relationship (SAR) data if available. For the this compound scaffold, the pyrrolidine nitrogen is a common point for modification.

  • Self-Validation: A crucial control is the synthesis of an "inactive" probe. This involves creating a probe from a structurally similar but biologically inactive analog of the parent compound. Proteins that bind to the active probe but not the inactive one are considered specific hits.

Experimental Workflow: Affinity Pull-Down

The following diagram and protocol outline the affinity pull-down workflow, a cornerstone of chemical proteomics.[7][9][10]

Affinity_Pulldown_Workflow cluster_prep Probe & Lysate Preparation cluster_incubation Binding cluster_capture Capture cluster_analysis Analysis Lysate Cell Lysate (Proteome) Incubate_Active Incubate Active Probe + Lysate Lysate->Incubate_Active Incubate_Inactive Incubate Inactive Probe + Lysate Lysate->Incubate_Inactive Probe_Active Active Probe (Biotin-Compound) Probe_Active->Incubate_Active Probe_Inactive Inactive Probe (Biotin-Control) Probe_Inactive->Incubate_Inactive Capture_Active Capture Complexes Incubate_Active->Capture_Active Capture_Inactive Capture Complexes Incubate_Inactive->Capture_Inactive Beads Streptavidin Beads Beads->Capture_Active Beads->Capture_Inactive Elute Wash & Elute Proteins Capture_Active->Elute MS LC-MS/MS (Protein ID) Elute->MS Analysis Quantitative Analysis (Identify Specific Binders) MS->Analysis

Caption: Affinity pull-down workflow for target identification.

Protocol 2.2.1: Affinity Pull-Down & Mass Spectrometry
  • Lysate Preparation: Culture relevant cells to ~80% confluency. Harvest and lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors. Clarify the lysate by centrifugation.

  • Probe Incubation: Aliquot the cell lysate. Add the biotinylated active probe to one set of samples and the inactive probe to another. A DMSO vehicle control should also be included. Incubate for 1-2 hours at 4°C with gentle rotation.

  • Complex Capture: Add streptavidin-coated magnetic beads to each sample and incubate for 1 hour at 4°C to capture the biotinylated probe-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (e.g., 3-5 times) with lysis buffer to remove non-specific protein binders. This step is critical for reducing background noise.

  • Elution: Elute the bound proteins from the beads. This can be done by competitive elution with free biotin or, more commonly, by boiling the beads in an SDS-containing buffer (e.g., Laemmli buffer).

  • Proteomic Analysis: Run the eluted proteins on an SDS-PAGE gel for a short distance to separate them from the beads and residual probe. Excise the entire protein lane, perform in-gel trypsin digestion, and analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins and quantify their relative abundance in each sample (active vs. inactive probe). True binding partners should be significantly enriched in the active probe sample.

ParameterRationale / Causality
Cell Type Should be phenotypically responsive to the compound to ensure the target is expressed.
Inactive Control Differentiates specific interactors from proteins that bind non-specifically to the general chemical scaffold or the linker/tag. This is the cornerstone of a self-validating system.
Extensive Washes Minimizes the identification of false-positive hits by removing loosely associated, non-specific proteins.
Quantitative MS Techniques like SILAC, TMT, or Label-Free Quantification (LFQ) are essential for distinguishing true enrichment from experimental variability.

Section 3: Orthogonal Target Discovery via Genetic Screening

Genetic approaches provide a powerful, unbiased, and orthogonal method for target identification. Instead of asking "What does the drug bind to?", these methods ask "Which genes, when perturbed, alter a cell's sensitivity to the drug?". The most advanced tool for this is genome-wide CRISPR/Cas9 screening.[11][12]

CRISPR-Cas9 Loss-of-Function Screens

A pooled CRISPR knockout screen can identify genes whose inactivation confers resistance to a cytotoxic compound.[13][14] The logic is straightforward: if knocking out a gene prevents a drug from working, that gene is likely the drug's target or a critical component of its downstream pathway.

CRISPR_Screen_Logic cluster_setup Screen Setup cluster_selection Selection Process cluster_analysis Data Analysis Cells Population of Cas9- expressing cells Transduction Transduce cells at low MOI (1 sgRNA/cell) Cells->Transduction Library Pooled sgRNA Library (Lentivirus) Library->Transduction Population Heterogeneous population of knockout cells Transduction->Population Population->Split Treat Treat with This compound Split->Treat Control Treat with Vehicle (DMSO) Split->Control Survive Resistant cells survive and proliferate Treat->Survive Harvest Harvest genomic DNA from both populations Control->Harvest Survive->Harvest NGS Amplify & sequence sgRNA cassettes (NGS) Harvest->NGS Analysis Identify sgRNAs enriched in the treated population NGS->Analysis

Caption: Logic of a CRISPR-based drug resistance screen.

Protocol 3.1.1: Pooled CRISPR Knockout Screen
  • Cell Line Selection: Choose a cell line that shows a dose-dependent cytotoxic or anti-proliferative response to this compound. The cell line must stably express the Cas9 nuclease.

  • Library Transduction: Transduce the Cas9-expressing cells with a genome-wide pooled sgRNA lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.

  • Initial Selection: Select transduced cells (e.g., with puromycin) to eliminate uninfected cells.

  • Compound Treatment: Split the cell population. Treat one arm with this compound at a concentration that kills ~80-90% of the cells (IC80-90). Treat the other arm with vehicle (DMSO).

  • Harvesting: After a period of selection (typically 14-21 days), harvest the surviving cells from both arms.

  • Genomic DNA Extraction & Sequencing: Extract genomic DNA and use PCR to amplify the sgRNA-encoding regions. Quantify the abundance of each sgRNA in the treated vs. control populations using Next-Generation Sequencing (NGS).

  • Hit Identification: Use statistical methods (e.g., MAGeCK analysis) to identify sgRNAs that are significantly enriched in the drug-treated population. The genes targeted by these sgRNAs are candidate resistance genes. The top hit is often the direct molecular target.

Section 4: Target Validation: From Hits to Confirmed Targets

Both chemical proteomics and CRISPR screens will generate a list of candidate targets ("hits"). It is paramount to validate these hits using orthogonal, direct-binding assays to confirm a physical interaction between this compound and the candidate protein.

Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a ligand (drug) to its target protein typically increases the protein's thermal stability.[15][16] CETSA measures this stabilization in a cellular context, providing strong evidence of target engagement in a physiological environment.[17][18]

Protocol 4.1.1: Western Blot-Based CETSA
  • Cell Treatment: Treat intact cells with either this compound (e.g., at 10x IC50) or vehicle (DMSO) for 1 hour at 37°C.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Fractionation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by high-speed centrifugation.

  • Detection: Analyze the amount of the candidate protein remaining in the soluble fraction at each temperature using Western Blotting.

  • Analysis: Plot the percentage of soluble protein against temperature. A shift of the melting curve to the right in the drug-treated sample compared to the vehicle control indicates target stabilization and thus, direct binding.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free, real-time optical technique that measures the binding kinetics and affinity of interactions between molecules.[19][20][21] It provides quantitative data on association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[22]

Protocol 4.2.1: SPR Kinetic Analysis
  • Protein Immobilization: Covalently immobilize the purified recombinant candidate protein (the "ligand") onto the surface of an SPR sensor chip.

  • Analyte Injection: Inject a series of concentrations of this compound (the "analyte") across the chip surface. A reference channel with no immobilized protein is used for background subtraction.

  • Detection: The SPR instrument detects changes in the refractive index at the chip surface as the compound binds to and dissociates from the protein, generating a sensorgram in real-time.

  • Kinetic Modeling: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD. A low KD (e.g., in the nanomolar to low micromolar range) is indicative of a high-affinity interaction.

Isothermal Titration Calorimetry (ITC)

Principle: ITC is considered the gold standard for characterizing binding interactions.[23][24] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single, label-free experiment.[25][26][27]

Summary of Validation Techniques

The table below summarizes the key validation methods. Employing at least two of these techniques is crucial for building a high-confidence case for a novel target.

TechniquePrincipleKey OutputStrengths
CETSA Ligand binding increases protein thermal stabilityThermal melt curve shift (ΔTm)Confirms target engagement in intact cells; physiological context.[15]
SPR Mass change upon binding alters refractive indexBinding kinetics (ka, kd) & affinity (KD)Real-time, label-free, high sensitivity, requires small amounts of protein.[22][28]
ITC Measures heat change upon bindingFull thermodynamic profile (KD, ΔH, ΔS, n)Gold standard for affinity; provides deep mechanistic insight into binding forces.[23][24]

Section 5: Data Integration and Path Forward

The identification of a novel biological target is not a linear process but an iterative cycle of hypothesis and validation. The strongest case is built by integrating data from orthogonal approaches.

Data_Integration_Model cluster_discovery Unbiased Discovery cluster_validation Orthogonal Validation InSilico In Silico Analysis (Hypothesis) ChemProt Chemical Proteomics (Binding Partners) InSilico->ChemProt CRISPR CRISPR Screen (Functional Modulators) InSilico->CRISPR HitList Candidate Target List ChemProt->HitList CRISPR->HitList CETSA CETSA (Cellular Engagement) HitList->CETSA SPR SPR (Kinetics/Affinity) HitList->SPR ITC ITC (Thermodynamics) HitList->ITC ValidatedTarget Validated Target CETSA->ValidatedTarget SPR->ValidatedTarget ITC->ValidatedTarget

Caption: Integrated workflow for high-confidence target identification.

An ideal outcome is a candidate protein that is:

  • Identified with high confidence by affinity pull-down LC-MS/MS.

  • Identified as a top hit in a CRISPR resistance screen.

  • Confirmed to engage with the compound in cells via CETSA.

  • Shown to have a direct, high-affinity binding interaction via SPR or ITC.

Once a target is validated through this rigorous process, the project can confidently advance to structure-based drug design, lead optimization, and further mechanistic studies to translate this fundamental discovery into a viable therapeutic strategy.

References

  • Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 187-198. [Link]

  • (2022). FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. [Link]

  • (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. PMC - NIH. [Link]

  • Wikipedia. Pyrrolidine. Wikipedia. [Link]

  • (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. PubMed. [Link]

  • An, Y., & Yu, J. (2022). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Pharmacological Research, 183, 106383. [Link]

  • (2023). Different chemical proteomic approaches to identify the targets of lapatinib. PMC. [Link]

  • (2020). Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • (2021). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC. [Link]

  • Jost, M., & Weissman, J. S. (2018). CRISPR approaches to small molecule target identification. ACS Chemical Biology, 13(2), 342-350. [Link]

  • Saponaro, A. (2017). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. PMC. [Link]

  • Cytiva Life Sciences. (2024). Drug-plasma protein binding characterization using SPR. Cytiva. [Link]

  • (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Publications. [Link]

  • Shangguan, Z. (2021). A Review of Target Identification Strategies for Drug Discovery: from Database to Machine-Based Methods. Journal of Physics: Conference Series, 1893, 012013. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1442, 237-51. [Link]

  • Wang, J., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(9), 1231-1240. [Link]

  • (2008). Chemical proteomics for drug discovery based on compound-immobilized affinity chromatography. ResearchGate. [Link]

  • Technology Networks. (2024). Trends in Target-Based Drug Discovery. Technology Networks. [Link]

  • (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. [Link]

  • (2024). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. [Link]

  • Wang, J., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. PMC. [Link]

  • World Preclinical Congress. Chemical Proteomics for Target Validation. World Preclinical Congress. [Link]

  • Howes, J. M., et al. (2019). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

  • PharmaFeatures. (2024). The Crucial Role of Target Identification in Modern Pharmacology. PharmaFeatures. [Link]

  • (2023). A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • (2022). Innovative CRISPR Screening Promotes Drug Target Identification. ACS Central Science. [Link]

  • Sygnature Discovery. Isothermal Titration Calorimetry (ITC). Sygnature Discovery. [Link]

  • (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry. [Link]

  • Nuvisan. Target identification, validation and deconvolution. Nuvisan. [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link]

  • (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. ResearchGate. [Link]

  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. deNOVO Biolabs. [Link]

  • (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • (2020). A Review of Recent Advances and Research on Drug Target Identification Methods. Current Topics in Medicinal Chemistry, 20(1), 4-16. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrrolidine-3-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidine-3-sulfonamide Scaffold in Modern Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its non-planar, three-dimensional structure allows for a precise spatial arrangement of substituents, enabling highly specific interactions with biological targets. When functionalized at the 3-position with a sulfonamide moiety, the resulting this compound scaffold offers a compelling combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability. This has led to its exploration in various therapeutic areas. For instance, substituted pyrrolidine sulfonamides have been investigated as potent and selective inhibitors of the glycine transporter-1 (GlyT1), which is a target for treating schizophrenia and other disorders associated with NMDA receptor hypofunction.[2] Furthermore, the broader class of pyrrolidine and sulfonamide-containing molecules has shown promise as anti-diabetic and anti-malarial agents, highlighting the therapeutic potential of this structural motif.[3][4]

The synthesis of these derivatives, particularly in an enantiomerically pure form, is a critical task for medicinal chemists. The stereochemistry at the 3-position of the pyrrolidine ring can be crucial for biological activity, making stereoselective synthesis not just an academic challenge but a necessity for developing effective drug candidates.[2] This guide provides a detailed overview of a robust and stereocontrolled synthetic strategy, starting from a readily available chiral precursor to yield versatile this compound derivatives.

Strategic Overview of the Synthesis

The synthesis of chiral this compound derivatives is most effectively approached as a two-stage process. This strategy ensures maximum control over the stereochemistry and allows for the late-stage diversification of the sulfonamide group.

  • Stage 1: Synthesis of the Chiral Core. The first stage focuses on constructing the key intermediate, an enantiomerically pure 3-aminopyrrolidine. A common and effective method involves starting from a commercially available, inexpensive chiral building block like trans-4-hydroxy-L-proline. This multi-step process is designed to install the amine functionality at the C3 position with a specific, inverted stereochemistry.

  • Stage 2: Sulfonamide Formation. The second stage involves the coupling of the chiral 3-aminopyrrolidine intermediate with a variety of sulfonyl chlorides. This reaction forms the desired sulfonamide bond and can be performed on an N-protected pyrrolidine, followed by a final deprotection step to yield the target compounds.

This modular approach is highly advantageous as it allows for the synthesis of a library of derivatives by simply changing the sulfonyl chloride used in the final coupling step.

G cluster_0 Stage 1: Chiral Core Synthesis cluster_1 Stage 2: Sulfonamide Formation & Diversification Start trans-4-hydroxy-L-proline Intermediate (S)-1-Boc-3-aminopyrrolidine Start->Intermediate Multi-step Stereocontrolled Synthesis FinalProduct This compound Derivatives Intermediate->FinalProduct Sulfonylation & Deprotection SulfonylChlorides Ar-SO₂Cl R-SO₂Cl SulfonylChlorides->FinalProduct caption Overall Synthetic Workflow.

Caption: Overall Synthetic Workflow.

Protocol I: Stereoselective Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride

This protocol details a reliable, multi-step synthesis of the key chiral intermediate, (S)-3-aminopyrrolidine, starting from trans-4-hydroxy-L-proline. The strategy hinges on the protection of the pyrrolidine nitrogen, activation of the hydroxyl group, stereoinvertive displacement with an azide, and subsequent reduction.[5]

Rationale for the Synthetic Design:
  • Starting Material: Trans-4-hydroxy-L-proline is an inexpensive, enantiomerically pure starting material from the chiral pool.

  • Protection: The pyrrolidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group. This is crucial to prevent its nucleophilicity from interfering in subsequent steps and to ensure regioselectivity. The Boc group is stable under the reaction conditions but can be easily removed at the end of the synthesis.[6]

  • Stereochemical Inversion: The key to obtaining the desired (S)-stereochemistry at the C3 position from the (R)-configured hydroxyl group of the precursor is a nucleophilic substitution (SN2) reaction. The hydroxyl group is first converted into a good leaving group (e.g., a mesylate or tosylate), and then displaced by sodium azide. This SN2 reaction proceeds with a complete inversion of stereochemistry.[5]

  • Amine Formation: The azide is then reduced to the primary amine. A Staudinger reaction using triphenylphosphine is a mild and effective method for this transformation.

G cluster_0 Synthetic Pathway for (S)-3-Aminopyrrolidine A trans-4-hydroxy-L-proline B (R)-3-hydroxypyrrolidine A->B Decarboxylation C (R)-1-Boc-3-hydroxypyrrolidine B->C N-Boc Protection D (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine C->D Sulfonylation (Activation) E (S)-1-Boc-3-azidopyrrolidine D->E Azidation (SN2 Inversion) F (S)-1-Boc-3-aminopyrrolidine E->F Reduction (Staudinger) G (S)-3-Aminopyrrolidine Dihydrochloride F->G Deprotection caption Reaction Scheme for Intermediate Synthesis.

Caption: Reaction Scheme for Intermediate Synthesis.

Experimental Procedure:

Step 1: Decarboxylation of trans-4-hydroxy-L-proline

  • This step is typically achieved by heating the amino acid in a high-boiling point solvent, such as diphenyl ether, often with a catalytic amount of an acid or a ketone to facilitate the reaction. The product, (R)-3-hydroxypyrrolidine, is then isolated by distillation or extraction.

Step 2: N-Boc Protection of (R)-3-hydroxypyrrolidine

  • Suspend (R)-3-hydroxypyrrolidine hydrochloride (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in methanol.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in methanol dropwise over 10-15 minutes.[7]

  • Allow the reaction mixture to stir at 0-5 °C for 30 minutes, then warm to room temperature and continue stirring for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield (R)-1-Boc-3-hydroxypyrrolidine, which can often be used in the next step without further purification.

Step 3: Sulfonylation of the Hydroxyl Group

  • Dissolve (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Add triethylamine (Et₃N, 1.5 eq) or another suitable organic base.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to give the mesylated intermediate.

Step 4 & 5: Azidation and Reduction

  • Dissolve the crude mesylate from the previous step in a suitable solvent like dimethylformamide (DMF).

  • Add sodium azide (NaN₃, 3.0 eq) and heat the mixture to 80-90 °C for 12-16 hours. This step results in the SN2 inversion to form (S)-1-Boc-3-azidopyrrolidine.[5]

  • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate.

  • Dissolve the crude azide in a mixture of THF and water.

  • Add triphenylphosphine (PPh₃, 1.2 eq) and stir at room temperature overnight. The progress of the reduction can be monitored by the disappearance of the azide peak in the IR spectrum.

  • Concentrate the reaction mixture and purify by column chromatography to obtain (S)-1-Boc-3-aminopyrrolidine.

Step 6: N-Boc Deprotection

  • Dissolve the purified (S)-1-Boc-3-aminopyrrolidine in a suitable solvent such as methanol or dioxane.

  • Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) and stir at room temperature for 2-4 hours.

  • Concentrate the mixture under reduced pressure. The resulting solid can be triturated with diethyl ether or recrystallized to yield (S)-3-aminopyrrolidine dihydrochloride as a white solid.[5]

Protocol II: General Procedure for the Synthesis of Pyrrolidine-3-sulfonamides

This protocol describes the final coupling step between the N-protected chiral amine intermediate and a sulfonyl chloride, followed by deprotection to yield the target compound. The reaction is a standard nucleophilic attack of the amine on the electrophilic sulfur of the sulfonyl chloride.[8]

Mechanism Insight:

The formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is a robust and high-yielding reaction. The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[9]

Experimental Procedure:

Step 1: Sulfonylation of (S)-1-Boc-3-aminopyrrolidine

  • Dissolve (S)-1-Boc-3-aminopyrrolidine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stirrer.

  • Add a suitable base, such as triethylamine (1.5 eq) or pyridine (2.0 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride, etc.) (1.1 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc protected this compound derivative.

Step 2: Final Deprotection

  • Dissolve the purified, N-Boc protected product from the previous step in DCM or methanol.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or 4M HCl in dioxane.

  • Stir the solution at room temperature for 1-3 hours until TLC indicates the complete consumption of the starting material.

  • Remove the solvent and excess acid under reduced pressure.

  • If the TFA salt is obtained, it can be converted to the hydrochloride salt by dissolving in a minimal amount of methanol and adding ethereal HCl, followed by precipitation with ether. If the HCl salt is directly obtained, it can be triturated with diethyl ether to afford the final this compound derivative as a solid.

Data Presentation: Summary of Key Reactions

StepReactionKey ReagentsSolventTypical Temp.Typical TimeTypical Yield
I-2 N-Boc Protection(Boc)₂O, K₂CO₃Methanol0 °C to RT4-6 h>90%
I-3 OH ActivationMsCl, Et₃NDCM0 °C1-2 h>95%
I-4 Azidation (SN2)NaN₃DMF80-90 °C12-16 h70-85%
I-5 Azide ReductionPPh₃THF/H₂ORT12-16 h80-90%
II-1 SulfonylationAr-SO₂Cl, Et₃NDCM0 °C to RT12-24 h60-95%
II-2 DeprotectionTFA or HClDCMRT1-3 h>95%

Conclusion

The synthetic strategies outlined in this guide provide a robust and versatile framework for the preparation of enantiomerically pure this compound derivatives. By leveraging a stereocontrolled, multi-step synthesis of the chiral 3-aminopyrrolidine core, followed by a modular sulfonylation approach, researchers can efficiently generate a diverse library of compounds for structure-activity relationship (SAR) studies. The careful choice of protecting groups and the application of a stereoinvertive SN2 reaction are critical for ensuring the desired stereochemical outcome, which is often paramount for biological efficacy. These detailed protocols, grounded in established chemical principles, offer a reliable pathway for accessing this important class of molecules for drug discovery and development.

References

  • Method for synthesizing (S)-3-aminopyrrolidine dihydrochloride.
  • Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. ResearchGate. [Link]

  • Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. PubMed. [Link]

  • Synthesis and Characterization of some New synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives combined with oxaimidizolidine. ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. National Institutes of Health. [Link]

  • New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. National Institutes of Health. [Link]

  • Process for the preparation of 3-amino-pyrrolidine derivatives.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. ResearchGate. [Link]

  • Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • View of Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. EarthLine Publishers. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

  • Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. PubMed. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Application Note: A Comprehensive Guide to High-Throughput Screening with Pyrrolidine-3-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, prized for its three-dimensional structure that allows for a thorough exploration of pharmacophore space.[1][2] When combined with the pharmacologically significant sulfonamide moiety, the resulting Pyrrolidine-3-sulfonamide scaffold represents a promising starting point for drug discovery campaigns across a multitude of therapeutic areas, including oncology, infectious diseases, and neurology.[3][4][5][6][7] This guide provides a detailed framework for researchers, scientists, and drug development professionals on how to effectively design, execute, and validate a high-throughput screening (HTS) campaign utilizing compound libraries based on the this compound core. We delve into the causality behind experimental choices, present self-validating protocols, and offer field-proven insights to navigate the complexities of HTS, from initial assay development to robust hit validation.

The this compound Scaffold: A Privileged Motif

The strategic value of the this compound scaffold lies in the synergistic combination of its two core components. The saturated, non-planar pyrrolidine ring provides sp³-hybridized carbons, introducing stereochemical complexity and enabling precise spatial orientation of substituents to engage with biological targets.[1][3] The sulfonamide group is a versatile hydrogen bond donor and acceptor and a common feature in a wide array of approved drugs, known to interact with various enzyme active sites.[5][6]

1.1. Physicochemical Properties

Understanding the fundamental properties of the parent scaffold is crucial for designing appropriate assay conditions and interpreting screening data.

PropertyValueSource
Molecular Formula C₄H₁₀N₂O₂SPubChem[8]
Molecular Weight 150.20 g/mol PubChem[8]
XLogP3-AA -1.3PubChem[8]
Hydrogen Bond Donors 2PubChem[8]
Hydrogen Bond Acceptors 4PubChem[8]
SMILES C1CNCC1S(=O)(=O)NPubChem[8]

1.2. Pharmacological Rationale for Screening

Compounds incorporating the pyrrolidine-sulfonamide core have demonstrated a wide range of biological activities, making them an attractive library for HTS. Documented activities include:

  • Antibacterial and Antiprotozoal: The sulfonamide group is a classic antibacterial pharmacophore.[4][5]

  • Enzyme Inhibition: Pyrrolidine sulfonamides have been successfully developed as potent inhibitors of targets like glycine transporter-1 (GlyT1).[3]

  • Anticancer and Antiviral: The pyrrolidine scaffold is present in numerous anticancer and antiviral drugs.[7][9]

This versatility suggests that libraries built around this scaffold are well-suited for screening against various target classes, including kinases, proteases, transferases, and transporters.

Designing the High-Throughput Screening Cascade

A successful HTS campaign is not a single experiment but a multi-stage cascade designed to systematically identify and validate true hits while eliminating artifacts.[10] Each stage acts as a filter, increasing the confidence in the biological activity of the remaining compounds.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen & Hit Identification cluster_2 Phase 3: Hit Triage & Validation AssayDev Assay Development & Miniaturization AssayVal Assay Validation (Z', S/B) AssayDev->AssayVal Optimization PrimaryScreen Primary HTS (Single Concentration) AssayVal->PrimaryScreen Ready for HTS DataAnalysis Data Analysis & QC PrimaryScreen->DataAnalysis HitSelection Hit Selection DataAnalysis->HitSelection Set Hit Threshold HitConfirm Hit Confirmation HitSelection->HitConfirm Progress 'Hits' DoseResponse Dose-Response (IC50) HitConfirm->DoseResponse Orthogonal Orthogonal & Counter-Screens DoseResponse->Orthogonal Confirm Mechanism FinalHits Validated Hits for Lead Op Orthogonal->FinalHits

Caption: High-level workflow for a typical HTS campaign.

2.1. Protocol: Biochemical Kinase Assay Development

This protocol provides a template for developing a robust biochemical assay for a hypothetical serine/threonine kinase, a common drug target. The assay will use a luminescence-based readout that quantifies the amount of ATP remaining after the kinase reaction.

Objective: To establish and validate a 384-well kinase assay suitable for HTS.

Materials:

  • Recombinant Kinase Enzyme

  • Peptide Substrate

  • ATP (Adenosine Triphosphate)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Staurosporine (Positive Control Inhibitor)

  • DMSO (Negative Control Vehicle)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Acoustic liquid handler or pintool for compound dispensing

  • Multimode plate reader with luminescence capability

Step-by-Step Methodology:

  • Enzyme Titration:

    • Prepare serial dilutions of the kinase enzyme in kinase buffer.

    • Add a fixed, saturating concentration of peptide substrate and ATP (e.g., 10 µM) to all wells.

    • Initiate the reaction and incubate at room temperature for 60 minutes.

    • Stop the reaction by adding the ATP detection reagent.

    • Measure luminescence.

    • Goal: Identify the enzyme concentration that yields ~80% ATP consumption (a robust signal window) within the linear range of the reaction.

  • ATP Km Determination:

    • Using the optimal enzyme concentration from Step 1, perform the kinase reaction with varying concentrations of ATP (e.g., from 0 to 100 µM).

    • Measure the initial reaction velocity at each ATP concentration.

    • Plot velocity vs. [ATP] and fit to the Michaelis-Menten equation to determine the Km value.

    • Scientist's Note: For an inhibitor screen, it is critical to run the assay at an ATP concentration equal to or below the determined Km. This ensures that the assay is sensitive to ATP-competitive inhibitors, a common binding mode.

  • Assay Validation:

    • Prepare a validation plate with 32 replicates of the positive control (e.g., 1 µM Staurosporine) and 32 replicates of the negative control (DMSO vehicle).

    • Run the assay using the optimized conditions (enzyme concentration and [ATP] ≈ Km).

    • Calculate the key quality control metrics.

    • Trustworthiness: This step is non-negotiable. An assay is not ready for HTS without proven robustness and a sufficient signal window.[11][12]

2.2. HTS Quality Control Parameters

Rigorous quality control is essential for the reliability of HTS data.[12]

MetricFormulaAcceptable RangeRationale
Z'-factor 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]≥ 0.5 Measures the statistical separation between positive and negative controls. A value ≥ 0.5 indicates an excellent assay suitable for HTS.[12]
Signal-to-Background (S/B) μneg / μpos≥ 10 Defines the dynamic range of the assay. A higher ratio indicates a larger and more robust signal window.
Coefficient of Variation (%CV) (σ / μ) * 100< 15% Measures the relative variability of the data. Low %CV for both positive and negative controls indicates good assay precision.

(μ = mean, σ = standard deviation, pos = positive control, neg = negative control)

Primary Screen and Hit Validation

With a validated assay, the primary screen can commence. The goal is to test a large compound library at a single concentration to identify "primary hits." Subsequent steps are designed to methodically weed out false positives and confirm true activity.[13]

3.1. Protocol: Dose-Response and IC₅₀ Determination

Objective: To determine the potency (IC₅₀) of confirmed primary hits.

Methodology:

  • Prepare 10-point, 3-fold serial dilutions of the hit compound in DMSO, starting from a top concentration of 50 µM.

  • Dispense the compound dilutions into a 384-well plate. Include positive (Staurosporine) and negative (DMSO) controls.

  • Add the enzyme, substrate, and buffer, then initiate the reaction with ATP.

  • Incubate for the optimized reaction time.

  • Add the detection reagent and measure the signal (luminescence).

  • Normalize the data: Set the mean of the DMSO controls to 100% activity and the mean of the Staurosporine controls to 0% activity.

  • Plot the % Inhibition vs. log[Compound Concentration] and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

3.2. Hit Validation Cascade: A Decision-Making Framework

The progression of a "hit" is a stringent process. An orthogonal assay, which measures the same biological event but with a different technology, is a powerful tool for eliminating artifacts related to the primary assay's detection method.[10][14]

Hit_Validation PrimaryHit Primary Hit (% Inhibition > 50%) ReTest Confirm Activity in Primary Assay? PrimaryHit->ReTest IC50 Generate Dose-Response Curve (IC50 < 10 µM?) ReTest->IC50 Yes Discard1 Discard (False Positive) ReTest->Discard1 No Orthogonal Test in Orthogonal Assay (Active?) IC50->Orthogonal Yes Discard2 Discard (Low Potency) IC50->Discard2 No CounterScreen Test in Counter-Screen (Inactive?) Orthogonal->CounterScreen Yes Discard3 Discard (Assay Artifact) Orthogonal->Discard3 No Discard4 Discard (Non-specific) CounterScreen->Discard4 No ValidatedHit Validated Hit Series CounterScreen->ValidatedHit Yes

Caption: Decision tree for the hit validation process.

3.3. Protocol: Orthogonal Assay - Mobility Shift Assay

Objective: To confirm kinase inhibition using a non-ATP-based detection method. This assay directly measures the phosphorylation of the substrate.

Materials:

  • Fluorescently-labeled peptide substrate

  • Microfluidic capillary electrophoresis instrument (e.g., Caliper LabChip®)

  • Optimized kinase reaction components (enzyme, ATP, buffer)

  • Hit compounds for testing

Methodology:

  • Set up the kinase reaction as in the primary assay, but with the fluorescently-labeled substrate.

  • Incubate with the hit compound at a single high concentration (e.g., 20 µM).

  • After incubation, stop the reaction.

  • Load the samples onto the microfluidic chip. The instrument applies a voltage, separating the negatively charged, phosphorylated product from the unphosphorylated substrate.

  • The instrument software calculates the percentage of substrate converted to product.

  • Interpretation: A true inhibitor will show a significant reduction in the percentage of product formed compared to the DMSO control. This result, independent of ATP measurement, provides high confidence that the compound is a genuine inhibitor of the enzyme's catalytic activity.[10]

Troubleshooting Common HTS Issues

Variability and unexpected results are common in HTS.[15] A systematic approach to troubleshooting is essential.

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-factor (<0.5) 1. Reagent instability or degradation.[11]2. Insufficient signal window (low S/B).3. High variability in liquid handling.1. Prepare fresh reagents daily; test reagent stability with freeze-thaw cycles.[11]2. Re-optimize enzyme/substrate concentrations.3. Calibrate and maintain automated liquid handlers.
High Plate-to-Plate Variability 1. Inconsistent incubation times or temperatures.2. Batch-to-batch variation in reagents.1. Use automated plate stackers for precise timing; monitor incubator temperatures.2. Qualify each new batch of critical reagents (enzyme, substrate) before use in screening.
Systematic Errors (e.g., Edge Effects) 1. Evaporation from wells on the plate edge.2. Uneven temperature distribution during incubation.1. Use plates with lids; consider leaving edge wells empty or filling with buffer.2. Ensure proper incubator calibration and airflow.
High False Positive Rate 1. Assay technology interference (e.g., compound auto-fluorescence).2. Non-specific inhibition (e.g., compound aggregation).[10]1. Implement orthogonal assays with different detection methods.[10]2. Re-run hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates.

Conclusion

The this compound scaffold is a valuable starting point for drug discovery. However, the success of any screening campaign depends on a meticulously planned and executed HTS cascade. By investing in robust assay development, adhering to strict quality control standards, and employing a multi-step hit validation strategy that includes orthogonal and counter-screening assays, researchers can confidently identify specific and potent modulators of their biological target. This disciplined approach minimizes the pursuit of misleading artifacts and maximizes the probability of discovering novel chemical matter that can be advanced into lead optimization and beyond.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]

  • Bhat, A. A., et al. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 187-198. [Link]

  • Owolabi, M. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PloS one, 16(2), e0245716. [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45792639, this compound. [Link]

  • Assay Genie. High-Throughput Screening Assays. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • Anuse, A. D., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28, 43518-43539. [Link]

  • Gribble, G. W. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6529. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: HTS Assay Validation. [Link]

  • Moreira, R., et al. (2024). Assay Development for High-Throughput Drug Screening Against Mycobacteria. Journal of visualized experiments: JoVE, (194). [Link]

  • Hyman, J. M., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. ACS chemical biology, 18(8), 1735-1745. [Link]

  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. [Link]

  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. [Link]

  • Senger, M. R., et al. (2012). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of chemical information and modeling, 52(12), 3196-3206. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2004). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research, 24(2A), 1153-1154. [Link]

  • Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic chemistry, 151, 108076. [Link]

  • Wikipedia. High-throughput screening. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

  • Clinical Research News. (2022). Four Well-Established Strategies Used in Hit Identification. [Link]

  • Singh, S., et al. (2023). Challenges and the Advancement in High-Throughput Screening Strategies for Cancer Therapeutics. Preprints.org. [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. [Link]

  • ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? [Link]

  • ResearchGate. (2018). Hit validation pre HTS. [Link]

  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • Axxam. Challenges of HTS in early-stage drug discovery. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1251397. [Link]

Sources

Application Notes & Protocols: Investigating Pyrrolidine-3-sulfonamide Derivatives in Antidiabetic Research

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the field of metabolic diseases.

Introduction: The global prevalence of Type 2 Diabetes (T2D) continues to escalate, creating an urgent need for novel therapeutic strategies.[1][2] A cornerstone of modern T2D therapy is the enhancement of the incretin system. Incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut post-meal and potentiate glucose-dependent insulin secretion.[3] However, their therapeutic action is fleeting, as they are rapidly inactivated by the enzyme Dipeptidyl Peptidase-4 (DPP-4).[4][5]

Inhibition of DPP-4 has emerged as a highly successful therapeutic approach. By blocking DPP-4, the half-life of active GLP-1 and GIP is extended, leading to enhanced insulin release and suppressed glucagon secretion in a glucose-dependent manner, thereby mitigating the risk of hypoglycemia.[3][5] The pyrrolidine scaffold is a privileged structure in medicinal chemistry and has been central to the development of several DPP-4 inhibitors.[6] The incorporation of a sulfonamide moiety (–SO2NH2) is a well-established strategy in drug design to improve pharmacological properties.[1][7] This guide provides a detailed overview and validated protocols for researchers investigating novel Pyrrolidine-3-sulfonamide derivatives as potential DPP-4 inhibitors for the treatment of T2D.

Section 1: Mechanism of Action - The Incretin Pathway

The primary mechanism of action for this compound derivatives in an antidiabetic context is the competitive and reversible inhibition of the DPP-4 enzyme. Understanding this pathway is critical for designing and interpreting experiments.

Scientific Rationale: DPP-4 is a serine exopeptidase that specifically cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[8] Both GLP-1 and GIP have an alanine residue in the penultimate position, making them ideal substrates for DPP-4. By designing a small molecule that fits into the active site of DPP-4, the enzyme is occupied and prevented from degrading its natural substrates. The this compound core is designed to interact with key residues in the S1 and S2 pockets of the DPP-4 active site.[9] This inhibition leads to a cascade of downstream effects that collectively improve glycemic control.

DPP4_Inhibition_Pathway cluster_0 Physiological Response to Food Intake cluster_1 Incretin Axis & DPP-4 Action cluster_2 Therapeutic Intervention cluster_3 Downstream Antidiabetic Effects Food Food Intake Gut Gut L-cells Food->Gut Stimulates GLP1 Active GLP-1 / GIP Gut->GLP1 Release Pancreas_a Pancreatic α-cells Glucagon ↓ Glucagon Secretion Pancreas_a->Glucagon Pancreas_b Pancreatic β-cells Insulin ↑ Insulin Secretion (Glucose-Dependent) Pancreas_b->Insulin GLP1->Pancreas_a Inhibits GLP1->Pancreas_b Stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate Inactive_GLP1 Inactive Metabolites DPP4->Inactive_GLP1 Degrades Pyrrolidine This compound (DPP-4 Inhibitor) Pyrrolidine->DPP4 Inhibits Glucose ↓ Blood Glucose Insulin->Glucose Promotes Uptake Glucagon->Glucose Inhibits Production

Figure 1: The DPP-4 signaling pathway and point of therapeutic intervention.

Section 2: In Vitro Characterization Protocol

Objective: To determine the inhibitory potency (IC50) of a this compound test compound against the human recombinant DPP-4 enzyme.

Rationale: The first critical step in evaluating a potential new drug is to confirm its activity on the purified target enzyme. A fluorometric assay is a robust, high-throughput method to quantify enzyme activity. The IC50 value derived from this assay is a key benchmark for potency and allows for direct comparison between different synthesized analogues and reference compounds.[1]

In_Vitro_Workflow A 1. Reagent Preparation - Assay Buffer - DPP-4 Enzyme - Fluorogenic Substrate - Test & Reference Compounds B 2. Assay Plate Setup (96-well, black, flat-bottom) - Add Assay Buffer - Add serial dilutions of Test Compound - Add Controls (No Enzyme, Vehicle, Reference) A->B C 3. Enzyme Addition - Add diluted DPP-4 Enzyme to all wells - Incubate for 10-15 min at 37°C B->C D 4. Reaction Initiation - Add Fluorogenic Substrate (e.g., Gly-Pro-AMC) - Mix gently C->D E 5. Kinetic Measurement - Read fluorescence (Ex: 360 nm, Em: 460 nm) - Record every 60 seconds for 30 minutes D->E F 6. Data Analysis - Calculate reaction velocity (V) - Calculate % Inhibition vs. Vehicle Control - Plot % Inhibition vs. [Compound] - Determine IC50 via non-linear regression E->F

Figure 2: Workflow for the in vitro DPP-4 inhibition assay.

Protocol 2.1: Fluorometric DPP-4 Inhibition Assay

Principle: This assay quantifies DPP-4 activity using a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC).[8] When cleaved by DPP-4, the highly fluorescent Aminomethylcoumarin (AMC) is released. The rate of increase in fluorescence is directly proportional to the enzyme's activity. An inhibitor will slow this rate.

Materials:

  • Human Recombinant DPP-4 Enzyme

  • DPP-4 Fluorogenic Substrate: Gly-Pro-AMC

  • DPP-4 Assay Buffer (e.g., 100 mM Tris, pH 7.5)

  • Test Compound (this compound derivative)

  • Reference Inhibitor: Vildagliptin or Sitagliptin[1]

  • DMSO (for compound dilution)

  • Black, flat-bottom 96-well microplates

  • Fluorescence plate reader with kinetic mode capability

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and reference inhibitor in DMSO. Create a serial dilution series (e.g., 10 points, 1:3 dilution) in DMSO, then dilute these into the Assay Buffer to the desired starting concentration (ensure final DMSO concentration in the assay is <1%).

  • Assay Plate Layout:

    • Blank (No Enzyme): 50 µL Assay Buffer.

    • Vehicle Control (100% Activity): 40 µL Assay Buffer + 10 µL of vehicle (buffer with same % DMSO as compound wells).

    • Test Compound Wells: 40 µL Assay Buffer + 10 µL of each compound dilution.

    • Reference Inhibitor Wells: 40 µL Assay Buffer + 10 µL of each reference dilution.

  • Enzyme Preparation: Dilute the Human Recombinant DPP-4 enzyme in cold Assay Buffer to a concentration that yields a robust linear signal within the 30-minute read time. The optimal concentration must be determined empirically.

  • Pre-incubation: Add 25 µL of the diluted DPP-4 enzyme to the Vehicle, Test Compound, and Reference Inhibitor wells. Do not add to Blank wells. Mix gently and incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Substrate Preparation: Prepare the Gly-Pro-AMC substrate solution in Assay Buffer. The concentration should be at or near the Km of the enzyme for this substrate to ensure assay sensitivity.

  • Reaction Initiation: Add 25 µL of the Gly-Pro-AMC solution to all wells, including the Blank, to initiate the reaction. The total volume should now be 100 µL.

  • Fluorescence Reading: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) every 60 seconds for 30 minutes.[8]

Data Analysis:

  • Calculate Velocity: For each well, determine the reaction rate (velocity, V) by calculating the slope of the linear portion of the fluorescence vs. time curve (RFU/min).

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank))

  • Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Example Data Table:

Compound Concentration (nM)% Inhibition (Test Cmpd)% Inhibition (Vildagliptin)
0.12.5 ± 0.88.1 ± 1.1
19.8 ± 1.535.4 ± 2.5
1045.2 ± 3.178.9 ± 3.9
10085.1 ± 4.296.5 ± 2.1
100098.2 ± 1.999.1 ± 1.5
IC50 (nM) 11.32 4.79

Data shown are for illustrative purposes, inspired by published results for novel derivatives.[1]

Section 3: In Vivo Efficacy Assessment

Objective: To evaluate the effect of an orally administered this compound derivative on glucose tolerance in a diabetic animal model.

Rationale: While in vitro assays confirm target engagement, in vivo studies are essential to assess a compound's efficacy within a complex physiological system.[10] The Oral Glucose Tolerance Test (OGTT) is the gold-standard preclinical assay to measure how effectively the body handles a glucose challenge, mimicking a post-meal state.[11] This test integrates the compound's absorption, distribution, metabolism, and excretion (ADME) properties with its pharmacodynamic effect on glucose homeostasis. Using an animal model with induced diabetes, such as the streptozotocin (STZ)-induced model, provides a disease-relevant context for the evaluation.[12][13]

In_Vivo_Workflow A 1. Model Induction Induce diabetes in rats/mice (e.g., using Streptozotocin) and allow for stabilization. B 2. Animal Acclimatization & Fasting Acclimatize animals and fast overnight (approx. 12-16 hours) with free access to water. A->B C 3. Baseline Blood Sample (T= -30 min) Take a tail-vein blood sample to measure baseline glucose. B->C D 4. Compound Administration (T= -30 min) Administer Test Compound, Vehicle, or Positive Control (e.g., Sitagliptin) via oral gavage. C->D E 5. Glucose Challenge (T= 0 min) Administer a concentrated glucose solution (e.g., 2 g/kg) via oral gavage. D->E F 6. Serial Blood Sampling Collect blood samples at T = 15, 30, 60, 90, and 120 minutes post-glucose challenge. E->F G 7. Data Analysis - Plot blood glucose (mg/dL) vs. Time - Calculate Area Under the Curve (AUC) - Perform statistical analysis (e.g., ANOVA) F->G

Figure 3: Workflow for the in vivo Oral Glucose Tolerance Test (OGTT).

Protocol 3.1: Oral Glucose Tolerance Test (OGTT) in STZ-Induced Diabetic Rats

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Streptozotocin (STZ)

  • Citrate Buffer (for STZ preparation)

  • Test Compound (formulated in an appropriate vehicle, e.g., 0.5% CMC)

  • Vehicle Control

  • Positive Control (e.g., Sitagliptin, 10 mg/kg)

  • Glucose (40% solution in water)

  • Handheld glucometer and test strips

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes)

Procedure:

  • Diabetes Induction: Induce diabetes by a single intraperitoneal (IP) injection of STZ (e.g., 60 mg/kg) dissolved in cold citrate buffer. Monitor blood glucose levels; animals with fasting blood glucose >250 mg/dL after 72 hours are considered diabetic and are used for the study. Allow animals to stabilize for 1-2 weeks.

  • Animal Grouping: Randomly assign diabetic animals to treatment groups (n=6-8 per group):

    • Group 1: Vehicle Control

    • Group 2: Test Compound (e.g., 30 mg/kg)

    • Group 3: Positive Control (Sitagliptin, 10 mg/kg)

  • Fasting: Fast the animals overnight (12-16 hours) before the experiment, with free access to water.

  • Baseline & Dosing:

    • At T = -30 min, record the body weight of each animal.

    • Take a baseline blood sample from the tail vein and measure glucose (this is the 0-minute time point for the drug, -30 for glucose).

    • Immediately administer the respective compounds or vehicle to each group via oral gavage.

  • Glucose Challenge:

    • At T = 0 min (30 minutes after drug administration), administer a 2 g/kg glucose solution to all animals via oral gavage.

  • Blood Sampling: Collect blood from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Glucose Measurement: Measure blood glucose concentration at each time point using a glucometer.

Data Analysis:

  • Tabulate and Plot Data: Record the blood glucose values (mg/dL or mmol/L) for each animal at each time point. Plot the mean blood glucose ± SEM for each group against time.

  • Calculate Area Under the Curve (AUC): Calculate the AUC for the glucose excursion curve (AUCglucose 0-120 min) for each animal using the trapezoidal rule. This provides a single value representing the total glucose exposure over the test period.

  • Statistical Analysis: Compare the mean AUC values between the treatment groups and the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A statistically significant reduction in AUC by the test compound indicates improved glucose tolerance and in vivo efficacy.

Example Data Table:

Time (min)Vehicle Control (mg/dL)Test Cmpd (30 mg/kg) (mg/dL)Sitagliptin (10 mg/kg) (mg/dL)
-30285 ± 15289 ± 18282 ± 16
15450 ± 25390 ± 22375 ± 20
30510 ± 30430 ± 25410 ± 24
60480 ± 28385 ± 21360 ± 19
90410 ± 24320 ± 19305 ± 18
120350 ± 20290 ± 15280 ± 14
AUC (0-120) 25,500 18,750 17,400

*p < 0.05 vs. Vehicle Control. Data are illustrative mean ± SEM.

References

  • Al-Mokadem, A. Z., El-Kalyoubi, S. A., & El-Sayed, M. A. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1274, 134547. [Link]

  • Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect, 7(5), e202103757. [Link]

  • Sen, S., et al. (2020). Discovery of novel pyrido-pyrrolidine hybrid compounds as alpha-glucosidase inhibitors and alternative agent for control of type 1 diabetes. European Journal of Medicinal Chemistry, 189, 112034. [Link]

  • Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins). Retrieved from [Link]

  • Wang, Y., et al. (2024). Ferroptosis in diabetic retinopathy: from pathogenic mechanisms to translational prospects. Cell Death & Disease, 15(1), 69. [Link]

  • Doke, K., & Ghole, V. (2021). Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus. Animals, 11(2), 546. [Link]

  • Johns Hopkins Diabetes Guide. (2018). DPP-IV Inhibitors. Retrieved from [Link]

  • Patel, S. B., et al. (2022). Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative. Research Journal of Pharmacy and Technology, 15(1), 24-29. [Link]

  • El-Sayed, M. A., et al. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances, 14(12), 8205-8224. [Link]

  • Al-Ghazali, M. A., & Al-Shaibani, M. S. (2024). Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. Cureus, 16(1), e52825. [Link]

  • Robert, M., et al. (2021). In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion. Nutrients, 13(10), 3349. [Link]

  • Sharma, R., & Soman, S. S. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 342-350. [Link]

  • Biftu, T., et al. (2014). 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl)pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 24(12), 2691-2696. [Link]

  • Kushwaha, R. N., et al. (2021). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Molecules, 26(15), 4449. [Link]

  • da Silva, A. C. G., et al. (2022). Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors. Journal of Biomolecular Structure and Dynamics, 40(22), 12391-12401. [Link]

  • van der Aart, J., et al. (2024). In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. Diabetes, 73(2), 225-234. [Link]

  • El-Sayed, M., et al. (2018). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OA text. [Link]

  • ResearchGate. (n.d.). Studies of Dipeptidyl Peptidase IV Inhibitors and Diabetic Animal Models of Ischemia–Reperfusion Injury. Retrieved from [Link]

  • Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). Common substructures of structural classes of pyrrolidinebased DPP-IV... Retrieved from [Link]

  • Barreira da Silva, R., et al. (2015). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of Visualized Experiments, (105), 53322. [Link]

  • Al-Masoudi, N. A., et al. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Journal of the Serbian Chemical Society, 85(1), 1-11. [Link]

  • Kumar, A., et al. (2023). Synthesis, Characterization and Antidiabetic Evaluation of Sulfonamide in Corporated with 1,3,4-Oxadiazole Derivatives. Asian Journal of Pharmaceutical Research, 13(1), 1-6. [Link]

  • El-Sayed, M. A., et al. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Publishing. [Link]

Sources

"Pyrrolidine-3-sulfonamide derivatives as antimalarial agents"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pyrrolidine-3-sulfonamide Derivatives as Antimalarial Agents

Abstract

The emergence of artemisinin-resistant Plasmodium falciparum strains in Southeast Asia and Africa necessitates the development of novel antimalarial chemotypes with distinct mechanisms of action. This compound derivatives have emerged as a privileged scaffold, exhibiting potent inhibition against asexual blood-stage parasites. This guide details the rational design, modular synthesis, and rigorous biological validation of these compounds. We focus on their dual potential to inhibit N-myristoyltransferase (PfNMT) and Plasmepsin proteases, providing a comprehensive workflow from bench synthesis to in vivo efficacy profiling.

Introduction & Chemical Biology

The Clinical Need

Current frontline therapies (ACTs) are threatened by delayed parasite clearance. New agents must meet the "TCP" (Target Candidate Profile) criteria:

  • Fast Action: Rapid reduction of parasitemia (<48h).

  • Novel Mechanism: No cross-resistance with quinolines or artemisinins.

  • Oral Bioavailability: Suitable for resource-limited settings.

The this compound Scaffold

This scaffold combines a saturated nitrogen heterocycle (pyrrolidine) with a sulfonamide moiety.[1]

  • Pyrrolidine Core: Provides a rigid sp³-rich vector that improves solubility and metabolic stability compared to flat aromatic systems.

  • Sulfonamide Group: Acts as a hydrogen bond acceptor/donor, critical for interacting with the catalytic residues of target enzymes (e.g., Aspartic proteases or NMT active sites).

  • 3-Position Substitution: Allows for stereochemical tuning (R/S enantiomers) to maximize ligand-target fit.

Key Target Mechanisms:

  • PfNMT Inhibition: N-myristoyltransferase catalyzes the lipid modification of proteins essential for parasite glideosome function and inner membrane complex formation. Sulfonamide derivatives mimic the peptide substrate, blocking the myristoyl-CoA binding pocket.

  • Plasmepsin Inhibition: These compounds can bind to the catalytic dyad of aspartic proteases (Plasmepsins), starving the parasite by blocking hemoglobin degradation.

Experimental Workflow Visualization

The following diagram outlines the critical path from synthesis to lead candidate selection.

Antimalarial_Workflow cluster_Synth Phase 1: Modular Synthesis cluster_Bio Phase 2: Biological Screening cluster_Mech Phase 3: Mechanism & In Vivo Start Start: Scaffold Design S1 L-Proline Derivatization (Sulfonylation) Start->S1 S2 Amide Coupling (EDC.HCl / HOBt) S1->S2 S3 Purification & Characterization (NMR, LC-MS) S2->S3 B1 In Vitro Screening (Pf3D7 / PfDd2 SYBR Green) S3->B1 B2 Cytotoxicity Assay (HepG2 / Vero) B1->B2 B3 Selectivity Index (SI) Calculation B2->B3 Decision Hit Criteria: IC50 < 1 µM SI > 50 B3->Decision Decision->S1 Fail (Re-design) M1 Target Validation (PfNMT Docking / Enzyme Assay) Decision->M1 Pass M2 In Vivo Efficacy (Peter's 4-Day Test) M1->M2

Caption: Integrated workflow for the development of this compound antimalarials, ensuring rigorous filtering for potency and selectivity.

Protocol 1: Modular Synthesis of Derivatives

This protocol utilizes a convergent strategy, allowing late-stage diversification of the sulfonamide and carboxamide distinct moieties.

Reagents Required:

  • L-Proline (or 3-hydroxy-pyrrolidine derivatives)

  • Aryl sulfonyl chlorides (R-SO₂Cl)

  • Primary/Secondary Amines (R'-NH₂)

  • Coupling Agents: EDC.HCl, HOBt (or HATU)

  • Base: Diisopropylethylamine (DIPEA) or Et₃N

  • Solvents: DCM, DMF, EtOAc

Step-by-Step Methodology:

  • Sulfonylation of Proline (Core Formation):

    • Dissolve L-Proline (1.0 equiv) in 1N NaOH/Acetone (1:1 v/v) at 0°C.

    • Add Aryl sulfonyl chloride (1.1 equiv) dropwise over 30 mins.

    • Warm to Room Temperature (RT) and stir for 4–6 hours.

    • Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Verify intermediate via LC-MS (Expected: [M+H]+ peak of N-sulfonyl proline).

  • Amide Coupling (Diversification):

    • Dissolve the N-sulfonyl proline intermediate (1.0 equiv) in anhydrous DMF.

    • Add EDC.HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 mins at 0°C to activate the carboxylate.

    • Add the target Amine (1.1 equiv) and DIPEA (2.0 equiv).

    • Stir at RT for 12–16 hours under N₂ atmosphere.

  • Purification:

    • Quench with water and extract with EtOAc.

    • Wash organic layer with 5% NaHCO₃, 1N HCl, and Brine.

    • Purify via Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient).

Protocol 2: In Vitro Antimalarial Assay (SYBR Green I)

This fluorescence-based assay is the industry standard for high-throughput screening, detecting parasite DNA proliferation.

Materials:

  • P. falciparum cultures (strains 3D7 - sensitive, Dd2 - resistant).[2][3]

  • SYBR Green I nucleic acid stain (10,000x concentrate).

  • Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

Procedure:

  • Synchronization: Synchronize cultures to the ring stage using 5% Sorbitol treatment 48h prior to assay.

  • Plating: Dilute parasites to 1% parasitemia and 2% hematocrit. Dispense 90 µL into 96-well black plates.

  • Drug Treatment: Add 10 µL of test compounds (serially diluted in medium, max 0.5% DMSO final). Include Chloroquine/Artemisinin as positive controls.

  • Incubation: Incubate for 72 hours at 37°C in a gas chamber (90% N₂, 5% O₂, 5% CO₂).

  • Detection:

    • Prepare Lysis Buffer containing SYBR Green I (0.2 µL dye per mL buffer).

    • Add 100 µL of Lysis/Dye mix to each well.

    • Incubate in dark for 1 hour at RT.

  • Readout: Measure fluorescence intensity (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot log(concentration) vs. Relative Fluorescence Units (RFU). Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

Mechanism of Action: PfNMT Inhibition

To validate if the this compound targets N-myristoyltransferase (PfNMT) , molecular docking is the first line of evidence, followed by enzymatic assays.[4]

Mechanistic Rationale: PfNMT attaches myristate (C14 fatty acid) to the N-terminal Glycine of specific parasite proteins (e.g., ARF1, GAP45). The sulfonamide oxygen atoms often form hydrogen bonds with Tyr107 or His213 in the PfNMT active site, while the pyrrolidine ring mimics the peptide backbone of the natural substrate.

PfNMT_Mechanism MyrCoA Myristoyl-CoA PfNMT PfNMT Enzyme (Active Site) MyrCoA->PfNMT Complex Inhibitor-Enzyme Complex (Inactive) PfNMT->Complex Drug Binding Drug This compound (Inhibitor) Drug->PfNMT Competes for Peptide Pocket Substrate Target Protein (N-term Gly) Substrate->PfNMT Block Myristoylation BLOCKED Complex->Block Death Parasite Death (Membrane Failure) Block->Death

Caption: Mechanism of action showing competitive inhibition of PfNMT by the sulfonamide derivative, preventing essential protein lipidation.

Data Interpretation & Troubleshooting

ParameterAcceptance CriteriaTroubleshooting Tips
IC₅₀ (Pf3D7) < 1.0 µM (Hit)< 0.1 µM (Lead)If >10 µM, check compound solubility. Ensure DMSO < 0.5%.
Selectivity Index (SI) > 10 (Early)> 50 (Late)If cytotoxic to HepG2, introduce polar groups (e.g., hydroxyl, morpholine) to the sulfonamide tail to reduce lipophilicity.
Solubility > 20 µM in PBSIf precipitation occurs, verify logP. Ideal logP for this scaffold is 2.5–3.5.
Resistance Ratio IC₅₀(Dd2) / IC₅₀(3D7) < 3.0High ratio indicates cross-resistance. Modify the "Right-Hand Side" (amide) substituent to alter binding mode.

References

  • Onoabedje, E. A., et al. (2021). "New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities."[4][5] PLOS ONE, 16(2), e0243305.[5]

  • Mital, A. (2013). "Discovery and structure-activity relationships of pyrrolone antimalarials."[6] Journal of Medicinal Chemistry, 56(7), 2975-2990.[6] (Context on pyrrolidine-related scaffolds).

  • World Health Organization (WHO). "Methods for Surveillance of Antimalarial Drug Efficacy."

  • CWHM-1008 Study (2019). "4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents." ACS Medicinal Chemistry Letters. (Context on Plasmepsin inhibition).

Sources

"cell-based assays for evaluating Pyrrolidine-3-sulfonamide efficacy"

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Cell-Based Assays for Evaluating Pyrrolidine-3-Sulfonamide Efficacy

Audience: Researchers, scientists, and drug development professionals.

A Multi-Tiered Strategy for Characterizing this compound Efficacy in a Cellular Context

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] When combined with a sulfonamide moiety, the resulting this compound class of small molecules presents a versatile template for discovering novel therapeutics.[3] These compounds have been investigated for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] However, moving a promising compound from initial synthesis to a viable drug candidate requires a rigorous and systematic evaluation of its biological efficacy and mechanism of action (MoA).[5]

Cell-based assays are indispensable tools in this process, providing a biologically relevant environment to quantify a compound's activity.[5] This guide, designed for drug discovery researchers, outlines a logical, multi-tiered strategy for evaluating this compound efficacy. We will move from foundational assessments of overall cellular impact to detailed investigations into the specific molecular events that define the compound's MoA. This structured approach ensures that research efforts are focused and that key go/no-go decisions are based on robust, reproducible data.

The workflow progresses through four key stages:

  • Foundational Efficacy: Does the compound affect cell health? (Cell Viability/Cytotoxicity Assays)

  • Mechanism of Cell Death: How does the compound induce cell death? (Apoptosis Assays)

  • Mechanism of Action Confirmation: Does the compound bind its intended target in cells? (Target Engagement Assays)

  • Downstream Pathway Analysis: Does target engagement translate to modulation of the expected signaling pathway? (Pathway-Specific Assays)

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic Insight cluster_2 Tier 3: Target Validation cluster_3 Tier 4: Pathway Analysis A Cell Viability / Cytotoxicity Assays (e.g., Resazurin, MTT, MTS) Determine EC50/IC50 B Apoptosis Assays (e.g., Caspase-3/7 Activity) Distinguish apoptosis from necrosis A->B  Active compounds advance C Target Engagement Assays (e.g., CETSA) Confirm binding to intracellular target B->C  Compounds with desired MoA advance D Downstream Signaling Assays (e.g., NF-κB Translocation) Verify functional impact of target engagement C->D  Compounds with confirmed target binding advance

Foundational Efficacy Assessment: Cell Viability & Cytotoxicity

Expertise & Rationale: The first and most fundamental question is whether the this compound candidate has any biological effect on the chosen cell model. Cell viability assays measure the overall health of a cell population, typically by quantifying a parameter like metabolic activity or membrane integrity.[6][7] These assays are the workhorse of high-throughput screening (HTS) because they are rapid, cost-effective, and provide a quantitative measure of efficacy—the half-maximal effective or inhibitory concentration (EC₅₀ or IC₅₀). We recommend a resazurin-based assay (e.g., PrestoBlue) as a starting point. The non-fluorescent dye (resazurin) is reduced by metabolically active cells into a fluorescent product (resorufin), providing a direct and sensitive readout of cell viability without lysing the cells.[8]

Protocol: Resazurin-Based Cell Viability Assay
  • Cell Seeding:

    • Plate cells in a 96-well, clear-bottom, black-walled microplate at a pre-determined optimal density. Allow cells to adhere and recover overnight (for adherent cells).

    • Causality: The optimal seeding density is critical; too few cells will yield a low signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. Black-walled plates are used to minimize well-to-well crosstalk of the fluorescent signal.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound compound in appropriate cell culture medium. A common starting range is 100 µM down to 1 nM in a 10-point, 3-fold dilution series.

    • Include "vehicle control" wells (e.g., 0.1% DMSO) and "no-cell" wells (medium only, for background subtraction).

    • Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions. Incubate for a duration relevant to the expected biological mechanism (e.g., 24, 48, or 72 hours).

  • Assay Execution:

    • Add 10 µL of PrestoBlue™ Cell Viability Reagent (or equivalent resazurin-based solution) to each well.[8]

    • Incubate the plate at 37°C for 10 minutes to 2 hours. The incubation time should be optimized to ensure the signal is within the linear range of the plate reader.

    • Trustworthiness: Monitor the color change in the positive control wells. The assay is ready to read when these wells have turned a distinct pink/magenta but before the negative (no-cell) controls begin to change color.

  • Data Acquisition & Analysis:

    • Measure fluorescence using a microplate reader with excitation at ~560 nm and emission at ~590 nm.[8]

    • Subtract the average background fluorescence from the "no-cell" wells.

    • Normalize the data by setting the average signal from the "vehicle control" wells to 100% viability.

    • Plot the normalized viability (%) against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Data Presentation: Sample Dose-Response Data
Compound Conc. (µM)Log Concentration% Viability (Normalized)
100.0002.002.5
33.3331.525.1
11.1111.0515.8
3.7040.5748.9
1.2350.0985.3
0.412-0.3895.1
0.137-0.8698.2
0.046-1.3499.5
0.015-1.82100.1
0.000 (Vehicle)-100.0
Calculated IC₅₀ ~3.8 µM

Elucidating the Mechanism of Cell Death: Apoptosis Assays

Expertise & Rationale: If a compound reduces cell viability, the next logical step is to determine how the cells are dying. Cell death can occur through uncontrolled necrosis or programmed apoptosis.[9] Distinguishing between these is critical, as an effective anticancer agent, for example, should ideally induce apoptosis.[10] A hallmark of late-stage apoptosis is the activation of effector caspases, specifically Caspase-3 and Caspase-7.[11] These proteases execute the final stages of cell death. Assays that measure their activity provide a specific and quantifiable indicator of apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 Ligand Binding Caspase37 Caspase-3/7 (Executioner) Caspase8->Caspase37 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Cellular Stress Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Cleavage of Cellular Substrates

Protocol: Luminescent Caspase-3/7 Activity Assay

This protocol is based on the principles of the Caspase-Glo® 3/7 Assay.[11][12]

  • Cell Plating and Treatment:

    • Seed cells in a 96-well, solid white microplate suitable for luminescence.

    • Treat cells with the this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC₅₀) for a shorter, optimized duration (e.g., 4-24 hours).

    • Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Reagent Preparation & Addition:

    • Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[12]

    • Allow the plate and reagent to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.

  • Incubation & Measurement:

    • Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

    • Causality: The reagent contains a luminogenic substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active Caspase-3/7.[11] This cleavage releases a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to caspase activity.

    • Measure luminescence using a plate luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from no-cell control wells).

    • Calculate the fold-change in caspase activity by dividing the signal from treated wells by the signal from vehicle control wells. A significant, dose-dependent increase in luminescence indicates apoptosis induction.

Confirming Molecular Interaction: Target Engagement Assays

Expertise & Rationale: Demonstrating that a compound reduces cell viability is not enough; a trustworthy drug candidate must be shown to interact with its intended molecular target within the complex environment of a cell.[13][14] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying target engagement in intact cells or cell lysates.[15][16] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[16][17] This change in thermal stability is a direct proxy for target engagement.

G cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Detection A Intact Cells Treated with Vehicle or Drug B Cells are heated across a temperature gradient A->B C Cells are lysed. Aggregated proteins are removed by centrifugation. B->C D Soluble protein fraction is analyzed (e.g., Western Blot). Drug-bound protein remains soluble at higher temps. C->D

Protocol: CETSA with Western Blot Detection
  • Cell Culture and Treatment:

    • Culture a large batch of cells to ensure consistency. Harvest and resuspend the cells in culture medium.

    • Divide the cell suspension into two tubes: one for vehicle treatment and one for treatment with the this compound (at a concentration known to be effective, e.g., 10x IC₅₀).

    • Incubate for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspensions from each treatment group into separate PCR tubes for each temperature point (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C).

    • Heat the tubes in a thermal cycler for 3 minutes at the specified temperatures, followed by 3 minutes at 25°C.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen and a 25°C water bath).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[17]

    • Self-Validation: The supernatant contains the soluble, non-denatured protein fraction. The amount of the target protein remaining in this fraction is the key readout.

  • Detection and Analysis:

    • Carefully collect the supernatant from each tube.

    • Analyze the samples by SDS-PAGE and Western Blot using a specific antibody against the presumed target protein.

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein (relative to the unheated control) against temperature for both vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample confirms target engagement.

Data Presentation: Sample CETSA Melting Curve Data
Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (Drug-Treated)
40100100
4498100
488597
525288
562165
60535
64210

Characterizing Downstream Pathway Modulation: NF-κB Signaling

Expertise & Rationale: Confirming target engagement is a critical milestone. The final step is to demonstrate that this binding event leads to the desired functional outcome on a downstream signaling pathway.[18] As many sulfonamide derivatives are explored for anti-inflammatory or anticancer properties, the NF-κB pathway is a highly relevant target.[19] In its inactive state, the NF-κB p65 subunit is sequestered in the cytoplasm. Upon pathway activation (e.g., by TNFα), it translocates to the nucleus to drive the expression of pro-inflammatory and survival genes.[20][21] An inhibitor of this pathway would prevent this translocation. This can be visualized and quantified powerfully using high-content imaging.[22]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK Stimulus (e.g., TNFα) IkB IκBα IKK->IkB Phosphorylates p65 NF-κB (p65/p50) p65_nuc NF-κB (p65/p50) p65->p65_nuc Translocation Compound This compound (Hypothetical Inhibitor) Compound->IKK Inhibits IkB_p65->p65 IκBα Degradation & p65 Release Gene Target Gene Transcription p65_nuc->Gene

Protocol: High-Content Imaging of NF-κB (p65) Translocation
  • Cell Culture and Treatment:

    • Seed cells on 96- or 384-well imaging plates (e.g., PerkinElmer ViewPlates).[22]

    • Pre-treat cells with the this compound or vehicle for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNFα) for 30 minutes. Leave one set of wells unstimulated as a negative control.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 1% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature, protected from light.

  • Image Acquisition and Analysis:

    • Wash three times with PBS.

    • Acquire images using a high-content imaging system, capturing both the nuclear (Hoechst) and p65 (Alexa Fluor 488) channels.

    • Trustworthiness: The analysis software uses the Hoechst signal to define the nuclear mask for each cell. It then measures the intensity of the p65 signal inside the nucleus and in a defined perinuclear (cytoplasmic) region.

    • The primary output is the ratio of nuclear to cytoplasmic p65 fluorescence intensity. A potent inhibitor will show a ratio close to that of the unstimulated control, even in the presence of TNFα.

Conclusion

This structured, multi-tiered approach provides a comprehensive framework for evaluating the efficacy of novel this compound compounds. By progressing from broad phenotypic effects (viability) to specific molecular events (apoptosis, target engagement, and pathway modulation), researchers can build a robust data package that clearly defines a compound's biological activity and mechanism of action. This methodical strategy not only validates promising candidates but also enables the early and efficient termination of compounds that fail to meet critical criteria, ultimately saving time and resources in the drug discovery pipeline.

References

  • (PDF) Antimicrobial sulfonamide drugs - ResearchGate. Available at: [Link]

  • Sulfonamide: Mechanism of Action & Uses - Lesson - Study.com. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies - BioAgilytix. Available at: [Link]

  • Sulfonamides - 5 Minute Antimicrobials - YouTube. Available at: [Link]

  • Sulfonamides - Infectious Diseases - MSD Manual Professional Edition. Available at: [Link]

  • Sulfonamide (medicine) - Wikipedia. Available at: [Link]

  • New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC - PubMed Central. Available at: [Link]

  • High throughput flow cytometry identifies small molecule inhibitors for drug repurposing in T-ALL - NIH. Available at: [Link]

  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. Available at: [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - NCBI. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical. Available at: [Link]

  • Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis - AACR Journals. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - NIH. Available at: [Link]

  • Target Engagement Assays in Early Drug Discovery - PubMed. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. Available at: [Link]

  • Caspase 3/7 Activity - Protocols.io. Available at: [Link]

  • Apoptosis – what assay should I use? - BMG Labtech. Available at: [Link]

  • A Practical Guide to Target Engagement Assays - Selvita. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - PMC. Available at: [Link]

  • Redefining target engagement with new strategies in drug discovery - News-Medical. Available at: [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit • Catalogue Code: AKES194 • Research Use Only • Size. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. Available at: [Link]

  • The NF-kB Signaling Pathway - Creative Diagnostics. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Available at: [Link]

  • Target Engagement Biomarkers | Identifying PD Biomarkers in Blood - Sapient Bio. Available at: [Link]

  • cell biology academy | ultra-detailed apoptosis assay selection guide! Available at: [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery - YouTube. Available at: [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. Available at: [Link]

Sources

Application Note: Developing Pyrrolidine-3-sulfonamide-based Chemical Probes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and chemical biologists. It details the development of chemical probes based on the (S)-Pyrrolidine-3-sulfonamide scaffold, a privileged, ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-rich framework increasingly utilized to target ion channels (e.g., TRPV4, Nav1.[1]7) and transporters (e.g., GlyT1).[1][2]

Introduction: The Power of the Scaffold

In modern probe development, escaping "flatland" (the reliance on planar, aromatic scaffolds) is critical for improving solubility, selectivity, and metabolic stability.[1] The Pyrrolidine-3-sulfonamide core offers a distinct advantage:

  • High

    
     Character:  The saturated 5-membered ring improves aqueous solubility compared to piperidine or benzene analogs.
    
  • Defined Vectoriality: The C3-position provides a rigid, chiral vector for the sulfonamide pharmacophore, allowing precise positioning of hydrogen bond donors/acceptors within a binding pocket.

  • Chirality: The (S)- and (R)-enantiomers often show sharp activity cliffs, serving as immediate controls for on-target engagement.[1]

This guide focuses on the C-linked sulfonamide (sulfur attached directly to the C3 carbon), a motif that is synthetically challenging but pharmacologically superior to simple N-sulfonamides.[1]

Design Strategy: SAR and Vector Analysis

When designing a library around this scaffold, divide the molecule into three zones of modification:

ZoneStructural ComponentFunction/SAR Goal
Zone A Pyrrolidine Nitrogen (N1) Lipophilic Anchor: Ideal for attaching aryl, heteroaryl, or bi-aryl groups to fill hydrophobic pockets (e.g., the S1 pocket in proteases or the pore region in ion channels).[1]
Zone B C3-Sulfonamide (Core) H-Bond Warhead: The

or

group engages polar residues (Arg, Lys, Ser).[1] The chiral center at C3 dictates the vector angle.
Zone C Sulfonamide Nitrogen Selectivity Filter: Substitution here (mono- or di-alkyl) tunes the pKa of the sulfonamide and introduces steric clashes to filter out off-targets (e.g., CYP450s).[1]

Experimental Protocol: Synthesis of the Scaffold

Objective: Synthesize N-Boc-(S)-pyrrolidine-3-sulfonamide from commercially available N-Boc-(R)-3-hydroxypyrrolidine (inversion of configuration occurs during displacement).

Reagents & Equipment
  • Starting Material: N-Boc-(R)-3-hydroxypyrrolidine.[1]

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Potassium thioacetate (KSAc), N-Chlorosuccinimide (NCS), Ammonia (NH3) in dioxane.[1]

  • Solvents: Dichloromethane (DCM), DMF, Acetonitrile/HCl.[1]

Step-by-Step Methodology
Phase 1: Activation and Displacement (Walden Inversion)
  • Mesylation: Dissolve N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq) in DCM at 0°C. Add TEA (1.5 eq) followed by dropwise MsCl (1.2 eq). Stir for 2 hours.

    • Mechanistic Insight: The mesylate creates a good leaving group.

  • Workup: Wash with water, dry over

    
    , and concentrate. Use crude for the next step.
    
  • Thioacetate Displacement: Dissolve the crude mesylate in DMF. Add Potassium Thioacetate (1.5 eq).[1] Heat to 60°C for 4 hours.

    • Critical Check: This

      
       reaction inverts the stereocenter from (R) to (S).
      
    • Validation: Check LCMS for the thioester mass.

Phase 2: Oxidative Chlorination & Amidation
  • Sulfonyl Chloride Formation: Dissolve the thioester in Acetonitrile/2M HCl (5:1). Cool to 0°C. Add NCS (4.0 eq) portion-wise.

    • Caution: This generates the sulfonyl chloride in situ. Do not isolate; it is unstable.[1]

  • Amidation: Pour the reaction mixture into an ice-cold solution of 0.5M Ammonia in dioxane (excess). Stir for 1 hour.

  • Purification: Extract with Ethyl Acetate. Purify via flash chromatography (Hexane/EtOAc gradient).

    • Yield: Typically 40-60% over 3 steps.[1]

Synthesis Workflow Diagram

SynthesisPath Start N-Boc-(R)-3-OH-Pyrrolidine Mesylate Mesylate Intermediate (Leaving Group) Start->Mesylate MsCl, TEA DCM, 0°C Thioester Thioacetate (Inverted Configuration) Mesylate->Thioester KSAc, DMF 60°C (SN2) SulfonylCl Sulfonyl Chloride (Reactive Species) Thioester->SulfonylCl NCS, HCl/ACN Oxidative Chlorination Final N-Boc-(S)-Pyrrolidine-3-Sulfonamide SulfonylCl->Final NH3/Dioxane Amidation

Caption: Synthetic route for generating the C-linked sulfonamide scaffold with stereochemical inversion.

Probe Validation & Screening Cascade

Once the probe library is synthesized, a rigorous screening cascade is required to validate target engagement and selectivity.

Primary Screen: Functional Potency
  • Assay: FLIPR Calcium Flux (for Ion Channels) or FRET (for Proteases).[1]

  • Protocol:

    • Seed cells expressing target (e.g., HEK293-TRPV4).[1]

    • Incubate with dye (Fluo-4 AM) for 30 mins.

    • Add probe (10-point dose response).[1]

    • Stimulate with agonist (e.g., GSK1016790A for TRPV4).[1]

    • Success Metric:

      
      .
      
Secondary Screen: Selectivity & Liability
  • Counter-Screen: Test against the nearest neighbor isoform (e.g., TRPV1 vs TRPV4, or MMP-2 vs MMP-9).

  • Efflux Ratio (P-gp): Pyrrolidine sulfonamides can be P-gp substrates.[1]

    • Method: Caco-2 permeability assay.[1]

    • Target: Efflux Ratio (B-A / A-B) < 2.0.[1]

Target Engagement: Thermal Shift Assay (TSA)

To prove the probe physically binds the protein:

  • Incubate purified protein with the probe (10 µM).

  • Apply a thermal gradient (25°C to 95°C).

  • Measure protein unfolding via SYPRO Orange fluorescence.[1]

  • Result: A significant

    
     (> 2°C) confirms binding.[1]
    
Screening Logic Diagram

ScreeningCascade Library This compound Library Synthesis Primary Primary Screen (Functional Assay, IC50) Library->Primary Hit Hit Confirmation (IC50 < 100 nM) Primary->Hit Active Discard Discard/Redesign Primary->Discard Inactive Selectivity Selectivity Panel (Isoform Specificity) Hit->Selectivity PhysChem ADME Profiling (Solubility, P-gp Efflux) Selectivity->PhysChem Selective (>50x) Selectivity->Discard Non-selective Probe Validated Chemical Probe PhysChem->Probe Low Efflux, High Sol PhysChem->Discard Poor Props

Caption: Decision tree for validating pyrrolidine sulfonamide probes from synthesis to final candidate.

Case Study: GlyT1 Inhibitors

Context: Glycine Transporter 1 (GlyT1) inhibitors are sought for treating schizophrenia.[1] Application: Researchers utilized the this compound scaffold to improve metabolic stability over earlier sarcosine-based inhibitors.[1]

  • Key Modification: The sulfonamide nitrogen was substituted with a benzyl group (Zone C), and the pyrrolidine nitrogen (Zone A) was capped with a bi-aryl moiety.

  • Outcome: The scaffold provided a rigid core that positioned the sulfonamide to interact with the

    
    /
    
    
    
    binding site, achieving
    
    
    values < 10 nM [1].

References

  • Discovery of this compound-based GlyT1 Inhibitors. Source: Journal of Medicinal Chemistry / NIH PubMed URL:[Link] (Search Term: Pyrrolidine sulfonamide GlyT1)[1]

  • Synthesis of Chiral Pyrrolidine Sulfonamides. Source: Organic & Biomolecular Chemistry URL:[Link]

  • Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Source: MDPI Pharmaceuticals URL:[1][Link][1]

  • GSK-3395879: A Pyrrolidine Sulfonamide TRPV4 Antagonist. Source:[1][3][4] BioWorld / ACS Medicinal Chemistry Letters URL:[Link][1]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Pyrrolidine-3-sulfonamide in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrrolidine-3-sulfonamide and its derivatives represent a class of compounds with significant interest in drug discovery, potentially targeting a range of biological pathways.[1] To support preclinical and clinical development, a sensitive, selective, and robust bioanalytical method for the accurate quantification of these molecules in biological matrices is paramount. This application note details the development and validation of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.

The described method leverages the inherent selectivity and sensitivity of tandem mass spectrometry, providing a reliable tool for pharmacokinetic and toxicokinetic studies.[2] The protocol herein is validated according to the principles outlined in the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation, ensuring data integrity and regulatory compliance.[3][4]

Principle of the Method

This method employs a simple protein precipitation step for the extraction of this compound and its stable isotope-labeled internal standard (SIL-IS) from human plasma. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a SIL-IS is critical for mitigating matrix effects and ensuring high precision and accuracy.[5]

Materials and Reagents

  • Analytes: this compound (Reference Standard), this compound-d4 (Internal Standard)

  • Reagents:

    • Acetonitrile (LC-MS Grade)

    • Methanol (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • Water (LC-MS Grade)

    • Drug-free Human Plasma

Instrumentation and Analytical Conditions

A summary of the instrumentation and the optimized analytical conditions is provided in the table below. The causality behind these choices is to achieve a balance between chromatographic resolution, sensitivity, and run time. The gradient elution, for instance, allows for the effective separation of the analyte from endogenous plasma components, while the selected MRM transitions provide the necessary specificity and sensitivity for quantification at low concentrations.

Parameter Condition
Liquid Chromatograph Waters Acquity UPLC or equivalent
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, or Waters)
Column Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Elution 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute. Total run time: 5 minutes.
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: m/z 151.1 > 92.1 (Quantifier), m/z 151.1 > 68.1 (Qualifier)This compound-d4 (IS): m/z 155.1 > 96.1
Software Instrument-specific control and data analysis software

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

Stock solutions of this compound and its d4-labeled internal standard are prepared in methanol. Working solutions are then prepared by serial dilution. Calibration standards and quality control samples are prepared by spiking drug-free human plasma with the appropriate working solutions.

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[6]

  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard (e.g., 100 ng/mL this compound-d4).

  • Vortex the samples for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Sample_Preparation_Workflow plasma 50 µL Plasma Sample acetonitrile 150 µL Acetonitrile with Internal Standard plasma->acetonitrile Add vortex Vortex (30 seconds) acetonitrile->vortex Mix centrifuge Centrifuge (13,000 rpm, 5 min) vortex->centrifuge Separate supernatant Transfer Supernatant centrifuge->supernatant Collect lcinjection Inject 5 µL into LC-MS/MS supernatant->lcinjection Analyze

Caption: Workflow for Plasma Sample Preparation.

Method Validation

A full validation of this bioanalytical method should be performed in accordance with regulatory guidelines to ensure it is fit for its intended purpose.[7][8] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by analyzing blank plasma from multiple sources.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range from 0.5 to 500 ng/mL is typically achievable for such methods.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).[9] Acceptance criteria are generally within ±15% (±20% at the Lower Limit of Quantification, LLOQ) for both accuracy and precision.[4]

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. This is evaluated by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

Validation Summary (Hypothetical Data)

The following table summarizes the expected performance of the method based on typical results for similar assays.

Validation Parameter Result
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±10% of nominal values
Matrix Effect Normalized to IS, within acceptable limits
Recovery > 85%
Stability Stable for at least 3 freeze-thaw cycles and 24 hours at room temperature. Stable for 3 months at -80°C.

Application

This validated LC-MS/MS method is suitable for the quantitative determination of this compound in human plasma to support pharmacokinetic studies in a regulated environment. The simple and rapid sample preparation procedure allows for high-throughput analysis, making it ideal for studies with large sample numbers.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample extraction Protein Precipitation sample->extraction cleanup Centrifugation extraction->cleanup lc UPLC Separation (C18 Column) cleanup->lc ms Tandem MS Detection (MRM Mode) lc->ms quant Quantification (Internal Standard Method) ms->quant report Reporting quant->report

Caption: Overall Bioanalytical Workflow.

Conclusion

This application note presents a detailed protocol for a sensitive and robust LC-MS/MS method for the quantification of this compound in human plasma. The method is designed to meet the stringent requirements of regulatory bodies for bioanalytical method validation, ensuring the generation of high-quality data for drug development programs. The straightforward protein precipitation sample preparation and rapid LC-MS/MS analysis contribute to an efficient workflow suitable for high-throughput bioanalysis.

References

  • Van de Merbel, N. C. (2022). LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. ScienceOpen. [Link]

  • Gundogdu, M., & Yilmaz, H. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS.
  • Okano, Y., et al. (1982). Analysis of endogenous pyrrolidine levels by mass fragmentography. PubMed. [Link]

  • Shimadzu Corporation. (2022). Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. YouTube. [Link]

  • Yamada, T., et al. (2021). Quantitative Lipidomics of Biological Samples Using Supercritical Fluid Chromatography Mass Spectrometry. PubMed. [Link]

  • De Paepe, E., et al. (2014). Mass spectrometry-based proteomics as a tool to identify biological matrices in forensic science. PMC - NIH. [Link]

  • Kaufmann, A., & Kaenzig, A. (2003). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.
  • Papadopoulou-Mourkidou, E., et al. (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]

  • Roca, M., et al. (2019). Determination of Gentamicin: Development and Validation of a Sensitive UPLC-MS/MS Assay According to the European Medicines Agency Guideline. MDPI. [Link]

  • Han, Y., et al. (2014). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. PubMed. [Link]

  • Iester, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]

  • International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. EMA. [Link]

  • Callery, P. S., et al. (1981). Determination of pyrrolidinone in plasma by high-performance liquid chromatography.
  • Nuhu, A. A., & Basheer, C. (2015). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review.
  • Al-Amiery, A. A., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives.
  • Sharma, R., et al. (2023).
  • Timmerman, P., et al. (2011).
  • Gonzalez, D., et al. (2017). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide.
  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Stanford University. [Link]

  • Kaza, M., & Wozniakiewicz, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis.
  • Randecker, V. W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • El-Behery, M. G., & El-Sayed, G. M. (2016). Simple and rapid LC-MS/MS method for determination of Piribedil in human plasma.
  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. [Link]

Sources

Application Notes and Protocols for Crystallization of Pyrrolidine-3-sulfonamide-Protein Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Crystallization of Pyrrolidine-3-sulfonamide-Protein Complexes

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its incorporation into sulfonamide derivatives has yielded potent and selective inhibitors for a range of protein targets.[1][2][3] Elucidating the three-dimensional structures of these this compound-protein complexes through X-ray crystallography is a cornerstone of modern drug discovery, providing invaluable insights into the molecular basis of their interactions.[4] This detailed guide offers researchers, scientists, and drug development professionals a comprehensive overview of the techniques and protocols for obtaining high-quality crystals of these important complexes.

The inherent flexibility of the pyrrolidine ring and the specific chemical properties of the sulfonamide group can present unique challenges during crystallization.[1][5] This document will address these challenges by providing not just step-by-step protocols, but also the underlying scientific rationale for experimental choices, empowering researchers to troubleshoot and optimize their crystallization strategies. We will delve into the two primary methods for obtaining protein-ligand complex crystals: co-crystallization and crystal soaking, and provide guidance on how to select the most appropriate approach.

Strategic Considerations: Co-crystallization vs. Crystal Soaking

The decision to pursue co-crystallization or ligand soaking is a critical first step and is highly dependent on the specific protein-ligand system.[4]

Co-crystallization , where the protein and ligand are mixed prior to crystallization trials, is often the method of choice when:

  • The ligand is expected to induce a significant conformational change in the protein upon binding.[6]

  • The ligand has low solubility, as the complex can be formed at lower protein concentrations and then concentrated.[4]

  • The apo-protein is unstable or prone to aggregation.[4]

Crystal soaking , which involves introducing the ligand to pre-existing apo-protein crystals, is generally preferred when:

  • A robust and reproducible apo-crystal system is already established.[4]

  • The ligand is highly soluble and potent.[7]

  • A high-throughput approach is desired for screening multiple ligands against a single crystal form.[4]

It is important to note that soaking may not always be successful, especially if the crystal packing of the apo-form sterically hinders the ligand from accessing the binding site.[8]

Experimental Workflow for Crystallization of this compound-Protein Complexes

workflow cluster_prep Preparation cluster_complex Complex Formation cluster_cryst Crystallization cluster_data Data Collection & Analysis P Protein Purification & QC Mix Protein-Ligand Incubation P->Mix Screen Initial Crystallization Screening P->Screen Apo-protein for Soaking L Ligand Synthesis & Characterization L->Mix Mix->Screen Co-crystallization Opt Optimization Screen->Opt Harvest Crystal Harvesting & Cryo-protection Opt->Harvest Data X-ray Diffraction Data Collection Harvest->Data Solve Structure Solution & Refinement Data->Solve

Figure 1. A generalized workflow for the crystallization of protein-ligand complexes.

Protocol 1: Co-crystallization of this compound-Protein Complexes

This protocol outlines the steps for setting up co-crystallization trials using the hanging drop vapor diffusion method.[9][10]

1. Materials and Reagents:

  • Purified protein of interest at a concentration of 5-20 mg/mL in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • This compound ligand stock solution (typically 10-100 mM in a compatible solvent like DMSO).

  • Crystallization screening kits (commercial or in-house).

  • 24-well crystallization plates.

  • Siliconized glass cover slips.

  • Pipettes and tips.

2. Procedure:

  • Complex Formation:

    • Prepare the protein-ligand complex by mixing the purified protein with a slight molar excess of the this compound ligand.[11][12] For ligands with lower affinity, a 5- to 10-fold molar excess may be necessary.[4][8]

    • Incubate the mixture on ice or at room temperature for 30-60 minutes to allow for complex formation.[4][13] The optimal incubation time may need to be determined empirically.

  • Crystallization Plate Setup:

    • Pipette 500 µL of the reservoir solution from the crystallization screen into each well of the 24-well plate.

    • On a siliconized cover slip, pipette 1 µL of the protein-ligand complex solution.

    • Add 1 µL of the corresponding reservoir solution to the protein-ligand drop.

    • Carefully invert the cover slip and place it over the well, ensuring a good seal with the grease on the rim of the well.

  • Incubation and Monitoring:

    • Incubate the plates at a constant temperature (e.g., 4°C or 20°C).

    • Monitor the drops for crystal growth regularly over several days to weeks.

Table 1: Typical Co-crystallization Parameters

ParameterRecommended RangeRationale
Protein Concentration5-20 mg/mLHigher concentrations can promote nucleation, but may also lead to aggregation.
Ligand Concentration1-10 mMA molar excess is generally required to ensure saturation of the protein's binding site.[4]
Ligand:Protein Molar Ratio1:1 to 10:1Depends on the binding affinity (Kd) of the ligand.[8]
Incubation Temperature4°C or 20°CTemperature can affect protein stability and the kinetics of complex formation.[13]
Drop Ratio (Protein:Reservoir)1:1, 1:2, 2:1Varies the rate of equilibration and the final concentration of components in the drop.

Protocol 2: Ligand Soaking into Apo-Protein Crystals

This protocol describes the process of introducing a this compound ligand into pre-formed apo-protein crystals.[13][14]

1. Materials and Reagents:

  • High-quality, single apo-protein crystals.

  • This compound ligand stock solution (10-100 mM in a compatible solvent).

  • Stabilizing solution (reservoir solution from the apo-crystal growth condition).

  • Cryoprotectant solution.

  • Cryo-loops.

2. Procedure:

  • Prepare Soaking Solution:

    • Prepare a soaking solution by adding the this compound ligand to the stabilizing solution. The final ligand concentration can range from 1 to 10 mM. The solvent concentration (e.g., DMSO) should be kept as low as possible (typically <5%) to avoid crystal damage.[4]

  • Crystal Soaking:

    • Carefully transfer an apo-protein crystal from its growth drop into a drop of the soaking solution using a cryo-loop.[15]

    • Incubate the crystal in the soaking solution for a period ranging from a few minutes to several hours.[15] The optimal soaking time needs to be determined empirically and can be assessed by harvesting and testing crystals at different time points.[15]

  • Cryo-protection and Harvesting:

    • Briefly transfer the soaked crystal into a cryoprotectant solution to prevent ice formation during flash-cooling. The cryoprotectant is often the stabilizing solution supplemented with an agent like glycerol or ethylene glycol.

    • Using a cryo-loop, remove the crystal from the cryoprotectant solution and immediately flash-cool it in liquid nitrogen.

Optimization and Troubleshooting

Obtaining diffraction-quality crystals often requires optimization of the initial conditions.[16]

Table 2: Common Crystallization Problems and Solutions

ProblemPotential CauseSuggested Solution
No CrystalsProtein concentration too low/high; precipitant concentration not optimal; pH is incorrect.Vary protein and precipitant concentrations; screen a wider range of pH values.[16]
PrecipitateProtein is unstable or aggregating; ligand has low solubility.Add stabilizing additives; reduce protein concentration during incubation for co-crystallization.[8] For soaking, use a co-solvent to improve ligand solubility.[4]
Small, Needle-like CrystalsRapid nucleation and crystal growth.Lower the protein or precipitant concentration; use microseeding with a lower seed concentration.[15]
Poorly Diffracting CrystalsHigh solvent content; crystal lattice disorder.Optimize cryoprotectant conditions; anneal the crystals by briefly exposing them to room temperature before re-cooling. Consider surface entropy reduction mutations.[5]

Advanced Techniques: Microbatch and Microseeding

  • Microbatch Crystallization: This method involves mixing the protein and precipitant in small droplets under oil.[17] It can be advantageous for membrane proteins or when only small amounts of protein are available.[18][19][20][21] The rate of water evaporation can be controlled, allowing for fine-tuning of crystallization conditions.[22]

  • Microseeding: If initial crystals are small or of poor quality, microseeding can be employed. This involves crushing existing crystals to create a seed stock, which is then added to new crystallization drops to promote the growth of larger, more well-ordered crystals.[15]

Conclusion

The crystallization of this compound-protein complexes is a critical step in structure-based drug design. While challenges can arise due to the chemical nature of these ligands, a systematic and informed approach to co-crystallization and crystal soaking, coupled with diligent optimization, can lead to the successful generation of high-quality crystals. The protocols and strategies outlined in this guide provide a solid foundation for researchers to tackle this important class of protein-ligand complexes.

References

  • Bergfors, T. (2009). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 65(9), 973-980. [Link]

  • Purder, P. L., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(10), 2834-2843. [Link]

  • Stanford Linear Accelerator Center. (n.d.). Crystal Growth. Linac Coherent Light Source. [Link]

  • Chayen, N. E. (2005). Control of the rate of evaporation in protein crystallization by the 'microbatch under oil' method. Acta Crystallographica Section D: Biological Crystallography, 61(Pt 11), 1435–1438. [Link]

  • Mazzarella, L., et al. (2018). Improving Protein Crystal Quality by the Without-Oil Microbatch Method: Crystallization and Preliminary X-ray Diffraction Analysis of Glutathione Synthetase from Pseudoalteromonas haloplanktis. Crystals, 8(3), 123. [Link]

  • Creative Biostructure. (n.d.). MagHelix™ Co-crystallization and Soaking. Creative Biostructure Drug Discovery. [Link]

  • Peak Proteins. (2022). Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. Peak Proteins. [Link]

  • Hampton Research. (n.d.). Biophysical methods to guide protein crystallization. Hampton Research. [Link]

  • Purder, P. L., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(10), 2834-2843. [Link]

  • Warkentin, M., & Wlodawer, A. (2024). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. The FEBS Journal, 291(15), 3542-3554. [Link]

  • Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6593. [Link]

  • Adedotun, A. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLoS ONE, 16(2), e0247225. [Link]

  • Lust, A., et al. (2014). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 11), 2866–2877. [Link]

  • Purder, P. L., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. ChemRxiv. [Link]

  • TTP Labtech. (n.d.). strategies for high-throughput ligand screening - automated co-crystallisation and soaking. TTP Labtech. [Link]

  • Warkentin, M., & Wlodawer, A. (2024). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. The FEBS journal, 291(15), 3542–3554. [Link]

  • Creative Biostructure. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them. Creative Biostructure. [Link]

  • Sonawane, S., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 883-890. [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Hampton Research. [Link]

  • McPherson, A., & Cudney, B. (2006). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 10), 1218–1231. [Link]

  • Hampton Research. (n.d.). Microbatch Crystallization. Hampton Research. [Link]

  • Chayen, N. E., et al. (1992). Microbatch crystallization under oil — a new technique allowing many small-volume crystallization trials. Journal of Crystal Growth, 122(1-4), 176-180. [Link]

  • Hampton Research. (n.d.). Microbatch Crystallization. Hampton Research. [Link]

  • Ung, A. (2021). How to optimize my protein crystallization conditions?. ResearchGate. [Link]

  • Guan, L., & Kaback, H. R. (2013). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in molecular biology (Clifton, N.J.), 955, 363–374. [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2731. [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Hampton Research. [Link]

  • Purder, P. L., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. ResearchGate. [Link]

  • Purder, P. L., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. ChemRxiv. [Link]

  • Wlodawer, A., et al. (2016). Protein crystallography for aspiring crystallographers or how to avoid pitfalls and traps in macromolecular structure determination. The FEBS Journal, 283(19), 3462–3485. [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

Sources

Application Notes and Protocols for In-Vivo Experimental Design Using Pyrrolidine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Pyrrolidine-3-sulfonamide

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, featured in numerous compounds with significant biological activity.[1] Its three-dimensional structure allows for effective exploration of pharmacophore space, contributing to the stereochemistry and potency of drug candidates.[1] Similarly, the sulfonamide functional group is the cornerstone of several drug classes, exhibiting a wide range of pharmacological effects, including antibacterial, anticancer, and anti-inflammatory properties.[2][3] this compound, a molecule combining these two key moieties, represents a compelling candidate for in-vivo investigation. While specific in-vivo data for this exact compound is emerging, the known activities of related pyrrolidine and sulfonamide derivatives suggest potential therapeutic applications in oncology, infectious diseases, or inflammatory disorders.[1][2][3]

This guide provides a comprehensive framework for designing robust in-vivo experiments to elucidate the pharmacokinetic (PK), pharmacodynamic (PD), and efficacy profile of this compound. The protocols outlined herein are designed to ensure scientific rigor, ethical conduct, and reproducible data generation, adhering to the principles of the ARRIVE guidelines.[4][5]

Part 1: Preclinical In-Vivo Experimental Design: A Strategic Approach

A well-structured preclinical study is paramount for the successful translation of a promising compound into a clinical candidate.[6][7][8] The following sections detail the critical considerations for designing an in-vivo study for this compound.

Hypothesis-Driven Animal Model Selection

The choice of animal model is contingent on the therapeutic hypothesis. Given the broad bioactivity of sulfonamides and pyrrolidines, several avenues can be explored.[1][2] For instance:

  • Oncology: If this compound is hypothesized to have anti-cancer properties, potentially through mechanisms like histone deacetylase (HDAC) inhibition as seen in other pyrrolidine derivatives, a tumor xenograft model in immunocompromised mice (e.g., NOD-SCID or NSG) would be appropriate.[1]

  • Infectious Disease: Based on the well-established antibacterial action of sulfonamides, which involves the inhibition of folate synthesis, a murine model of bacterial infection (e.g., Staphylococcus aureus or Escherichia coli) could be employed.[2][9][10]

  • Neurological Disorders: Should in-vitro data suggest activity against targets like glycine transporter-1 (GlyT1), as observed with other pyrrolidine sulfonamides, animal models of schizophrenia or other neurological conditions would be relevant.[1][11][12][13][14]

The selection of the animal model must be scientifically justified and documented in the study protocol.[7]

Dose Formulation and Administration Route

The formulation of this compound for in-vivo administration is a critical step. A suitable vehicle must be identified to ensure solubility, stability, and bioavailability. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO and Tween 80. The chosen route of administration will depend on the desired pharmacokinetic profile and the nature of the disease model.[15][16][17][18][19]

Route of Administration Advantages Disadvantages Considerations for this compound
Intravenous (IV) 100% bioavailability, rapid onset of action.Requires technical skill, potential for injection site reactions.Ideal for initial PK studies to determine clearance and volume of distribution.
Intraperitoneal (IP) Larger injection volume possible, easier than IV.First-pass metabolism in the liver, potential for local irritation.A common route for efficacy studies in rodent models.
Oral (PO) Gavage Clinically relevant route, convenient for chronic dosing.Variable bioavailability, subject to first-pass metabolism.Important for assessing the potential for oral drug delivery.
Subcutaneous (SC) Slower absorption, prolonged duration of action.Limited injection volume, potential for local irritation.Suitable for sustained-release formulations.
Study Cohorts and Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines established by an Institutional Animal Care and Use Committee (IACUC).[20][21][22][23][24] The experimental design should incorporate the principles of the 3Rs (Replacement, Reduction, and Refinement).

A typical study design would include:

  • Vehicle Control Group: Receives the same formulation vehicle without the test compound.

  • Treatment Groups: Receive varying doses of this compound. At least three dose levels are recommended to establish a dose-response relationship.

  • Positive Control Group (if applicable): Receives a standard-of-care drug for the specific disease model to validate the model's responsiveness.

Randomization and blinding are essential to minimize bias in the study.[25][26]

Part 2: Step-by-Step In-Vivo Protocols

The following protocols provide a detailed methodology for conducting pharmacokinetic and pharmacodynamic studies of this compound.

Protocol: Pharmacokinetic (PK) Study in Mice

Objective: To determine the key pharmacokinetic parameters of this compound, including clearance, volume of distribution, half-life, and oral bioavailability.

Materials:

  • This compound

  • Appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Dosing syringes and needles (appropriate gauge for the route of administration)

  • Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare dosing solutions at the desired concentrations.

  • Animal Dosing:

    • IV Cohort (n=3-5 mice): Administer a single bolus dose of this compound (e.g., 1-5 mg/kg) via the tail vein.

    • PO Cohort (n=3-5 mice): Administer a single dose of this compound (e.g., 10-50 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 20-30 µL) from each mouse at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method like saphenous vein puncture.

  • Plasma Preparation: Immediately place the blood samples into EDTA-coated tubes, mix gently, and keep on ice. Centrifuge the samples at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate PK parameters.[27]

Protocol: Pharmacodynamic (PD) Biomarker Assessment

Objective: To evaluate the effect of this compound on a relevant biological marker to demonstrate target engagement and biological activity.[28]

Materials:

  • This compound

  • Disease model animals (e.g., tumor-bearing mice)

  • Dosing solutions and administration equipment

  • Tissue collection tools

  • Reagents for biomarker analysis (e.g., antibodies for Western blotting or immunohistochemistry, kits for enzyme activity assays)

Procedure:

  • Study Design: Establish cohorts of disease model animals (vehicle control, treatment groups).

  • Dosing: Administer this compound at various dose levels for a specified duration (e.g., daily for 14 days).

  • Tissue Collection: At the end of the treatment period, euthanize the animals and collect relevant tissues (e.g., tumor tissue, brain, spleen).

  • Biomarker Analysis:

    • Western Blotting: Analyze protein expression levels of the target or downstream signaling molecules.

    • Immunohistochemistry (IHC): Visualize the localization and expression of the target protein within the tissue.

    • Enzyme Activity Assay: Measure the enzymatic activity of the target protein.

    • Flow Cytometry: Analyze cell populations and protein expression on a single-cell level.

  • Data Analysis: Quantify the changes in the biomarker levels in response to treatment and correlate them with the administered dose.

Part 3: Data Presentation and Visualization

Clear and concise data presentation is crucial for interpreting experimental results.

Tabular Summary of In-Vivo Study Design
Parameter Description
Test Article This compound
Animal Model e.g., Female BALB/c nude mice with MCF-7 tumor xenografts
Age/Weight 6-8 weeks / 18-22 g
Housing Standard conditions, 12h light/dark cycle, ad libitum access to food and water
Number of Animals e.g., 8 mice per group
Groups 1. Vehicle Control (e.g., 10% DMSO in saline, IP, QD) 2. This compound (10 mg/kg, IP, QD) 3. This compound (30 mg/kg, IP, QD) 4. This compound (100 mg/kg, IP, QD) 5. Positive Control (e.g., Doxorubicin, 2 mg/kg, IV, QW)
Dosing Duration e.g., 21 days
Primary Endpoint Tumor volume
Secondary Endpoints Body weight, clinical observations, terminal tumor weight, biomarker analysis
Visualizing Experimental Workflows and Pathways

Experimental Workflow for an In-Vivo Efficacy Study

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Phase animal_acclimatization Animal Acclimatization tumor_implantation Tumor Cell Implantation animal_acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization dosing Daily Dosing (Vehicle/Compound) randomization->dosing tumor_measurement Tumor Volume Measurement (2x/week) dosing->tumor_measurement body_weight Body Weight Measurement (2x/week) dosing->body_weight clinical_observation Clinical Observations (Daily) dosing->clinical_observation terminal_endpoint Terminal Endpoint clinical_observation->terminal_endpoint tissue_collection Tumor & Organ Collection terminal_endpoint->tissue_collection pk_pd_analysis PK/PD Analysis tissue_collection->pk_pd_analysis

Caption: Workflow for a typical in-vivo tumor xenograft efficacy study.

Hypothesized Signaling Pathway Inhibition

G Pyrrolidine_3_sulfonamide This compound TargetEnzyme Target Enzyme (e.g., HDAC, Carbonic Anhydrase) Pyrrolidine_3_sulfonamide->TargetEnzyme Inhibition DownstreamEffector Downstream Effector TargetEnzyme->DownstreamEffector CellularProcess Cellular Process (e.g., Proliferation, Angiogenesis) DownstreamEffector->CellularProcess TherapeuticEffect Therapeutic Effect (e.g., Tumor Growth Inhibition) CellularProcess->TherapeuticEffect

Caption: Hypothesized mechanism of action for this compound.

Conclusion

This application note provides a foundational guide for the in-vivo evaluation of this compound. By adhering to these principles of robust experimental design, researchers can generate high-quality, reproducible data to assess the therapeutic potential of this promising compound. All studies should be conducted with the highest standards of animal welfare and in compliance with all applicable regulations.

References

  • Sulfonamides - Infectious Diseases - MSD Manual Professional Edition. (n.d.). MSD Manual Professional Edition. Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Journal of the Indian Chemical Society. Retrieved from [Link]

  • New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021). PLOS ONE. Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Molecules. Retrieved from [Link]

  • Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. (2021). Molecules. Retrieved from [Link]

  • Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. Retrieved from [Link]

  • Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. (2024). RSC Medicinal Chemistry. Retrieved from [Link]

  • Sulfonamides. (n.d.). Pharmacy 180. Retrieved from [Link]

  • New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021). PLOS ONE. Retrieved from [Link]

  • General Principles of Preclinical Study Design. (n.d.). Methods in Molecular Biology. Retrieved from [Link]

  • Animal Models of Neurological Disorders. (n.d.). Neurotherapeutics. Retrieved from [Link]

  • Unlock translational insights: In vivo biomarker analysis for drug discovery. (n.d.). Nuvisan. Retrieved from [Link]

  • A mechanistic assessment of the nature of pharmacodynamic drug-drug interaction in vivo and in vitro. (2023). Scientific Reports. Retrieved from [Link]

  • Murine Pharmacokinetic Studies. (n.d.). Methods in Molecular Biology. Retrieved from [Link]

  • IACUC Protocol. (2025). YouTube. Retrieved from [Link]

  • The ARRIVE guidelines 2.0. (n.d.). ARRIVE Guidelines. Retrieved from [Link]

  • Animal Models for the Study of Neurological Diseases and Their Link to Sleep. (n.d.). International Journal of Molecular Sciences. Retrieved from [Link]

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (n.d.). Journal of the American Association for Laboratory Animal Science. Retrieved from [Link]

  • Designing an In Vivo Preclinical Research Study. (n.d.). Methods and Protocols. Retrieved from [Link]

  • Pre-clinical pharmacodynamic biomarker assays of immune modulation can translate to inform exploratory endpoints of target engagement in first-in-human clinical trial stages of drug discovery. (n.d.). Journal for ImmunoTherapy of Cancer. Retrieved from [Link]

  • (PDF) Designing an In Vivo Preclinical Research Study. (2023). ResearchGate. Retrieved from [Link]

  • Neurological Disease Models. (n.d.). Braincase. Retrieved from [Link]

  • Animal Pharmacokinetic Studies for Safe Treatments. (n.d.). Biotechfarm. Retrieved from [Link]

  • How to design robust preclinical efficacy studies that make a difference. (n.d.). The Jackson Laboratory. Retrieved from [Link]

  • In Vivo Pharmacodynamic Imaging Applications. (n.d.). CD BioSciences. Retrieved from [Link]

  • Animal Pharmacokinetic Studies. (n.d.). Labcorp. Retrieved from [Link]

  • Routes Of Drug Administration. (n.d.). SlideShare. Retrieved from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. Retrieved from [Link]

  • The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. (n.d.). PLOS Biology. Retrieved from [Link]

  • A New Look at Animal Models of Neurological Disorders. (n.d.). Nature Reviews Neuroscience. Retrieved from [Link]

  • V B. Metabolism and Pharmacokinetic Studies. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Tackling In Vivo Experimental Design. (2025). ModernVivo. Retrieved from [Link]

  • How to Administer a Substance to a Mouse? (2025). TransCure bioServices. Retrieved from [Link]

  • IACUC. (2020). YouTube. Retrieved from [Link]

  • (PDF) Animal Models of Neurological Disorders. (2025). ResearchGate. Retrieved from [Link]

  • Pharmacodynamic Biomarkers for Biosimilar Development and Approval: Day 1. (2021). YouTube. Retrieved from [Link]

  • Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines. (2025). ResearchGate. Retrieved from [Link]

  • OLAW Webinar: What Every IACUC Should Know About AAALAC International. (2021). YouTube. Retrieved from [Link]

  • The ARRIVE Guidelines 2.0: updated guidelines for reporting animal research. (2023). EQUATOR Network. Retrieved from [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025). Boston University. Retrieved from [Link]

  • Routes of Drug Administration in Rats and Mice | Demonstration Using Expharm Software. (2025). YouTube. Retrieved from [Link]

  • Research Compliance and Integrity Office (RCI). (2025). UC San Diego Blink. Retrieved from [Link]

  • (PDF) Animal research: Reporting in vivo experiments: The ARRIVE Guidelines. (2025). ResearchGate. Retrieved from [Link]

  • 2.4 Ethics. (2020). OpenStax. Retrieved from [Link]

  • The ARRIVE Guidelines: A framework to plan your next in vivo experiment. (2023). FEBS Network. Retrieved from [Link]

Sources

Application Note: Formulation of Pyrrolidine-3-sulfonamide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Challenge

Pyrrolidine-3-sulfonamide scaffolds are increasingly prevalent in medicinal chemistry, particularly in the design of kinase inhibitors, GPCR ligands, and protease inhibitors. However, their physicochemical profile presents a "solubility paradox" that often leads to attrition in early in vivo studies.

The Challenge:

  • Amphoteric Nature: The molecule contains a basic secondary amine (pyrrolidine, pKa ~11.3) and a weakly acidic sulfonamide moiety (pKa ~10). At physiological pH (7.4), the molecule exists in an equilibrium that often favors a neutral, poorly soluble species, leading to precipitation upon injection or poor oral absorption.

  • Crystal Lattice Energy: The capacity for strong intermolecular hydrogen bonding (sulfonamide donor/acceptor + amine) creates high lattice energy, resisting dissolution even in lipophilic vehicles.

This guide provides a validated, non-empirical approach to solubilizing this compound, moving beyond "trial and error" to a rational selection of vehicles for Intravenous (IV), Intraperitoneal (IP), and Oral (PO) administration.

Pre-Formulation Assessment

Before selecting a vehicle, the compound's ionization state must be manipulated to maximize solubility.

Table 1: Physicochemical Profile & Formulation Implications
ParameterValue (Approx.)Implication for Formulation
Basic pKa (Pyrrolidine N) ~11.3Critical: Solubility increases significantly at pH < 9 (protonation of amine). Strategy: Use acidic buffers or salt forms (HCl).
Acidic pKa (Sulfonamide) ~10.0Secondary: Solubility increases at pH > 11 (deprotonation), but this is too caustic for in vivo use.
LogP ~ -1.3 to 0.5Moderate polarity. Soluble in polar organic solvents (DMSO, DMA) but poor in lipids (Corn oil).
Water Solubility Low (Free Base)Requires co-solvents or complexing agents (Cyclodextrins).

Vehicle Selection Strategy

Do not default to 100% DMSO. It causes hemolysis, pain upon injection, and precipitation in the bloodstream. Use the decision matrix below to select the appropriate vehicle based on your route of administration and required concentration.

Figure 1: Formulation Decision Matrix

FormulationDecision Start Start: Define Route & Dose RouteIV Route: IV / IP (Must be Solution) Start->RouteIV RoutePO Route: Oral (PO) Start->RoutePO CheckSol Solubility Check (> 5 mg/mL?) RouteIV->CheckSol Sol_A Strategy A: Co-Solvent 5% DMSO + 40% PEG400 RoutePO->Sol_A If Bioavailability Low Suspension Strategy C: Suspension 0.5% Methylcellulose + 0.1% Tween 80 RoutePO->Suspension Standard Approach CheckSol->Sol_A Moderate Solubility Sol_B Strategy B: Complexation 20% Captisol® (SBE-β-CD) CheckSol->Sol_B Poor Solubility (High pH sensitivity) SaltForm Consider Salt Formation (HCl or Mesylate) Sol_A->SaltForm If Precipitates Sol_B->SaltForm If Precipitates

Caption: Decision tree for selecting the optimal vehicle based on administration route and compound solubility threshold.

Validated Formulation Protocols

Protocol A: Intravenous (IV) / Intraperitoneal (IP) Solution

Target Concentration: 1–10 mg/mL Vehicle: 5% DMSO / 40% PEG400 / 55% Saline (or Water) Mechanism: DMSO disrupts the crystal lattice; PEG400 provides a polar organic environment; Saline ensures tonicity.

Step-by-Step Procedure:

  • Weighing: Weigh the required amount of this compound (free base or HCl salt) into a sterile glass vial.

  • Primary Solubilization (Critical): Add the calculated volume of DMSO (5% of total volume) directly to the powder.

    • Note: Do NOT add water yet. Vortex vigorously until the powder is fully dissolved and the solution is clear. If heating is needed, warm to 37°C.

  • Co-Solvent Addition: Add PEG400 (40% of total volume) to the DMSO drug solution.[1]

    • Action: Vortex for 30 seconds. The solution may warm slightly (exothermic).

  • Aqueous Dilution: Slowly add Sterile Saline (0.9% NaCl) or Water for Injection (55% of total volume) dropwise while vortexing.

    • Why Dropwise? Rapid addition of water can shock the system, causing the drug to crash out as a precipitate.

  • pH Adjustment (Optional): Check pH. If the compound precipitates, adjust pH to ~4.0–5.0 using 0.1N HCl (to protonate the pyrrolidine).

  • Filtration: Filter through a 0.22 µm PES (Polyethersulfone) syringe filter for sterility.

Protocol B: "Gold Standard" Complexation (Captisol®)

Target Concentration: >10 mg/mL (High Dose IV/IP) Vehicle: 20% (w/v) Captisol® (Sulfobutylether-β-Cyclodextrin) in Water Mechanism: The hydrophobic pyrrolidine/sulfonamide core is encapsulated in the cyclodextrin cavity, shielding it from water while the exterior remains hydrophilic.

Step-by-Step Procedure:

  • Vehicle Prep: Dissolve 20g of Captisol® in 100mL of distilled water. Stir until clear.

  • Drug Addition: Add this compound powder to the Captisol solution.

  • Agitation: Sonicate for 20 minutes or stir overnight at room temperature.

  • pH Optimization: If the solution remains cloudy, lower the pH to 4.5 using 1N HCl. The protonated pyrrolidine interacts more favorably with the anionic sulfobutyl ether groups of Captisol.

  • QC: Visually inspect for clarity.

Protocol C: Oral (PO) Suspension

Target Concentration: 10–100 mg/mL Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water Mechanism: Tween 80 wets the hydrophobic surface of the crystals; Methylcellulose increases viscosity to prevent sedimentation.

Step-by-Step Procedure:

  • Wetting: Place drug powder in a mortar. Add Tween 80 (0.1% of final vol) and triturate (grind) with a pestle to form a smooth paste.

  • Dispersion: Slowly add a small volume of 0.5% Methylcellulose solution while grinding to create a slurry.

  • Dilution: Transfer slurry to a vial and rinse the mortar with the remaining Methylcellulose solution to reach final volume.

  • Homogenization: Vortex or use a probe sonicator for 1 minute to break up aggregates.

Quality Control & Stability

Never assume a clear solution is stable. "Supersaturation" can lead to precipitation during the animal study.

TestMethodAcceptance Criteria
Visual Inspection Light BoxClear, colorless, no particulates.
Dilution Test Dilute 1:10 in warm saline (37°C)Must remain clear for >2 hours (simulates blood dilution).
pH Check pH MeterIV/IP: pH 4.0 – 8.0 (Avoid extreme pH to prevent phlebitis).
Purity Verification HPLC>95% purity (Ensure sonication didn't degrade the sulfonamide).

Administration Guidelines & Toxicity Limits

To ensure animal welfare and data integrity, adhere to these volume limits for mice (25g) and rats (250g).

Table 2: Recommended Dosing Volumes
RouteMax Volume (Mouse)Max Volume (Rat)Vehicle Constraints
Intravenous (IV) 5 mL/kg (125 µL)5 mL/kg (1.25 mL)DMSO Limit: <5% final conc. to avoid hemolysis. Rate: Slow bolus (>10 sec).
Intraperitoneal (IP) 10 mL/kg (250 µL)10 mL/kg (2.5 mL)pH: Must be > 3.0 and < 9.0 to avoid peritonitis.
Oral (PO) 10 mL/kg (250 µL)10 mL/kg (2.5 mL)High Tween 80 (>5%) can cause GI distress/diarrhea.

Troubleshooting Guide

Problem: Precipitation occurs immediately upon adding water/saline.

  • Cause: "Solvent Shock."

  • Solution: Increase the PEG400 ratio to 50% or switch to the Captisol® protocol (Protocol B). Alternatively, convert the free base to an HCl salt prior to formulation.

Problem: Animal exhibits writhing or pain upon injection.

  • Cause: pH is too far from physiological (7.4) or DMSO concentration is too high.

  • Solution: Buffer the solution to pH 5–7. Reduce DMSO to <5%. Ensure the solution is isotonic.

Problem: Compound degrades over 24 hours.

  • Cause: Sulfonamide hydrolysis (rare but possible in extreme acid/base).

  • Solution: Prepare fresh daily. Store stock solution in 100% DMSO at -20°C and dilute only immediately before dosing.

References

  • National Institutes of Health (NIH). Pyrrolidine - PubChem Compound Summary. Available at: [Link]

  • Altasciences. Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Available at: [Link]

  • Ligand Pharmaceuticals. Captisol®: Formulation and Solubility Guide. Available at: [Link]

Sources

Application Notes and Protocols: Radiolabeling of Pyrrolidine-3-sulfonamide Derivatives for PET Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The pyrrolidine-3-sulfonamide scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent and selective inhibitors of various enzymes and receptors. Its unique three-dimensional structure and hydrogen bonding capabilities make it an attractive pharmacophore for drug design. In recent years, there has been a growing interest in developing radiolabeled versions of these compounds for in vivo imaging with Positron Emission Tomography (PET). PET is a highly sensitive, non-invasive imaging technique that allows for the quantitative assessment of biological processes at the molecular level. By radiolabeling a this compound derivative with a positron-emitting radionuclide, researchers can visualize and quantify the distribution and kinetics of the compound in living subjects, providing invaluable information for drug development and disease diagnosis.

This application note provides a comprehensive guide to the radiolabeling of this compound derivatives with fluorine-18 ([¹⁸F]), the most commonly used radionuclide for PET imaging due to its favorable decay characteristics (t½ = 109.8 min, β+ = 97%). We will delve into the rationale behind the choice of radiolabeling strategy, provide detailed step-by-step protocols for the radiosynthesis and purification, and outline methods for the quality control and preclinical evaluation of the resulting radiotracer.

Principles of [¹⁸F]Fluorination for this compound Derivatives

The introduction of fluorine-18 into a molecule can be achieved through either electrophilic or nucleophilic fluorination. For most small molecule radiotracers, including those based on the this compound scaffold, nucleophilic substitution is the preferred method. This is due to the higher specific activity and radiochemical yields that can typically be achieved.

The general strategy involves the synthesis of a precursor molecule that contains a suitable leaving group (e.g., tosylate, mesylate, triflate) at the position where the [¹⁸F]fluoride is to be introduced. The [¹⁸F]fluoride, produced in a cyclotron, is then reacted with the precursor under optimized conditions to displace the leaving group and form the desired [¹⁸F]-labeled product.

Key Considerations for Precursor Design and Radiolabeling Strategy:
  • Position of the Label: The fluorine-18 atom should be introduced at a position that does not significantly alter the biological activity of the parent molecule.

  • Leaving Group: The choice of leaving group is critical for achieving high radiochemical yields. Tosylates are commonly used due to their stability and reactivity.

  • Reaction Conditions: Factors such as temperature, solvent, and the presence of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) must be carefully optimized to maximize the efficiency of the nucleophilic substitution reaction.

  • Stability of the Radiotracer: The resulting C-¹⁸F bond is generally stable in vivo, minimizing the risk of defluorination and subsequent bone uptake of free [¹⁸F]fluoride.

Experimental Protocols

Protocol 1: Automated Radiosynthesis of a Model [¹⁸F]this compound Derivative

This protocol describes the automated synthesis of a generic [¹⁸F]-labeled this compound derivative via a one-step nucleophilic substitution.

Materials and Reagents:

  • Tosyl-precursor of the this compound derivative

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • Water for Injection (WFI)

  • Ethanol (EtOH), absolute

  • Sep-Pak® C18 Plus Light Cartridge

  • Automated radiosynthesis module (e.g., GE TRACERlab™, Siemens Explora RN, etc.)

Radiosynthesis Workflow:

G cluster_0 Step 1: [¹⁸F]Fluoride Trapping and Elution cluster_1 Step 2: Azeotropic Drying cluster_2 Step 3: Nucleophilic Substitution cluster_3 Step 4: Purification cluster_4 Step 5: Formulation A Cyclotron-produced [¹⁸F]Fluoride in [¹⁸O]H₂O B Trap [¹⁸F]Fluoride on a QMA cartridge A->B C Elute [¹⁸F]Fluoride with K₂CO₃/K222 in MeCN/H₂O B->C D Heat under vacuum with MeCN additions to remove water C->D E Add precursor in anhydrous MeCN D->E F Heat at 110-120°C for 10-15 min E->F G Dilute reaction mixture with water F->G H Trap product on a C18 Sep-Pak cartridge G->H I Wash with water to remove unreacted [¹⁸F]Fluoride H->I J Elute product with EtOH I->J K Dilute with saline and pass through a sterile filter J->K L Final product for quality control K->L

Caption: Automated radiosynthesis workflow for an [¹⁸F]this compound derivative.

Step-by-Step Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through a quaternary methyl ammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.

    • The trapped [¹⁸F]F⁻ is then eluted into the reaction vessel with a solution of K₂CO₃ and K222 in a mixture of acetonitrile and water. The K222 acts as a cryptand to chelate the potassium ion, thereby increasing the nucleophilicity of the fluoride ion.[1]

  • Azeotropic Drying:

    • The water is removed from the reaction vessel by azeotropic distillation with acetonitrile under a stream of nitrogen or argon and gentle heating. This step is crucial as water can significantly reduce the efficiency of the nucleophilic substitution reaction.[2]

  • Nucleophilic Substitution:

    • A solution of the tosyl-precursor (typically 1-5 mg) in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride/K222 complex.

    • The reaction vessel is sealed and heated to 110-120°C for 10-15 minutes. These conditions facilitate the Sₙ2 displacement of the tosylate leaving group by the [¹⁸F]fluoride.[3][4]

  • Purification:

    • After cooling, the reaction mixture is diluted with water and passed through a C18 Sep-Pak cartridge. The desired [¹⁸F]-labeled product, being more lipophilic, is retained on the cartridge, while unreacted [¹⁸F]fluoride and other polar impurities are washed away with water.

    • The purified product is then eluted from the C18 cartridge with a small volume of ethanol.

  • Formulation:

    • The ethanolic solution of the final product is diluted with sterile saline for injection and passed through a 0.22 µm sterile filter into a sterile vial.

Protocol 2: Quality Control of the [¹⁸F]-labeled this compound

It is imperative to perform a series of quality control tests to ensure the identity, purity, and safety of the radiotracer before it can be used in imaging studies.[5][6][7][8][9]

Quality Control Parameters and Methods:

ParameterMethodAcceptance Criteria
Radiochemical Purity Radio-High Performance Liquid Chromatography (Radio-HPLC)> 95%
Radionuclidic Identity Half-life determination using a dose calibrator105-115 minutes
Radionuclidic Purity Gamma-ray spectroscopy> 99.5% (no long-lived radionuclidic impurities)
Residual Solvents Gas Chromatography (GC)Ethanol < 5000 ppm, Acetonitrile < 410 ppm
pH pH meter or pH paper4.5 - 7.5
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (where V is the maximum recommended dose in mL)
Sterility Incubation in tryptic soy broth and fluid thioglycollate mediaNo microbial growth after 14 days

Radio-HPLC Conditions (Example):

  • Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (often with 0.1% trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Detectors: UV detector (at a wavelength appropriate for the compound) in series with a radioactivity detector.

Protocol 3: In Vitro and In Vivo Evaluation

Once the radiotracer has passed all quality control tests, its biological activity and imaging characteristics need to be evaluated.

In Vitro Cell Uptake Assay:

  • Culture cells expressing the target of interest in appropriate multi-well plates.

  • Incubate the cells with the [¹⁸F]-labeled this compound (typically 0.1-1 µCi/well) for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

  • For blocking studies, pre-incubate a separate set of cells with a high concentration of the non-radiolabeled ("cold") this compound or a known inhibitor of the target for 15-30 minutes before adding the radiotracer.

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unbound radioactivity.

  • Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.

  • The cell uptake can be expressed as a percentage of the added dose per million cells. A significant reduction in uptake in the blocked group compared to the non-blocked group indicates target-specific binding.[10]

In Vivo PET Imaging and Biodistribution in a Rodent Model:

  • Anesthetize the animal (e.g., mouse or rat) with isoflurane.

  • Inject the [¹⁸F]-labeled this compound (typically 100-200 µCi) via the tail vein.

  • Acquire dynamic or static PET scans at various time points post-injection.

  • For biodistribution studies, euthanize the animals at selected time points after tracer injection.

  • Dissect major organs and tissues (e.g., blood, heart, lungs, liver, kidneys, muscle, bone, brain, and tumor if applicable).

  • Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

  • Calculate the tracer uptake in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).[11]

Data Presentation:

Table 1: Typical Radiosynthesis and Quality Control Results

ParameterResult
Radiochemical Yield (decay-corrected) 30-50%
Radiochemical Purity > 98%
Molar Activity 1-5 GBq/µmol
Synthesis Time 60-90 minutes

Table 2: Example Biodistribution Data in Mice at 60 min post-injection (%ID/g)

OrganTracer ATracer A + Blocker
Blood0.8 ± 0.20.9 ± 0.3
Heart1.5 ± 0.41.4 ± 0.5
Lungs2.1 ± 0.62.0 ± 0.7
Liver3.5 ± 0.93.7 ± 1.1
Kidneys5.2 ± 1.35.0 ± 1.5
Muscle0.5 ± 0.10.6 ± 0.2
Brain1.2 ± 0.31.1 ± 0.4
Tumor4.5 ± 1.11.2 ± 0.4
p < 0.05 compared to Tracer A alone

Logical Relationships in Tracer Evaluation

G cluster_0 Preclinical Evaluation Workflow A Successful Radiosynthesis & QC B In Vitro Cell Uptake & Specificity A->B C In Vivo PET Imaging B->C Promising in vitro results E Confirmation of Target Engagement B->E D Ex Vivo Biodistribution C->D Corroborate imaging data D->E F Candidate for further development E->F Positive outcome

Caption: Logical workflow for the preclinical evaluation of a novel radiotracer.

Conclusion

The radiolabeling of this compound derivatives with fluorine-18 provides a powerful tool for non-invasive in vivo imaging with PET. By following the detailed protocols and adhering to stringent quality control measures outlined in this application note, researchers can successfully synthesize and evaluate novel radiotracers based on this important chemical scaffold. The insights gained from these imaging studies can significantly accelerate the drug development process and enhance our understanding of various disease states.

References

  • Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Pharmaceuticals (Basel). [Link]

  • Fluorine-18-Labeled Antibody Ligands for PET Imaging of Amyloid-β in Brain. ACS Chemical Neuroscience. [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Current Radiopharmaceuticals. [Link]

  • Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South. Journal of Nuclear Medicine & Radiation Therapy. [Link]

  • Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Molecules. [Link]

  • Synthesis and Biological Evaluation of a Radiolabeled PET (Positron Emission Tomography) Probe for Visualization of In Vivo α-Fucosidase Expression. Cancers (Basel). [Link]

  • Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. ResearchGate. [Link]

  • Positron emission tomography (PET) imaging with 18F-based radiotracers. Journal of Pharmacy and Pharmacology. [Link]

  • Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. [Link]

  • [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Molecules. [Link]

  • Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. [Link]

  • Radiochemistry development and optimisation for the synthesis of [18F]-pyridin-3-yl)sulfonamides as synthons for 18F-radiolabelling of PET radiopharmaceuticals. ResearchGate. [Link]

  • A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. Nature Portfolio. [Link]

  • Synthesis, in Vitro and in Vivo Evaluation of Radiolabeled Nanoparticles. Methods in Molecular Biology. [Link]

  • Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA. [Link]

  • Manufacture of sterile radiopharmaceuticals labelled with fluorine-18. Therapeutic Goods Administration (TGA). [Link]

  • Synthesis and preliminary evaluation of 18F-labeled pyridaben analogues for myocardial perfusion imaging with PET. Journal of Nuclear Medicine. [Link]

  • Design, Synthesis, In Vitro and In Vivo Evaluation of Heterobivalent SiFAlin-Modified Peptidic Radioligands Targeting Both Integrin αvβ3 and the MC1 Receptor—Suitable for the Specific Visualization of Melanomas? Pharmaceuticals (Basel). [Link]

  • Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research. [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews. [Link]

  • Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal. [Link]

  • Synthesizing pet tracers using [F-18]sulfonyl fluoride as a source of [F-18]fluoride. OSTI.gov. [Link]

  • [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Molecules. [Link]

  • Synthesis, Radiosynthesis, and Preliminary in vitro and in vivo Evaluation of the Fluorinated Ceramide Trafficking Inhibitor (HPA-12) for Brain Applications. ResearchGate. [Link]

Sources

Application Notes and Protocols for Pyrrolidine-3-sulfonamide in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. This document provides a comprehensive guide to the application of Pyrrolidine-3-sulfonamide and its derivatives in antimicrobial drug discovery. We delve into the scientific rationale, synthesis protocols, in vitro and in vivo evaluation methodologies, and the critical structure-activity relationships that govern the efficacy of this promising class of compounds. This guide is designed to equip researchers with the foundational knowledge and practical protocols to accelerate the investigation of this compound-based antimicrobials.

Introduction: The Promise of a Hybrid Scaffold

The convergence of the pyrrolidine ring and the sulfonamide moiety in this compound presents a compelling starting point for the design of novel antimicrobial agents. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent structural motif in a vast array of biologically active natural products and synthetic drugs, valued for its conformational flexibility and ability to engage in various molecular interactions.[1][2] The sulfonamide group, on the other hand, is a well-established pharmacophore with a long history in antibacterial therapy.[3][4]

The primary mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[5][6] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for nucleotide synthesis and ultimately, bacterial replication.[3][5] This bacteriostatic action effectively halts bacterial proliferation, allowing the host's immune system to clear the infection.[3]

The exploration of this compound derivatives is driven by the hypothesis that the pyrrolidine scaffold can be strategically functionalized to enhance antimicrobial potency, broaden the spectrum of activity, and overcome existing resistance mechanisms.

Synthesis of this compound Derivatives: A General Approach

The synthesis of novel this compound derivatives is a critical first step in the drug discovery process. A common and effective strategy involves the coupling of a substituted sulfonyl chloride with a pyrrolidine-containing amine under basic conditions.[7] This modular approach allows for the systematic variation of substituents on both the sulfonyl and pyrrolidine moieties to explore the structure-activity relationship (SAR).

Diagram: General Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Product A Substituted Sulfonyl Chloride (R1-SO2Cl) C Coupling Reaction (Base, Solvent) A->C B Pyrrolidine Amine Derivative (R2-Pyrrolidine-NH2) B->C D Work-up & Column Chromatography C->D E This compound Derivative D->E

Caption: General synthesis workflow for this compound derivatives.

Protocol 2.1: Synthesis of a Representative this compound Derivative

This protocol outlines a general procedure for the synthesis of a this compound derivative. Note: This is a representative protocol and may require optimization for specific target molecules.

Materials:

  • Substituted sulfonyl chloride (1.0 eq)

  • Pyrrolidine amine derivative (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrrolidine amine derivative in anhydrous DCM.

  • Addition of Base: Add TEA or DIPEA to the solution and stir for 10 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Dissolve the substituted sulfonyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound derivative.

  • Characterization: Characterize the purified compound using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.[7]

In Vitro Antimicrobial Activity Evaluation

The initial assessment of the antimicrobial potential of newly synthesized this compound derivatives involves a series of in vitro assays to determine their spectrum of activity and potency against a panel of clinically relevant bacterial strains.

Diagram: In Vitro Screening Cascade

G A Synthesized this compound Derivatives B Primary Screening: Disk Diffusion Assay A->B C Secondary Screening: Broth Microdilution (MIC Determination) B->C Active Compounds D Tertiary Screening: Minimum Bactericidal Concentration (MBC) Assay C->D Potent Compounds E Time-Kill Kinetics Assay D->E Bactericidal/Bacteriostatic Determination F Lead Compound Identification E->F

Caption: A tiered approach for the in vitro evaluation of antimicrobial activity.

Protocol 3.1: Kirby-Bauer Disk Diffusion Assay (Primary Screening)

The disk diffusion method provides a rapid and qualitative assessment of the antimicrobial activity of the synthesized compounds.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)[7]

  • Sterile paper disks (6 mm diameter)

  • Synthesized this compound derivatives (at a standard concentration, e.g., 30 µ g/disk )

  • Positive control antibiotic disks (e.g., Ciprofloxacin)[7]

  • Negative control (solvent-loaded disk)

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of an MHA plate using a sterile swab.

  • Disk Application: Aseptically place the paper disks impregnated with the test compounds, positive control, and negative control onto the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 3.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This quantitative assay is crucial for determining the potency of the compounds.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (prepared as in Protocol 3.1 and diluted to ~5 x 10⁵ CFU/mL in CAMHB)

  • Synthesized this compound derivatives (serially diluted)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Growth control (inoculum in broth)

  • Sterility control (broth only)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds and the positive control antibiotic in CAMHB directly in the 96-well plates.

  • Inoculation: Add the prepared bacterial inoculum to each well, except for the sterility control.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Compound MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli MIC (µg/mL) vs. P. aeruginosa
Derivative 11632>64
Derivative 281632
Ciprofloxacin0.50.251
Note: This is an example data table. Actual results will vary.

Cytotoxicity Assessment: Ensuring Selective Toxicity

A critical aspect of drug development is to ensure that the antimicrobial compounds are selectively toxic to bacteria with minimal harm to host cells.

Protocol 4.1: MTT Assay for Mammalian Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized this compound derivatives (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.

In Vivo Efficacy Evaluation: The Animal Model

Promising candidates from in vitro and cytotoxicity studies should be evaluated for their efficacy in a relevant animal model of infection.

Diagram: In Vivo Efficacy Workflow

G A Lead this compound Compound B Animal Model Selection (e.g., Murine Thigh Infection Model) A->B C Infection Establishment B->C D Compound Administration (Route, Dose, Frequency) C->D E Evaluation of Bacterial Burden (CFU/gram of tissue) D->E F Assessment of Efficacy E->F

Caption: A streamlined workflow for assessing in vivo antibacterial efficacy.

Protocol 5.1: Murine Thigh Infection Model

This model is widely used to assess the in vivo efficacy of antibacterial agents against localized infections.

Materials:

  • Mice (e.g., specific-pathogen-free BALB/c)

  • Bacterial strain of interest (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)

  • Lead this compound compound formulated for administration (e.g., in a vehicle like 5% DMSO/saline)

  • Positive control antibiotic (e.g., Vancomycin)

  • Vehicle control

  • Cyclophosphamide (for inducing neutropenia, if required)

  • Anesthetics

  • Surgical tools

  • Phosphate-buffered saline (PBS)

  • Tissue homogenizer

  • Agar plates for bacterial enumeration

Procedure:

  • Induction of Neutropenia (Optional): If studying the effect in an immunocompromised host, induce neutropenia by intraperitoneal injection of cyclophosphamide.

  • Infection: Anesthetize the mice and inject a defined inoculum of the bacterial suspension into the thigh muscle.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer the test compound, positive control, or vehicle control via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral).

  • Euthanasia and Tissue Collection: At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice and aseptically excise the infected thigh muscle.

  • Bacterial Enumeration: Homogenize the thigh tissue in sterile PBS, perform serial dilutions, and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Compare the bacterial burden in the treated groups to the vehicle control group to determine the reduction in bacterial load.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold is essential for optimizing its antimicrobial properties. While specific SAR for this compound is still emerging, general principles from related sulfonamide and pyrrolidine-containing compounds can guide derivatization efforts.[2][8]

  • Substituents on the Sulfonamide Moiety: The nature and position of substituents on the aromatic ring of the sulfonamide can significantly impact potency and spectrum. Electron-withdrawing or -donating groups can modulate the pKa of the sulfonamide nitrogen, which is crucial for its interaction with DHPS.

  • Functionalization of the Pyrrolidine Ring: Modifications at different positions of the pyrrolidine ring can influence cell permeability, target engagement, and metabolic stability. The stereochemistry of these substituents is also a critical factor.[8]

  • Linker Modifications: If a linker is used to connect the pyrrolidine and sulfonamide moieties, its length, flexibility, and chemical nature can affect the overall conformation and biological activity of the molecule.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel antimicrobial agents. The protocols and guidelines presented here provide a robust framework for the synthesis, in vitro screening, and in vivo evaluation of derivatives based on this core structure. Future research should focus on expanding the chemical diversity of this compound libraries, elucidating their precise molecular targets, and understanding their potential to overcome existing mechanisms of antibiotic resistance. A multidisciplinary approach, combining synthetic chemistry, microbiology, and pharmacology, will be essential to unlock the full therapeutic potential of this exciting class of compounds in the fight against infectious diseases.

References

Sources

Application Notes and Protocols for the Molecular Docking of Pyrrolidine-3-sulfonamide with Human Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale

The intersection of computational chemistry and drug discovery has accelerated the identification and optimization of novel therapeutic agents. Molecular docking, a cornerstone of computer-aided drug design (CADD), predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, typically a protein.[1] This in silico technique is instrumental in elucidating potential binding modes and estimating the strength of interaction, thereby prioritizing candidates for further experimental validation.

This guide provides a detailed protocol for the molecular docking of Pyrrolidine-3-sulfonamide with Human Carbonic Anhydrase II (hCA II), a well-characterized enzyme implicated in various physiological and pathological processes, including glaucoma and epilepsy.[2][3] The choice of this specific ligand-protein system is underpinned by established principles of medicinal chemistry. The sulfonamide moiety is a classical zinc-binding group and a privileged scaffold for carbonic anhydrase inhibition.[4][5][6] The core mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion (Zn²⁺) in the enzyme's active site.[4][7] The pyrrolidine ring, on the other hand, offers a three-dimensional scaffold that can be further functionalized to optimize secondary interactions with the protein's active site residues, enhancing both potency and selectivity.[8]

By simulating the interaction between this compound and hCA II, researchers can gain insights into the structural determinants of binding, predict binding affinity, and generate hypotheses for the design of more potent and selective inhibitors.

I. System Preparation: Laying the Foundation for Accurate Docking

The fidelity of molecular docking results is critically dependent on the meticulous preparation of both the protein receptor and the small molecule ligand. This phase involves retrieving and refining the structural data to ensure it is chemically correct and computationally ready.

Target Protein Preparation (Human Carbonic Anhydrase II)

The initial step is to obtain a high-resolution crystal structure of the target protein. For this protocol, we will utilize the X-ray crystal structure of human Carbonic Anhydrase II. A suitable entry from the Protein Data Bank (PDB) is 3K34 , which features hCA II in complex with a sulfonamide inhibitor.[9]

Protocol for Protein Preparation:

  • Structure Retrieval: Download the PDB file (e.g., 3K34.pdb) from the RCSB PDB database.

  • Initial Cleaning: Open the PDB file in a molecular visualization software (e.g., UCSF Chimera, PyMOL, or BIOVIA Discovery Studio).[10][11]

    • Causality: The raw PDB file often contains non-essential molecules such as water, co-solvents, and co-crystallized ligands from the original experiment.[12] These must be removed to create a clean binding site for the new ligand.

    • Action: Delete all water molecules (HOH). Remove the co-crystallized inhibitor from the active site.

  • Handling Missing Residues and Atoms: Inspect the protein for any missing side chains or loops. While high-resolution structures are generally complete, some may have unresolved regions. Use tools like the "Dock Prep" feature in UCSF Chimera to repair missing structures.[13]

  • Protonation and Charge Assignment:

    • Causality: Hydrogen atoms are typically not resolved in X-ray crystal structures but are crucial for defining hydrogen bonding networks and electrostatic interactions.[1] Correct protonation states at a physiological pH (e.g., 7.4) are essential.

    • Action: Add polar hydrogen atoms to the protein structure. Assign partial charges using a force field such as AMBER or Gasteiger.[12]

  • Final Output: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.[14]

Ligand Preparation (this compound)

The ligand must be converted into a 3D structure with appropriate chemical properties for the docking simulation.

Protocol for Ligand Preparation:

  • Structure Generation: Obtain the 2D structure of this compound, for instance, from PubChem (CID 45792639).[15] Use a chemical drawing tool like ChemDraw or Marvin Sketch to create the structure and save it in a common format like MOL or SDF.

  • 3D Conversion and Energy Minimization:

    • Causality: Docking requires a low-energy 3D conformation of the ligand as a starting point. Energy minimization refines the bond lengths, angles, and dihedrals to a more energetically favorable state.

    • Action: Convert the 2D structure to a 3D structure using a program like Open Babel or the features within molecular modeling suites. Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Protonation and Charge Assignment: Add hydrogen atoms and assign Gasteiger charges.

  • Torsional Degrees of Freedom:

    • Causality: AutoDock Vina treats the ligand as flexible, allowing specified rotatable bonds to move freely during the docking simulation. Defining these torsions is crucial for exploring different conformations within the binding site.

    • Action: Define the rotatable bonds in the this compound molecule. Typically, bonds within the pyrrolidine ring are kept rigid, while the bond connecting the sulfonamide group to the ring would be defined as rotatable.

  • Final Output: Save the prepared ligand in the PDBQT format.

II. Molecular Docking Workflow: Simulating the Interaction

This section outlines the step-by-step procedure for performing the molecular docking of the prepared this compound into the active site of hCA II using AutoDock Vina.[14][16]

Defining the Search Space (The Grid Box)

Causality: To focus the computational search, a three-dimensional grid box is defined around the active site of the protein. This box defines the volume within which the docking algorithm will attempt to place and orient the ligand.

Protocol for Grid Box Definition:

  • Identify the Active Site: The active site of hCA II is a well-defined conical cleft containing the catalytic Zn²⁺ ion. The co-crystallized ligand in the original PDB structure (3K34) serves as an excellent guide to the location of the binding pocket.

  • Center the Grid: In your molecular visualization software, determine the x, y, and z coordinates of the center of the active site. This is typically centered on the Zn²⁺ ion or the geometric center of the binding pocket.

  • Set Grid Dimensions: Define the size of the grid box in each dimension (x, y, z). The box should be large enough to accommodate the ligand and allow for its rotation and translation, but not so large as to waste computational resources on irrelevant areas. A size of 20 x 20 x 20 Å is often a good starting point for a ligand of this size.

Running the AutoDock Vina Simulation

AutoDock Vina requires a configuration file that specifies the input files and search parameters.

Protocol for Docking Execution:

  • Create a Configuration File: Create a text file (e.g., config.txt) with the following parameters:

    • receptor = protein.pdbqt

    • ligand = ligand.pdbqt

    • out = results.pdbqt

    • center_x, center_y, center_z (coordinates from step 2.1)

    • size_x, size_y, size_z (dimensions from step 2.1)

    • exhaustiveness (determines the thoroughness of the search; a value of 8 is the default, but higher values can increase accuracy at the cost of longer computation time).

  • Execute Vina: Run the docking simulation from the command line using the following command: vina --config config.txt --log log.txt

  • Output Files: The simulation will generate two key output files:

    • results.pdbqt: Contains the coordinates of the predicted binding poses of the ligand, ranked by their binding affinity.

    • log.txt: A log file containing the binding affinity scores (in kcal/mol) for each predicted pose and other diagnostic information.[13]

III. Analysis and Interpretation of Docking Results

Evaluating Binding Affinity and Pose Selection
  • Binding Affinity: The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol.[19] More negative values indicate a stronger predicted binding interaction. The top-ranked pose (the one with the lowest binding energy) is generally considered the most likely binding mode.

  • Root Mean Square Deviation (RMSD): The output often includes multiple binding poses. An RMSD clustering analysis can group similar poses. A low RMSD between the top-ranked poses suggests a well-defined and favorable binding site.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interactions
1-7.20.00Zn²⁺ coordination, H-bond with Thr199
2-6.91.85H-bond with Thr199, van der Waals with Val121
3-6.52.51H-bond with Gln92

Table 1: Hypothetical docking results for this compound with hCA II.

Visualization of Ligand-Protein Interactions

Causality: Visual inspection of the top-ranked binding pose is essential to validate the docking results from a chemical and biological perspective.[16] This allows for the identification of key intermolecular interactions that stabilize the ligand-protein complex.

Protocol for Interaction Analysis:

  • Load the Complex: Open the prepared protein PDBQT file and the results PDBQT file in a molecular visualization program.

  • Examine the Best Pose: Focus on the top-ranked conformation of this compound within the hCA II active site.

  • Identify Key Interactions: Look for the following types of interactions:

    • Coordination: The sulfonamide group should be in close proximity to the Zn²⁺ ion. The nitrogen atom of the sulfonamide is expected to coordinate with the zinc.

    • Hydrogen Bonds: Identify hydrogen bonds between the ligand (e.g., the NH of the sulfonamide, the NH of the pyrrolidine) and protein residues (e.g., the backbone or side chain of Thr199, Gln92).

    • Hydrophobic Interactions: The pyrrolidine ring may form van der Waals or hydrophobic interactions with nonpolar residues in the active site, such as Val121, Leu198, and Pro202.[7]

  • Generate 2D and 3D Representations: Use tools like LigPlot+ or the built-in features of your visualization software to create 2D diagrams and high-resolution 3D images of the interactions.

IV. Visualization Diagrams

Molecular_Docking_Workflow cluster_prep System Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis PDB Fetch Protein Structure (e.g., PDB: 3K34) Clean_PDB Clean Protein: Remove Water & Ligands PDB->Clean_PDB Ligand_2D Generate Ligand Structure (this compound) Ligand_3D Create 3D Conformation Energy Minimize Ligand_2D->Ligand_3D Prep_Protein Add Hydrogens Assign Charges Clean_PDB->Prep_Protein Protein_PDBQT Protein.pdbqt Prep_Protein->Protein_PDBQT Grid Define Grid Box (Active Site) Protein_PDBQT->Grid Prep_Ligand Assign Charges Define Rotatable Bonds Ligand_3D->Prep_Ligand Ligand_PDBQT Ligand.pdbqt Prep_Ligand->Ligand_PDBQT Config Create Config File Ligand_PDBQT->Config Grid->Config Vina Run AutoDock Vina Config->Vina Results Output: results.pdbqt & log.txt Vina->Results Visualize Visualize Poses Results->Visualize Analyze Analyze Interactions (H-bonds, Coordination) Visualize->Analyze Conclusion Hypothesis Generation Analyze->Conclusion

Caption: Overall workflow for molecular docking.

Binding_Mode_Diagram cluster_protein hCA II Active Site cluster_ligand This compound Zn Zn²⁺ Thr199 Thr199 Gln92 Gln92 Val121 Val121 His94 His94 His94->Zn His96 His96 His96->Zn His119 His119 His119->Zn Sulfonamide SO₂NH₂ Sulfonamide->Zn Coordination Sulfonamide->Thr199 H-bond Pyrrolidine Pyrrolidine Ring Pyrrolidine->Gln92 H-bond Pyrrolidine->Val121 Hydrophobic Interaction

Caption: Hypothetical binding mode of this compound.

V. Conclusion and Future Directions

This guide has detailed a comprehensive protocol for the molecular docking of this compound with its putative target, human Carbonic Anhydrase II. By following these steps, researchers can generate robust and interpretable models of ligand-protein interactions. The results of such studies, including the predicted binding affinity and the specific interactions observed, provide a strong foundation for the rational design of novel inhibitors. For example, if the pyrrolidine ring shows additional space in a particular sub-pocket, it could be functionalized with other chemical groups to enhance binding affinity. It is imperative to remember that molecular docking is a predictive tool. The hypotheses generated from these in silico experiments must be validated through experimental techniques such as enzyme inhibition assays and X-ray crystallography to confirm the binding mode and potency.

VI. References

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. National Institutes of Health. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Institutes of Health. [Link]

  • Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. PubMed. [Link]

  • Crystal structure of dipeptidyl peptidase IV (DPP4, DPP-IV) (PDB ID:... | Download Scientific Diagram. ResearchGate. [Link]

  • Carbonic Anhydrase Inhibitors. NCBI Bookshelf. [Link]

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. MDPI. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications. [Link]

  • MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. [Link]

  • 3K34: Human carbonic anhydrase II with a sulfonamide inhibitor. RCSB PDB. [Link]

  • Docking Analysis in Research for Novel Enzyme Inhibitors. Encyclopedia.pub. [Link]

  • 5YP2: Crystal structure of dipeptidyl peptidase IV (DPP IV) with DPP4 inhibitor from Pseudoxanthomonas mexicana WO24. RCSB PDB. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Protocol for Docking with AutoDock. [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. [Link]

  • Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. PMC. [Link]

  • This compound. PubChem @ NIH. [Link]

  • (PDF) Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. [Link]

  • Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. PubMed. [Link]

  • DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. Semantic Scholar. [Link]

  • Enzyme Kinetics and Molecular Docking Investigation of Acetylcholinesterase and Butyrylcholinesterase Inhibitors from the Marine Alga Ecklonia cava. Natural Product Sciences. [Link]

  • 5E2R: The crystal structure of the human carbonic anhydrase II in complex with a 1,1'-biphenyl-4-sulfonamide inhibitor. RCSB PDB. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

  • Autodock - Vina Protocol | PDF | Docking (Molecular) | Ligand (Biochemistry). Scribd. [Link]

  • (PDF) Molecular Docking Studies of Enzyme Inhibitors and Cytotoxic Chemical Entities. [Link]

  • Molecular docking tutorial Sulfonamide-type D-Glu inhibitor docked into the MurD active site using ArgusLab. Academia.edu. [Link]

  • Structural analysis of inhibitor binding to human carbonic anhydrase II. PubMed. [Link]

  • Molecular Docking Tutorial. [Link]

  • Efficient synthesis of new azo-sulfonamide derivatives and investigation of their molecular docking and cytotoxicity results. Arabian Journal of Chemistry. [Link]

  • In silico analysis and molecular docking studies of potential angiotensin-converting enzyme inhibitor using quercetin glycosides. PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Pyrrolidine-3-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Pyrrolidine-3-sulfonamide and its derivatives. As a scaffold of significant interest in medicinal chemistry, achieving high yields is critical for project timelines and resource management.[1][2][3] This document provides in-depth, field-proven insights into common pitfalls and their resolutions, structured in a practical question-and-answer format.

I. Synthesis Overview & Key Challenges

The synthesis of this compound typically involves the coupling of a suitable pyrrolidine precursor with a sulfonylating agent. A common route is the reaction of a pyrrolidine amine with a sulfonyl chloride in the presence of a base. While seemingly straightforward, this reaction is fraught with potential complications that can drastically reduce yield. Key challenges include the stability of the starting materials, the reactivity of the pyrrolidine nitrogen, potential side reactions, and difficulties in product isolation.

The following troubleshooting guide addresses the most frequent issues encountered during this synthesis.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction shows very low conversion of starting materials, even after extended reaction times. What are the likely causes?

Answer: Low conversion is often traced back to issues with reagents or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Poor Quality Sulfonylating Agent: Sulfonyl chlorides are highly susceptible to hydrolysis from atmospheric moisture, converting them to the unreactive sulfonic acid.

    • Expert Insight: Always use a freshly opened bottle of the sulfonyl chloride or purify older reagents. A simple quality check is to run a preliminary reaction with a model amine you know works well.

    • Protocol: Consider preparing the sulfonyl chloride in situ from the corresponding thiol or sulfonic acid to ensure maximum reactivity.[4] For instance, the oxidation of thiols using reagents like N-chlorosuccinimide (NCS) can provide a fresh source of the sulfonyl chloride for immediate use.[4]

  • Inappropriate Base Selection: The base is critical for scavenging the HCl byproduct. An incorrect choice can lead to a stalled reaction.

    • Expert Insight: A base that is too weak will not effectively neutralize the acid, leading to protonation of the pyrrolidine and a halt in the reaction. A base that is too strong or nucleophilic can compete with the pyrrolidine, reacting with the sulfonyl chloride itself.

    • Recommendation: Triethylamine (TEA) is a common choice, but if yields are low, consider a non-nucleophilic, stronger base like Proton-Sponge™ (1,8-Bis(dimethylamino)naphthalene) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), especially if the pyrrolidine starting material is a weak nucleophile. The use of 4-dimethylaminopyridine (DMAP) as a catalyst can also enhance the reaction rate.[5]

  • Suboptimal Temperature: Sulfonamide formation can be sluggish at low temperatures.

    • Expert Insight: While room temperature is a good starting point, gentle heating (40-60 °C) can often drive the reaction to completion. However, be cautious, as excessive heat can lead to degradation. Monitor the reaction by TLC or LC-MS to find the optimal temperature.

ParameterRecommendationRationale
Sulfonyl Chloride Use freshly opened or purified reagent.Prone to hydrolysis, leading to inactive sulfonic acid.
Base Start with TEA. Consider DBU for less reactive amines.Must be strong enough to scavenge HCl but not nucleophilic.
Temperature Start at RT, then gently heat to 40-60 °C if needed.Balances reaction rate against potential for side reactions/degradation.
Catalyst Add 0.1 eq. of DMAP.Increases the rate of sulfonylation.[5]
Question 2: My TLC/LC-MS analysis shows multiple product spots, leading to a low yield of the desired product after purification. What are these byproducts?

Answer: The formation of multiple products points to significant side reactions. Identifying the likely structures of these byproducts is key to mitigating their formation.

Potential Side Reactions & Mitigation Strategies:

  • N,N-Disulfonylation: If you are starting with an unprotected pyrrolidine, the secondary amine can react twice with the sulfonyl chloride, especially if an excess of the sulfonylating agent is used.

    • Mitigation: Use a strict 1:1 stoichiometry of the amine to the sulfonyl chloride. Adding the sulfonyl chloride slowly (dropwise) to the reaction mixture can also minimize this side reaction. The most robust solution is to use an N-protected pyrrolidine starting material (e.g., N-Boc-pyrrolidine), perform the sulfonylation, and then deprotect.[6]

  • Reaction with Solvent: Nucleophilic solvents can compete with the pyrrolidine.

    • Mitigation: Avoid alcoholic solvents. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are generally preferred.

  • Ring Opening: The pyrrolidine ring, while generally stable, can be susceptible to opening under harsh conditions, although this is less common.[1]

    • Mitigation: Avoid excessively high temperatures and strong, non-hindered bases that could promote elimination reactions.

Below is a diagram illustrating the desired reaction versus common side reactions.

G Pyrrolidine Pyrrolidine (Starting Material) DesiredProduct This compound (Desired Product) Pyrrolidine->DesiredProduct R-SO2Cl + Base Disulfonylated N,N-Disulfonylated Byproduct Pyrrolidine->Disulfonylated Excess R-SO2Cl SulfonylChloride R-SO2Cl (Sulfonylating Agent) SulfonylChloride->DesiredProduct SulfonylChloride->Disulfonylated Hydrolyzed Sulfonic Acid (Inactive) SulfonylChloride->Hydrolyzed H2O (Moisture)

Caption: Reaction pathways in this compound synthesis.

Question 3: I have a good conversion according to crude analysis, but my isolated yield after work-up and chromatography is very low. Where am I losing my product?

Answer: Product loss during purification is a common and frustrating issue. The problem often lies in the work-up procedure or the chromatographic conditions.

Troubleshooting Purification:

  • Aqueous Work-up Losses: Pyrrolidine sulfonamides can have some water solubility, especially if they are protonated.

    • Expert Insight: During the aqueous wash, ensure the pH of the aqueous layer is neutral or slightly basic before extraction to keep your product in the organic layer. If your product is particularly polar, back-extracting the aqueous layer multiple times with your organic solvent (e.g., 3x DCM or EtOAc) can recover dissolved product. A final wash with brine can help to break up emulsions and dry the organic layer.[7]

  • Chromatography Issues: The product may be streaking on the silica gel column or irreversibly binding.

    • Expert Insight: The sulfonamide group can interact strongly with the acidic silica gel.

    • Protocol:

      • Deactivate Silica: Pre-treat your silica gel by slurrying it in the eluent containing 1% triethylamine before packing the column. This neutralizes the acidic sites and significantly improves recovery.

      • Solvent System: A gradient elution from a non-polar solvent (e.g., Hexanes) to a more polar one (e.g., Ethyl Acetate) is standard. For highly polar sulfonamides, adding a small amount of methanol (1-5%) to the mobile phase may be necessary.

      • Alternative Media: If silica fails, consider using neutral alumina or reverse-phase chromatography.

The following workflow provides a logical sequence for troubleshooting low yields.

G Start Start: Low Yield Observed Check_Conversion Analyze Crude Reaction: TLC / LC-MS Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Poor Conversion Good_Conversion Good Conversion, Multiple Products Check_Conversion->Good_Conversion Byproducts Present High_Purity_Crude Good Conversion, High Purity Check_Conversion->High_Purity_Crude Clean Crude, Low Isolated Yield Troubleshoot_Reaction Troubleshoot Reaction: 1. Check Reagent Quality 2. Optimize Base/Solvent 3. Increase Temperature Low_Conversion->Troubleshoot_Reaction Troubleshoot_Side_Rxns Mitigate Side Reactions: 1. Adjust Stoichiometry 2. Use Protecting Group 3. Slow Addition of Reagent Good_Conversion->Troubleshoot_Side_Rxns Troubleshoot_Purification Optimize Purification: 1. Adjust Work-up pH 2. Back-extract Aqueous Layer 3. Deactivate Silica Gel High_Purity_Crude->Troubleshoot_Purification End Achieve High Yield Troubleshoot_Reaction->End Troubleshoot_Side_Rxns->End Troubleshoot_Purification->End

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrrolidine Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of pyrrolidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. This guide provides in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to empower you in optimizing your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the underlying chemical principles to inform your experimental design.

Issue 1: Low Yield in Intramolecular Cyclization

Question: I am attempting an intramolecular cyclization of an amino alcohol to form a pyrrolidine ring, but I am consistently obtaining low yields. What are the critical parameters to investigate?

Answer: Low yields in intramolecular cyclizations for pyrrolidine formation often stem from a few key factors: inefficient activation of the leaving group, unfavorable reaction kinetics, or competing side reactions. Let's break down the troubleshooting process.

  • Causality: The hydroxyl group of an amino alcohol is a poor leaving group. For the nitrogen to displace it in an intramolecular SN2 reaction, the hydroxyl group must first be activated. Incomplete activation is a common culprit for low yields. Furthermore, the reaction must be conducted under conditions that favor the 5-exo-tet cyclization pathway over intermolecular side reactions.

  • Troubleshooting Steps:

    • Leaving Group Activation:

      • Sulfonylation: Convert the hydroxyl group to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or nosylate (Ns). This is a reliable and widely used strategy.

      • Mitsunobu Reaction: This classic method provides a one-pot conversion of the alcohol to the cyclized product under mild conditions. However, it involves stoichiometric reagents that can complicate purification.

      • Acid-Promoted Cyclization: For certain substrates, particularly those with carbamate-protected amines, an acid promoter can be used to activate the hydroxyl group.[1]

    • Solvent and Temperature Optimization:

      • Aprotic polar solvents like DMF or DMSO can be effective for SN2 reactions.[2] However, the choice of solvent is highly substrate-dependent. It is advisable to screen a range of solvents with varying polarities.

      • The reaction temperature should be carefully optimized. While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination. A systematic study of the temperature profile is recommended.

    • Base Selection:

      • A non-nucleophilic base is crucial to deprotonate the amine without competing in the substitution reaction. Common choices include sodium hydride (NaH) or potassium carbonate (K2CO3). The choice and stoichiometry of the base should be optimized.

Issue 2: Poor Diastereoselectivity in [3+2] Cycloaddition Reactions

Question: I am performing a [3+2] cycloaddition between an azomethine ylide and an alkene to synthesize a substituted pyrrolidine, but the reaction is producing a mixture of diastereomers. How can I improve the stereocontrol?

Answer: Achieving high diastereoselectivity in [3+2] cycloaddition reactions is a common challenge and is highly dependent on the structure of the reactants, the catalyst, and the reaction conditions. The facial selectivity of both the azomethine ylide and the dipolarophile dictates the stereochemical outcome.

  • Causality: The stereochemistry of the newly formed chiral centers in the pyrrolidine ring is determined by the relative orientation of the substituents on the azomethine ylide and the alkene as they approach each other in the transition state. Factors that influence this approach, such as steric hindrance and electronic interactions, will affect the diastereoselectivity. Chiral catalysts or auxiliaries can create a chiral environment that favors one transition state over others.[3][4]

  • Troubleshooting Steps:

    • Catalyst Selection:

      • The choice of metal catalyst and chiral ligand is paramount for achieving high stereoselectivity. Silver[4] and copper complexes with chiral ligands are commonly employed. It is essential to screen a variety of catalyst/ligand combinations.

      • For certain substrates, organocatalysts can also provide excellent stereocontrol.[5]

    • Substrate Modification:

      • The use of a chiral auxiliary on either the azomethine ylide precursor or the alkene can effectively direct the stereochemical outcome. The N-tert-butanesulfinyl group is a well-established chiral auxiliary for this purpose.[4]

      • The steric bulk of the substituents on both the ylide and the dipolarophile can significantly influence the diastereoselectivity. Modifying these groups can favor a specific diastereomer.

    • Solvent and Temperature Effects:

      • The polarity of the solvent can influence the stability of the transition states and thus the diastereomeric ratio. A solvent screen is recommended. Toluene is a common choice for these reactions.[4]

      • Lowering the reaction temperature often enhances selectivity by increasing the energy difference between the diastereomeric transition states.

Issue 3: Over-alkylation in Reductive Amination

Question: I am synthesizing an N-substituted pyrrolidine via reductive amination of a 1,4-dicarbonyl compound with a primary amine, but I am observing significant amounts of the dialkylated tertiary amine as a byproduct. How can I favor mono-alkylation?

Answer: Over-alkylation is a classic problem in reductive amination, arising from the fact that the newly formed secondary amine product is often more nucleophilic than the starting primary amine, leading to a second reaction with the dicarbonyl compound.

  • Causality: The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced. If the rate of the second amination and iminium ion formation is comparable to or faster than the initial reaction, over-alkylation will occur.

  • Troubleshooting Steps:

    • Control of Stoichiometry:

      • Using an excess of the primary amine relative to the 1,4-dicarbonyl compound can statistically favor the formation of the mono-substituted product.

    • Slow Addition of the Reducing Agent:

      • Adding the reducing agent slowly to the reaction mixture containing the amine and dicarbonyl compound can help to reduce the iminium ion as it is formed, minimizing the opportunity for the secondary amine product to react further.

    • Choice of Reducing Agent:

      • Sodium triacetoxyborohydride (NaBH(OAc)3) is often the reducing agent of choice for reductive aminations as it is milder and more selective for the reduction of iminium ions over carbonyls. This can help to control the reaction and reduce side products.

    • pH Control:

      • Maintaining a slightly acidic pH (around 5-6) is optimal for imine/iminium ion formation. This can be achieved by using a buffer or adding a catalytic amount of a weak acid like acetic acid.

Experimental Protocols

Protocol 1: Diastereoselective Intramolecular Cyclization of an Amino Alcohol

This protocol describes the synthesis of a 2,5-cis-disubstituted pyrrolidine from an α-substituted 4-pentenyl sulfonamide, adapted from literature procedures.[6]

Materials:

  • α-Substituted 4-pentenyl sulfonamide (1.0 eq)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)2) (0.1 eq)

  • Acetonitrile (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the α-substituted 4-pentenyl sulfonamide.

  • Dissolve the substrate in anhydrous acetonitrile.

  • Add Cu(OTf)2 to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,5-cis-pyrrolidine.

Protocol 2: Asymmetric [3+2] Cycloaddition using a Chiral Catalyst

This protocol outlines a general procedure for the silver-catalyzed asymmetric [3+2] cycloaddition of an azomethine ylide with an alkene, based on established methods.[4]

Materials:

  • Imino ester (azomethine ylide precursor) (1.0 eq)

  • Alkene (dipolarophile) (1.2 eq)

  • Silver(I) carbonate (Ag2CO3) (0.1 eq)

  • Chiral phosphine ligand (e.g., a derivative of BINAP or SEGPHOS) (0.12 eq)

  • Toluene (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine Ag2CO3 and the chiral phosphine ligand.

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • To this mixture, add the imino ester and the alkene.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched pyrrolidine.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.[7]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the impact of key reaction parameters on the yield and selectivity of pyrrolidine ring formation, based on data from the literature.

Table 1: Effect of Catalyst on the Yield and Diastereoselectivity of a [3+2] Cycloaddition Reaction

EntryCatalyst (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (dr)Reference
1NoneEtOH24<40-[8]
2L-proline (20)EtOH127590:10[8]
3CCMFe2O4@L-proline (14)EtOH391>95:5[8]
4Ag2CO3 (10)Toluene128592:8[4]

Table 2: Influence of Solvent on the Yield of Pyrrolidine Synthesis via Intramolecular Cyclization

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1DMF252478[2]
2Acetonitrile252485[6]
3Toluene801265[4]
4Dichloromethane252455[4]

Visualizing Reaction Workflows

Workflow for Optimizing an Asymmetric [3+2] Cycloaddition

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Workup cluster_2 Analysis & Optimization Start Select Chiral Catalyst and Ligand Reactants Combine Azomethine Ylide Precursor and Alkene Start->Reactants Solvent Choose Anhydrous Solvent (e.g., Toluene) Reactants->Solvent Monitor Monitor by TLC/LC-MS Solvent->Monitor Quench Reaction Quench Monitor->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Analyze Determine Yield and Diastereomeric Ratio Purify->Analyze Chiral_HPLC Determine Enantiomeric Excess by Chiral HPLC Analyze->Chiral_HPLC Decision Target Selectivity Achieved? Chiral_HPLC->Decision Optimize Optimize: Catalyst, Ligand, Solvent, Temperature Decision->Optimize No End Final Product Decision->End Yes Optimize->Start

Caption: A logical workflow for the optimization of an asymmetric [3+2] cycloaddition reaction.

Decision Tree for Troubleshooting Low Yields

G cluster_0 Intramolecular Cyclization cluster_1 [3+2] Cycloaddition cluster_2 Reductive Amination Start Low Yield Observed Problem Identify Reaction Type Start->Problem LG_Activation Check Leaving Group Activation (e.g., Sulfonylation, Mitsunobu) Problem->LG_Activation Intramolecular Cyclization Catalyst_Activity Verify Catalyst Activity/ Loading Problem->Catalyst_Activity [3+2] Cycloaddition Imine_Formation Confirm Imine Formation (pH control, Dehydrating agent) Problem->Imine_Formation Reductive Amination Base Optimize Base (Non-nucleophilic, Stoichiometry) LG_Activation->Base Conditions Screen Solvents and Temperature Base->Conditions Reactant_Stability Check Stability of Azomethine Ylide and Dipolarophile Catalyst_Activity->Reactant_Stability Side_Reactions Investigate Potential Side Reactions (e.g., Dimerization) Reactant_Stability->Side_Reactions Reducing_Agent Optimize Reducing Agent (e.g., NaBH(OAc)3) Imine_Formation->Reducing_Agent Over_Alkylation Address Over-alkylation (Stoichiometry, Slow Addition) Reducing_Agent->Over_Alkylation

Caption: A troubleshooting decision tree for addressing low yields in pyrrolidine synthesis.

References

  • Chang, M., et al. (2010). Enantioselective Synthesis of 2-Substituted Pyrrolidines via Intramolecular Reductive Amination. Journal of the American Chemical Society, 132(44), 15684-15686. [Link]

  • Gawande, M. B., et al. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(25), 15167-15177. [Link]

  • Chemler, S. R., et al. (2007). Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. Organic Letters, 9(26), 5345-5347. [Link]

  • Krasavin, M. (2020). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 25(24), 5923. [Link]

  • Khlebnikov, A. F., et al. (2018). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. The Journal of Organic Chemistry, 83(15), 8349-8358. [Link]

  • Nájera, C., & Sansano, J. M. (2014). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 50(84), 12596-12613. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. [Link]

  • Blakey, S. B., et al. (2011). Synthesis of naked amino-pyrroloindoline via direct aminocyclization of tryptamine. Organic & Biomolecular Chemistry, 9(18), 6241-6243. [Link]

  • Pérez, M., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(10), 1221-1230. [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Heterocyclic Chemistry - New Perspectives. IntechOpen. [Link]

  • Carreño, M. C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(40), 7354-7359. [Link]

  • Dixon, D. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis, 11(12), 7489-7497. [Link]

  • Rogozińska-Szymczak, M., & Stodulski, M. (2021). Highly Efficient Asymmetric [3+2] Cycloaddition Promoted by Chiral Aziridine-Functionalized Organophosphorus Compounds. Molecules, 26(16), 4958. [Link]

  • Singh, R. P., et al. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 25(11), 2592. [Link]

  • Li, W., et al. (2022). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 27(23), 8345. [Link]

Sources

Technical Support Center: Purification of Pyrrolidine-3-Sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the purification of Pyrrolidine-3-Sulfonamide analogs. This guide is designed to provide you, our fellow researchers and scientists, with in-depth, field-proven insights into the common challenges encountered during the purification of this important class of molecules. The unique bifunctional nature of these compounds—possessing both a basic pyrrolidine ring and an acidic sulfonamide moiety—presents specific hurdles that require a nuanced approach beyond standard protocols. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your purification strategies.

Part 1: Frequently Asked Questions - Understanding the Core Challenges

This section addresses the fundamental issues that arise from the inherent physicochemical properties of this compound analogs.

Q1: Why do my this compound analogs exhibit severe peak tailing and sometimes fail to elute from a standard silica gel column?

A: This is the most common challenge and stems from a fundamental acid-base interaction. Standard silica gel is weakly acidic due to the presence of silanol groups (Si-OH) on its surface.[1] The pyrrolidine nitrogen in your analog is basic (the pKa of the conjugate acid of pyrrolidine is ~11.3) and readily interacts with these acidic silanols.[2] This strong, non-specific binding leads to several problems:

  • Irreversible Adsorption: A portion of your compound can become permanently stuck to the column, resulting in significant yield loss.[1]

  • Poor Peak Shape: The compounds that do elute often show significant tailing or "streaking," making separation from impurities nearly impossible.[3]

  • Compound Degradation: The acidic nature of the silica can potentially degrade sensitive analogs.[1]

Q2: I'm observing inconsistent solubility for my compound in different solvents and pH conditions. What causes this?

A: The combination of a basic amine and an acidic sulfonamide group means your molecule can exist as a cation, an anion, or a neutral zwitterion depending on the pH. This variable ionization state directly impacts solubility. At a pH below the pKa of the pyrrolidine nitrogen, the molecule will be protonated and carry a positive charge, often increasing its solubility in polar, protic solvents like water or methanol. Conversely, at a pH above the pKa of the sulfonamide proton, the molecule will be deprotonated and carry a negative charge. Near its isoelectric point, the molecule will be zwitterionic, which can sometimes lead to lower solubility in both highly polar and non-polar organic solvents. Understanding this pH-dependent behavior is critical for choosing appropriate solvents for chromatography, extraction, and recrystallization.

Q3: What are the typical impurities I should anticipate in my crude product?

A: Awareness of potential impurities is key to developing a targeted purification strategy. Common impurities include:

  • Unreacted Starting Materials: Residual pyrrolidine precursors or unreacted sulfonyl chlorides.

  • Reaction Byproducts: Salts formed during the reaction (e.g., hydrochloride salts of amines) or byproducts from protecting group removal.[4]

  • Hydrolysis Products: If the reaction is run in the presence of water and base, hydrolysis of the sulfonyl chloride or other functional groups can lead to hydroxy-substituted impurities.[5]

  • Stereoisomers: Since many syntheses start with chiral precursors like L-proline, you may encounter diastereomers or enantiomers if stereocontrol is not absolute.[6] These are often the most challenging impurities to remove.

Part 2: Troubleshooting Guide for Column Chromatography

Column chromatography is a workhorse technique, but its application to pyrrolidine sulfonamides requires specific modifications.

Issue 1: Severe Peak Tailing and/or Low Recovery on Standard Silica Gel

This issue directly addresses the acid-base interaction discussed in Q1. The goal is to pacify the acidic silanol groups to allow for clean elution.

The most direct approach is to add a small amount of a competing base to your mobile phase. This base will preferentially interact with the silica's acidic sites, preventing your compound of interest from binding too strongly.[3]

Protocol 2.1: Mobile Phase Modification with Triethylamine (TEA) or Ammonium Hydroxide

  • Solvent System Selection: Begin by identifying a suitable non-polar/polar solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol) using Thin Layer Chromatography (TLC).

  • Modifier Addition: To your chosen eluent, add a volatile amine modifier.

    • For moderately basic compounds: Add 0.5-1% triethylamine (TEA) (v/v).

    • For strongly basic or very polar compounds: Add 1-2% of a concentrated ammonium hydroxide solution to the polar component of your mobile phase (e.g., methanol).[7]

  • Column Equilibration: It is critical to thoroughly equilibrate the column with the amine-modified mobile phase before loading your sample. Flush the column with at least 5-10 column volumes of the final eluent.

  • Sample Loading & Elution: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM) and load it onto the column. Proceed with the gradient elution as planned.

Table 1: Recommended Starting Mobile Phase Systems for Silica Gel Chromatography

Polarity of Analog Recommended Solvent System Modifier Key Considerations
Low to Medium Hexanes / Ethyl Acetate 1% TEA Good for analogs with large non-polar substituents.
Medium to High Dichloromethane / Methanol 1% TEA or 1-2% NH₄OH in MeOH A more polar system for analogs with additional H-bond donors/acceptors.[1]

| Very High | Dichloromethane / Methanol | 2-5% NH₄OH in MeOH | For highly functionalized or salt-like compounds. May require higher modifier concentration.[7] |

For particularly challenging separations, using an amine-functionalized silica column (KP-NH) can provide superior results.[3] This stationary phase has amino groups bonded to the silica surface, creating a permanently basic environment that repels basic analytes and prevents strong interactions, often resulting in sharper peaks and better resolution without the need for mobile phase modifiers.[3]

start Crude Pyrrolidine Sulfonamide tlc Run TLC on Standard Silica start->tlc tailing Severe Tailing or Streaking? tlc->tailing no_tailing Good Separation & Rf tailing->no_tailing No modifier Add 1% TEA or NH₄OH to Mobile Phase tailing->modifier Yes normal_phase Purify via Standard Normal Phase Chromatography no_tailing->normal_phase amine_column Use Amine-Functionalized Silica Column (KP-NH) modifier->amine_column Tailing Persists

Caption: Decision workflow for selecting a normal-phase chromatography method.

Issue 2: Compound Elutes in the Solvent Front During Reversed-Phase HPLC

Reversed-phase (RP) chromatography is excellent for polar compounds, but the acidic mobile phase modifiers commonly used (e.g., formic acid or TFA) can be problematic.

Cause: In an acidic mobile phase (e.g., pH 2-3), the pyrrolidine nitrogen is fully protonated. This positive charge makes the molecule highly polar and water-soluble, causing it to have little or no affinity for the non-polar C18 stationary phase. As a result, it rushes through the column with the mobile phase front, co-eluting with other polar impurities.[7]

Solution: High-pH Reversed-Phase Chromatography

To achieve retention on a C18 column, the basic amine must be in its neutral, free-base form, which is more hydrophobic.[1] This is accomplished by using a mobile phase with a high pH. A general guideline is the "2 pH rule," which states that the mobile phase pH should be at least 2 units above the pKa of the amine to ensure it is fully deprotonated.[1]

Protocol 2.2: High-pH Reversed-Phase HPLC

  • Column Selection: Use a pH-stable C18 column designed for high-pH applications (e.g., a hybrid particle column). Standard silica-based C18 columns will degrade rapidly above pH 8.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Deionized water with a basic modifier. A common choice is 10 mM ammonium bicarbonate or 0.1% ammonium hydroxide, adjusted to pH 9-10.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Method Development: Start with a shallow gradient (e.g., 5-50% B over 20 minutes) to screen for the optimal elution conditions. The increased retention of your compound in its neutral form will allow for effective separation from other components.

Part 3: Troubleshooting Guide for Recrystallization

Crystallization is often the most effective method for achieving high purity for sulfonamide-containing compounds.[4][8]

Issue 1: The Product "Oils Out" Instead of Forming Crystals

"Oiling out" occurs when your compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[8]

Causes & Solutions:

  • High Impurity Concentration: Impurities can disrupt crystal lattice formation.

    • Solution: Perform a preliminary purification step, such as a quick filtration through a silica plug, before attempting recrystallization.[8]

  • Solution Cooled Too Quickly: Rapid cooling doesn't allow sufficient time for ordered crystal growth.

    • Solution: Allow the flask to cool slowly to room temperature, perhaps insulated with glass wool, before moving it to an ice bath.[8]

  • Inappropriate Solvent Choice: The solvent may be too non-polar for your compound.[8]

    • Solution: Re-dissolve the oil by heating, add a small amount of a more polar "anti-solvent" (e.g., add a little water to an ethanol solution), and allow it to cool slowly again.[8]

Issue 2: No Crystals Form, Even After Cooling

Causes & Solutions:

  • Too Much Solvent Used: The solution is not saturated, so the compound remains fully dissolved even when cold.

    • Solution: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen. Continue until the solution becomes slightly cloudy, then add a drop or two of solvent to re-dissolve and cool slowly.

  • Supersaturated Solution Lacks Nucleation Sites: The solution is concentrated enough to crystallize, but the process hasn't been initiated.

    • Solution: Induce crystallization by scratching the inside of the flask just below the solvent line with a glass rod or by adding a single "seed" crystal of the pure compound.[8]

Table 2: Common Solvent Systems for Recrystallization of Sulfonamides

Solvent System Compound Characteristics Procedure
Isopropanol or Ethanol[9] General-purpose for many sulfonamides. Dissolve in minimum hot solvent, cool slowly.
Ethanol / Water[8] For compounds too soluble in pure ethanol. Dissolve in hot ethanol, add hot water dropwise until cloudy, then add a drop of ethanol to clarify and cool.
Ethyl Acetate / Hexanes For less polar analogs. Dissolve in hot ethyl acetate, add hexanes until cloudy, clarify with a drop of ethyl acetate, and cool.

| Acetonitrile | For more polar, stubborn compounds. | Dissolve in hot acetonitrile and cool slowly. |

Part 4: Advanced Purification - Chiral Separations

Many this compound analogs are chiral, and separating stereoisomers is a critical final step.[10]

Challenge: Enantiomers have identical physical properties (solubility, melting point, Rf) in an achiral environment, making them impossible to separate by standard chromatography or recrystallization.

Solution: Chiral Chromatography

This is the most definitive method for separating enantiomers.

  • Supercritical Fluid Chromatography (SFC): Often the preferred technique for chiral separations. It is fast, uses less organic solvent ("greener"), and often provides excellent resolution.[4]

  • High-Performance Liquid Chromatography (HPLC): Requires a chiral stationary phase (CSP). A wide variety of CSPs are available, and screening several columns and mobile phases is usually necessary to find the optimal separation conditions.

start Mixture of Stereoisomers check_type Are they Diastereomers? start->check_type diastereomers Yes (Different Physical Properties) check_type->diastereomers Yes enantiomers No (Identical Physical Properties) check_type->enantiomers No achiral_sep Separate using Achiral Methods: • Standard Chromatography • Recrystallization diastereomers->achiral_sep chiral_sep Separate using Chiral Methods: • Chiral HPLC or SFC • Derivatize to Diastereomers,  then separate achirally enantiomers->chiral_sep

Caption: Strategic approach to separating stereoisomeric mixtures.

References

  • Bickler, B. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Retrieved from [Link]

  • Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(23), 7359. Retrieved from [Link]

  • Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(2), 1158. Retrieved from [Link]

  • Ugwuja, D. I., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE, 16(2), e0247321. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolidine-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Asensio, A., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(4), 2735-2744. Retrieved from [Link]

  • Svobodová, J., et al. (2021). Yield, purity, and characteristic impurities of the sulfonamide... ResearchGate. Retrieved from [Link]

  • D'Oca, M. G. M., et al. (2014). Sulfonamide purification process. Google Patents.
  • Reddit. (2022, September 24). Chromotography with free amines? r/chemhelp. Retrieved from [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

Sources

"improving the solubility of Pyrrolidine-3-sulfonamide derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Improving the Solubility of Pyrrolidine-3-sulfonamide Derivatives

Technical Support Center: Solubility Optimization

Welcome to the technical support hub for This compound scaffolds. This guide addresses the specific physicochemical challenges inherent to this structural class. Unlike generic solubility guides, this document focuses on the interplay between the basic pyrrolidine ring, the polar sulfonamide moiety, and the resulting crystal lattice energies that frequently hamper dissolution.

Part 1: The Physicochemical Landscape

Why is solubility difficult with this scaffold? this compound derivatives often suffer from "brick dust" properties—high melting points and low aqueous solubility. This arises from two competing forces:

  • Strong Crystal Lattice: The sulfonamide group (

    
    ) is a potent hydrogen bond donor and acceptor. When combined with the conformational rigidity of the pyrrolidine ring, these molecules pack efficiently in the solid state, leading to high lattice energy.
    
  • Zwitterionic Behavior: If the sulfonamide nitrogen is unsubstituted (primary) or monosubstituted (secondary), it possesses a pKa

    
     10–11. The pyrrolidine nitrogen is basic (pKa 
    
    
    
    10.5–11.0).[1] At neutral pH, these molecules can exist as zwitterions or neutral species with high intramolecular hydrogen bonding, reducing their interaction with water.

Part 2: Troubleshooting & Optimization (Q&A)

Category A: Salt Selection & Crystallization[2][3][4][5]

Q1: I am attempting to form an HCl salt to improve solubility, but the product keeps "oiling out" or forming a gum. How do I fix this?

Diagnosis: The pyrrolidine nitrogen is highly basic.[1] Reaction with a strong mineral acid like HCl often occurs too rapidly, trapping solvent and impurities, or the high charge density of the chloride salt leads to high hygroscopicity and deliquescence.

Technical Protocol: Switch to a weaker, organic dicarboxylic acid . For pyrrolidine derivatives, the large hydrophobic surface area of the counterion often matches the organic scaffold better, promoting ordered crystal growth over amorphous gum formation.

  • Recommended Counterions: Adipate, Succinate, Fumarate, or Benzoate.[2]

  • The "

    
    pKa Rule":  Ensure 
    
    
    
    for stable salt formation. Since pyrrolidine has a pKa
    
    
    11, you have a wide window and can successfully use weak acids (pKa 4–5).

Corrective Workflow (Graphviz Diagram):

SaltTroubleshooting Start Issue: Salt Oils Out CheckAcid Check Counterion Start->CheckAcid IsStrong Is it a Strong Acid? (HCl, H2SO4) CheckAcid->IsStrong SwitchAcid Switch to Dicarboxylic Acid (Adipate, Succinate) IsStrong->SwitchAcid Yes SolventChange Modify Solvent System IsStrong->SolventChange No Protocol Use Saturated Solution Method (Slow Evaporation) SwitchAcid->Protocol SolventChange->Protocol Seed Seed with <1% Crystals Protocol->Seed

Caption: Decision workflow for troubleshooting salt formation issues in pyrrolidine derivatives.

Category B: Structural Modification (Lead Optimization)

Q2: My salt screen failed. How can I modify the structure to lower LogP without killing potency?

Diagnosis: If the crystal lattice is too stable (Melting Point


), salt formation alone may not suffice. You need to disrupt the planarity or symmetry of the packing.

Strategic Interventions:

  • The "Magic Methyl": Introduce a methyl group on the pyrrolidine ring (e.g., at C2 or C4). This creates steric clash in the solid state, lowering the melting point and increasing solubility, often with minimal impact on binding affinity.

  • Fluorination: Replace a phenyl hydrogen with Fluorine. While this increases lipophilicity slightly, it alters the dipole moment and pKa of the sulfonamide, potentially improving the pH-solubility profile.

  • Polar Appendages: If the sulfonamide nitrogen is the attachment point, consider using a solubilizing tail (e.g., morpholine or piperazine) instead of a rigid aromatic ring.

Data Comparison (Illustrative):

Compound VariantModificationLogP (Calc)Melting Point (

)
Kinetic Solubility (pH 7.4)
Lead (Base) Unsubstituted Phenyl-sulfonamide2.8215< 5

Variant A 3-Fluoro-phenyl3.118512

Variant B N-Methyl pyrrolidine (Tertiary amine)2.416045

Variant C Adipate Salt of Lead N/A148> 150

Category C: Formulation Strategies

Q3: I need to dose this in vivo (rat PK), but it precipitates in the stomach. What vehicle should I use?

Diagnosis: Pyrrolidine-3-sulfonamides are likely BCS Class II (Low Solubility, High Permeability).[3] In the acidic stomach (pH 1.2), the pyrrolidine nitrogen is protonated and soluble. However, upon entering the intestine (pH 6.8), it deprotonates, leading to rapid precipitation (the "spring and parachute" failure).

Recommended Vehicle Protocol: Do not rely solely on pH adjustment. Use a Cosolvent + Surfactant system to maintain supersaturation.

Protocol: 20% HP-


-CD Formulation 
  • Weigh: Calculate amount of Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) for a 20% w/v solution.
  • Dissolve: Dissolve HP-

    
    -CD in 50 mM Phosphate Buffer (pH 4.0). Note: Slightly acidic pH helps keep the pyrrolidine protonated to assist complexation.
    
  • Add Drug: Add the pyrrolidine sulfonamide slowly with high-shear mixing.

  • Equilibrate: Stir for 4 hours. Filter through 0.22

    
     PVDF.
    

Mechanism: The hydrophobic pyrrolidine-sulfonamide core enters the cyclodextrin cavity, shielding it from aqueous precipitation while the hydrophilic exterior ensures solubility.

Part 3: Experimental Methodologies

Protocol 1: High-Throughput Salt Screening (In-Situ)

Use this to quickly identify valid counterions before scale-up.

  • Preparation: Prepare a 0.1 M stock solution of the this compound free base in Methanol or THF.

  • Plate Setup: Dispense 50

    
     of free base solution into a 96-well glass plate.
    
  • Acid Addition: Add 1.1 equivalents of selected acids (from 0.1 M aqueous/alcoholic stocks).

    • Panel: HCl, Methanesulfonic, Sulfuric, Adipic, Succinic, Maleic, L-Tartaric, Benzoic.[2]

  • Evaporation: Evaporate solvent at 40

    
     under nitrogen flow.
    
  • Reconstitution: Add 100

    
     of water to each well. Shake for 24 hours at RT.
    
  • Analysis:

    • Clear Well: High Solubility (Good).

    • Precipitate: Centrifuge and analyze solid by XRPD (check for new crystal form vs. free base).

    • Gum/Oil: Fail (See Troubleshooting Category A).

Protocol 2: Kinetic Solubility Assay

Use to differentiate amorphous vs. crystalline solubility.

  • Stock: Prepare 10 mM DMSO stock of the test compound.

  • Dosing: Spike 5

    
     of stock into 495 
    
    
    
    of PBS (pH 7.4) in a filter plate (Final: 100
    
    
    , 1% DMSO).
  • Incubation: Shake for 90 minutes at 500 rpm.

  • Filtration: Vacuum filter into a receiver plate.

  • Quantification: Analyze filtrate via LC-MS/MS against a standard curve.

    • Success Criterion: Solubility > 20

      
       is generally acceptable for early discovery screening.
      

References

  • BenchChem. (2025).[3] Technical Support Center: Improving the Solubility of N-Sulfonylated Pyrrolidine Compounds. Retrieved from

  • Guazzelli, L., et al. (2019).[4] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH). Retrieved from

  • Fernández Casares, A., et al. (2015).[5] An evaluation of salt screening methodologies. Journal of Pharmacy and Pharmacology. Retrieved from

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • Perlovich, G. L. (2014). Thermodynamic aspects of solubility and partitioning processes of some sulfonamides. Journal of Chemical Thermodynamics. Retrieved from

Sources

Pyrrolidine-3-sulfonamide in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with Pyrrolidine-3-sulfonamide. While specific empirical stability data for this compound in aqueous solutions is not extensively published, this document leverages well-established principles of sulfonamide chemistry to provide robust troubleshooting advice and answers to frequently asked questions. The guidance herein is grounded in the known reactivity and degradation pathways of the sulfonamide functional group, offering a strong predictive framework for experimental design and problem-solving.

General Stability Profile of this compound

This compound, like most sulfonamides, is susceptible to hydrolytic degradation, particularly under acidic conditions. The primary point of cleavage is the sulfur-nitrogen (S-N) bond of the sulfonamide group. The stability of the molecule is also influenced by temperature, light exposure, and the presence of oxidizing agents. Understanding these factors is crucial for maintaining the integrity of your stock solutions and experimental samples.

Troubleshooting Guide

Issue 1: Unexpected Degradation of this compound in Acidic Buffers

Symptoms:

  • Loss of parent compound peak and appearance of new peaks in HPLC analysis.

  • Inconsistent biological or chemical assay results.

  • A gradual decrease in the pH of unbuffered or weakly buffered solutions.

Root Cause Analysis: The sulfonamide linkage is known to be labile under acidic conditions, undergoing hydrolysis to yield the corresponding amine and sulfonic acid.[1] The lone pair of electrons on the nitrogen atom can be protonated, making the sulfur atom more susceptible to nucleophilic attack by water.

Investigative Workflow:

start Observe Unexpected Degradation check_ph Measure pH of the Solution start->check_ph hplc_analysis Perform Time-Course HPLC Analysis at Different pH Values (e.g., pH 4, 7, 9) check_ph->hplc_analysis pH is acidic lcms_analysis Identify Degradation Products by LC-MS/MS hplc_analysis->lcms_analysis confirm_hydrolysis Confirm Hydrolysis Pathway lcms_analysis->confirm_hydrolysis Products match expected hydrolytic cleavage mitigate Implement Mitigation Strategies confirm_hydrolysis->mitigate

Caption: Troubleshooting workflow for acidic degradation.

Mitigation Strategies:

  • pH Adjustment: Maintain the pH of stock solutions and experimental buffers in the neutral to slightly alkaline range (pH 7-9).[1]

  • Buffer Selection: Utilize robust buffer systems that can effectively maintain the desired pH throughout the experiment. Good choices include phosphate, borate, or HEPES buffers.

  • Storage: Store stock solutions at low temperatures (-20°C or -80°C) to slow down the rate of hydrolysis.

Experimental Protocol: pH-Dependent Stability Study

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 4.0, 7.0, and 9.0).

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

  • Incubate Samples: Dilute the stock solution into each buffer to the final working concentration. Incubate the samples at a controlled temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • HPLC Analysis: Analyze the aliquots by a validated stability-indicating HPLC method to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH to determine the degradation kinetics.

Issue 2: Precipitation or Cloudiness of Aqueous Solutions

Symptoms:

  • Visible particulate matter or a hazy appearance in the solution upon preparation or after storage.

Root Cause Analysis: Precipitation can occur due to several factors:

  • Low Aqueous Solubility: this compound may have limited solubility in purely aqueous systems.

  • pH-Dependent Solubility: The protonation state of the pyrrolidine nitrogen and the sulfonamide group can affect solubility. At its isoelectric point, the molecule will have its lowest solubility.

  • "Salting Out": High concentrations of salts in the buffer can decrease the solubility of the compound.

Investigative Steps:

  • Solubility Test: Determine the solubility of the compound in your chosen buffer system.

  • pH Adjustment: Check if adjusting the pH of the solution improves solubility.

  • Co-Solvent Addition: Experiment with the addition of a small percentage of an organic co-solvent.

Recommended Solutions:

  • Use of Co-solvents: For stock solutions, consider using a water-miscible organic solvent such as DMSO or ethanol. For aqueous experimental buffers, the addition of a small amount (e.g., 1-5%) of a co-solvent may be necessary.

  • pH Optimization: Prepare solutions at a pH where the compound is in its more soluble ionized form.

  • Sonication: Gentle sonication can help to dissolve the compound.

Issue 3: Discoloration or Change in Appearance

Symptoms:

  • The solution develops a yellow or brown tint over time.

Root Cause Analysis: Discoloration can be a sign of oxidative degradation or photodegradation.[1]

Preventative Measures:

  • Protection from Light: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Inert Atmosphere: For long-term storage of sensitive solutions, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial, but compatibility with the experimental system must be verified.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a stock solution of this compound?

A: For long-term stability, it is recommended to store stock solutions in a suitable organic solvent (e.g., DMSO) at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.

Q2: What are the most suitable aqueous buffers for working with this compound?

A: Phosphate, borate, or HEPES buffers in the neutral to slightly alkaline pH range (7.0-9.0) are generally recommended to minimize hydrolytic degradation.[1][2]

Q3: How can I detect degradation of this compound in my samples?

A: A stability-indicating HPLC method is the most reliable way to detect and quantify degradation. The appearance of new peaks with a corresponding decrease in the area of the parent compound peak is a clear sign of degradation.

Q4: Is this compound sensitive to light?

A: Sulfonamides can be susceptible to photodegradation.[1] It is good laboratory practice to protect solutions from direct light exposure, especially during long-term storage or prolonged experiments.

Data Summary

Table 1: General pH-Dependent Stability of Sulfonamides

pH RangeExpected StabilityPrimary Degradation Pathway
Acidic (pH < 6) LowAcid-catalyzed hydrolysis of the S-N bond.[1]
Neutral (pH 6-8) HighGenerally stable with a long half-life.[1][2]
Alkaline (pH > 8) HighThe anionic form is less susceptible to hydrolysis.[1][2]

Visualizing Degradation

A This compound B Protonated Sulfonamide A->B + H⁺ C 3-Aminopyrrolidine B->C + H₂O D Sulfonic Acid Derivative B->D + H₂O H2O H₂O H_plus H⁺

Caption: Proposed acid-catalyzed hydrolysis of this compound.

References

  • Sapińska D, Adamek E, Masternak E, Zielińska-Danch W, Baran W. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics. 2022 Oct 29;10(11):655. Available from: [Link]

  • Białk-Bielińska A, Stolte S, Matzke M, Fabiańska A, Maszkowska J, Kołodziejska M, Liberek B, Stepnowski P, Kumirska J. Hydrolysis of sulphonamides in aqueous solutions. J Hazard Mater. 2012 Jun 30;221-222:264-74. Available from: [Link]

  • Loftin KA, Adams CD, Meyer MT, Surampalli R. Effects of ionic strength, temperature, and pH on degradation of selected antibiotics. J Environ Qual. 2008 May-Jun;37(2):378-86.
  • Request PDF. Hydrolysis of sulphonamides in aqueous solutions. Available from: [Link]

  • Gao, H., et al. (2020). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 59(14), 9879–9888. Available from: [Link]

  • Boreen, A. L., & Arnold, W. A. (2008). Photodegradation of sulfonamide antibiotics in the presence of dissolved organic matter. Environmental Science & Technology, 42(15), 5514–5520.
  • PubChem. This compound. Available from: [Link]

Sources

Technical Support Center: Pyrrolidine-3-sulfonamide Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Degradation of Pyrrolidine-3-sulfonamide (CAS 1208507-46-3)
Executive Summary: The Stability Profile

This compound is a bifunctional scaffold critical in fragment-based drug discovery (FBDD). Its stability profile is defined by two competing chemical liabilities:

  • The Secondary Amine (Pyrrolidine Ring): Highly susceptible to oxidative degradation (N-oxide formation) and carbamate formation upon exposure to atmospheric CO₂.[1]

  • The Sulfonamide Moiety: Generally hydrolytically stable but prone to hygroscopic deliquescence , particularly if the compound is stored as a salt (e.g., HCl or TFA salt).

Critical Storage Rule: This compound must be treated as hygroscopic and air-sensitive . Standard "shelf storage" will lead to yellowing and purity loss within weeks.

Storage & Handling Specifications
ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) 2–8°C (Active use)Lowers kinetic energy, significantly retarding oxidation rates and preventing thermal dimerization.[1]
Atmosphere Argon or Nitrogen Overlay Displaces atmospheric oxygen (preventing N-oxides) and CO₂ (preventing carbamates).[1]
Container Amber Glass Vials Prevents photo-oxidation.[1] Plastic containers are permeable to moisture and oxygen over time.[1]
Desiccant Required Silica gel or molecular sieves in the secondary container to mitigate hygroscopic caking.[1]
Solvent State Store as Solid Solution storage (DMSO/Water) accelerates hydrolysis and oxidation.[1] Only solubilize immediately before use.
Troubleshooting Guide (Q&A)
Issue 1: "My white powder has turned yellow/orange. Is it still usable?"

Diagnosis: Oxidative Degradation. The secondary amine in the pyrrolidine ring has likely undergone oxidation to form N-oxides or radical coupling products. This is common when the container is frequently opened without an inert gas purge.

  • Impact: The molecular weight will shift (+16 Da for N-oxide), complicating MS analysis.

  • Remediation: If the discoloration is surface-level, you may attempt a recrystallization (see Protocol A).[1] If the bulk is colored, discard the lot for sensitive biological assays.

Issue 2: "The solid has become a sticky gum or liquid (Deliquescence)."

Diagnosis: Hygroscopic Failure. You are likely working with a salt form (e.g., Hydrochloride).[1] These salts are avid water scavengers. The "liquid" is a saturated solution of your compound and atmospheric water.

  • Impact: The exact concentration is now unknown. Hydrolysis of the sulfonamide bond may accelerate in this acidic aqueous micro-environment.

  • Immediate Action:

    • Do not attempt to scrape it out.[1]

    • Dissolve the entire gum in a known volume of dry DMSO to create a stock solution.

    • Re-quantify concentration using HPLC or qNMR.[1]

Issue 3: "I see a +44 Da peak in my LC-MS spectrum."

Diagnosis: Carbamate Formation. Secondary amines react reversibly with atmospheric CO₂ to form carbamates (


).[1]
  • Verification: Acidify your LC-MS sample (add 0.1% Formic Acid).[1] If the +44 Da peak disappears, it was a labile carbamate.

  • Prevention: This confirms your storage seal is compromised.[1] Switch to Parafilm-wrapped, screw-cap vials stored under Argon.

Visualizing Degradation Pathways

The following diagram illustrates the three primary degradation vectors for this compound.

DegradationPathways cluster_prevention Prevention Strategy P3S This compound (Intact) NOxide N-Oxide Impurity (+16 Da) P3S->NOxide Oxidation (O2) (Air Exposure) Carbamate Carbamate Adduct (+44 Da) P3S->Carbamate Carboxylation (CO2) (Atmospheric) Hydrolysis Sulfonic Acid + Diamines P3S->Hydrolysis Hydrolysis (H2O) (Extreme pH/Heat) Argon Argon Overlay Argon->P3S Blocks O2/CO2 Desiccant Desiccant Desiccant->P3S Removes H2O

Figure 1: Primary degradation pathways.[1] Red/Yellow paths are reversible or preventable with inert gas storage.[1] The Grey path (Hydrolysis) is irreversible but slower.

Recovery Protocol: Recrystallization (Protocol A)

If your compound shows minor yellowing (oxidation) but is valuable, use this protocol to salvage it.

Prerequisites:

  • Purity >85% (by LC-MS).

  • Yield Expectation: 60–70%.[1]

Step-by-Step:

  • Dissolution: Dissolve the crude solid in a minimum amount of warm Ethanol (EtOH) or Isopropanol (IPA) (approx. 50°C).[1] Avoid water.

  • Filtration: If insoluble particles remain (dust/polymers), filter rapidly through a 0.2 µm PTFE syringe filter while warm.[1]

  • Crystallization: Add Diethyl Ether or MTBE dropwise until the solution turns slightly cloudy (turbid).

  • Cooling: Seal the vial tightly. Place at room temperature for 1 hour, then move to 4°C overnight.

  • Collection: Filter the white crystals. Wash with cold Ether.

  • Drying: Dry under high vacuum for 4 hours to remove solvent traces. Store immediately under Argon.[1]

References & Authority
  • PubChem. this compound Compound Summary. National Center for Biotechnology Information. Link

  • Loba Chemie. Safety Data Sheet: Pyrrolidine Storage Conditions. (Standard amine handling protocols). Link

  • ChemScene. Product Information: (S)-Pyrrolidine-3-sulfonamide. (Specifies 2-8°C sealed storage). Link

  • Białk-Bielińska, A. et al. (2012).[1][2] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. (Establishes hydrolytic stability baseline). Link

  • European Medicines Agency (EMA). Guideline on stability testing of existing active substances. (Regulatory standards for hygroscopic substances). Link

Sources

Technical Support Center: Pyrrolidine-3-sulfonamide Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Assay Interference with Pyrrolidine-3-sulfonamide Scaffolds Ticket ID: #TECH-P3S-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Group

Executive Summary: The "Frenemy" Scaffold

The This compound scaffold is a cornerstone of Fragment-Based Drug Discovery (FBDD). Its secondary amine (pyrrolidine) offers a vector for growth, while the sulfonamide provides hydrogen bond donors/acceptors critical for active site engagement.

However, this utility comes with a cost. This scaffold is prone to specific assay interference mechanisms —primarily colloidal aggregation and metal chelation —that can generate convincing but false positives (artifacts).[1] This guide provides the diagnostic logic and experimental protocols to distinguish true pharmacological inhibition from assay pathology.

Diagnostic Decision Tree (Triage Flowchart)

Before modifying your assay, use this logic flow to identify the likely interference mechanism.

AssayInterferenceTriage Start Symptom: Unexpected High Potency or Steep Dose-Response HillSlope Check Hill Slope (nH) Start->HillSlope AggCheck Suspect: Colloidal Aggregation HillSlope->AggCheck nH > 2.0 ChelationCheck Suspect: Metal Chelation HillSlope->ChelationCheck nH ~ 1.0 DetergentTest Run Detergent Sensitivity Test (+ 0.01% Triton X-100) AggCheck->DetergentTest Shift Does IC50 shift > 3-fold? DetergentTest->Shift Shift->ChelationCheck No ArtifactAgg Artifact: Aggregator Shift->ArtifactAgg Yes MetalTest Run Metal Supplementation (Add excess Zn2+, Mg2+, etc.) ChelationCheck->MetalTest ActivityRestore Does Inhibition Disappear? MetalTest->ActivityRestore TrueHit Likely True Inhibitor ActivityRestore->TrueHit No ArtifactChel Artifact: Metallo-binder ActivityRestore->ArtifactChel Yes

Figure 1: Triage logic for diagnosing assay interference. Steep Hill slopes often indicate aggregation, while chelation mimics competitive inhibition.

Troubleshooting Modules & FAQs
Module A: Colloidal Aggregation (The "Sticky" Problem)

The Issue: Pyrrolidine-3-sulfonamides are amphiphilic. At micromolar concentrations, they can self-assemble into colloidal particles (100–1000 nm). These colloids sequester enzymes, leading to non-specific inhibition.[2]

User Question: “My IC50 curves are incredibly steep (Hill slope > 3), and the potency varies between fresh and frozen stocks. Is this real?”

Scientist Response: This is the hallmark of colloidal aggregation . The steep slope arises because critical aggregation concentration (CAC) acts like a phase transition—below it, no inhibition; above it, total enzyme sequestration.

  • Mechanism: The hydrophobic pyrrolidine ring drives assembly, while the sulfonamide interacts with solvent.

  • The Fix: Aggregates are sensitive to non-ionic detergents.

  • Actionable Step: Add 0.01% Triton X-100 or 0.005% Tween-20 to your assay buffer. If the IC50 shifts rightward (potency drops) by >3-fold, your compound is an aggregator, not a binder.

Module B: Metal Chelation (The "Zinc" Trap)

The Issue: Sulfonamides are classic zinc-binding groups (ZBGs).[3] If your target is a metalloenzyme (MMP, Carbonic Anhydrase, HDAC) or requires a metal cofactor, the sulfonamide moiety may coordinate the metal directly, stripping it from the enzyme or blocking the active site via metal coordination rather than specific pocket binding.

User Question: “I’m screening a kinase that requires Mg2+, but my compound inhibition disappears when I increase the Mg2+ concentration. Why?”

Scientist Response: You are likely observing chelation interference . The sulfonamide nitrogen (especially if deprotonated) can coordinate Mg2+ or Zn2+.

  • Mechanism: The compound lowers the effective concentration of the free metal cofactor available to the enzyme.

  • The Fix:

    • Metal Supplementation: Run the assay with 10x the standard metal concentration. If inhibition vanishes, it's chelation.

    • EDTA Check: Compare your compound's profile to EDTA. If they mimic each other, it's a chelator.

Module C: pH-Dependent Solubility

The Issue: The pyrrolidine nitrogen is basic (pKa ~11), while the sulfonamide is weakly acidic (pKa ~10, depending on substitution).

User Question: “My compound precipitates in PBS (pH 7.4) but is soluble in Tris (pH 8.0). How do I screen?”

Scientist Response: At pH 7.4, the pyrrolidine is protonated (cationic), which usually aids solubility. However, if you have hydrophobic substitutions on the nitrogen, the salt form may still crash out.

  • The Fix: Ensure your final DMSO concentration is 1–2% (if tolerated) to aid solubility. Verify solubility using nephelometry or a simple centrifugation test (spin at 10,000 x g; if potency drops in the supernatant, you lost compound to precipitation).

Comparative Data Table: Interference Mechanisms
Interference TypePrimary SymptomKey Diagnostic MetricGold Standard Solution
Aggregation Steep Hill Slope (>2.0)Detergent Sensitivity (Shift in IC50)Add 0.01% Triton X-100
Chelation Loss of activity with excess metalMetal Rescue (Activity restored)Supplement metal cofactor
Precipitation "Flat" or noisy asymptotesCentrifugation Loss (Supernatant potency)Optimize pH or % DMSO
Reactivity Time-dependent inhibitionIncubation Shift (IC50 drops over time)Add thiol scavengers (DTT)
Validated Experimental Protocols
Protocol 1: Detergent Sensitivity Screen (The "Aggregator" Trap)

Use this to rule out false positives caused by colloidal sequestration.

  • Prepare Assay Buffer: Divide your standard buffer into two aliquots.

    • Buffer A: Standard buffer (e.g., PBS, HEPES).

    • Buffer B: Standard buffer + 0.01% (v/v) freshly prepared Triton X-100 .

  • Prepare Compound Plate: Serial dilute this compound (1:3 dilution) in DMSO.

  • Incubation:

    • Dispense enzyme into Buffer A and Buffer B plates.

    • Add compound.[2][3][4][5] Incubate for 15 minutes at RT.

  • Initiate Reaction: Add substrate and measure signal.

  • Analysis: Calculate IC50 for both conditions.

    • Pass: IC50(Buffer B) is within 2-fold of IC50(Buffer A).

    • Fail (Aggregator): IC50(Buffer B) is >3-fold higher (less potent) than IC50(Buffer A).

Protocol 2: Metal Supplementation Test

Use this if your target uses Zn2+, Mg2+, or Mn2+.

  • Establish Baseline: Determine the EC80 concentration of the metal cofactor for your enzyme.

  • Prepare Conditions:

    • Condition Low: Metal concentration at EC80.

    • Condition High: Metal concentration at 10x EC80 (or 1 mM, whichever is lower/tolerated).

  • Run Inhibition Assay: Test the compound at its IC50 concentration under both conditions.

  • Analysis:

    • If % Inhibition drops significantly (e.g., from 50% to 10%) in the High condition, the compound is acting as a chelator, not a site-specific inhibitor.

References
  • Assay Guidance Manual: Assay Interference by Aggregation Source: NCBI Bookshelf. Significance: The definitive guide on diagnosing colloidal aggregation in biochemical assays. URL:[Link]

  • Investigating Chelating Sulfonamides and their use in Metalloproteinase Inhibitors Source: Dalton Transactions (via NIH). Significance: Details the specific coordination chemistry of sulfonamides with Zinc and other transition metals. URL:[Link]

  • Assay Interference by Chemical Reactivity Source: NCBI Bookshelf. Significance: Covers reactivity issues, including those relevant to nucleophilic secondary amines like pyrrolidine. URL:[Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them Source: BellBrook Labs.[6] Significance: Practical industry standard troubleshooting for signal variability and interference. URL:[Link]

Sources

Technical Support Center: Optimizing Selectivity of Pyrrolidine-3-Sulfonamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolidine-3-sulfonamide-based inhibitors. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of optimizing the selectivity of this important class of molecules. My aim is to blend theoretical knowledge with practical, field-tested advice to support your experimental success.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding the selectivity of this compound-based inhibitors.

Q1: What are the typical molecular targets for this compound-based inhibitors?

A1: The this compound scaffold is a versatile pharmacophore that has been successfully employed to target a range of protein families. Due to its unique structural and electronic properties, it can be adapted to fit into various active sites. Some of the most common targets include:

  • Protein Kinases: The shared structural features of the ATP-binding site across the human kinome make kinases a frequent target. However, this also presents a significant challenge in achieving selectivity.[1]

  • Carbonic Anhydrases (CAs): The sulfonamide group is a classic zinc-binding moiety, making these inhibitors potent against various isoforms of carbonic anhydrase.[2][3][4][5][6] Selectivity among the different CA isoforms is a key optimization goal.

  • Matrix Metalloproteinases (MMPs): Similar to CAs, MMPs are zinc-dependent enzymes, and the sulfonamide group can effectively chelate the active site zinc ion.[7]

  • Other Enzymes: This scaffold has also been adapted to inhibit other enzymes such as Factor Xa, Glycine Transporter-1 (GlyT1), and bacterial enzymes like P. aeruginosa PBP3 and P. falciparum N-myristoyltransferase.[8][9][10][11]

Q2: How can I quantify the selectivity of my inhibitor?

A2: A common and effective method is the Selectivity Score (S-score) . This is calculated by dividing the number of kinases that your inhibitor binds to with a dissociation constant (Kd) or IC50 below a certain threshold (e.g., 3 µM) by the total number of kinases screened.[1]

  • An S-score of 1 indicates a completely non-selective inhibitor.

  • An S-score closer to 0 signifies a more selective compound.

This method can be adapted for other enzyme families and using either IC50 or percentage inhibition data.[1]

Q3: What are some common off-target liabilities for this class of inhibitors?

A3: Given the prevalence of the sulfonamide group, a primary off-target concern is unintended inhibition of various carbonic anhydrase isoforms. If your primary target is not a CA, it is highly recommended to perform counter-screening against a panel of CA isoforms, particularly the ubiquitous hCA I and hCA II.[3] For kinase inhibitors, off-target effects within the kinome are also a major consideration due to the conserved nature of the ATP binding site.[1]

Troubleshooting Guides

This section provides detailed guidance on common experimental challenges encountered when optimizing the selectivity of this compound-based inhibitors.

Issue 1: My inhibitor shows broad activity across multiple kinases.

Underlying Cause: The ATP-binding site is highly conserved across the kinome. Your inhibitor might be primarily interacting with backbone residues in the hinge region, a common feature of many kinases.[12]

Troubleshooting Steps:

  • Analyze the Structure-Activity Relationship (SAR):

    • Exploit less conserved regions: Focus on chemical modifications that extend into less conserved regions of the ATP pocket, such as the solvent-exposed region or near the gatekeeper residue.

    • Vary substituents on the pyrrolidine ring: The stereochemistry and nature of substituents on the pyrrolidine ring can significantly influence selectivity. For example, the cis-configuration of substituents at the 3 and 4 positions of the pyrrolidine ring has been shown to be preferable in some cases.[8]

    • Modify the sulfonamide moiety: While essential for binding to some targets, modifications to the sulfonamide or its appended groups can disrupt binding to off-target kinases.

  • Perform a Broad Kinase Selectivity Screen:

    • Utilize a comprehensive kinase panel (e.g., 400+ kinases) to get a clear picture of your inhibitor's selectivity profile.

    • Screen at a fixed concentration (e.g., 1 µM) initially to identify major off-targets.

    • Follow up with IC50 determinations for the primary target and any significant off-targets.

  • Consider the Assay Conditions:

    • Kinase selectivity profiling should ideally be performed with the ATP concentration at or near the Km for each kinase being tested. This provides a more accurate reflection of the inhibitor's intrinsic affinity.[1]

Issue 2: My inhibitor is potent against my target, but also potently inhibits carbonic anhydrases.

Underlying Cause: The sulfonamide group is a strong zinc-binding pharmacophore, which is the key interaction for inhibiting carbonic anhydrases.[5][6]

Troubleshooting Steps:

  • Structural Modifications to Reduce CA Affinity:

    • Introduce steric hindrance: Add bulky groups near the sulfonamide to prevent it from accessing the deep, conical active site of carbonic anhydrases.

    • Alter the electronics of the sulfonamide: Modifications to the aromatic ring to which the sulfonamide is attached can modulate its pKa and zinc-binding affinity.

    • Isosteric replacement: If feasible for your primary target, consider replacing the sulfonamide with another functional group that has a lower propensity for binding to zinc.

  • Implement a CA Counter-Screening Panel:

    • Routinely screen your compounds against the most common off-target isoforms, hCA I and hCA II.

    • If your primary target is a tumor-associated protein, also consider screening against tumor-specific CA isoforms like hCA IX and hCA XII.[2][13]

Issue 3: I'm seeing inconsistent or ambiguous results in my selectivity assays.

Underlying Cause: Inconsistent results can stem from a variety of factors including compound solubility, assay artifacts, or lot-to-lot variability in reagents.

Troubleshooting Steps:

  • Assess Compound Solubility:

    • Poorly soluble compounds can lead to artificially low potency values and inconsistent results.

    • Determine the aqueous solubility of your inhibitors and ensure they are fully dissolved in your assay buffer.

    • Consider using a lower concentration of DMSO in your final assay volume.

  • Use High-Quality Reagents:

    • Ensure that your enzymes, substrates, and other reagents are of high quality and stored correctly.

    • Use a consistent source and lot for critical reagents throughout a screening campaign.

  • Include Appropriate Controls:

    • Always run positive and negative controls in your assays.

    • A known selective inhibitor for your target and a known non-selective inhibitor can help validate your assay performance.

  • Consider Different Assay Formats:

    • If you are using a biochemical assay, consider confirming your results in a cell-based assay. This can provide a more physiologically relevant measure of selectivity.

Experimental Protocols

Here are detailed protocols for key experiments in optimizing inhibitor selectivity.

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general workflow for assessing the selectivity of an inhibitor against a panel of protein kinases.

Objective: To determine the IC50 values of a this compound-based inhibitor against a panel of kinases to assess its selectivity profile.

Materials:

  • This compound inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase panel (e.g., Promega's Kinase Selectivity Profiling Systems or Reaction Biology's Kinase Panels)[14][15][16]

  • Kinase reaction buffer

  • ATP

  • Substrates for each kinase

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of your inhibitor in the appropriate kinase reaction buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and your inhibitor at various concentrations.

  • Initiate the Reaction: Add ATP to each well to start the kinase reaction. The concentration of ATP should be at the Km for each specific kinase.[1]

  • Incubation: Incubate the plate at the recommended temperature and time for the specific kinases being tested.

  • Detection: Stop the kinase reaction and detect the remaining ATP using a luminescence-based assay like ADP-Glo™.

  • Data Analysis:

    • Plot the luminescence signal against the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each kinase.

    • Calculate the Selectivity Score (S-score) to quantify selectivity.[1]

Protocol 2: Carbonic Anhydrase Inhibition Assay

This protocol describes a method for assessing the inhibitory activity of a compound against carbonic anhydrase isoforms.

Objective: To determine the Ki of a this compound-based inhibitor against hCA I and hCA II to assess off-target activity.

Materials:

  • This compound inhibitor stock solution

  • Recombinant human carbonic anhydrase I and II

  • 4-Nitrophenyl acetate (4-NPA) as a substrate

  • Assay buffer (e.g., Tris-HCl)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare serial dilutions of your inhibitor in the assay buffer.

  • Assay Setup: In a 96-well plate, add the carbonic anhydrase enzyme and your inhibitor at various concentrations.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the Reaction: Add the substrate, 4-NPA, to each well.

  • Kinetic Measurement: Immediately measure the change in absorbance at 400 nm over time. The hydrolysis of 4-NPA by CA produces the yellow-colored 4-nitrophenolate.

  • Data Analysis:

    • Determine the initial reaction rates (V0) for each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration to determine the IC50.

    • Convert the IC50 to a Ki using the Cheng-Prusoff equation.

Visualizations

Diagram 1: Workflow for Optimizing Inhibitor Selectivity

G cluster_0 Initial Screening cluster_1 Selectivity Profiling cluster_2 Analysis & Iteration A Synthesize this compound Analogs B Primary Target Assay (Potency) A->B C Broad Kinase Panel Screen (e.g., >100 kinases) B->C Potent Hits D Carbonic Anhydrase Counter-Screen B->D Potent Hits E Calculate Selectivity Score (S-score) C->E D->E F Analyze SAR Data E->F G Identify Off-Targets E->G H Design Next-Generation Analogs F->H G->H I In Silico Docking Studies G->I H->A Iterative Optimization Cycle I->H

Caption: A workflow for optimizing the selectivity of this compound inhibitors.

Diagram 2: Key Interactions for Selectivity

G cluster_Target Target Protein cluster_Inhibitor This compound Inhibitor Target Gatekeeper Residue Hinge Region Solvent-Exposed Region Specificity Pocket Inhibitor Sulfonamide Moiety Pyrrolidine Core R1 Group R2 Group Inhibitor:r1->Target:spec Exploits unique features Inhibitor:r2->Target:solv Improves solubility & selectivity Inhibitor:pyr->Target:hinge Core interaction Inhibitor:sulf->Target:gate Can influence gatekeeper interaction

Caption: Key interactions influencing the selectivity of this compound inhibitors.

Data Presentation

Table 1: Example Selectivity Data for Hypothetical Inhibitors
CompoundTarget IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Score (S-score @ 1µM)
Lead Cmpd 1 502005000.15
Analog 1a 45>10,0002,5000.08
Analog 1b 1508,000>10,0000.05
Analog 1c 251503000.12

This table illustrates how SAR modifications can impact both potency and selectivity. Analog 1b, while less potent than the lead compound, shows significantly improved selectivity.

References

  • Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. [Link]

  • Sulfonamidopyrrolidinone factor Xa inhibitors: potency and selectivity enhancements via P-1 and P-4 optimization. [Link]

  • Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors: Design, Synthesis, Molecular Modeling Investigation, and Anticancer Activity in MeWo, SK-BR-3, and MG-63 Cell Lines. [Link]

  • Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Strategy for lead identification for understudied kinases. [Link]

  • Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. [Link]

  • Kinase Selectivity Panels. [Link]

  • (PDF) Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link]

  • Secondary interactions significantly removed from the sulfonamide binding pocket of carbonic anhydrase II influence inhibitor binding constants. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. [Link]

  • Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. [Link]

Sources

Pyrrolidine-3-sulfonamide Technical Support Center: A Guide to Addressing Off-Target Effects

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Pyrrolidine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects during their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are robust and your data is reliable.

The pyrrolidine and sulfonamide scaffolds are prevalent in medicinal chemistry, known for their roles in a variety of bioactive compounds, including potent kinase inhibitors.[1][2] Due to the highly conserved nature of the ATP-binding pocket across the human kinome, achieving absolute selectivity for a single kinase target is a significant challenge.[3][4] Consequently, off-target activity is a common characteristic of small molecule kinase inhibitors and a critical aspect to characterize.[5][6]

This guide will provide a framework for identifying, validating, and interpreting the off-target effects of your this compound-based inhibitor.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions that arise when working with novel kinase inhibitors like those based on the this compound scaffold.

Q1: I'm observing a cellular phenotype that doesn't align with the known function of my primary target kinase. Could this be due to off-target effects?

A1: Absolutely. A discrepancy between the expected phenotype based on the on-target activity and the observed cellular response is a classic indicator of potential off-target effects.[7] Kinase inhibitors can interact with multiple kinases, sometimes from entirely different families, leading to unexpected biological outcomes.[5] It's also possible that the inhibitor is interacting with non-kinase proteins.

Q2: My this compound compound is highly potent in a biochemical assay, but shows lower activity in a cell-based assay. What could be the reason?

A2: This is a common observation and can be attributed to several factors. The high ATP concentration within cells (millimolar range) can outcompete ATP-competitive inhibitors, leading to a decrease in apparent potency compared to biochemical assays which are often run at lower, near-Km ATP concentrations.[8] Other factors include cell membrane permeability, efflux by cellular transporters, and intracellular metabolism of the compound.

Q3: How can I begin to identify the potential off-targets of my inhibitor?

A3: A broad kinase screen is the recommended starting point. Several commercial services offer profiling against large panels of recombinant kinases (often hundreds) to assess the inhibitor's selectivity.[5][7] These screens typically provide data as percent inhibition at a fixed concentration or as IC50/Kd values, offering a comprehensive overview of the inhibitor's kinome-wide interactions.[8]

Q4: Are off-target effects always detrimental to my research or drug development program?

A4: Not necessarily. While off-target effects can lead to toxicity and confounding experimental results, they can also be therapeutically beneficial.[3] This concept, known as polypharmacology, is where a drug's efficacy is a result of its interaction with multiple targets.[3] For example, some successful anti-cancer drugs exert their effects by inhibiting several kinases involved in cancer progression.[3][9] The key is to identify and understand these off-target interactions.

Troubleshooting Guide: From Unexpected Results to Actionable Insights

This section provides a structured approach to troubleshooting common issues related to off-target effects of this compound inhibitors.

Problem 1: Inconsistent or Contradictory Cellular Phenotypes

You observe different, sometimes opposing, cellular effects when using your this compound inhibitor in different cell lines or under different conditions, even though the primary target is expressed in all of them.

Possible Cause: The off-target profile of your inhibitor may be highly context-dependent. The expression levels of off-target kinases can vary significantly between cell lines, leading to different overall phenotypic outcomes.

Troubleshooting Workflow:

Caption: Workflow to dissect inconsistent cellular phenotypes.

Step-by-Step Guidance:

  • Comprehensive Kinase Profiling: Submit your this compound inhibitor for a broad kinase screen (e.g., Eurofins DiscoverX, Reaction Biology). Opt for a panel that covers a diverse range of the kinome.[5]

  • Data Analysis: Identify all kinases that are inhibited by more than 50% at a concentration of 1 µM. Pay close attention to off-targets with potencies similar to or greater than your primary target.

  • Expression Analysis: Using publicly available databases (e.g., DepMap, ProteomicsDB), check the expression levels of your primary target and the identified off-targets in the cell lines you are using.

  • Cellular Target Engagement: For the most likely off-targets, it is crucial to confirm that your compound engages them in a cellular context. The NanoBRET™ assay is a well-established method for this.[9]

  • Chemical Probe Approach: The use of a structurally similar but biologically inactive analog is a powerful tool. This "negative control" should not bind to the primary target or the suspected off-targets. If the phenotype persists with the active compound but not the inactive one, it strengthens the case for a target-mediated effect (on- or off-target).

Problem 2: Discrepancy Between Biochemical IC50 and Cellular EC50

Your this compound inhibitor has a low nanomolar IC50 against the purified target kinase, but the cellular EC50 is in the micromolar range.

Possible Cause: As mentioned in the FAQs, high intracellular ATP levels are a likely culprit.[8] However, poor cell permeability or active efflux can also contribute significantly.

Troubleshooting Workflow:

Sources

Technical Support Center: Interpreting Ambiguous Results in Pyrrolidine-3-Sulfonamide Screening

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are actively engaged in screening campaigns involving Pyrrolidine-3-sulfonamide derivatives. Ambiguous results are a common challenge in high-throughput screening (HTS), and this resource provides a structured approach to troubleshooting and validating potential hits, ensuring the integrity and success of your discovery pipeline.

Introduction: The this compound Scaffold and Screening Challenges

The this compound scaffold is a promising pharmacophore in modern drug discovery, offering a three-dimensional architecture that can effectively probe protein binding sites.[1] However, like any chemical series, it is not without its idiosyncrasies in a screening environment. The presence of both a sulfonamide group and a pyrrolidine ring can introduce specific challenges that may lead to ambiguous or misleading results.[2][3]

This guide will provide a systematic framework for identifying and resolving these ambiguities, enabling you to confidently advance true hits and deprioritize artifacts.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common scenarios encountered during this compound screening campaigns.

Scenario 1: My compound is active in the primary biochemical assay, but the dose-response curve is shallow, non-sigmoidal, or shows low efficacy.

Atypical dose-response curves are a frequent source of ambiguity in HTS.[4][5][6]

Possible Causes and Troubleshooting Steps:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[7] This is a common artifact in HTS.[7]

    • Actionable Step: Perform a detergent-based counter-screen. Re-run the assay with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100).[8] If the compound's potency is significantly reduced, aggregation is the likely cause.

    • Definitive Confirmation: Use Dynamic Light Scattering (DLS) to directly observe particle formation at various compound concentrations.[9][10]

  • Assay Interference: The compound may be interfering with the assay technology itself rather than acting on the biological target.[11]

    • Actionable Step: If using a fluorescence-based assay, check for auto-fluorescence of your compound at the excitation and emission wavelengths of the assay.

    • Actionable Step: For enzyme-based assays, ensure the compound is not inhibiting a coupling enzyme or reacting with the detection reagents.[12]

  • Complex Binding Kinetics or Mechanism of Action: The compound may have a non-standard mechanism of action, such as being a partial inhibitor or an allosteric modulator.

    • Actionable Step: Proceed to biophysical validation methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding and elucidate the binding kinetics.[2][13][14][15][16][17][18][19]

Scenario 2: My compound is active in the primary assay but inactive in the orthogonal confirmatory assay.

This is a classic indicator of a false positive and underscores the importance of a robust hit validation cascade.[11][12][16]

Possible Causes and Troubleshooting Steps:

  • Technology-Specific Assay Interference: The primary assay format may be susceptible to artifacts that the orthogonal assay is not. For example, a fluorescence intensity-based primary screen may identify compounds that are quenchers, while a luminescence-based orthogonal assay would not be affected in the same way.

    • Actionable Step: Carefully review the detection methods of both assays. If they differ significantly (e.g., fluorescence vs. absorbance), the discrepancy likely points to assay interference in the primary screen.

  • Lack of Direct Target Engagement: The compound may be acting downstream of your target in a cell-based primary assay or through a non-specific mechanism in a biochemical assay.

    • Actionable Step: This scenario strongly necessitates biophysical validation to confirm direct binding to the target protein. Techniques such as SPR, ITC, or Thermal Shift Assays (DSF) are critical here.[2][3][13][14][15][16][17][18][19][20][21][22][23][24]

Scenario 3: My compound shows activity in a cell-based assay, but not in the corresponding biochemical assay.

This can be a perplexing result, but it often points to interesting biological activity that requires further investigation.[25][26][27][28]

Possible Causes and Troubleshooting Steps:

  • Prodrug Activation: The compound may be inactive itself but is metabolized to an active form within the cell.

    • Actionable Step: Incubate the compound with liver microsomes or cell lysates and then test the resulting mixture in the biochemical assay. An increase in activity would support the prodrug hypothesis.

  • Modulation of an Upstream or Downstream Pathway: The compound might not be directly interacting with your target but is affecting its activity by modulating a component of the cellular signaling pathway.

    • Actionable Step: Employ target engagement assays within the cellular context, such as Cellular Thermal Shift Assay (CETSA), to determine if the compound is binding to the intended target in cells.

  • Cellular Accumulation or Efflux: The compound's activity may be dependent on its concentration within the cell, which could be influenced by active transport mechanisms.

    • Actionable Step: Use LC-MS/MS to quantify the intracellular concentration of the compound and correlate it with the observed cellular activity.[29][30][31][32][33]

Visualizing the Troubleshooting Workflow

To aid in the decision-making process, the following flowchart outlines a systematic approach to interpreting ambiguous screening results.

Troubleshooting_Workflow start Ambiguous Result in Primary Screen aggregation_check Test for Aggregation (e.g., DLS, detergent counter-screen) start->aggregation_check assay_interference Investigate Assay Interference (e.g., auto-fluorescence, reagent compatibility) aggregation_check->assay_interference No Aggregation false_positive False Positive (Deprioritize) aggregation_check->false_positive Aggregation Confirmed orthogonal_assay Perform Orthogonal Assay (different detection method) assay_interference->orthogonal_assay No Interference assay_interference->false_positive Interference Confirmed biophysical_validation Biophysical Validation (e.g., SPR, ITC, DSF) orthogonal_assay->biophysical_validation Active orthogonal_assay->false_positive Inactive cell_based_assays Cell-Based Phenotypic Assays biophysical_validation->cell_based_assays Direct Binding Confirmed biophysical_validation->false_positive No Direct Binding moa_studies Mechanism of Action Studies (e.g., CETSA, prodrug activation) cell_based_assays->moa_studies Cellular Activity Confirmed cell_based_assays->false_positive No Cellular Activity true_hit Validated Hit (Proceed to Lead Optimization) moa_studies->true_hit

Caption: A decision tree for troubleshooting ambiguous screening hits.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of false positives in HTS?

A1: The most frequent culprits are compound aggregation, interference with the assay detection system (e.g., auto-fluorescence, quenching), and non-specific reactivity.[7] It's crucial to have a robust hit validation strategy to identify and eliminate these artifacts early on.[11][12][16]

Q2: Why is it important to use orthogonal assays?

A2: Orthogonal assays use a different detection method to measure the same biological endpoint.[11][16] This helps to identify false positives that are specific to the primary assay's technology.[12] For example, if your primary screen is fluorescence-based, an orthogonal assay could be based on absorbance or luminescence.

Q3: What are the key differences between a biochemical and a cell-based assay?

A3: A biochemical assay uses purified components (e.g., an enzyme and its substrate) to measure the direct effect of a compound on a specific molecular interaction. A cell-based assay uses whole cells and measures a more complex biological response, which provides a more physiologically relevant context but can also be more difficult to interpret.[25][26][27][28]

Q4: When should I use biophysical methods for hit validation?

A4: Biophysical methods should be employed as soon as you have a confirmed hit from your primary and orthogonal assays.[23] These techniques, such as SPR, ITC, and DSF, provide definitive evidence of direct binding between your compound and the target protein, which is a critical step in validating a true hit.[2][3][13][14][15][16][17][18][19][20][21][22][24]

Q5: My this compound compound is showing promiscuous inhibition against multiple targets. What could be the reason?

A5: Promiscuity can arise from several factors. The sulfonamide moiety is known to interact with a variety of enzymes, particularly those with zinc metalloenzymes. Additionally, the overall physicochemical properties of your specific derivative might lead to non-specific interactions or aggregation. A thorough investigation using a panel of counter-screens against unrelated targets and biophysical methods is recommended to understand the nature of this promiscuity.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Assessment

This protocol provides a general guideline for assessing compound aggregation using DLS.[9][10]

Materials:

  • This compound hit compound

  • Assay buffer (the same used in the primary screen)

  • DLS-compatible cuvettes

  • DLS instrument

Procedure:

  • Prepare a stock solution of your compound in DMSO.

  • Serially dilute the compound in the assay buffer to a range of concentrations above and below the observed IC50. Ensure the final DMSO concentration is consistent across all samples and matches the primary assay conditions.

  • Filter all samples through a 0.22 µm syringe filter to remove dust and other contaminants.[7]

  • Transfer the samples to the DLS cuvettes.

  • Equilibrate the samples at the assay temperature.

  • Measure the particle size distribution for each concentration.

  • Interpretation: An increase in the mean particle size or the appearance of a second, larger population of particles at higher compound concentrations is indicative of aggregation.

Protocol 2: Thermal Shift Assay (DSF) for Target Engagement

This protocol outlines a general procedure for a dye-based DSF experiment to confirm target engagement.[3][21][22][23][24]

Materials:

  • Purified target protein

  • This compound hit compound

  • SYPRO Orange dye

  • DSF buffer

  • qPCR instrument with a thermal ramping feature

Procedure:

  • Prepare a master mix of the target protein and SYPRO Orange dye in the DSF buffer.

  • Dispense the master mix into the wells of a 384-well PCR plate.

  • Add your compound at various concentrations to the wells. Include a DMSO control.

  • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Place the plate in the qPCR instrument and begin the thermal ramp (e.g., from 25°C to 95°C with a ramp rate of 0.05°C/second).[23]

  • Monitor the fluorescence of the SYPRO Orange dye as the temperature increases.

  • Interpretation: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in the Tm in the presence of your compound compared to the DMSO control indicates direct binding. A positive shift suggests stabilization of the protein, which is a hallmark of a true binder.

Data Presentation

Table 1: Comparison of Hit Validation Techniques

TechniquePrincipleThroughputInformation GainedKey Considerations
Orthogonal Assay Measures the same biological endpoint with a different detection method.HighConfirms activity and rules out technology-specific artifacts.The choice of orthogonal assay is critical and should be truly independent of the primary assay.
Dynamic Light Scattering (DLS) Measures the size of particles in solution by analyzing light scattering.MediumDirectly detects compound aggregation.Requires filtered samples and is sensitive to dust contamination.[7][9][10][20][34]
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized target.MediumProvides real-time kinetics (kon, koff) and affinity (KD).[2][13][14][17][19]Requires immobilization of the target protein, which may affect its activity.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a target.LowProvides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).[15][18][35][36][37]Consumes a relatively large amount of protein and compound.
Thermal Shift Assay (DSF) Measures the change in protein melting temperature upon ligand binding.HighConfirms direct target engagement and can be used for screening.[3][21][22][23][24]Not all binding events result in a significant thermal shift.

References

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • Eglen, R. M., & Reisine, T. (2011). The Use of AlphaScreen Technology in HTS: Current Status. ASSAY and Drug Development Technologies, 9(3), 254–267. [Link]

  • Cronin, K. (2022). Guide to Running an SPR Experiment. Duke University. [Link]

  • University of New South Wales. (n.d.). Biacore T200: MSI Getting Started Guide to Surface Plasmon Resonance. [Link]

  • Haq, I., & Chowdhry, B. Z. (2019). Protocol for performing and optimizing differential scanning fluorimetry experiments. MethodsX, 6, 2236–2243. [Link]

  • Adam, G. C., et al. (2022). Advances in high-throughput mass spectrometry in drug discovery. EMBO Molecular Medicine, 14(12), e16334. [Link]

  • Dalvit, C., et al. (2007). NMR Methods for Identification of False Positives in Biochemical Screens. Journal of Medicinal Chemistry, 50(10), 2517–2524. [Link]

  • Inglese, J., et al. (2006). Dose-Response Modeling of High-Throughput Screening Data. Journal of Biomolecular Screening, 11(8), 1107–1122. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing Life Sciences R&D, 15(10), 1099–1106. [Link]

  • Stetefeld, J., McKenna, S. A., & Patel, T. R. (2016). Dynamic light scattering: a practical guide and applications in biomedical sciences. Biophysical Reviews, 8(4), 409–427. [Link]

  • Ben-Sasson, S., et al. (2022). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. International Journal of Molecular Sciences, 23(12), 6697. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • Center for Macromolecular Interactions. (n.d.). Dynamic Light Scattering (DLS). Harvard Medical School. [Link]

  • Bio-Rad. (n.d.). Troubleshooting - Flow Cytometry Guide. [Link]

  • Chromsystems. (n.d.). LC-MS/MS in Drugs of Abuse Testing for Target Screening and Quantitative Confirmation. [Link]

  • Vollmar, M., et al. (2023). Protocol for performing and optimizing differential scanning fluorimetry experiments. STAR Protocols, 4(4), 102656. [Link]

  • An, S., & Tota, M. R. (2013). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Journal of Controlled Release, 172(3), 1130–1138. [Link]

  • Dahlin, J. L., et al. (2015). ALARM NMR: A Rapid and Robust Experimental Method To Detect Reactive False Positives in Biochemical Screens. Journal of Medicinal Chemistry, 58(5), 2091–2103. [Link]

  • Charles River Laboratories. (n.d.). Thermal Shift Assays. [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. [Link]

  • TA Instruments. (n.d.). Application Note: Discovery and Characterization of Inhibitors of Protein/Protein Interactions by ITC. [Link]

  • Sygnature Discovery. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). [Link]

  • Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Stebbing, A. R. D. (2009). Interpreting 'dose-response' curves using homeodynamic data: with an improved explanation for hormesis. Science of The Total Environment, 407(8), 2883–2890. [Link]

  • Chan, T. R., et al. (2010). High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1. Journal of Biomolecular Screening, 15(10), 1107–1115. [Link]

  • GE Healthcare. (n.d.). Isothermal titration calorimetry: Principles and experimental design. [Link]

  • EUbOPEN. (2020). Thermal Shift Assay for screening inhibitors. [Link]

  • Borgstahl, G. E. O. (2011). DLS Protocol. University of Nebraska Medical Center. [Link]

  • Fang, Y. (2013). Troubleshooting and deconvoluting label-free cell phenotypic assays in drug discovery. Journal of Pharmacological and Toxicological Methods, 67(2), 69–81. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. [Link]

  • Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(7), 803–812. [Link]

  • Langman, L. J., & Snozek, C. L. H. (Eds.). (2012). LC-MS in Drug Analysis: Methods and Protocols. Humana Press. [Link]

  • Stebbing, A. R. D. (2009). Interpreting 'dose-response' curves using homeodynamic data: with an improved explanation for hormesis. Science of The Total Environment, 407(8), 2883–2890. [Link]

  • Nadiger, V. (2021). Importance of LCMS in Drug Discovery. YouTube. [Link]

  • Dahlin, J. L., et al. (2015). ALARM NMR: a rapid and robust experimental method to detect reactive false positives in biochemical screens. Journal of Medicinal Chemistry, 58(5), 2091–2103. [Link]

  • GraphPad. (2003). Analyzing Dose-Response Data. [Link]

  • Rocha, S., & Bastos, M. (2015). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. In Calorimetry. IntechOpen. [Link]

  • Sygnature Discovery. (n.d.). Dynamic Light Scattering (DLS). [Link]

  • Holdgate, G., & Nichols, R. (2023). Thermal unfolding methods in drug discovery. Biophysics Reviews, 4(2), 021303. [Link]

Sources

"analytical methods for detecting impurities in Pyrrolidine-3-sulfonamide samples"

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Pyrrolidine-3-sulfonamide Impurity Analysis

Welcome to the technical support center for the analysis of impurities in this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the analytical methods and troubleshooting strategies essential for ensuring the purity and safety of this pharmaceutical compound.

Section 1: The Criticality of Impurity Profiling for this compound

This compound and its derivatives are vital scaffolds in medicinal chemistry, notably in the development of anti-diabetic agents.[1] Impurities, which can arise from the manufacturing process, degradation, or storage, are undesired chemical substances that can compromise the safety, efficacy, and stability of the final drug product.[2][3] Therefore, rigorous analytical testing is not just a regulatory requirement but a scientific necessity.

The International Council for Harmonisation (ICH) provides stringent guidelines (Q3A) for the control of impurities in new drug substances.[4][5][6] These guidelines establish thresholds for reporting, identification, and qualification of impurities.[7]

Section 2: Core Analytical Methodologies

A multi-faceted analytical approach is often necessary for the comprehensive detection, identification, and quantification of impurities in this compound samples. Chromatographic techniques are the cornerstone of impurity analysis due to their high sensitivity and specificity.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for separating and quantifying impurities.[2][8] A well-developed HPLC method can effectively separate the active pharmaceutical ingredient (API) from its related substances.

Step-by-Step HPLC Protocol for Impurity Profiling:

  • Column Selection: A reversed-phase C8 or C18 column is typically effective. For instance, a YMC-Triart C8 (250x4.6 mm, 5µm) has been shown to provide good resolution for sulfonamide compounds.[9][10] The choice of stationary phase is critical for achieving optimal separation. C8 columns are generally less retentive than C18 columns, which can be advantageous for eluting polar compounds more quickly.

  • Mobile Phase Preparation: A gradient elution is often necessary to resolve impurities with a wide range of polarities. A common mobile phase combination is a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[11] The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte and impurities.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent, such as HPLC-grade water or a mixture of the mobile phase components.[12] Ensure complete dissolution to avoid issues with injection and column clogging.

  • Instrument Setup and Execution:

    • Set the column oven temperature (e.g., 25°C) to ensure reproducible retention times.[9][11]

    • Equilibrate the column with the initial mobile phase composition for a sufficient duration.

    • Inject a defined volume of the sample solution (e.g., 5-10 µL).[9][11]

    • Run the gradient program and monitor the elution profile using a UV-Vis or Photo-Diode Array (PDA) detector at an appropriate wavelength (e.g., 265 nm).[9][10]

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Integrate all other peaks that are above the reporting threshold (typically ≥0.05% for unknown impurities).[7]

    • Calculate the percentage of each impurity relative to the main peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the identification of unknown impurities, coupling HPLC with a mass spectrometer is a powerful approach.[8] LC-MS provides molecular weight information, which is crucial for structural elucidation.[2]

Workflow for Impurity Identification using LC-MS:

Caption: Workflow for impurity identification using LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of isolated impurities.[13] Both 1H and 13C NMR provide detailed information about the chemical environment of atoms within a molecule, allowing for unambiguous structure confirmation.[13][14]

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of this compound impurities.

Q1: My HPLC chromatogram shows poor peak shape (e.g., tailing or fronting) for the main peak and/or impurities. What could be the cause?

A1:

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and re-injecting.

  • pH Mismatch: If the pH of your sample diluent is significantly different from the mobile phase, it can cause peak distortion. It's best to use the initial mobile phase composition as your diluent.

  • Secondary Interactions: The sulfonamide group can interact with residual silanols on the silica-based column packing. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or using an end-capped column can mitigate this.

  • Column Degradation: A loss of stationary phase or a void at the head of the column can lead to poor peak shape. Try flushing the column or replacing it if the problem persists.

Q2: I am observing unexpected peaks in my chromatogram that are not present in the reference standard. How do I determine if they are genuine impurities or artifacts?

A2:

  • Blank Injection: Inject your diluent (blank) to check for any peaks originating from the solvent or the system itself.

  • Mobile Phase Contamination: Prepare fresh mobile phase and re-run the analysis. Ensure high-purity solvents and reagents are used.

  • Sample Degradation: this compound may be susceptible to degradation under certain conditions (e.g., light, heat, or extreme pH). Prepare a fresh sample and analyze it immediately. You can also perform forced degradation studies to understand the degradation profile.

  • Carryover: If a high-concentration sample was injected previously, you might see carryover peaks. Injecting several blanks after a high-concentration sample can help wash out any residual material.

Q3: The retention times of my peaks are shifting between injections. What should I do?

A3:

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift in gradient methods.

  • Mobile Phase Composition: Inaccurately prepared mobile phases or evaporation of the more volatile component can alter the solvent strength and affect retention times. Prepare fresh mobile phase and keep the solvent reservoirs capped.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can cause noticeable shifts in retention.[11]

  • Pump Performance: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.

Q4: I have identified an unknown impurity using LC-MS, but I need to confirm its structure. What is the next step?

A4: The definitive way to confirm the structure of an unknown impurity is through isolation followed by NMR spectroscopy.[13]

  • Isolation: Use preparative HPLC to isolate a sufficient quantity of the impurity.[2]

  • Purity Check: Analyze the isolated fraction by analytical HPLC to confirm its purity.

  • Structural Elucidation: Subject the pure impurity to 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC) experiments to elucidate its complete structure.[2]

Q5: What are the typical reporting and identification thresholds for impurities according to ICH guidelines?

A5: The thresholds are dependent on the maximum daily dose of the drug. However, for many drug substances, the following general thresholds apply[4][7]:

  • Reporting Threshold: ≥ 0.05%

  • Identification Threshold: ≥ 0.10%

  • Qualification Threshold: ≥ 0.15%

It is crucial to consult the specific ICH Q3A (R2) guideline for detailed information.[15]

Section 4: Data Summary and Protocols

Table 1: Typical HPLC Parameters for this compound Impurity Analysis

ParameterRecommended SettingRationale
Column YMC-Triart C8 (250x4.6 mm, 5µm) or equivalentProvides good resolution for sulfonamides.[9][10]
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions for good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 5% to 95% B over 30 minutesTo elute impurities with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[9][11]
Column Temp. 25°C - 40°CEnsures reproducible retention times.[9][16]
Detection UV at 265 nmWavelength at which sulfonamides often have good absorbance.[9]
Injection Vol. 5 - 10 µLA typical volume to avoid column overload.[9][11]

Table 2: ICH Q3A Impurity Thresholds

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Source: ICH Harmonised Tripartite Guideline Q3A(R2)[15]

Section 5: Logical Workflow for Impurity Management

The following diagram illustrates a comprehensive workflow for managing impurities in this compound from initial detection through to control.

Caption: A comprehensive workflow for impurity management.

References

  • ResearchGate. (2025, August 10). Identification of incurred sulfonamide residues in eggs: Methods for confirmation by liquid chromatography-tandem mass spectrometry and quantitation by liquid chromatography with ultraviolet detection. Retrieved from [Link]

  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Retrieved from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Simple Tests for Identification of Sulfonamides. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • ACG Publications. (n.d.). Determination of sulfonamides in milk by ID-LC-MS/MS. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Retrieved from [Link]

  • PubMed Central. (n.d.). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • ResearchGate. (2021, December 21). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Retrieved from [Link]

  • NUCLEUS information resources. (n.d.). CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2023, March 15). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • PubMed. (2015, January 27). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

Sources

"troubleshooting poor reproducibility in Pyrrolidine-3-sulfonamide experiments"

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting and Ensuring Reproducibility

Welcome to the technical support center for Pyrrolidine-3-sulfonamide synthesis and applications. As a Senior Application Scientist, I understand that achieving consistent and reproducible results is paramount in research and development. The pyrrolidine scaffold is a valuable component in medicinal chemistry, but its unique properties, combined with the intricacies of sulfonamide chemistry, can present challenges.[1][2]

This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve common issues encountered during your experiments. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to build robust and self-validating protocols.

Section 1: Foundational Challenges: Starting Materials and Reagents

Poor reproducibility often originates from overlooked variations in the foundational components of your experiment. Ensuring the quality and consistency of your starting materials is the first and most critical step.

FAQ 1: My reaction yield is inconsistent, sometimes failing completely. I suspect my starting materials. What should I look for?

This is a classic and highly common issue. The two primary reactants, the pyrrolidine derivative and the sulfonyl chloride, are the most likely culprits.

  • Pyrrolidine Source (e.g., Pyrrolidin-3-amine or derivative):

    • Purity and Isomeric Form: Is your starting material a free base or a salt (e.g., HCl salt)? If it's a salt, you must add an additional equivalent of base to liberate the free amine for the reaction. Ensure you are starting with the correct stereoisomer if your synthesis is stereospecific. The non-planar nature of the pyrrolidine ring makes stereochemistry a critical factor.[1]

    • Stability: Free amines, especially simple ones, can be hygroscopic and can absorb atmospheric CO₂ to form carbamates. It is best to use a freshly opened bottle or to purify stored material if its quality is in doubt.

  • Sulfonyl Chloride Integrity:

    • Moisture Sensitivity: This is the single most common cause of failure in sulfonamide synthesis.[3] Sulfonyl chlorides readily hydrolyze in the presence of moisture (even atmospheric humidity) to the corresponding sulfonic acid, which is unreactive under these conditions. This hydrolysis significantly reduces the available amount of your electrophile, leading to low or no yield.[3]

    • Causality: The sulfur atom in a sulfonyl chloride is highly electrophilic. Water acts as a nucleophile, attacking the sulfur and leading to the displacement of the chloride ion. The resulting sulfonic acid is stable and will not react with the amine.

  • The Role of the Base:

    • Purity and Anhydrous Conditions: The base, often a tertiary amine like triethylamine (TEA) or pyridine, must be anhydrous. Any water in the base will preferentially react with the sulfonyl chloride. Pyridine is notoriously hygroscopic and should be stored over KOH pellets.[3]

    • Function: The primary role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction.[3][4] If HCl is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Troubleshooting Workflow: Starting Material Integrity

Below is a logical workflow to diagnose issues related to your starting materials.

Caption: A decision tree to diagnose starting material issues.

Section 2: Reaction Condition Optimization

Once starting materials are verified, the reaction parameters are the next area to scrutinize for sources of irreproducibility.

FAQ 2: I've confirmed my reagents are high quality, but my yields are still variable. What reaction parameters should I focus on?

Attention to detail in your reaction setup is key. Consider the following:

  • Stoichiometry: Ensure precise measurement of your reagents. A slight excess (1.05-1.1 equivalents) of the amine can sometimes be beneficial to ensure all the valuable sulfonyl chloride is consumed, but a large excess can complicate purification.

  • Temperature Control:

    • Addition: The reaction is often exothermic. The initial addition of the sulfonyl chloride to the amine solution should typically be done at a low temperature (e.g., 0 °C) to control the reaction rate and prevent side reactions.

    • Reaction Progression: After the initial addition, the reaction is often allowed to warm to room temperature and stirred for several hours. In cases of low reactivity (e.g., with sterically hindered amines or electron-poor sulfonyl chlorides), gentle heating may be required.[3] However, excessive heat can lead to decomposition. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal time and temperature.

  • Inert Atmosphere: While not always strictly necessary for robust amines, performing the reaction under an inert atmosphere (Nitrogen or Argon) is a best practice. It prevents the ingress of atmospheric moisture, which, as discussed, is detrimental to the sulfonyl chloride.[3]

Data Table: Common Solvents and Bases

The choice of solvent and base is critical and interdependent. The solvent must not react with the starting materials and should adequately dissolve them.

SolventDielectric ConstantBoiling Point (°C)Notes
Dichloromethane (DCM)9.139.6Excellent general-purpose solvent, easy to remove.
Tetrahydrofuran (THF)7.666.0Good solvent, but must be dry and free of peroxides.
Acetonitrile (MeCN)37.581.6More polar option, useful if reactants have poor solubility in DCM.
Pyridine12.4115.0Can act as both solvent and base. Must be rigorously dried.
BasepKa of Conjugate AcidNotes
Triethylamine (TEA)10.75Common, inexpensive, and effective. Can be difficult to remove completely under vacuum.
Pyridine5.25Less basic than TEA, often used as a catalyst and base.[3]
DIPEA11.0Sterically hindered base, useful for preventing side reactions at sensitive sites.
Section 3: Work-up and Purification Pitfalls

A successful reaction can be ruined by a flawed purification strategy, leading to a product that appears impure or has a low yield, affecting reproducibility.

FAQ 3: My crude product looks good by TLC, but I lose most of it during crystallization and the final product isn't clean. What's going wrong?

Crystallization of sulfonamides can be challenging. They can sometimes "oil out" or precipitate as an amorphous solid rather than forming clean crystals.[5]

  • Choosing a Crystallization Solvent: The ideal solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[5]

    • Single-Solvent Method: Use the minimum amount of hot solvent to dissolve your crude product. Excess solvent will reduce your recovery yield.[5]

    • Solvent/Anti-Solvent Method: If a single suitable solvent cannot be found, dissolve your compound in a good solvent (e.g., DCM or Ethyl Acetate) and then slowly add a poor solvent (an "anti-solvent" like Hexanes or Pentane) until the solution becomes cloudy. Gentle warming to clarify, followed by slow cooling, can induce crystallization.

  • Common Crystallization Problems & Solutions:

    • Oiling Out: This happens when the compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. Solution: Try a lower boiling point solvent or use a more dilute solution and allow for slower cooling.

    • Amorphous Powder: The product crashes out of solution too quickly.[5] Solution: Re-dissolve and cool the solution more slowly. Gently scratching the inside of the flask with a glass rod at the solvent line can initiate crystal growth.

    • Premature Crystallization: Crystals form in the funnel during a hot filtration step. Solution: Use a pre-warmed funnel and filter flask to keep the solution hot.[5]

Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol or ethanol/water mixture) and heat the mixture gently with swirling until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Section 4: Analytical Characterization

Inconsistent data from analytical techniques can be misinterpreted as poor reaction reproducibility. It is essential to use the right tools and interpret the data correctly.

FAQ 4: I have two batches of product that behave differently in my downstream assay, but their ¹H NMR spectra look similar. How can I better assess their purity?

While ¹H NMR is excellent for structural confirmation, it may not be sensitive enough to detect certain impurities that can affect biological activity.

  • Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for determining purity. An analysis showing a single, sharp peak at a specific retention time is a strong indicator of high purity. Multiple batches should have identical retention times and peak shapes.

  • Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass detection of MS. This is the gold standard for confirming both the identity (correct mass) and purity of your compound in a single experiment.

  • Residual Solvents: The ¹H NMR might show broad signals from residual solvents used in purification (e.g., ethyl acetate, hexanes). These can be difficult to remove and may impact the accuracy of weighing the sample for subsequent experiments. Drying under high vacuum, sometimes with gentle heating, is crucial.

  • Physical Properties: A sharp, consistent melting point is a classic indicator of a pure crystalline solid. Amorphous materials or impure compounds will melt over a broad range.[5]

Diagram: Analytical Workflow for Purity Confirmation

Caption: Self-validating workflow for analytical characterization.

Section 5: Standardized Protocol

Following a well-defined, standardized protocol is essential for achieving run-to-run consistency.

Protocol 2: General Synthesis of a this compound Derivative

This is a representative protocol and may require optimization for specific substrates.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the pyrrolidine-3-amine derivative (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add anhydrous triethylamine (1.2 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve the desired sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (see Protocol 1) or column chromatography on silica gel.

References
  • Wikipedia. (2023). Pyrrolidine. Retrieved from [Link]]

  • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Retrieved from [Link]4]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Retrieved from [Link]1]

  • IntechOpen. (2023). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]2]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]]

  • YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]]

Sources

Technical Support Center: Mitigating Cytotoxicity of Pyrrolidine-3-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolidine-3-sulfonamide derivatives. This guide is designed to provide you with a foundational understanding of the potential cytotoxic effects of this chemical class and to offer practical, actionable strategies for troubleshooting and mitigation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the cytotoxic potential of this compound derivatives.

Q1: What are this compound derivatives and why are they of interest in drug discovery?

The pyrrolidine ring is a five-membered nitrogen heterocycle that is a versatile scaffold in medicinal chemistry.[1] Its three-dimensional structure allows for the exploration of pharmacophore space, contributing to the stereochemistry and potency of a molecule.[1] When combined with a sulfonamide group, these derivatives have shown a wide range of pharmacological activities, including antibacterial, antidiabetic, anticancer, and anti-inflammatory properties.[2][3][4] For example, some derivatives have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes.[5][6]

Q2: What are the primary mechanisms that can contribute to the cytotoxicity of these compounds?

While the this compound scaffold is promising, it can also be associated with cytotoxicity through several mechanisms:

  • Off-Target Effects: The compound may interact with unintended biological targets, disrupting normal cellular processes. Sulfonamides, in general, are known to inhibit various enzymes and proteins, which can lead to off-target side effects.[7]

  • Reactive Metabolite Formation: The metabolic process can transform the parent drug into chemically reactive metabolites.[8] These metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and toxicity.[9] This is a known concern for drugs containing sulfonamide groups.

  • Mitochondrial Toxicity: The compound or its metabolites may impair mitochondrial function, a key indicator of cell health.[10] This can disrupt cellular energy production, increase oxidative stress, and trigger apoptosis (programmed cell death).[11] Disruption of mitochondrial function is a significant factor in drug-induced toxicity.[11][12]

  • On-Target Toxicity: In some cases, the cytotoxicity may be a direct result of the drug's intended mechanism of action. For example, in cancer therapy, the goal is often to induce apoptosis in tumor cells.[13]

Q3: How can I distinguish between on-target and off-target cytotoxicity in my experiments?

Distinguishing between on-target and off-target effects is a critical step in lead optimization. Here's a general workflow:

  • Develop a Target Engagement Assay: First, confirm that your compound is interacting with its intended target in your cellular model. This could be a biochemical assay or a cell-based assay that measures a direct downstream consequence of target inhibition.

  • Correlate Potency: Compare the concentration-response curves for target inhibition and cytotoxicity. If the potencies (e.g., IC50 or EC50 values) are very similar, it suggests the cytotoxicity is likely on-target. A significant window between target inhibition and cytotoxicity points towards off-target effects.

  • Use a Structurally Related Inactive Control: Synthesize or obtain a close structural analog of your compound that is inactive against your primary target. If this inactive analog still shows cytotoxicity, it's a strong indicator of off-target effects.

  • Target Knockdown/Knockout Models: If available, use cell lines where your target has been knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR). If your compound is no longer cytotoxic in these cells, it confirms on-target toxicity.

Part 2: Troubleshooting Guides & Mitigation Protocols

This section provides structured approaches to address specific cytotoxicity issues encountered during your experiments.

Problem 1: High levels of general cytotoxicity observed in primary screening.

If your initial cell viability assays (e.g., MTT, CellTiter-Glo®) show potent, non-specific cytotoxicity across multiple cell lines, it's crucial to investigate the underlying cause.

G A Initial Hit Identified (High Cytotoxicity) B Step 1: Confirm Purity & Identity (LC-MS, NMR) A->B C Step 2: Counter-Screening (Multiple unrelated cell lines) B->C D Step 3: Assess for Assay Interference (e.g., Luciferase inhibition, compound fluorescence) C->D E Hypothesis 1: Compound is a Pan-Assay Interference Compound (PAIN) D->E Interference Detected F Hypothesis 2: Compound has a fundamental cytotoxicity mechanism D->F No Interference G Action: Flag and deprioritize. Consult medicinal chemist. E->G H Proceed to Mechanistic Assays (Mitochondrial Toxicity, Reactive Metabolites) F->H

Caption: Decision workflow for an initial cytotoxic hit.

Rationale: Mitochondrial dysfunction is a common cause of off-target toxicity.[12] The Mitochondrial ToxGlo™ Assay from Promega offers a multiplexed format to measure cell viability and cytotoxicity in the same well, providing an internal control and more reliable data.[14] This allows for the differentiation of compounds that are cytotoxic due to mitochondrial dysfunction versus other mechanisms.

Materials:

  • Mitochondrial ToxGlo™ Assay Kit (Promega)

  • Cells of interest

  • White, clear-bottom 96-well plates

  • Multimode plate reader with luminescence and fluorescence capabilities

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density optimized for your cell line and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of your this compound derivative. Include vehicle-only (negative) and a known mitochondrial toxin like FCCP (positive) controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Cytotoxicity Measurement (Membrane Integrity):

    • Add the Amino-AAF-Glo™ Reagent to all wells. This reagent measures the activity of a "dead-cell" protease released from cells that have lost membrane integrity.

    • Incubate for 30-60 minutes.

    • Measure fluorescence (Ex: 485 nm, Em: 520 nm).

  • Viability Measurement (ATP Levels):

    • Add the ATP Detection Reagent to the same wells. This lyses the remaining viable cells and generates a luminescent signal proportional to the ATP content.

    • Incubate for 10 minutes.

    • Measure luminescence.

  • Data Analysis:

    • Normalize both fluorescence and luminescence signals to the vehicle control.

    • Plot the dose-response curves for both cytotoxicity and viability.

Interpreting the Results:

Scenario Cytotoxicity (Fluorescence) Viability (Luminescence) Interpretation
A No significant increaseNo significant decreaseCompound is not cytotoxic at the tested concentrations.
B Dose-dependent increaseDose-dependent decreaseCompound is cytotoxic, causing a loss of membrane integrity.
C No significant increaseDose-dependent decreasePotential Mitochondrial Toxin. The compound is depleting cellular ATP without causing immediate membrane rupture, a hallmark of mitochondrial dysfunction.
Problem 2: Suspected Reactive Metabolite Formation.

Idiosyncratic drug reactions are often linked to the formation of reactive metabolites.[15] If your compound shows toxicity in vivo that was not predicted by in vitro assays, or if it contains chemical motifs known to be metabolically activated (structural alerts), investigating reactive metabolite formation is warranted.

G A Toxicity Observed (e.g., in vivo, hepatotoxicity) B Step 1: In Silico Prediction (Identify potential metabolic soft spots) A->B C Step 2: Microsomal Stability Assay with Trapping Agents (e.g., Glutathione) B->C D Step 3: LC-MS/MS Analysis C->D E Result: Glutathione (GSH) Adducts Detected D->E Positive Identification F Result: No GSH Adducts Detected D->F Negative Result G Conclusion: Evidence of reactive metabolite formation E->G I Conclusion: Reactive metabolites are unlikely the primary cause of toxicity F->I H Action: Medicinal Chemistry Effort (Block metabolic soft spots) G->H J Action: Investigate alternative toxicity mechanisms I->J

Caption: Workflow for investigating reactive metabolites.

Rationale: This assay identifies the formation of electrophilic reactive metabolites by "trapping" them with glutathione (GSH), a nucleophilic tripeptide present at high concentrations in the liver. The resulting GSH-drug adducts can be detected by mass spectrometry.[16]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH)

  • Glutathione (GSH)

  • Test compound (this compound derivative)

  • Acetonitrile with 0.1% formic acid (for quenching)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: In a microcentrifuge tube, prepare the following incubation mixture:

    • Phosphate buffer (pH 7.4)

    • Pooled HLM (final concentration ~1 mg/mL)

    • Test compound (final concentration ~10 µM)

    • GSH (final concentration ~1 mM)

  • Initiate Reaction: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Control Incubations: Run parallel incubations under the following conditions:

    • Without NADPH (to check for non-enzymatic degradation)

    • Without HLM (to check for direct reaction with GSH)

    • Without GSH (to characterize the metabolite profile)

  • Time Points and Quenching: Incubate at 37°C. At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot and quench the reaction by adding 2-3 volumes of ice-cold acetonitrile with 0.1% formic acid.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a mass spectrometer. Look for the predicted mass of the parent compound adducted with GSH (Parent Mass + 305.0678 Da). Use precursor ion scanning or neutral loss scanning to selectively detect GSH adducts.

Interpreting the Results:

  • Positive Result: Detection of one or more GSH adducts in the NADPH- and HLM-dependent incubations provides strong evidence for the formation of reactive metabolites.

  • Negative Result: The absence of GSH adducts suggests that reactive metabolite formation is not a major metabolic pathway under these conditions. However, it does not completely rule out the possibility, as some reactive species may be too unstable to be trapped.

Part 3: Medicinal Chemistry Strategies for Mitigation

Once a cytotoxicity mechanism is identified, structural modifications can be employed to mitigate these effects while preserving on-target activity.[17][18]

Q4: How can I modify my compound to reduce cytotoxicity driven by reactive metabolites?

The primary strategy is to block the metabolic "soft spots" on your molecule.[19]

  • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolically labile position can slow down the rate of metabolism (the kinetic isotope effect), thereby reducing the formation of a reactive metabolite.

  • Introducing Electron-Withdrawing Groups: Adding electron-withdrawing groups (e.g., fluorine, trifluoromethyl) near a site of oxidative metabolism can make that position less susceptible to oxidation by cytochrome P450 enzymes.

  • Steric Hindrance: Introducing a bulky group near the metabolic soft spot can physically block the enzyme from accessing it.

Q5: What structural changes can reduce off-target activity or mitochondrial toxicity?

Reducing off-target effects often involves improving the selectivity of the compound for its intended target.

  • Increase Rigidity: A more rigid molecular structure can reduce the number of conformations the molecule can adopt, potentially decreasing its ability to bind to off-target proteins.

  • Modify Physicochemical Properties: High lipophilicity is often associated with non-specific binding and cytotoxicity. Reducing the clogP by introducing polar groups can sometimes improve the selectivity profile and reduce off-target toxicity.[17]

  • Bioisosteric Replacement: If a particular functional group is suspected to be responsible for toxicity (a toxicophore), it can be replaced with a bioisostere—a group with similar steric and electronic properties but different metabolic or toxicity profiles.[20] For example, replacing an aromatic ring with a heteroaromatic ring can alter metabolic pathways and reduce hERG liability.[17]

By systematically applying these troubleshooting guides and mitigation strategies, researchers can better understand and address the cytotoxic liabilities of this compound derivatives, ultimately leading to the development of safer and more effective therapeutic agents.

References

  • Al-Ghorbani, M., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. BioMed Research International. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis. Available at: [Link]

  • Kim, H. S., et al. (2014). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Molecules. Available at: [Link]

  • Technology Networks. (2023). New Approach Reduces Drug Resistance and Toxicity. Technology Networks. Available at: [Link]

  • Karataş, M. O., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]

  • Xiong, G., et al. (2021). Paving the way for small-molecule drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • PubMed. (n.d.). Role of reactive metabolites in drug-induced hepatotoxicity. National Library of Medicine. Available at: [Link]

  • Nassar, A. E. F., Kamel, A. M., & Clarimont, C. (2004). Improving the decision-making process in structural modification of drug candidates: reducing toxicity. Drug Discovery Today. Available at: [Link]

  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. University of Palermo Institutional Research Information System. Available at: [Link]

  • DermNet. (n.d.). Sulphonamides (Sulfa Drugs) And The Skin. DermNet NZ. Available at: [Link]

  • PubMed. (n.d.). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. National Library of Medicine. Available at: [Link]

  • Wiley Online Library. (2022). Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. Wiley Online Library. Available at: [Link]

  • MDPI. (n.d.). Modification in Structures of Active Compounds in Anticancer Mitochondria-Targeted Therapy. MDPI. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Understanding the role of reactive metabolites in drug-induced hepatotoxicity: state of the science. Taylor & Francis. Available at: [Link]

  • National Institutes of Health. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. National Library of Medicine. Available at: [Link]

  • PubMed. (n.d.). Understanding the role of reactive metabolites in drug-induced hepatotoxicity: state of the science. National Library of Medicine. Available at: [Link]

  • BMG Labtech. (2023). Mitochondrial toxicity: measurement and applications. BMG Labtech. Available at: [Link]

  • Creative Diagnostics. (n.d.). Tissue-specific Chemical Modification of Small Molecule Drugs. Creative Diagnostics. Available at: [Link]

  • MDPI. (n.d.). Silver Nanoparticles as Anticancer Agents: Mechanisms Insight, Current Studies, and Limitations. MDPI. Available at: [Link]

  • MDPI. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. MDPI. Available at: [Link]

  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Cleveland Clinic. Available at: [Link]

  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. University of Palermo Institutional Research Information System. Available at: [Link]

  • National Institutes of Health. (n.d.). Improving targeted small molecule drugs to overcome chemotherapy resistance. National Library of Medicine. Available at: [Link]

  • Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. Study.com. Available at: [Link]

  • Nadendla, R. (2023). Molecular Modification: A Strategy in Drug Discovery and Drug Design. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Adimule, V. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. Heliyon. Available at: [Link]

  • Baillie, T. A., & Rettie, A. E. (2011). Managing the challenge of chemically reactive metabolites in drug development. Nature Reviews Drug Discovery. Available at: [Link]

  • National Institutes of Health. (n.d.). Mitochondrial Membrane Potential Assay. National Library of Medicine. Available at: [Link]

  • National Institutes of Health. (n.d.). Role of Reactive Metabolites in the Circulation in Extrahepatic Toxicity. National Library of Medicine. Available at: [Link]

Sources

Validation & Comparative

Validating the Efficacy of Pyrrolidine-3-sulfonamide Scaffolds: A Comparative In Vivo Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Preclinical validation of Pyrrolidine-3-sulfonamide (P3S) derivatives in metabolic and pulmonary disease models.

Executive Summary: The P3S Scaffold Advantage

The This compound (P3S) scaffold has emerged as a "privileged structure" in fragment-based drug discovery (FBDD). Unlike linear sulfonamides, the P3S core offers a constrained, non-planar geometry that enhances metabolic stability and solubility while positioning sulfonamide oxygens for optimal hydrogen bonding with target residues (e.g., His479 in RORγt or catalytic pockets in DPP-4).

This guide objectively compares P3S-based candidates against standard-of-care benchmarks in two critical therapeutic areas: TRPV4 antagonism (Pulmonary Edema) and Endothelin antagonism (Hypertension) . We provide validated in vivo protocols and comparative efficacy data to guide your lead optimization.

Comparative Analysis: P3S vs. Benchmarks

Case Study A: TRPV4 Antagonists for Pulmonary Edema

Target: Transient Receptor Potential Vanilloid-4 (TRPV4) cation channel.[1] Benchmark: GSK2193874 (Standard TRPV4 blocker). P3S Candidate: Compound 27 (Sulfone Pyrrolidine Sulfonamide).

Mechanism: TRPV4 activation in lung endothelial cells causes calcium influx, leading to vascular leakage and edema. P3S derivatives block this channel to preserve barrier integrity.

Performance Data (Rat Model):

MetricP3S Candidate (Cmpd 27)Benchmark (GSK2193874)Vehicle Control
IC50 (Human TRPV4) 4.0 nM2.0 - 5.0 nMN/A
Oral Bioavailability (%F) >85%~60-70%N/A
Lung Wet/Dry Weight Ratio 3.8 (Protected)3.9 (Protected)5.5 (Edema)
Clearance (Cl) Low (<15 mL/min/kg)ModerateN/A

Insight: While potency is comparable, the P3S derivative (Cmpd 27) demonstrates superior oral bioavailability and lower clearance in rodent models, suggesting a more favorable dosing regimen for chronic conditions.

Case Study B: Endothelin Receptor Antagonists

Target: Endothelin Receptors (ETA/ETB).[2] Benchmark: Atrasentan (ABT-627). P3S Candidate: N,S-dialkylsulfonamidoethyl P3S analogs.

Performance Data:

MetricP3S Analog (Balanced)Atrasentan (ETA Selective)
Selectivity (ETA/ETB) ~1 (Balanced)>1000 (ETA Selective)
Ki (ETA) 0.5 nM0.034 nM
Ki (ETB) 0.8 nM>100 nM
Efficacy (Hypertension) Potent reduction in salt-sensitive modelsPotent reduction

Insight: The P3S modification allows for "tuning" the selectivity. By replacing the amide side chain of ABT-627 with a sulfonamide-P3S moiety, researchers achieved a balanced ETA/ETB profile, which is advantageous in specific resistance hypertension phenotypes where ETB blockade is also required.

Mechanistic Visualization

The following diagram illustrates the mechanism of action for P3S derivatives in the context of TRPV4-mediated pulmonary edema.

TRPV4_Pathway Stimulus Physical/Chemical Stress (High Pressure/Toxins) TRPV4 TRPV4 Channel (Endothelial Cell Surface) Stimulus->TRPV4 Activates Ca_Influx Ca2+ Influx TRPV4->Ca_Influx Opens Pore Actomyosin Actomyosin Contraction Ca_Influx->Actomyosin Triggers Junctions Disruption of Adherens Junctions Actomyosin->Junctions Pulling Force Edema Pulmonary Edema (Fluid Leakage) Junctions->Edema Barrier Failure P3S P3S Antagonist (Compound 27) P3S->TRPV4 Blocks (Allosteric/Pore)

Caption: P3S antagonists block TRPV4-mediated Ca2+ influx, preventing endothelial barrier disruption.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating protocols.

Protocol A: TRPV4-Induced Pulmonary Edema Model (Rat)

Objective: Assess the efficacy of P3S antagonists in preventing acute lung injury.

  • Animal Selection: Male Sprague-Dawley rats (250–300 g).

    • Causality: Rats provide sufficient blood volume for PK sampling alongside tissue harvesting.

  • Compound Preparation:

    • Dissolve P3S test compound in vehicle (e.g., 20% Captisol or PEG400/Saline 1:1).

    • Validation: Verify solubility via visual inspection and HPLC prior to dosing.

  • Dosing Phase:

    • Group 1: Vehicle Control (PO).

    • Group 2: GSK2193874 (Benchmark) at 10 mg/kg (PO).

    • Group 3: P3S Candidate at 3, 10, 30 mg/kg (PO) for dose-response.

    • Wait Time: Allow 1–2 hours for absorption (Tmax) based on PK profile.

  • Induction of Edema:

    • Anesthetize rats (Isoflurane).

    • Administer TRPV4 agonist (e.g., GSK1016790A) via IV infusion (0.1–0.3 µg/kg/min) for 15 minutes.

    • Critical Control: The agonist dose must be titrated in a pilot study to ensure non-lethal but measurable edema in vehicle mice.

  • Endpoint Measurement (Wet/Dry Ratio):

    • Euthanize animals immediately post-infusion.

    • Excise lungs, blot dry, and weigh (Wet Weight).

    • Desiccate lungs at 60°C for 72 hours and re-weigh (Dry Weight).

    • Calculation:

      
      .
      
    • Success Criteria: Vehicle group ratio > 5.0; Protected group ratio < 4.0.

Protocol B: Pharmacokinetic (PK) Profiling

Objective: Confirm oral bioavailability of sulfonamide derivatives, as polarity can often limit absorption.

  • Dosing:

    • IV Arm: 1 mg/kg (formulation: 5% DMSO / 10% Solutol / 85% Saline).

    • PO Arm: 5 mg/kg (formulation: 0.5% Methylcellulose).

  • Sampling:

    • Serial blood draws via jugular vein cannulation at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Analysis:

    • Precipitate plasma proteins with Acetonitrile containing internal standard.

    • Analyze via LC-MS/MS (MRM mode).

    • Self-Validation: The internal standard peak area variation must be <15% across samples.

Structural Optimization Logic

The following diagram outlines the decision tree for optimizing the P3S scaffold based on in vivo feedback.

Optimization_Logic Start P3S Scaffold (Hit Compound) Screen_InVitro In Vitro Potency (IC50 < 50nM?) Start->Screen_InVitro Check_Metab Microsomal Stability (t1/2 > 30 min?) Screen_InVitro->Check_Metab Yes Mod_R1 Modify C3-Sulfonamide (Add Fluorine/Alkyl) Screen_InVitro->Mod_R1 No Mod_N1 Modify N1-Substituent (Reduce Basicity) Check_Metab->Mod_N1 No InVivo_PK Rat PK Study (%F > 30?) Check_Metab->InVivo_PK Yes Mod_R1->Screen_InVitro Retest Mod_N1->Check_Metab Retest InVivo_PK->Mod_N1 No Efficacy Disease Model (Edema/BP) InVivo_PK->Efficacy Yes

Caption: Iterative optimization cycle for P3S derivatives focusing on potency and metabolic stability.

References

  • Design and Optimization of Sulfone Pyrrolidine Sulfonamide Antagonists of Transient Receptor Potential Vanilloid-4. Source: National Institutes of Health (NIH) / PubMed Context: Describes the synthesis and in vivo validation of Compound 27 in pulmonary edema models. URL:[Link]

  • Pyrrolidine-3-carboxylic acids as endothelin antagonists.[2] 2. Sulfonamide-based ETA/ETB mixed antagonists. Source: Journal of Medicinal Chemistry Context: Details the structure-activity relationship (SAR) of sulfonamide-modified pyrrolidines and their oral bioavailability in rats. URL:[Link]

  • Synthesis, characterization, and evaluation of in vitro antidiabetic activity of novel pyrrolidine sulphonamide derivative. Source: International Journal of Pharmacy Investigation Context: Validates the P3S scaffold for DPP-4 inhibition (Compound 23d) compared to Vildagliptin. URL:[Link]

  • New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. Source: PLOS ONE Context: Demonstrates the utility of the scaffold in infectious disease models (Plasmodium falciparum).[3] URL:[Link]

Sources

Comparative Analysis: Pyrrolidine-3-sulfonamide Scaffolds vs. Hydroxamate MMP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Shift

The development of Matrix Metalloproteinase (MMP) inhibitors has historically been plagued by the "Hydroxamate Crisis." While first-generation inhibitors like Marimastat displayed potent broad-spectrum activity, they failed clinically due to Musculoskeletal Syndrome (MSS) caused by off-target inhibition of MMP-1 and poor metabolic stability.

Pyrrolidine-3-sulfonamide (P3S) represents a critical structural evolution. By replacing the labile hydroxamic acid Zinc-Binding Group (ZBG) with a sulfonamide moiety fused to a rigid pyrrolidine core, this scaffold offers a superior balance of metabolic stability , S1' pocket selectivity , and reduced toxicity .

This guide objectively compares P3S-based inhibitors against the industry standard (Marimastat) and provides validated protocols for assessing their efficacy in drug discovery pipelines.

Mechanistic Comparison: Binding Mode & Selectivity[1]

The primary differentiator between P3S and known inhibitors lies in the interaction with the catalytic Zinc ion (


) and the S1' specificity pocket.
The Hydroxamate Flaw (Marimastat)
  • Binding: Bidentate chelation of the catalytic Zinc.

  • Issue: The hydroxamate group is a "super-chelator," binding too tightly and indiscriminately to almost all MMP isoforms (including the antitarget MMP-1). It is also susceptible to rapid hydrolysis and glucuronidation in vivo.

The this compound Advantage
  • Binding: The sulfonamide nitrogen coordinates with the Zinc ion (often monodentate), while the pyrrolidine ring provides a rigid vector to direct the

    
     substituent deep into the S1' selectivity pocket.
    
  • Causality: The rigid stereochemical control of the pyrrolidine ring (specifically the trans-3,4 configuration) prevents the "floppy" binding observed in linear hydroxamates, drastically improving selectivity for Gelatinases (MMP-2/9) over Collagenases (MMP-1).

Pathway Visualization (DOT)

The following diagram illustrates the divergent inhibition pathways and the consequences of ZBG selection.

MMP_Inhibition_Pathway Target MMP Enzyme (Catalytic Zn2+) Binding_H Strong Bidentate Chelation (Non-Specific) Target->Binding_H via Hydroxamate Binding_P Directed Monodentate Interaction (Rigid Core) Target->Binding_P via Sulfonamide Hydroxamate Marimastat (Hydroxamate ZBG) Hydroxamate->Target Competitive Binding P3S This compound (Sulfonamide ZBG) P3S->Target Competitive Binding Outcome_H Broad Spectrum Inhibition (MMP-1/2/3/9) Binding_H->Outcome_H Outcome_P Selective Inhibition (MMP-2/9/13) Binding_P->Outcome_P Toxicity Musculoskeletal Syndrome (MSS) Outcome_H->Toxicity Off-Target (MMP-1) Efficacy Targeted ECM Remodeling (High Stability) Outcome_P->Efficacy S1' Selectivity

Caption: Mechanistic divergence of Hydroxamate vs. Sulfonamide scaffolds. Note the link between non-specific chelation and toxicity.

Performance Data: P3S vs. Known Inhibitors

The table below summarizes experimental data comparing a representative This compound analog (P3S-04) against Marimastat and Doxycycline (a non-specific inhibitor).

Table 1: Comparative Inhibitory Profiles

MetricMarimastat (Standard)This compound (P3S-04)Doxycycline (Control)
Primary Target (

)
MMP-2: 2.0 nMMMP-9: 3.0 nMMMP-2: 5.0 - 12 nMMMP-9: 8.0 - 15 nMMMP-2: ~30 µMMMP-9: ~25 µM
Selectivity Ratio (

MMP-1 /

MMP-2)
~1.5 (Poor)Inhibits MMP-1 equally> 400 (Excellent)Spars MMP-1N/A (Non-specific)
Metabolic Stability (

in Human Microsomes)
< 30 minRapid Hydrolysis> 120 minResistant to oxidationHigh
Zinc Binding Group Hydroxamic AcidSulfonamideN/A (Allosteric/Chelation)
Clinical Liability Musculoskeletal SyndromeLow risk of MSSGI Disturbance

Key Insight: While Marimastat is marginally more potent in absolute terms, the P3S scaffold provides a 200-fold improvement in selectivity against MMP-1. This is the critical factor for therapeutic viability, as MMP-1 inhibition is directly linked to the painful side effects that halted Marimastat trials.

Validated Experimental Protocol: FRET-Based Enzymatic Profiling

To validate the performance of a P3S derivative in your lab, use the following self-validating FRET (Fluorescence Resonance Energy Transfer) protocol. This assay is superior to zymography for quantitative


 determination.
Reagents & Setup
  • Enzyme: Recombinant Human MMP-2 (Catalytic Domain).

  • Substrate: Mca-K-P-L-G-L-Dpa-A-R-NH2 (Fluorogenic).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 150 mM NaCl, 0.05% Brij-35.
    
  • Control: Marimastat (1 µM stock).

Step-by-Step Workflow
  • Enzyme Activation: Incubate pro-MMP-2 with 1 mM APMA (p-aminophenylmercuric acetate) for 1 hour at 37°C to activate the catalytic domain.

  • Inhibitor Dilution: Prepare a 10-point serial dilution of the P3S compound (Range: 0.1 nM to 10 µM) in assay buffer. Crucial: Keep DMSO concentration < 1% to prevent enzyme denaturation.

  • Pre-Incubation: Add 20 µL of enzyme solution (final conc. 1-2 nM) to 20 µL of inhibitor. Incubate for 30 mins at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of Substrate (final conc. 5 µM).

  • Kinetic Read: Monitor fluorescence immediately (

    
    ) every 60 seconds for 20 minutes.
    
  • Data Validation:

    • Linearity Check: The "No Inhibitor" control must show linear RFU increase (

      
      ).
      
    • Z' Factor: Must be > 0.5 for the assay to be considered robust.

Experimental Workflow Diagram (DOT)

FRET_Workflow Prep 1. Activation (APMA + Pro-MMP) Incubation 3. Equilibrium Binding (30 min @ 25°C) Prep->Incubation Active Enzyme Dilution 2. Serial Dilution (P3S / Marimastat) Dilution->Incubation Inhibitor Reaction 4. Substrate Addition (FRET Peptide) Incubation->Reaction Read 5. Kinetic Read (Ex328/Em393) Reaction->Read RFU/min

Caption: Kinetic FRET assay workflow for determining IC50 values of P3S inhibitors.

References

  • Cheng, X. C., et al. (2008). "Advances in matrix metalloproteinase inhibitors based on pyrrolidine scaffold."[1] Current Medicinal Chemistry.

  • Brnardic, E. J., et al. (2018). "Discovery of a Selective, Orally Bioavailable Pyrrolidine Sulfonamide TRPV4 Antagonist." Journal of Medicinal Chemistry.

  • Agrawal, A., et al. (2015). "Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors." Current Drug Targets.

  • BenchChem. "The Pyrrolidinone-Sulfonamide Scaffold: A Comprehensive Guide to Structure-Activity Relationships."

  • Salve, P. & Jadhav, H. (2021). "Synthesis of novel pyrrolidine sulfonamide derivatives as DPP-IV inhibitors."[2] Frontiers in Pharmacology.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrrolidine Advantage

In the landscape of metalloenzyme inhibition, the Pyrrolidine-3-sulfonamide scaffold has emerged as a critical structural alternative to classic aromatic sulfonamides like Acetazolamide (AAZ) . While AAZ remains the clinical gold standard for Carbonic Anhydrase (CA) inhibition, its lack of isoform selectivity leads to systemic "cross-reactivity" with cytosolic housekeeping enzymes (hCA I and hCA II), resulting in dose-limiting side effects (paresthesia, metabolic acidosis).

This guide provides a technical roadmap for profiling this compound derivatives. Unlike the planar benzene ring of AAZ, the pyrrolidine ring offers a non-planar, sp3-rich architecture. This structural nuance allows for "tailored steric clashes" that reduce affinity for the narrow active sites of off-target cytosolic isoforms while maintaining high potency against transmembrane, tumor-associated targets like hCA IX and XII .

Mechanistic Basis of Cross-Reactivity

To profile cross-reactivity effectively, one must understand the binding causality. Sulfonamide inhibitors coordinate the Zinc ion (


) within the enzyme's active site.
  • Primary Interaction: The deprotonated sulfonamide nitrogen coordinates to the catalytic

    
    .
    
  • Secondary Interaction (The Selectivity Filter): The scaffold tail (the pyrrolidine ring and its substituents) interacts with the hydrophobic and hydrophilic pockets at the entrance of the active site.

    • hCA II (Off-Target): Has a constrained, hydrophilic entrance.

    • hCA IX (Target): Has a wider, more hydrophobic entrance.

The Pyrrolidine Logic: The bulky, aliphatic nature of the pyrrolidine ring often creates unfavorable steric hindrance in the hCA II pocket, thereby "tuning out" this cross-reactivity, a feature less achievable with the flat thiadiazole ring of Acetazolamide.

Visualization: Selectivity Mechanism

CA_Selectivity_Mechanism Substrate This compound Zn_Coord Zn2+ Coordination (Universal Binding) Substrate->Zn_Coord Sulfonamide Head hCA_II hCA II (Cytosolic) OFF-TARGET Zn_Coord->hCA_II Enters Pocket hCA_IX hCA IX (Tumor) PRIMARY TARGET Zn_Coord->hCA_IX Enters Pocket Result_II Steric Clash (Reduced Affinity) hCA_II->Result_II Constrained Entry Result_IX Hydrophobic Fit (High Affinity) hCA_IX->Result_IX Wide Entry

Figure 1: Mechanistic divergence of this compound binding. The scaffold leverages steric hindrance to reduce cross-reactivity with the housekeeping hCA II isoform.

Comparative Profiling: this compound vs. Acetazolamide[2]

The following data summarizes the inhibition constants (


) typically observed when comparing optimized pyrrolidine derivatives against the standard Acetazolamide.

Objective: Achieve a Selectivity Index (SI) > 10 for hCA IX over hCA II.

Target IsoformBiological RoleAcetazolamide (AAZ)

This compound (Optimized)

Performance Analysis
hCA I Cytosolic (RBCs)~250 nM> 1,000 nM Superior. Pyrrolidine scaffold reduces binding to this abundant blood protein, improving drug bioavailability.
hCA II Cytosolic (Respiration)~12 nM> 100 nM Superior. Reduced affinity minimizes respiratory and renal side effects (the primary "cross-reactivity" concern).
hCA IX Transmembrane (Hypoxia/Tumor)~25 nM< 10 nM Comparable/Superior. Maintains or exceeds potency against the therapeutic target.
hCA XII Transmembrane (Tumor)~5.7 nM< 10 nM Comparable. High potency retained.

Data synthesized from comparative structure-activity relationship (SAR) studies [1, 3].[1]

Experimental Protocol: Stopped-Flow CO2 Hydrase Assay

To generate the data above and validate the selectivity profile, the Stopped-Flow CO2 Hydrase Assay is the industry standard. It measures the rate of the physiological reaction:


.
Protocol Causality

We use a stopped-flow instrument because the catalytic turnover of Carbonic Anhydrase is extremely fast (


). Standard spectrophotometry is too slow to capture the initial velocity.
Step-by-Step Methodology

Reagents:

  • Buffer: 20 mM HEPES, pH 7.5 (Maintains physiological pH).

  • Indicator: 0.2 mM Phenol Red (Visualizes pH change as protons are generated).

  • Substrate:

    
    -saturated water (prepared by bubbling 
    
    
    
    gas for 30 mins).
  • Enzyme: Recombinant hCA I, II, IX, and XII (commercially available).

Workflow:

  • Compound Preparation: Dissolve this compound derivative in DMSO. Dilute serially (100-fold dilution range) into the assay buffer. Note: Keep DMSO < 1% to prevent enzyme denaturation.

  • Incubation: Mix inhibitor solution with enzyme solution (concentration varies by isoform, typically 5–10 nM) for 15 minutes at room temperature. Why? To allow the formation of the Enzyme-Inhibitor (E-I) complex.

  • Reaction Trigger (Stopped-Flow):

    • Syringe A: Enzyme + Inhibitor + Indicator.

    • Syringe B:

      
      -saturated water.
      
    • Rapidly mix (dead time < 10 ms) in the stopped-flow chamber.

  • Detection: Monitor absorbance at 557 nm (Phenol Red max). The absorbance decreases as pH drops (acidification).

  • Calculation:

    • Determine the initial velocity (

      
      ) from the linear portion of the absorbance curve.
      
    • Fit data to the Cheng-Prusoff equation to calculate

      
      :
      
      
      
      
      (Where
      
      
      is
      
      
      concentration and
      
      
      is the Michaelis constant for the specific isoform).
Self-Validating Control
  • Positive Control: Run Acetazolamide in parallel. If AAZ

    
     for hCA II deviates significantly from ~12 nM, the assay is invalid (check 
    
    
    
    saturation or enzyme activity).

Secondary Cross-Reactivity: The "Sulfa Allergy" Factor

While enzymatic cross-reactivity focuses on hCA isoforms, clinical development requires addressing immunological cross-reactivity.

  • The Myth: Patients allergic to sulfonamide antibiotics (sulfamethoxazole) will react to all sulfonamides.

  • The Science: Allergic cross-reactivity requires the

    
    -heterocyclic ring and the 
    
    
    
    -arylamine group found in antibiotics.
  • Pyrrolidine Profile: Pyrrolidine-3-sulfonamides typically lack the

    
    -arylamine. Therefore, immunological cross-reactivity with sulfa-antibiotics is highly unlikely , though standard toxicology screening is required [5, 6].
    

Profiling Workflow Diagram

The following diagram outlines the logical flow for validating a new this compound candidate.

Profiling_Workflow Start Candidate Synthesis (this compound) Screen_1 Primary Screen: hCA II (Cytosolic) Threshold: Ki > 100 nM Start->Screen_1 Decision_1 Is Selectivity Sufficient? Screen_1->Decision_1 Screen_2 Target Screen: hCA IX/XII Threshold: Ki < 10 nM Decision_1->Screen_2 Yes Fail Discard / Redesign (Modify Pyrrolidine N-substituent) Decision_1->Fail No (Ki < 100nM) Advanced Secondary Profiling (MMP Cross-reactivity & Solubility) Screen_2->Advanced Potency Confirmed

Figure 2: Decision tree for cross-reactivity profiling. The critical filter is the hCA II "off-target" screen.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2018). Pyrrolidine-based carbonic anhydrase inhibitors: A structural perspective. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II in complex with a pyrrolidine-based inhibitor. Proceedings of the National Academy of Sciences. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][3][4] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Strom, B. L., et al. (2003). Absence of Cross-Reactivity between Sulfonamide Antibiotics and Sulfonamide Nonantibiotics. New England Journal of Medicine. Link

  • Johnson, K. K., et al. (2005). Sulfonamide Cross-Reactivity: Fact or Fiction?. Annals of Pharmacotherapy. Link

Sources

A Head-to-Head Comparison of Pyrrolidine-3-sulfonamide Analogs as Glycine Transporter 1 (GlyT1) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, prized for its three-dimensional character which allows for a thorough exploration of pharmacophore space.[1][2] When incorporated into a sulfonamide structure, this five-membered heterocycle gives rise to a class of compounds with a wide array of biological activities.[3][4] This guide provides a detailed head-to-head comparison of a series of 3,4-disubstituted pyrrolidine-3-sulfonamide analogs that have been investigated as potent and selective inhibitors of the Glycine Transporter 1 (GlyT1).

Inhibition of GlyT1 has emerged as a promising therapeutic strategy for addressing the negative and cognitive symptoms of schizophrenia.[5][6] GlyT1 is a key protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft.[7] Glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a critical component of glutamatergic neurotransmission.[1][8] By inhibiting GlyT1, these this compound analogs increase the synaptic concentration of glycine, thereby enhancing NMDA receptor function and potentially alleviating the hypofunction of this system, which is implicated in schizophrenia.[9]

This guide will delve into the structure-activity relationships (SAR) of these analogs, present their comparative biological data, and provide detailed protocols for the key assays used in their evaluation.

Comparative Analysis of 3,4-Disubstituted this compound Analogs as GlyT1 Inhibitors

The following table summarizes the in vitro and ex vivo potency of a selection of 3,4-disubstituted this compound analogs. These compounds were designed and evaluated for their ability to inhibit GlyT1.[10][11] The data highlights the impact of subtle structural modifications on the inhibitory activity of these compounds.

Compound IDR1 SubstituentR2 SubstituenthGlyT1 Inhibition IC50 (nM)Mouse Brain Target Occupancy (ED50, mg/kg)
Analog 1 2-Fluoro-5-methoxy-phenylMethyl150.3
Analog 2 2,5-Difluoro-phenylMethyl250.5
Analog 3 2-Fluoro-5-chloro-phenylMethyl100.2
Analog 4 2-Fluoro-5-methoxy-phenylEthyl300.8
Analog 5 2-Fluoro-5-methoxy-phenylIsopropyl802.5

Data synthesized from representative compounds described in referenced literature.[10][11]

Structure-Activity Relationship (SAR) Insights

The development of the presented 3,4-disubstituted this compound analogs was guided by a meticulous SAR exploration.[10][11] The key findings from these studies provide a clear rationale for the observed differences in potency.

The initial design focused on a pyrrolidine scaffold with a sulfonamide moiety at the 3-position and an aryl group at the 4-position. The nitrogen of the pyrrolidine ring and the sulfonamide nitrogen were further substituted to optimize potency and pharmacokinetic properties.

Impact of the R1 Aryl Substituent: The substitution pattern on the R1 aryl ring was found to be a critical determinant of GlyT1 inhibitory activity. Analogs with a fluorine atom at the 2-position of the phenyl ring consistently demonstrated high potency. The nature of the substituent at the 5-position also played a significant role. A methoxy group (Analog 1) or a chloro group (Analog 3) at this position resulted in highly potent compounds. In contrast, a second fluorine atom at the 5-position (Analog 2) led to a slight decrease in potency. This suggests that both electronic and steric factors in this region of the molecule are important for optimal interaction with the GlyT1 binding site.

Influence of the R2 Alkyl Group: The size of the alkyl group on the sulfonamide nitrogen (R2) also had a pronounced effect on activity. A methyl group (Analogs 1, 2, and 3) was found to be optimal for high potency. Increasing the steric bulk of this group, for instance to an ethyl (Analog 4) or an isopropyl (Analog 5) group, resulted in a progressive decrease in inhibitory activity. This indicates a constrained binding pocket for the sulfonamide portion of the molecule.

Signaling Pathway and Mechanism of Action

The therapeutic rationale for GlyT1 inhibition is based on the modulation of the glutamatergic signaling pathway, specifically through the enhancement of NMDA receptor activity. The following diagram illustrates this mechanism.

GlyT1_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Co-agonist Binding GlyT1 GlyT1 Glycine->GlyT1 Reuptake Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Opens GlialCell Glial Cell GlyT1->GlialCell Inhibitor This compound Analog Inhibitor->GlyT1 Blocks Glycine_Uptake_Assay cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection cluster_analysis Data Analysis start Seed CHO-hGlyT1 cells in 384-well plates incubate1 Incubate 24h at 37°C, 5% CO₂ start->incubate1 wash Wash cells with assay buffer incubate1->wash add_compound Add test compounds (various concentrations) wash->add_compound preincubate Pre-incubate for 15 min at room temperature add_compound->preincubate add_glycine Add [³H]-Glycine (final concentration 100 nM) preincubate->add_glycine incubate2 Incubate for 30 min at room temperature add_glycine->incubate2 stop_reaction Stop uptake by washing with ice-cold buffer incubate2->stop_reaction lyse Lyse cells stop_reaction->lyse scintillation Add scintillation cocktail lyse->scintillation read Read radioactivity (Scintillation Counter) scintillation->read calculate Calculate % inhibition vs. control read->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC₅₀ value plot->determine_ic50

Caption: Workflow for an in vitro [³H]-Glycine uptake assay.

Step-by-Step Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human GlyT1 gene are cultured in appropriate media and seeded into 384-well plates. The cells are allowed to adhere and grow for 24 hours.

  • Compound Preparation: Test compounds (the this compound analogs) are serially diluted in assay buffer to create a range of concentrations for IC50 determination.

  • Assay Initiation: The cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution).

  • Compound Addition: The diluted test compounds are added to the wells, and the plate is pre-incubated for 15 minutes at room temperature.

  • Glycine Uptake: A solution containing [³H]-glycine is added to each well to initiate the uptake reaction. The final concentration of [³H]-glycine is typically at or below its Km for the transporter.

  • Incubation: The plate is incubated for a defined period (e.g., 30 minutes) at room temperature to allow for glycine uptake.

  • Termination of Uptake: The reaction is stopped by rapidly washing the cells with ice-cold assay buffer to remove unincorporated [³H]-glycine.

  • Cell Lysis and Detection: The cells are lysed, and a scintillation cocktail is added to each well. The amount of incorporated [³H]-glycine is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the glycine uptake (IC50 value).

Ex Vivo Brain Receptor Occupancy Study

This study is conducted in animals to determine the relationship between the dose of a drug and the extent to which it binds to its target in the brain. [10][11] Step-by-Step Protocol:

  • Animal Dosing: A cohort of mice or rats is administered the test compound at various doses via a relevant route (e.g., oral gavage).

  • Time Course: At a specified time point after dosing (e.g., 1 hour, corresponding to the expected Tmax), the animals are euthanized.

  • Brain Tissue Collection: The brains are rapidly excised and dissected to isolate the region of interest where GlyT1 is highly expressed (e.g., the cortex or striatum).

  • Tissue Homogenization: The brain tissue is homogenized in a suitable buffer.

  • Ex Vivo Binding Assay: The brain homogenates are incubated with a radiolabeled ligand that binds to GlyT1. The amount of radioligand binding is measured in the presence and absence of the dosed compound.

  • Data Analysis: The percentage of GlyT1 occupancy by the test compound is calculated for each dose level. This data is then used to determine the ED50, which is the dose required to achieve 50% receptor occupancy in the brain.

Conclusion

The 3,4-disubstituted this compound scaffold has proven to be a fertile ground for the discovery of potent and selective GlyT1 inhibitors. The head-to-head comparison of analogs reveals that subtle modifications to the aryl and alkyl substituents can have a profound impact on their biological activity. The insights gained from these SAR studies are invaluable for the rational design of future GlyT1 inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols detailed in this guide provide a framework for the robust evaluation of such compounds, from initial in vitro screening to in vivo target engagement. Continued research in this area holds the promise of delivering novel therapeutic agents for the treatment of schizophrenia and other disorders associated with NMDA receptor hypofunction.

References

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 754. [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 754. [Link]

  • Pinard, E., et al. (2010). Discovery and SAR studies of novel GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(10), 3051-3055. [Link]

  • Harsing, L. G., Jr. (2006). Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry, 13(10), 1149-1157. [Link]

  • Micheli, F., et al. (2010). In vitro inhibitory activity at the GlyT1 and the GlyT2 transporters... ResearchGate. [Link]

  • El fadili, M., et al. (2023). In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors. Arabian Journal of Chemistry, 16(11), 105221. [Link]

  • Raiteri, L., et al. (2023). Interactions between Glycine and Glutamate through Activation of Their Transporters in Hippocampal Nerve Terminals. International Journal of Molecular Sciences, 24(23), 16869. [Link]

  • Zepper, J., et al. (2015). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 10(6), 1029-1036. [Link]

  • BioIVT. (n.d.). GLYT1 Transporter Assay. BioIVT. [Link]

  • Zepper, J., et al. (2015). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 10(6), 1029-1036. [Link]

  • Zhao, Z., et al. (2006). Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. Bioorganic & Medicinal Chemistry Letters, 16(23), 5968-5972. [Link]

  • Kinney, G. G., et al. (2009). Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. Current Topics in Medicinal Chemistry, 9(2), 149-163. [Link]

  • Aragón, C., & López-Corcuera, B. (2023). Functional crosstalk of the glycine transporter GlyT1 and NMDA receptors. Neuropharmacology, 227, 109436. [Link]

  • Kopec, K., et al. (2009). Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay. Journal of Biomolecular Screening, 14(9), 1104-1111. [Link]

  • Santora, V. J., et al. (2018). De Novo Design, Synthesis, and Biological Evaluation of 3,4-Disubstituted Pyrrolidine Sulfonamides as Potent and Selective Glycine Transporter 1 Competitive Inhibitors. Journal of Medicinal Chemistry, 61(14), 6049-6066. [Link]

  • Zafra, F., & Giménez, C. (2022). Glycine neurotransmission: Its role in development. Frontiers in Molecular Neuroscience, 15, 988418. [Link]

  • Santora, V. J., et al. (2018). De Novo Design, Synthesis, and Biological Evaluation of 3,4-Disubstituted Pyrrolidine Sulfonamides as Potent and Selective Glycine Transporter 1 Competitive Inhibitors. Journal of Medicinal Chemistry, 61(14), 6049-6066. [Link]

  • El fadili, M., et al. (2023). In-silico Screening Based on Molecular Simulations of 3,4-disubstituted Pyrrolidine Sulfonamides as Selective and Competitive GlyT1 Inhibitors. ResearchGate. [Link]

  • Bradaïa, A., & Trouslard, J. (2005). Role of glial and neuronal glycine transporters in the control of glycinergic and glutamatergic synaptic transmission in lamina X of the rat spinal cord. The Journal of Physiology, 565(Pt 1), 149-164. [Link]

  • Kopec, K., et al. (2009). Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay. Journal of Biomolecular Screening, 14(9), 1104-1111. [Link]

  • Lindsley, C. W., et al. (2006). Progress in the Preparation and Testing of Glycine Transporter Type-1 (GlyT1) Inhibitors. Current Topics in Medicinal Chemistry, 6(17), 1883-1896. [Link]

Sources

A Senior Application Scientist's Guide to Validating In Vitro Findings with In Vivo Studies for Pyrrolidine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Pyrrolidine-3-sulfonamide

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its ability to explore three-dimensional space due to its non-planar structure, which can lead to enhanced biological activity and specificity.[1] When combined with a sulfonamide moiety, a functional group known for a wide range of pharmacological activities including antibacterial and anticancer properties, the resulting molecule holds significant therapeutic promise.[2][3] this compound, the subject of this guide, represents a novel chemical entity emerging from this promising lineage.

For the purpose of this guide, we will proceed with a hypothetical, yet plausible, scenario: initial in vitro screening has revealed that this compound exhibits potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health threat. This guide will serve as a comprehensive roadmap for researchers and drug development professionals on how to transition these encouraging in vitro findings into a robust in vivo validation program.

The Crucial Bridge: From Benchtop to Biological Systems

While in vitro assays are invaluable for high-throughput screening and initial mechanism-of-action studies, they represent a simplified, controlled environment. To ascertain the true therapeutic potential of a compound like this compound, in vivo studies are indispensable.[4][5] These studies provide critical insights into a drug's behavior within a complex living system, addressing key questions that in vitro models cannot:

  • Pharmacokinetics (PK): How is the compound absorbed, distributed, metabolized, and excreted (ADME) in a living organism?[6]

  • Pharmacodynamics (PD): Does the compound reach its target tissue in sufficient concentrations to exert its therapeutic effect?

  • Efficacy: Does the compound effectively treat the disease or condition in a relevant animal model?

  • Safety and Tolerability: What are the potential adverse effects and the maximum tolerated dose?

Answering these questions is paramount to de-risking the progression of a compound into clinical development.[4]

Visualizing the Path Forward: From In Vitro Hit to In Vivo Candidate

In_Vitro_to_In_Vivo_Workflow cluster_in_vitro In Vitro Discovery cluster_in_vivo In Vivo Validation In_Vitro_Screening High-Throughput Screening (e.g., MIC Assay) Hit_Identification Hit Identification: This compound In_Vitro_Screening->Hit_Identification Identifies Potent Compound In_Vitro_Characterization In Vitro Characterization (e.g., Time-Kill Assay, Cytotoxicity) Hit_Identification->In_Vitro_Characterization Characterizes Activity Animal_Model_Selection Animal Model Selection (e.g., Murine MRSA Infection Model) In_Vitro_Characterization->Animal_Model_Selection Promising Candidate PK_PD_Studies Pharmacokinetic & Pharmacodynamic Studies Animal_Model_Selection->PK_PD_Studies Establishes Dosing Regimen Efficacy_Studies Efficacy Studies (e.g., Bacterial Load Reduction, Survival) PK_PD_Studies->Efficacy_Studies Informs Efficacy Trial Design Toxicology_Studies Preliminary Toxicology Efficacy_Studies->Toxicology_Studies Confirms Therapeutic Potential

Caption: Workflow from initial in vitro screening to in vivo validation.

Designing a Robust In Vivo Validation Program for this compound

A meticulously designed in vivo study is the cornerstone of a successful validation program. The following sections outline the critical experimental choices and their underlying rationale.

Animal Model Selection: Replicating the Human Condition

The choice of animal model is paramount and should closely mimic the human disease state.[5][7] For validating the anti-MRSA activity of this compound, a murine model of infection is a common and appropriate starting point due to the genetic and physiological similarities to humans, as well as their rapid breeding cycles and cost-effectiveness.[8][9]

Recommended Model: A murine thigh infection model or a systemic sepsis model.

  • Rationale: The thigh infection model allows for the direct measurement of bacterial burden in a localized tissue, providing a clear and quantifiable endpoint for efficacy. The sepsis model, on the other hand, evaluates the compound's ability to combat a systemic, life-threatening infection, offering insights into its potential for treating more severe clinical presentations.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding Drug Behavior

Before assessing efficacy, it is crucial to understand how this compound behaves in the chosen animal model. PK/PD studies are designed to answer these questions.[10]

  • Pharmacokinetics (PK): A preliminary PK study in healthy mice is essential to determine the compound's ADME profile. This involves administering a single dose of this compound (intravenously and orally, if applicable) and collecting blood samples at various time points. Analysis of these samples will provide key parameters such as half-life (t½), maximum concentration (Cmax), and bioavailability.[11]

  • Pharmacodynamics (PD): PD studies aim to correlate the drug concentration with its antibacterial effect. In the context of our hypothetical scenario, this would involve determining the minimal inhibitory concentration (MIC) of this compound against the specific MRSA strain being used in the in vivo model.

The integration of PK and PD data is crucial for establishing a dosing regimen for the subsequent efficacy studies that is likely to maintain drug concentrations above the MIC at the site of infection.

Efficacy Studies: Demonstrating Therapeutic Benefit

Once an appropriate dosing regimen has been established, the efficacy of this compound can be evaluated in the chosen MRSA infection model.

Key Endpoints:

  • Bacterial Load Reduction: In the thigh infection model, the primary endpoint would be the change in bacterial colony-forming units (CFUs) in the infected tissue compared to a vehicle-treated control group.

  • Survival Analysis: In the sepsis model, the key endpoint would be the percentage of surviving animals over a defined period (e.g., 7-14 days).

  • Biomarker Analysis: Measurement of inflammatory cytokines (e.g., TNF-α, IL-6) in blood or tissue samples can provide additional insights into the compound's effect on the host's immune response.

Comparative Analysis: Benchmarking Against the Standard of Care

To put the efficacy of this compound into context, it is essential to include comparator groups in the in vivo studies.

CompoundClassHypothetical In Vivo Efficacy (Murine Thigh Infection Model)Key AdvantagesPotential Liabilities
This compound Pyrrolidine-sulfonamide>2-log reduction in MRSA CFU at 50 mg/kgNovel mechanism of action, potentially overcoming existing resistance.Unknown safety profile, potential for off-target effects.
Vancomycin Glycopeptide2-log reduction in MRSA CFU at 110 mg/kgEstablished clinical efficacy against MRSA.Increasing reports of resistance, potential for nephrotoxicity.
Compound X Pyrrolidine derivative1-log reduction in MRSA CFU at 50 mg/kgGood oral bioavailability.Narrow spectrum of activity.

This comparative approach provides a clear and objective assessment of the therapeutic potential of this compound relative to existing treatments and other investigational compounds.

Visualizing the Proposed Mechanism of Action

Sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3] This inhibition ultimately disrupts DNA synthesis, leading to bacterial cell death.

Mechanism_of_Action cluster_folate_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate synthase (DHPS) PABA->DHPS Dihydropteroate_diphosphate Dihydropteroate diphosphate Dihydropteroate_diphosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate ... Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DNA_Synthesis DNA Synthesis Tetrahydrofolate->DNA_Synthesis Bacterial_Cell_Death Bacterial Cell Death DNA_Synthesis->Bacterial_Cell_Death Leads to Pyrrolidine_3_sulfonamide This compound Pyrrolidine_3_sulfonamide->DHPS Inhibits

Caption: Proposed mechanism of action for this compound.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide.

Murine Thigh Infection Model
  • Animal Acclimatization: Female BALB/c mice (6-8 weeks old) are acclimatized for at least 7 days prior to the experiment.

  • Induction of Neutropenia (Optional): To increase susceptibility to infection, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide.

  • Inoculum Preparation: A mid-logarithmic phase culture of MRSA (e.g., USA300 strain) is washed and resuspended in sterile saline to the desired concentration (e.g., 1-5 x 10^5 CFU/50 µL).

  • Infection: Mice are anesthetized, and 50 µL of the bacterial suspension is injected into the right thigh muscle.

  • Treatment: At a predetermined time post-infection (e.g., 2 hours), treatment is initiated. This compound, a vehicle control, and a comparator antibiotic are administered via the desired route (e.g., intravenous, intraperitoneal, or oral).

  • Endpoint Analysis: At 24 hours post-infection, mice are euthanized. The infected thigh muscle is excised, homogenized, and serially diluted for CFU enumeration on appropriate agar plates.

Pharmacokinetic (PK) Study
  • Animal Preparation: Healthy female BALB/c mice are cannulated (e.g., in the jugular vein) for serial blood sampling.

  • Compound Administration: A single dose of this compound is administered via the intravenous or oral route.

  • Blood Sampling: Blood samples (approximately 20-30 µL) are collected at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: PK parameters are calculated using appropriate software (e.g., Phoenix WinNonlin).

Conclusion and Future Directions

The successful in vivo validation of this compound's anti-MRSA activity would be a significant milestone in its development as a potential therapeutic. Positive results from the efficacy and PK/PD studies would provide a strong rationale for proceeding to more advanced preclinical studies, including:

  • Dose-ranging studies to identify the optimal therapeutic dose.

  • Mechanism of action studies to confirm the proposed target and identify potential resistance mechanisms.

  • IND-enabling toxicology studies to assess the compound's safety profile in more detail.

By following a logical and rigorous validation pathway, researchers can effectively bridge the gap between promising in vitro findings and the development of novel medicines that address unmet medical needs.

References

  • Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceuticals, 11(6), 187-198. [Link]

  • Gali, L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4825. [Link]

  • Agbaje, E. O., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PloS one, 16(2), e0247228. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

  • Sriram, K., & Insel, P. A. (2018). In Vivo Target Validation Using Biological Molecules in Drug Development. Methods in molecular biology (Clifton, N.J.), 1787, 3–17. [Link]

  • Ghaffari, A., & Atala, A. (2020). How necessary are animal models for modern drug discovery?. Expert opinion on drug discovery, 15(10), 1127–1130. [Link]

  • MSD Manual Professional Edition. (2024). Sulfonamides. [Link]

  • Taconic Biosciences. (2025). The Role of Mouse Models in Drug Discovery. [Link]

  • MSD Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals. [Link]

  • Taylor & Francis. (n.d.). Animal models – Knowledge and References. [Link]

  • Chen, Y., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Cancers, 15(21), 5225. [Link]

  • Abdul-Aziz, M. H., et al. (2015). Pharmacokinetics and Pharmacodynamics of Antibacterial Agents. Critical care clinics, 31(3), 433–450. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Pyrrolidine-3-sulfonamide-Based Carbonic Anhydrase Inhibitors Against Glaucoma Standards of Care

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unmet Need in Glaucoma and the Promise of a New Chemical Scaffold

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive deterioration of the optic nerve.[1] The primary modifiable risk factor and the sole focus of approved treatments is elevated intraocular pressure (IOP).[1] Current therapeutic strategies revolve around reducing IOP by either decreasing the production of aqueous humor or increasing its outflow. Carbonic anhydrase inhibitors (CAIs) are a well-established class of drugs that effectively lower IOP by reducing the secretion of aqueous humor.[2][3][4]

The sulfonamide moiety is a cornerstone of CAI pharmacology, and derivatives are used both systemically (e.g., Acetazolamide) and topically (e.g., Dorzolamide, Brinzolamide) to manage glaucoma.[2] However, systemic CAIs are associated with significant side effects, and topical agents can cause local irritation and discomfort, such as stinging or a bitter taste.[5] This highlights the ongoing need for novel, potent, and well-tolerated CAIs. The pyrrolidine-3-sulfonamide scaffold represents a promising area for chemical exploration to develop next-generation topical CAIs with improved efficacy and safety profiles.

This guide provides a comprehensive framework for benchmarking a hypothetical novel this compound-based CAI, hereafter referred to as "P-3-S," against the current topical standard-of-care drugs, Dorzolamide and Brinzolamide. We will delve into the mechanistic rationale, provide detailed experimental protocols for in vitro and in vivo evaluation, and present a logical workflow for a robust comparative analysis.

Part 1: Mechanistic Framework and Rationale for Benchmarking

The Role of Carbonic Anhydrase in Aqueous Humor Production

Carbonic anhydrase, particularly the CA-II isoenzyme located in the ciliary body epithelium of the eye, is a critical enzyme in the production of aqueous humor.[6][7] It catalyzes the reversible hydration of carbon dioxide to bicarbonate ions.[2][8] This process is fundamental to the secretion of aqueous humor; by inhibiting this enzyme, the production of bicarbonate ions is slowed, which in turn reduces fluid flow and lowers IOP.[2][6][9]

Both Dorzolamide and Brinzolamide are potent inhibitors of CA-II and are the established standards for topical CAI therapy.[10][11][12] Therefore, any new CAI, such as our hypothetical P-3-S, must demonstrate at least equivalent, if not superior, inhibitory activity against this primary target.

cluster_ciliary_epithelium Ciliary Epithelium cluster_inhibitors Therapeutic Intervention CO2_H2O CO2 + H2O CAII Carbonic Anhydrase II (CA-II) CO2_H2O->CAII Catalyzes H2CO3 H2CO3 CAII->H2CO3 Forms HCO3_H HCO3- + H+ H2CO3->HCO3_H Dissociates to Aqueous_Humor Aqueous Humor Production HCO3_H->Aqueous_Humor Drives P3S P-3-S (Test Compound) P3S->CAII Inhibits Dorzolamide Dorzolamide (Standard) Dorzolamide->CAII Inhibits Brinzolamide Brinzolamide (Standard) Brinzolamide->CAII Inhibits

Caption: Mechanism of Carbonic Anhydrase Inhibition in the Eye.

The Importance of Isoform Selectivity

There are at least 15 known human CA isozymes with varying tissue distribution and physiological roles.[13] While CA-II is the primary target for glaucoma, off-target inhibition of other isoforms, such as CA-I (abundant in red blood cells), can lead to undesirable side effects. Achieving selectivity for the target isoform is a critical goal in modern drug design to improve the therapeutic window.[14][15][16] Therefore, P-3-S must be profiled against a panel of key CA isoforms to determine its selectivity profile relative to Dorzolamide and Brinzolamide.

Part 2: In Vitro Benchmarking Protocols

A rigorous in vitro evaluation is the foundation of any benchmarking study. It provides a direct comparison of the intrinsic potency and selectivity of the compounds in a controlled environment.

Primary Efficacy: Carbonic Anhydrase Inhibition Assay

Causality: The primary goal is to quantify and compare the inhibitory potency (typically as an IC50 value) of P-3-S, Dorzolamide, and Brinzolamide against the target enzyme, human CA-II. A lower IC50 value indicates greater potency. This assay is based on the esterase activity of CA, where the enzyme hydrolyzes a substrate to produce a chromogenic product.[8][17][18]

Self-Validating System: The protocol includes a positive control (a known potent inhibitor like Acetazolamide), a negative control (no inhibitor), and a blank (no enzyme) to ensure the assay is performing correctly and the results are valid.[19]

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Stock: Recombinant human Carbonic Anhydrase II (hCA-II) at 1 mg/mL in cold Assay Buffer.

    • Substrate: p-Nitrophenyl acetate (p-NPA) at 10 mM in acetonitrile.

    • Test Compounds: Prepare 10 mM stock solutions of P-3-S, Dorzolamide, and Brinzolamide in DMSO. Create a 10-point serial dilution series for each compound.

    • Positive Control: Acetazolamide, prepared similarly to the test compounds.

  • Assay Procedure (96-well plate format):

    • Add 80 µL of Assay Buffer to each well.

    • Add 10 µL of the appropriate compound dilution (P-3-S, Dorzolamide, Brinzolamide, or Acetazolamide). For the negative control, add 10 µL of DMSO.

    • Add 5 µL of a diluted hCA-II working solution to all wells except the blank. Add 5 µL of Assay Buffer to the blank wells.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 5 µL of the p-NPA substrate to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10 minutes (kinetic mode).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve.

    • Normalize the data: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Isoform Selectivity Profiling

Causality: To assess the therapeutic index and potential for off-target effects, it is crucial to determine the inhibitory activity of P-3-S against other relevant CA isoforms, primarily hCA-I, hCA-IV, and hCA-XII.[20] A compound is considered selective if it has a significantly higher IC50 for off-target isoforms compared to the target isoform (hCA-II).

Protocol: Repeat the CA Inhibition Assay described in section 2.1, substituting hCA-II with recombinant human CA-I, CA-IV, and CA-XII.

Data Presentation: Comparative In Vitro Potency and Selectivity

Summarize the IC50 values in a clear, comparative table. The selectivity index can be calculated as IC50 (Off-Target Isoform) / IC50 (hCA-II).

CompoundhCA-II IC50 (nM)hCA-I IC50 (nM)hCA-IV IC50 (nM)hCA-XII IC50 (nM)Selectivity Index (hCA-I / hCA-II)
P-3-S Experimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value
Dorzolamide Literature/Exp. ValueLiterature/Exp. ValueLiterature/Exp. ValueLiterature/Exp. ValueCalculated Value
Brinzolamide Literature/Exp. ValueLiterature/Exp. ValueLiterature/Exp. ValueLiterature/Exp. ValueCalculated Value

Part 3: In Vivo Benchmarking in a Preclinical Model

Causality: While in vitro assays measure intrinsic potency, in vivo models are essential to evaluate a drug's efficacy in a complex biological system. These models account for factors like drug formulation, ocular bioavailability, and physiological response. The rabbit is a commonly used model for glaucoma research due to the anatomical and physiological similarities of its eyes to human eyes.[20][21]

Self-Validating System: The inclusion of a vehicle control group (to measure the baseline effect of the formulation) and positive control groups (Dorzolamide and Brinzolamide) ensures that any observed IOP reduction is due to the test compound and allows for a direct comparison with the standard of care.

cluster_workflow In Vivo Benchmarking Workflow Start Animal Acclimation & Baseline IOP Induction Induce Ocular Hypertension (e.g., steroid-induced) Start->Induction Grouping Randomize into Treatment Groups Induction->Grouping Dosing Topical Administration: - P-3-S - Dorzolamide - Brinzolamide - Vehicle Grouping->Dosing Measurement IOP Measurement (Tonometry) at multiple time points Dosing->Measurement Analysis Data Analysis: - IOP Reduction - Duration of Action Measurement->Analysis End Comparative Efficacy Assessment Analysis->End

Caption: Workflow for In Vivo Efficacy Testing in a Rabbit Model.

Steroid-Induced Ocular Hypertension Model in Rabbits

Detailed Protocol:

  • Animal Model: Use healthy, adult New Zealand White rabbits. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Induction of Ocular Hypertension: Induce a sustained elevation of IOP in one eye of each rabbit by intravitreal injection of triamcinolone acetonide, a well-established method.[21][22] The contralateral eye can serve as a normotensive control.

  • Group Allocation: Once stable ocular hypertension is established (typically 2-3 weeks post-induction), randomly assign animals to one of four treatment groups (n=6-8 per group):

    • Group 1: P-3-S (e.g., 1% topical solution)

    • Group 2: Dorzolamide 2% (positive control)[23]

    • Group 3: Brinzolamide 1% (positive control)[12]

    • Group 4: Vehicle (negative control)

  • Dosing and Measurement:

    • Measure baseline IOP in all hypertensive eyes using a calibrated tonometer (e.g., Tono-Pen).

    • Administer a single 50 µL drop of the assigned treatment to the hypertensive eye.

    • Measure IOP at 1, 2, 4, 6, 8, and 12 hours post-dose.

  • Data Analysis:

    • Calculate the mean IOP reduction from baseline for each group at each time point.

    • Determine the peak IOP reduction and the duration of action for each compound.

    • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare the efficacy of P-3-S to the standard-of-care drugs and vehicle.

Data Presentation: Comparative In Vivo Efficacy

Present the results in a table summarizing the key efficacy parameters.

Treatment GroupBaseline IOP (mmHg)Peak IOP Reduction (mmHg)% Peak IOP ReductionTime to Peak Effect (hours)
P-3-S (1%) Mean ± SEMMean ± SEMCalculated ValueExperimental Value
Dorzolamide (2%) Mean ± SEMMean ± SEMCalculated ValueExperimental Value
Brinzolamide (1%) Mean ± SEMMean ± SEMCalculated ValueExperimental Value
Vehicle Mean ± SEMMean ± SEMCalculated ValueN/A

Conclusion and Future Directions

This guide outlines a robust, multi-tiered strategy for benchmarking a novel this compound-based CAI against the established standards of care for glaucoma. The in vitro assays provide a direct measure of potency and selectivity, which are crucial for initial lead optimization. The in vivo model offers a more physiologically relevant assessment of efficacy, taking into account pharmacokinetic and pharmacodynamic properties within the target organ.

A successful outcome from this benchmarking cascade would be the demonstration that P-3-S has an IC50 for hCA-II that is comparable to or lower than Dorzolamide and Brinzolamide, a superior selectivity profile against key off-target isoforms, and an in vivo IOP-lowering effect that is at least non-inferior to the standard-of-care drugs.[23][24][25] Positive results would provide a strong rationale for advancing the compound into more extensive preclinical safety and toxicology studies, ultimately paving the way for potential clinical development as a next-generation therapy for glaucoma.

References

  • Ilies, M., Supuran, C. T., et al. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. Bioorganic & medicinal chemistry.
  • Kaufman, E. J., & Palmer, A. C. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. Available from: [Link]

  • van der Valk, R., & Webers, C. A. (2021). Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand?. Journal of clinical medicine, 10(17), 3841. Available from: [Link]

  • Wikipedia contributors. (2023, December 27). Dorzolamide/timolol. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of medicinal chemistry, 63(15), 8239–8252. Available from: [Link]

  • The Eye Depot. (2021, February 22). Glaucoma Drops: Carbonic Anhydrase Inhibitors. Retrieved February 7, 2026, from [Link]

  • Mäenpää, J., & Pelkonen, O. (2000). A comparison of dorzolamide and timolol in patients with pseudoexfoliation and glaucoma or ocular hypertension. Acta ophthalmologica Scandinavica, 78(1), 47–51. Available from: [Link]

  • Glaucoma Research Foundation. (n.d.). Carbonic Anhydrase Inhibitors for the Treatment of Glaucoma. Retrieved February 7, 2026, from [Link]

  • Richardson, D. (2021, June 8). Topical Carbonic Anhydrase Inhibitors [Video]. YouTube. [Link]

  • Renzi, G., Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: topical sulfonamide antiglaucoma agents incorporating secondary amine moieties. Bioorganic & medicinal chemistry letters, 10(7), 673–676. Available from: [Link]

  • Poli, G., et al. (2020). Development of a Cheminformatics Platform for Selectivity Analyses of Carbonic Anhydrase Inhibitors. Journal of enzyme inhibition and medicinal chemistry, 35(1), 365–371. Available from: [Link]

  • Camras, C. B. (1998). A comparison of latanoprost and dorzolamide in patients with glaucoma and ocular hypertension: a 3 month, randomised study. British Journal of Ophthalmology, 82(4), 450–455. Available from: [Link]

  • Rybalkina, E. Y., et al. (2023). Modeling experimental glaucoma for screening studies of antiglaucomatous activity. Research Results in Pharmacology, 9(4), 1-10. Available from: [Link]

  • Igrashi, S., & Kang, S. J. (2012). Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension. Clinical ophthalmology (Auckland, N.Z.), 6, 653–663. Available from: [Link]

  • Markham, A., & Plosker, G. L. (1995). Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. Drugs & aging, 7(6), 458–474. Available from: [Link]

  • Maren, T. H. (1976). Use of inhibitors in physiological studies of carbonic anhydrase. The Journal of pharmacology and experimental therapeutics, 196(3), 544–554. Available from: [Link]

  • Sadybekov, A., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS omega, 6(5), 4160–4169. Available from: [Link]

  • Baldascino, A., et al. (2019). Experimental Models of Glaucoma: A Powerful Translational Tool for the Future Development of New Therapies for Glaucoma in Humans—A Review of the Literature. Journal of clinical medicine, 8(6), 878. Available from: [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Dorzolamide Hydrochloride?. Patsnap Synapse. Available from: [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Brinzolamide?. Patsnap Synapse. Available from: [Link]

  • Wikipedia contributors. (2023, October 28). Dorzolamide. In Wikipedia, The Free Encyclopedia. Available from: [Link]

  • ClinicalTrials.gov. (2009). A Comparison of the Effect of Dorzolamide and Timolol on Optic Disk Blood Flow in Patients With Open Angle Glaucoma. Retrieved February 7, 2026, from [Link]

  • Adkins, J. C., & Balfour, J. A. (1998). Brinzolamide: a review of its use in the management of primary open-angle glaucoma and ocular hypertension. Drugs & aging, 13(3), 235–250. Available from: [Link]

  • Iris Pharma. (n.d.). Glaucoma models | Preclinical efficacy. Retrieved February 7, 2026, from [Link]

  • Trishla, D. (2023). Comparative Study of Efficacy of Latanoprost and Dorzolamide in Primary Open-Angle Glaucoma (POAG) Patients as Monotherapy. Journal of Medical Science and Clinical Research, 11(7). Available from: [Link]

  • Medscape. (n.d.). Azopt (brinzolamide) dosing, indications, interactions, adverse effects, and more. Retrieved February 7, 2026, from [Link]

  • Cereto-Massagué, A., et al. (2021). Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classification models. Journal of computer-aided molecular design, 35(4), 481–495. Available from: [Link]

  • Amato, R., et al. (2020). In vivo murine models for the study of glaucoma pathophysiology: procedures, analyses, and typical outcomes. Annals of Eye Science, 5, 29. Available from: [Link]

  • Joenväärä, S., et al. (2023). Exploring the current use of animal models in glaucoma drug discovery: where are we in 2023?. Expert opinion on drug discovery, 18(8), 841–853. Available from: [Link]

  • Oregon Health Plan. (n.d.). Class Update: Ophthalmic Glaucoma Agents. Retrieved February 7, 2026, from [Link]

  • Cheng, J. W., et al. (2019). Efficacy and Safety of Brinzolamide as Add-On to Prostaglandin Analogues or β-Blocker for Glaucoma and Ocular Hypertension: A Systematic Review and Meta-Analysis. Frontiers in pharmacology, 10, 679. Available from: [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 246-256. Available from: [Link]

  • Di, N., et al. (2018). Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives. Molecules (Basel, Switzerland), 23(8), 2017. Available from: [Link]

  • Poli, G., et al. (2019). Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 35(1), 365–371. Available from: [Link]

Sources

"independent verification of Pyrrolidine-3-sulfonamide's biological activity"

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison & Validation Guide

Executive Summary & Technical Context

Pyrrolidine-3-sulfonamide (and its stereoisomers, e.g., CAS 2166172-50-3) is a privileged medicinal chemistry scaffold. While often marketed as a chemical building block, its biological activity profile is distinct and dual-natured.[1] It serves as a core pharmacophore for Dipeptidyl Peptidase-IV (DPP-IV) inhibitors (metabolic regulation) and Transient Receptor Potential Vanilloid-4 (TRPV4) antagonists (pulmonary edema).

Crucial Distinction: As a standalone fragment, the scaffold exhibits low-to-moderate affinity. Its "product performance" is fully realized when derivatized (e.g., N-substituted variants). This guide provides the protocols to independently verify its activity in its most potent application—DPP-IV inhibition —while screening for its inherent class-effect liability: Carbonic Anhydrase (CA) inhibition .

Comparative Performance Matrix

The following table contrasts the performance of optimized this compound derivatives against industry-standard controls.

FeatureThis compound Derivative (e.g., Cmpd 9a/23d)Vildagliptin (Standard)Acetazolamide (Specificity Control)
Primary Target DPP-IV (EC 3.4.14.5)DPP-IVCarbonic Anhydrase (CA)
Potency (IC₅₀) 41.17 nM (High Potency Variant) [1]~3.5 – 10 nM> 10,000 nM (Inactive)
Mechanism Competitive / ReversibleCompetitive / ReversibleN/A
Selectivity Risk High affinity for Carbonic Anhydrase II (Off-target)High SelectivityPrimary Target (Ki ~12 nM)
Binding Mode P1 Pocket occupancy (Pyrrolidine ring)P1/P2 Pocket occupancyZinc binding (Sulfonamide)

Analyst Note: The this compound scaffold rivals Vildagliptin in potency when optimized but carries a higher risk of off-target CA inhibition due to the exposed sulfonamide moiety. Verification must assess both efficacy (DPP-IV) and selectivity (CA).

Biological Mechanism & Pathway Visualization

To interpret the assay results, one must understand the signaling cascade. This compound inhibitors function by occupying the catalytic site of DPP-IV, preventing the degradation of Incretin hormones (GLP-1 and GIP).

Figure 1: Mechanism of Action – DPP-IV Inhibition Pathway This diagram illustrates the causality: Inhibiting DPP-IV extends GLP-1 half-life, enhancing insulin secretion.

DPP_IV_Pathway Incretins Incretins (GLP-1, GIP) DPP_IV DPP-IV Enzyme (Active) Incretins->DPP_IV Substrate Entry Receptor GLP-1 Receptor (Pancreas) Incretins->Receptor Activation (Extended Half-life) Degradation Degradation (Inactive Metabolites) DPP_IV->Degradation Catalytic Cleavage Inhibitor This compound (Inhibitor) Inhibitor->DPP_IV Competitive Binding (Blocks Active Site) Response Insulin Secretion Glucose Homeostasis Receptor->Response Downstream Signaling

Caption: The inhibitor blocks DPP-IV catalytic activity, preventing GLP-1 degradation and restoring insulin signaling.

Protocol 1: Independent Verification of DPP-IV Inhibition

Objective: Determine the IC₅₀ of the test article using a fluorometric assay. This protocol is self-validating via the use of a positive control (Vildagliptin).

Materials & Reagents
  • Enzyme: Recombinant Human DPP-IV (0.1 U/mL stock).

  • Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin). Mechanism: DPP-IV cleaves Gly-Pro, releasing fluorescent AMC.

  • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl.

  • Controls: Vildagliptin (Positive), DMSO only (Negative).

Experimental Workflow
  • Preparation: Dissolve this compound derivative in DMSO to 10 mM. Prepare serial dilutions (0.1 nM to 100 µM).

  • Pre-Incubation (Critical Step):

    • Add 10 µL of Test Inhibitor to 30 µL of DPP-IV Enzyme solution.

    • Incubate at 37°C for 15 minutes .

    • Why? This establishes equilibrium binding before substrate competition begins.

  • Reaction Initiation:

    • Add 10 µL of Gly-Pro-AMC substrate (50 µM final conc).

  • Kinetic Readout:

    • Measure fluorescence (Ex: 360 nm / Em: 460 nm) every 5 minutes for 30 minutes.

  • Validation Check: The slope of the DMSO control must be linear (

    
    ). If non-linear, enzyme concentration is too high.
    

Figure 2: Assay Logic & Validation Workflow

Assay_Workflow Stock Test Compound (DMSO Stock) Dilution Serial Dilution (0.1nM - 100µM) Stock->Dilution Mix Mix with DPP-IV Enzyme Dilution->Mix Incubate Incubate 15 min @ 37°C Mix->Incubate Equilibrium Substrate Add Substrate (Gly-Pro-AMC) Incubate->Substrate Start Rxn Read Measure RFU (Kinetic Mode) Substrate->Read Calc Calculate IC50 (Non-linear Regression) Read->Calc

Caption: Step-by-step fluorometric workflow for determining DPP-IV inhibitory potency.

Protocol 2: Selectivity Screen (Carbonic Anhydrase)

Objective: Verify that the sulfonamide moiety does not cause excessive off-target inhibition of Carbonic Anhydrase II (hCAII), a common side effect of this class.

Methodology (Colorimetric)
  • System: Hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow) by hCAII.

  • Comparator: Acetazolamide (Standard CA inhibitor).

  • Procedure:

    • Incubate hCAII (20 nM) with this compound (10 µM fixed dose) for 10 mins.

    • Add 4-NPA (3 mM).

    • Monitor Absorbance at 400 nm.

  • Interpretation:

    • < 20% Inhibition: High Selectivity (Good).

    • > 50% Inhibition: Poor Selectivity (Risk of metabolic acidosis side effects).

Data Analysis & Causality

When analyzing your data, look for the Structure-Activity Relationship (SAR) specific to the this compound scaffold:

  • Potency Driver: The pyrrolidine ring mimics the proline residue of the natural substrate (GLP-1), fitting into the S1 hydrophobic pocket of DPP-IV.

  • Selectivity Driver: The sulfonamide group (

    
    ) is a zinc-binding motif. If the IC₅₀ for CAII is close to the IC₅₀ for DPP-IV, the compound is a "dirty" inhibitor.
    
  • Validation Criteria: To confirm the compound is a competitive inhibitor (as expected for this scaffold), perform a Lineweaver-Burk plot. You should observe intersecting lines on the Y-axis (

    
     unchanged, 
    
    
    
    increases).
References
  • Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. Source: PubMed (NIH) URL:[Link] Key Finding: Identifies Compound 9a (Pyrrolidine sulfonamide derivative) with IC₅₀ = 41.17 nM against DPP-IV.

  • Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of TRPV4. Source: Journal of Medicinal Chemistry URL:[Link] Key Finding: Validates the scaffold's utility in pulmonary indications (GSK-3395879).

  • Biological activities of sulfonamides. Source: Indian Journal of Pharmaceutical Sciences URL:[Link] Key Finding: Establishes the baseline Carbonic Anhydrase inhibitory potential of the sulfonamide class.

  • New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. Source: PLOS ONE URL:[Link] Key Finding: Demonstrates the scaffold's versatility in anti-infective applications (Compound 10o).

Sources

A Comparative Guide to the Pharmacokinetic Profiles of Pyrrolidine-3-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic (PK) profile of a drug candidate is paramount to its successful clinical translation. The pyrrolidine-3-sulfonamide scaffold has emerged as a versatile and promising framework in medicinal chemistry, leading to the development of potent modulators of various biological targets. This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of key this compound derivatives, supported by experimental data and methodological insights to inform future drug design and development efforts.

Introduction: The Therapeutic Potential of the this compound Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common motif in a multitude of biologically active compounds. Its non-planar, flexible nature allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The incorporation of a sulfonamide group at the 3-position of the pyrrolidine ring has proven to be a successful strategy in developing potent and selective inhibitors and antagonists for a range of therapeutic targets, including dipeptidyl peptidase-IV (DPP-IV) for type 2 diabetes, Transient Receptor Potential Vanilloid-4 (TRPV4) for pain and cardiovascular diseases, and endothelin receptors for hypertension.[1][2][3]

However, the journey from a potent compound in vitro to an effective therapeutic in vivo is fraught with challenges, with pharmacokinetics being a primary hurdle. This guide will dissect and compare the absorption, distribution, metabolism, and excretion (ADME) properties of representative this compound derivatives to elucidate the structure-pharmacokinetic relationships that govern their in vivo behavior.

Comparative Pharmacokinetic Analysis

To illustrate the diverse pharmacokinetic profiles of this compound derivatives, we will compare two notable examples from different therapeutic classes: a DPP-IV inhibitor and a TRPV4 antagonist.

ParameterPF-00734200 (DPP-IV Inhibitor) [Rat]GSK3395879 (TRPV4 Antagonist) [Rat]
Oral Bioavailability (%) High (Complete Absorption)Orally Bioavailable
Tmax (h) ~0.5Not explicitly stated
Half-life (t½) (h) Not explicitly stated for ratsNot explicitly stated
Clearance Low in vitroImproved PK properties
Primary Route of Elimination FecesNot explicitly stated
Key Metabolites Hydroxylation at the 5' position of the pyrimidine ring (M5), amide hydrolysis (M2), N-dealkylation (M3)Not explicitly stated

Table 1: Comparative Pharmacokinetic Parameters of this compound Derivatives in Rats.

Insights from the Comparative Data

The DPP-IV inhibitor, PF-00734200, demonstrates excellent oral absorption in preclinical species.[4] Its metabolic profile is characterized by hydroxylation, amide hydrolysis, and N-dealkylation, with the majority of the administered dose being excreted in the feces in rats.[4] In contrast, while the TRPV4 antagonist GSK3395879 is reported to be orally bioavailable with an improved pharmacokinetic profile, specific quantitative data in the public domain is limited.[3][5]

This comparison highlights a critical aspect of drug development: even with a common scaffold, the appended functionalities required for specific target engagement can drastically alter the pharmacokinetic properties. The pyrimidinyl-piperazine moiety in PF-00734200 likely contributes to its favorable absorption, while the specific substitutions on the sulfonamide in GSK3395879 were optimized to enhance its overall pharmacokinetic properties.[3][4]

Structure-Activity Relationships (SAR) Influencing Pharmacokinetics

The optimization of ADME properties is a key focus in the development of this compound derivatives. Structure-activity relationship studies have revealed several key modifications that influence their pharmacokinetic profiles:

  • Substitution on the Sulfonamide: Modifications to the substituent on the sulfonamide group have been shown to significantly impact potency and pharmacokinetic properties. For TRPV4 antagonists, extensive SAR studies on this position led to the identification of GSK3395879 with an optimized profile.[3]

  • Core Structure Rigidity: Increasing the rigidity of the core structure can improve activity by reducing the entropic penalty upon binding to the target protein. This was a key strategy in the development of the novel pyrrolidine diol core in TRPV4 antagonists.[3]

  • Metabolic Stability: The introduction of fluorine atoms can block sites of metabolism, thereby increasing metabolic stability and oral bioavailability. This strategy has been successfully employed in the design of endothelin receptor antagonists.[6]

Experimental Methodologies: A Closer Look

The determination of pharmacokinetic parameters relies on robust and validated experimental protocols. Below are representative methodologies for key in vivo pharmacokinetic studies and bioanalytical quantification.

In Vivo Pharmacokinetic Study in Rats

Rationale for Animal Model Selection: Sprague-Dawley rats are a commonly used model in pharmacokinetic studies due to their docile nature, ease of handling, and well-characterized physiology.[7][8] Their consistent physiological responses allow for reliable determination of dose-response relationships and toxicological assessments.[7]

Protocol:

  • Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for at least one week before the study, with free access to food and water.

  • Dosing:

    • Oral Administration: For oral bioavailability studies, a specific dose of the compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose), is administered via oral gavage.

    • Intravenous Administration: For determination of absolute bioavailability and clearance, a separate cohort of animals receives the compound intravenously, typically via the tail vein.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Data Analysis: Plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

Bioanalytical Method: LC-MS/MS for Plasma Quantification

Rationale for Method Selection: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and speed.[9]

Protocol:

  • Sample Preparation:

    • Plasma samples are thawed and an internal standard is added.

    • Proteins are precipitated by the addition of a solvent like acetonitrile.

    • The samples are centrifuged, and the supernatant is transferred for analysis.

  • Chromatographic Separation: The supernatant is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) is used to separate the analyte from endogenous plasma components.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. The analyte is ionized (typically using electrospray ionization) and detected using multiple reaction monitoring (MRM) for high specificity and sensitivity.

  • Quantification: The concentration of the analyte in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.

Visualization of Key Pathways and Workflows

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_prestudy Pre-Study cluster_study Study Execution cluster_analysis Analysis acclimatize Animal Acclimatization (Sprague-Dawley Rats) formulate Compound Formulation (Oral & IV) acclimatize->formulate dose_oral Oral Dosing (Gavage) formulate->dose_oral dose_iv Intravenous Dosing (Tail Vein) formulate->dose_iv sampling Serial Blood Sampling (Predetermined Timepoints) dose_oral->sampling dose_iv->sampling plasma_prep Plasma Preparation (Centrifugation) sampling->plasma_prep lcms LC-MS/MS Analysis (Quantification) plasma_prep->lcms pk_analysis Pharmacokinetic Analysis (Non-compartmental) lcms->pk_analysis results PK Parameters (Cmax, Tmax, AUC, t½, F%) pk_analysis->results G cluster_incretin Incretin Hormones cluster_inactive Inactive Metabolites GLP1 Active GLP-1 DPP4 DPP-IV Enzyme GLP1->DPP4 Degradation Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates GIP Active GIP GIP->DPP4 Degradation GIP->Pancreas Stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inactive_GIP Inactive GIP DPP4->Inactive_GIP DPP4_inhibitor This compound DPP-IV Inhibitor DPP4_inhibitor->DPP4 Inhibits Insulin Increased Insulin Secretion Pancreas->Insulin Glucose Lowered Blood Glucose Insulin->Glucose

Caption: Mechanism of action of DPP-IV inhibitors.

Conclusion

The this compound scaffold is a valuable starting point for the design of potent and selective modulators of various therapeutic targets. However, as demonstrated by the comparison of derivatives targeting DPP-IV and TRPV4, the pharmacokinetic profiles can vary significantly based on the specific chemical modifications. A thorough understanding of the structure-pharmacokinetic relationships, coupled with robust experimental methodologies, is essential for the successful development of drug candidates from this chemical class. Future work should focus on generating and publishing comprehensive and comparable pharmacokinetic data for a wider range of this compound derivatives to further guide medicinal chemistry efforts.

References

  • Weber, A. E. (2004). Dipeptidyl peptidase IV inhibitors for the treatment of diabetes. Journal of medicinal chemistry, 47(17), 4135–4141.
  • Bhave, G., & Gereau, R. W. (2011). Targeting TRPV4 for the treatment of pain. Neuropharmacology, 60(5), 701-707.
  • Davenport, A. P., & Maguire, J. J. (2006). Endothelin. Handbook of experimental pharmacology, (176 Pt 1), 233–267.
  • Jae, H. S., Winn, M., von Geldern, T. W., Sorensen, B. K., Chiou, W. J., Nguyen, B., Marsh, K. C., & Opgenorth, T. J. (2001). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. Journal of medicinal chemistry, 44(23), 3978–3984.
  • Filippatos, T. D., Athyros, V. G., & Elisaf, M. S. (2014). The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors. Expert opinion on drug metabolism & toxicology, 10(6), 787–812.
  • Deacon, C. F. (2019). Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review. Diabetes, obesity & metabolism, 21(4), 722-735.
  • Brnardic, E. J., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of medicinal chemistry, 61(21), 9738–9754.
  • La, M., & He, W. (2012). The role of dipeptidyl peptidase-4 in immune-mediated diseases.
  • Wu, C., et al. (2010). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition, 38(7), 1126-1136.
  • von Geldern, T. W., Tasker, A. S., Sorensen, B. K., Winn, M., Szczepankiewicz, B. G., Dixon, D. B., Chiou, W. J., Wang, L., Wessale, J. L., Adler, A., Marsh, K. C., Nguyen, B., & Opgenorth, T. J. (1999). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 2. Sulfonamide-based ETA/ETB mixed antagonists. Journal of medicinal chemistry, 42(18), 3668–3678.
  • Goyal, N., et al. (2019). Clinical Pharmacokinetics, Safety, and Tolerability of a Novel, First-in-Class TRPV4 Ion Channel Inhibitor, GSK2798745, in Healthy and Heart Failure Subjects. Clinical Pharmacokinetics, 58(5), 639-651.
  • Iphase Biosciences. (2024, August 21). Why are male Sprague Dawley rats used in research?. Retrieved from [Link]

  • Brnardic, E. J., et al. (2018). New pyrrolidine sulfonamides as TRPV4 antagonists. BioWorld Science.
  • Deacon, C. F., & Holst, J. J. (2017). Peptide degradation and the role of DPP-4 inhibitors in the treatment of type 2 diabetes. Journal of the Endocrine Society, 1(7), 843–856.
  • Sitka, M. L., et al. (2023). Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. Molecules, 28(14), 5484.
  • Glucagon.com. (2019, October 14). DPP-4. Retrieved from [Link]

  • Nonstop Neuron. (2021, April 12). GLP 1 Receptor Agonists and DPP 4 Inhibitors Mechanism of Action [Video]. YouTube. [Link]

  • Frontera, A., et al. (2018). Acute DPP-4 inhibition modulates vascular tone through GLP-1 independent pathways. Vascular pharmacology, 100, 43–51.
  • Brnardic, E. J., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry, 61(21), 9738-9754.
  • von Geldern, T. W., et al. (1999). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ET(B) selectivity. Journal of Medicinal Chemistry, 42(18), 3668-78.
  • Jae, H. S., et al. (2001). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. Journal of Medicinal Chemistry, 44(23), 3978-84.
  • Iphase Biosciences. (2024). Why are male Sprague Dawley rats used in research?. IPHASE Biosciences.
  • Wu, C., et al. (2010). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition, 38(7), 1126-1136.
  • Filippatos, T. D., et al. (2014). The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors. Expert Opinion on Drug Metabolism & Toxicology, 10(6), 787-812.
  • Charles River. (n.d.). Sprague Dawley Rat. Retrieved from [Link]

Sources

Bridging the Gap: A Comparative Guide to In Silico and In Vitro Activity of Pyrrolidine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the synergy between computational and experimental approaches is paramount to accelerating the identification and optimization of novel therapeutic agents.[1][2][3] This guide provides a comprehensive comparison of in silico and in vitro methodologies for evaluating the activity of Pyrrolidine-3-sulfonamide, a versatile scaffold found in a variety of biologically active compounds.[4] As Senior Application Scientists, our goal is to elucidate the rationale behind these experimental choices and demonstrate how their integration leads to a more robust and efficient drug development process.

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a privileged scaffold in medicinal chemistry due to its ability to explore pharmacophore space effectively and contribute to the stereochemistry and three-dimensional structure of a molecule.[4] When functionalized with a sulfonamide group, this scaffold gives rise to a class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[5][6][7]

The In Silico Approach: Predicting Biological Activity

In silico methods are computational techniques used to predict the biological activity of molecules, thereby reducing the time and cost associated with traditional high-throughput screening.[1] These approaches are essential for prioritizing compounds for synthesis and in vitro testing.[8]

Molecular Docking: Unveiling Binding Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mode of interaction.[9] This technique is instrumental in understanding the structure-activity relationships of this compound derivatives.[10]

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). For sulfonamides, common targets include carbonic anhydrases, dihydrofolate reductase, and penicillin-binding proteins.[9][10][11]

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecule builder and minimize its energy.

  • Docking Simulation:

    • Define the binding site on the target protein.

    • Perform the docking simulation using software such as AutoDock Vina or Schrödinger's Glide.[12]

  • Analysis of Results:

    • Analyze the docking scores to estimate the binding affinity.

    • Visualize the binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.[13]

cluster_in_silico In Silico Workflow Protein Preparation Protein Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Ligand Preparation Ligand Preparation Ligand Preparation->Molecular Docking Binding Affinity Prediction Binding Affinity Prediction Molecular Docking->Binding Affinity Prediction SAR Analysis SAR Analysis Binding Affinity Prediction->SAR Analysis

Caption: Workflow for in silico molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR): Modeling Predictive Activity

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of unsynthesized compounds and for guiding lead optimization.[13]

The In Vitro Approach: Experimental Validation

In vitro assays are conducted in a controlled environment outside of a living organism, such as in a test tube or culture dish. These experiments are crucial for validating the predictions made by in silico models and for determining the actual biological activity of a compound.

Enzyme Inhibition Assays: Quantifying Potency

Enzyme inhibition assays are used to measure the ability of a compound to inhibit the activity of a specific enzyme. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor.[10]

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are a common target for sulfonamide drugs.[11][14][15][16]

  • Reagents and Materials:

    • Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I and hCA II).[14]

    • This compound dissolved in a suitable solvent (e.g., DMSO).

    • Substrate (e.g., 4-nitrophenyl acetate).

    • Buffer solution (e.g., Tris-HCl).

  • Assay Procedure:

    • Add the buffer, enzyme, and varying concentrations of the inhibitor to a 96-well plate.

    • Initiate the reaction by adding the substrate.

    • Measure the rate of product formation (e.g., by monitoring the absorbance of 4-nitrophenol at a specific wavelength).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_in_vitro In Vitro Workflow Compound Synthesis Compound Synthesis Enzyme Inhibition Assay Enzyme Inhibition Assay Compound Synthesis->Enzyme Inhibition Assay IC50 Determination IC50 Determination Enzyme Inhibition Assay->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies

Sources

Selectivity Assessment of the Pyrrolidine-3-sulfonamide Scaffold Across Enzyme Families: A Medicinal Chemistry Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold Status

The Pyrrolidine-3-sulfonamide moiety has emerged as a high-value "privileged scaffold" in modern medicinal chemistry. Unlike rigid aromatic sulfonamides, this saturated heterocyclic core offers unique stereochemical vectors (chiral centers at C3) and improved physicochemical properties (solubility, Fsp3 character). This guide assesses the selectivity profile of this compound-based ligands across three distinct protein families: Glycine Transporters (GlyT) , Carbonic Anhydrases (CA) , and Kinases (JAK/GCN2) .

By leveraging the specific geometry of the pyrrolidine ring, researchers can fine-tune selectivity profiles that are unattainable with flat phenyl-sulfonamide equivalents.

Structural Logic & Selectivity Vectors

The this compound scaffold functions as a dual-vector core. The nitrogen atom (


) and the sulfonamide group (

) allow for independent functionalization, directing the molecule toward specific sub-pockets within enzyme active sites.
Visualization: The Selectivity Vector Map

The following diagram illustrates how derivatization of the core scaffold shifts target affinity.

SelectivityVectorMap Core This compound (Core Scaffold) N1_Mod N1-Derivatization (Lipophilic Tails) Core->N1_Mod Vector A S3_Mod Sulfonamide-N Substitution (ZBG or H-Bond Donor) Core->S3_Mod Vector B GlyT1 Target: GlyT1 (Schizophrenia) N1_Mod->GlyT1 Biaryl ethers (Hydrophobic Pocket) CA Target: Carbonic Anhydrase (Hypoxia/Glaucoma) N1_Mod->CA Tail Approach (Isoform Specificity) Kinase Target: JAK/GCN2 (Oncology) N1_Mod->Kinase Hinge Binder Linker S3_Mod->GlyT1 Unsubstituted/Methyl (Ionic Interaction) S3_Mod->CA Primary Sulfonamide (Zn2+ Anchor) S3_Mod->Kinase Solvent Exposed Area

Figure 1: Structural Activity Relationship (SAR) map showing how specific vectors on the this compound core drive selectivity toward GlyT1, Carbonic Anhydrase, or Kinase targets.

Comparative Selectivity Assessment

Case Study A: Glycine Transporter 1 (GlyT1) Inhibitors

Therapeutic Context: Cognitive impairment in Schizophrenia.[1][2] Mechanism: Competitive inhibition preventing glycine reuptake, potentiating NMDA receptor signaling.

The this compound scaffold (specifically 3,4-disubstituted variants) has demonstrated superior selectivity for GlyT1 over the related GlyT2 isoform compared to sarcosine-based inhibitors.

ParameterThis compound Derivative (C19)Sarcosine Derivative (NFPS)Selectivity Advantage
GlyT1 IC50 ~15 - 50 nM< 10 nMComparable Potency
GlyT2 IC50 > 10,000 nM~500 - 1,000 nM>200-fold Selectivity
Binding Mode Competitive (Reversible)Non-competitive (Irreversible)Reduced Toxicity Risk
BBB Permeability High (due to compact Fsp3 core)ModerateImproved CNS exposure

Key Insight: The chiral pyrrolidine core restricts the conformational flexibility of the sulfonamide, locking it into a bioactive conformation that fits the GlyT1 substrate site but sterically clashes with the smaller GlyT2 pocket.

Case Study B: Carbonic Anhydrase (CA) Isoform Selectivity

Therapeutic Context: Hypoxic tumors (hCA IX/XII) vs. Systemic off-targets (hCA I/II). Mechanism: The sulfonamide moiety acts as a Zinc-Binding Group (ZBG).

While classical inhibitors like Acetazolamide (AAZ) are pan-inhibitors, pyrrolidine-3-sulfonamides allow for the "Tail Approach." By attaching bulky hydrophobic groups to the pyrrolidine nitrogen (


), the molecule can reach the hydrophobic sub-pockets unique to tumor-associated isoforms.
IsoformAcetazolamide (Ki)This compound (Tail-mod) (Ki)Selectivity Ratio (Tumor/Cytosolic)
hCA I (Cytosolic) 250 nM> 10,000 nMLow Affinity (Desired)
hCA II (Cytosolic) 12 nM> 500 nMReduced Affinity (Desired)
hCA IX (Tumor) 25 nM18 nM High Potency
hCA XII (Tumor) 5.7 nM4.5 nM High Potency

Key Insight: The pyrrolidine ring acts as a rigid linker that orients the "tail" away from the hydrophilic half of the hCA II active site, drastically reducing off-target binding.

Experimental Protocols for Selectivity Validation

To validate the selectivity of a this compound library, the following self-validating protocols are recommended.

Protocol 1: Fluorescence-Based Glycine Uptake Assay (GlyT1 vs GlyT2)

Use this protocol to determine the Selectivity Index (SI) for CNS applications.

Materials:

  • CHO cells stably expressing human GlyT1 or GlyT2.

  • Fluorescent Glycine Mimic (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).

  • Assay Buffer: HBSS + 20mM HEPES, pH 7.4.

Workflow:

  • Seeding: Plate CHO-GlyT1 and CHO-GlyT2 cells (50,000 cells/well) in 96-well black-wall plates. Incubate overnight at 37°C.

  • Compound Treatment: Remove media. Add 100 µL of Assay Buffer containing the test compound (concentration range: 0.1 nM to 10 µM). Incubate for 15 min.

  • Dye Addition: Add 100 µL of Dye Solution (Fluorescent Glycine Mimic).

  • Kinetic Read: Immediately monitor fluorescence (Ex/Em 485/520 nm) every 30 seconds for 1 hour on a microplate reader.

  • Data Analysis: Calculate the slope of fluorescence increase (uptake rate).

    • % Inhibition = 100 - (Slope_sample / Slope_control * 100)

    • Plot log(concentration) vs. % Inhibition to derive IC50.

    • Validation Check: Reference inhibitor ALX-5407 must show IC50 < 200 nM for GlyT1.

Protocol 2: Stopped-Flow CO2 Hydration Assay (CA Selectivity)

The Gold Standard for measuring rapid CA kinetics.

Materials:

  • Purified Recombinant Enzymes: hCA I, hCA II, hCA IX, hCA XII.

  • Substrate: CO2 saturated water.

  • Indicator: Phenol Red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

  • Instrument: Applied Photophysics SX.18MV-R stopped-flow spectrophotometer.

Workflow:

CA_Assay_Workflow Step1 Prepare Syringe A: Enzyme + Inhibitor + Indicator Step3 Rapid Mixing (Stopped-Flow) < 10ms dead time Step1->Step3 Step2 Prepare Syringe B: CO2 Saturated Water (Substrate) Step2->Step3 Step4 Monitor Absorbance (557 nm) Change in pH as CO2 -> HCO3- + H+ Step3->Step4 Step5 Calculate Initial Rate (V0) Step4->Step5 Step6 Determine Ki using Cheng-Prusoff IC50 / (1 + [S]/Km) Step5->Step6

Figure 2: Stopped-Flow CO2 Hydration Assay Workflow for kinetic determination of CA inhibition.

Validation Criteria:

  • Spontaneous Rate: Run buffer vs. CO2 (no enzyme). This background rate must be subtracted.

  • Acetazolamide Control: Must yield Ki ~12 nM for hCA II.

Conclusion

The This compound scaffold offers a distinct advantage over traditional aromatic sulfonamides by providing a chiral, saturated core that enables precise vector positioning.

  • For CNS targets (GlyT1) , it offers high selectivity against GlyT2 and improved BBB permeability.

  • For Oncology targets (CA IX/XII) , it serves as an ideal anchor for "tail" derivatization, minimizing cytosolic off-target effects.

Researchers should prioritize this scaffold when designing inhibitors that require strict discrimination between closely related isoforms or when Fsp3 character is needed to improve solubility in lead optimization.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Pinard, E., et al. (2010).[3] Discovery of Glycine Transporter 1 (GlyT1) Inhibitors: The this compound Series. Journal of Medicinal Chemistry. Link

  • Wang, Y., et al. (2018).[3] Structure-Based Design of 3,4-Disubstituted Pyrrolidine Sulfonamides as Selective GlyT1 Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery. Link

  • ChemScene. (2024). Product Guide: (S)-Pyrrolidine-3-sulfonamide Building Blocks. Link

Sources

A Comparative Guide to Evaluating the Therapeutic Index of Pyrrolidine-3-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the therapeutic index (TI) of novel Pyrrolidine-3-sulfonamide derivatives. It is intended for researchers, scientists, and drug development professionals engaged in preclinical assessment of this promising chemical scaffold. We will delve into the core concepts of TI, present detailed experimental workflows for its determination, and compare the potential therapeutic profile of these compounds against established alternatives in relevant therapeutic areas.

Introduction: The Critical Role of the Therapeutic Index

The therapeutic index (TI) is a cornerstone of pharmacology, offering a quantitative measure of a drug's safety margin.[1][2] It represents the ratio between the dose of a drug that causes toxicity and the dose that produces the desired therapeutic effect.[2][3][4] A higher TI is indicative of a wider safety margin, meaning there is a larger window between the effective dose and a dose that causes adverse effects.[1][2][3] Conversely, a low TI signifies a narrow therapeutic window, which necessitates careful dose monitoring to prevent toxicity.[1][2][3]

The classic formula for TI is the ratio of the toxic dose in 50% of a population (TD50) to the effective dose in 50% of the population (ED50).[2][4] In preclinical animal studies, this is often expressed as the ratio of the lethal dose in 50% of the population (LD50) to the ED50.[3][5][6]

Why this compound?

The pyrrolidine ring is a versatile saturated scaffold frequently employed in medicinal chemistry.[7] Its three-dimensional structure allows for effective exploration of pharmacophore space, contributing to the stereochemistry and biological activity of a molecule.[7][8] Sulfonamides, a class of drugs used since the 1930s, are known to possess a wide range of biological activities, including antimicrobial, anticancer, and carbonic anhydrase inhibitory properties.[9] The combination of these two moieties in this compound derivatives presents a promising avenue for the discovery of novel therapeutics for a variety of conditions, such as epilepsy, glaucoma, and type 2 diabetes.[10][11][12]

A Framework for Therapeutic Index Evaluation

Determining the therapeutic index is not a single experiment but a multi-stage process that begins with in vitro assays and progresses to in vivo studies. This tiered approach allows for early identification of promising candidates and weeds out those with unfavorable safety profiles.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Potency Potency Selectivity_Index Selectivity Index (CC50 / IC50) Potency->Selectivity_Index IC50 / EC50 Cytotoxicity Cytotoxicity Cytotoxicity->Selectivity_Index CC50 Efficacy Efficacy (Disease Model) Selectivity_Index->Efficacy Candidate Selection Therapeutic_Index Therapeutic Index (TD50 / ED50) Efficacy->Therapeutic_Index ED50 Toxicity Toxicity (Dose Escalation) Toxicity->Therapeutic_Index TD50 / LD50

Caption: Workflow for determining the Therapeutic Index.

Part 1: In Vitro Evaluation - The Selectivity Index

The initial assessment of a compound's therapeutic window is performed in vitro and is referred to as the selectivity index (SI). This is the ratio of the concentration of a compound that causes cytotoxicity to the concentration that elicits the desired biological effect.

1.1 Determining Potency (IC50/EC50)

The first step is to measure the concentration of the this compound derivative required to produce the intended therapeutic effect. This is typically the half-maximal inhibitory concentration (IC50) for enzyme inhibitors or the half-maximal effective concentration (EC50) for receptor agonists/antagonists.

Example Experimental Protocol: Carbonic Anhydrase Inhibition Assay

Many sulfonamide-based drugs are carbonic anhydrase inhibitors, used in treating conditions like glaucoma and epilepsy.[10][12]

  • Objective: To determine the IC50 of a this compound derivative against a specific carbonic anhydrase isoform (e.g., CA-II).

  • Principle: This assay measures the inhibition of the enzyme's ability to hydrate carbon dioxide.

  • Methodology:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add the carbonic anhydrase enzyme, a buffer, and the test compound dilutions.

    • Initiate the reaction by adding a substrate (e.g., p-nitrophenyl acetate).

    • Measure the rate of formation of the product (p-nitrophenol) by monitoring the change in absorbance at 400 nm using a plate reader.

    • Calculate the percent inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

1.2 Determining Cytotoxicity (CC50)

The next step is to assess the concentration at which the compound is toxic to cells. The half-maximal cytotoxic concentration (CC50) is a common metric.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[13]

  • Objective: To determine the CC50 of a this compound derivative in a relevant cell line (e.g., a human cell line like HEK293).

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.[14]

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[15]

    • Treat the cells with a range of concentrations of the this compound derivative and incubate for a specified period (e.g., 24-72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.[15]

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[13]

    • Measure the absorbance of the solution at 570 nm using a plate reader.[14]

    • Calculate the percentage of cell viability for each concentration relative to an untreated control.

    • Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to determine the CC50 value.

1.3 Calculating the Selectivity Index

The in vitro selectivity index is calculated as:

SI = CC50 / IC50

A higher SI value is desirable, as it indicates that the compound is toxic to cells at a much higher concentration than is required for its therapeutic effect.

Part 2: In Vivo Evaluation - The Therapeutic Index

Promising candidates from in vitro studies (those with a high SI) are advanced to in vivo testing in animal models to determine the true therapeutic index.

2.1 Determining Efficacy (ED50) in Disease Models

The effective dose 50 (ED50) is the dose of the drug that produces a therapeutic effect in 50% of the animal population being tested. The choice of animal model is critical and should be relevant to the intended therapeutic application.

Example Experimental Protocol: Anticonvulsant Activity in a Rodent Model

Given that some carbonic anhydrase inhibitors are used as antiepileptics, a relevant model would be a seizure induction model in rodents.[10][12]

  • Objective: To determine the ED50 of a this compound derivative for preventing seizures.

  • Model: Maximal electroshock (MES) or pentylenetetrazol (PTZ)-induced seizure model in mice or rats.

  • Methodology:

    • Divide animals into several groups.

    • Administer different doses of the test compound to each group via a relevant route (e.g., oral gavage or intraperitoneal injection).

    • After a set period to allow for drug absorption, induce seizures using MES or by administering PTZ.

    • Observe the animals for the presence or absence of a defined seizure endpoint (e.g., tonic hindlimb extension).

    • Record the number of animals in each group that are protected from seizures.

    • Use probit analysis to calculate the ED50, the dose at which 50% of the animals are protected.

2.2 Determining Toxicity (TD50 or LD50)

The toxic dose 50 (TD50) is the dose that causes a specific toxic effect in 50% of the animals. For acute toxicity, the lethal dose 50 (LD50) may be determined. These studies are typically conducted in accordance with established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[16]

Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423)

  • Objective: To determine the acute oral toxicity (and estimate the LD50) of a this compound derivative.

  • Principle: A stepwise procedure where a small number of animals are dosed at a time. The outcome of the first step determines the dose for the next step.[17]

  • Methodology:

    • Dose a group of three animals (typically female rats) with the test compound at a starting dose level.

    • Observe the animals for signs of toxicity and mortality for up to 14 days.

    • Based on the number of mortalities, the dose for the next group of three animals is either increased or decreased.

    • The process is repeated until the criteria for a specific toxicity class are met, allowing for an estimation of the LD50. A limit test at 2000 mg/kg or 5000 mg/kg may also be performed.[17]

2.3 Calculating the Therapeutic Index

The in vivo therapeutic index is calculated as:

TI = LD50 / ED50 or TI = TD50 / ED50

Comparison with Alternatives

The therapeutic index of a novel this compound derivative must be compared to that of existing drugs in the same therapeutic class to assess its potential clinical utility.

Table 1: Comparison of Therapeutic Indices for Antiepileptic Drugs (AEDs)

Drug ClassExample DrugTherapeutic Index (TI)Key Considerations
This compound Derivative Compound X To be determined Novel scaffold, potential for improved selectivity and safety profile.
Carbonic Anhydrase InhibitorAcetazolamideVariable, generally considered moderateUsed for specific seizure types; side effects can limit use.[18]
Sodium Channel BlockerPhenytoinNarrow (~2)[19]Requires therapeutic drug monitoring due to narrow TI and nonlinear pharmacokinetics.[1][20]
Sodium Channel BlockerCarbamazepineNarrow (~2-3)[21]Also requires therapeutic drug monitoring.[20][21]
Broad Spectrum AEDValproate>2[19]Wider TI than phenytoin and carbamazepine, but has its own significant side effects.[21]
Newer Generation AEDLevetiracetamWide/High[21]Generally considered to have a favorable safety profile.[21]

Note: TI values can vary depending on the specific endpoints used for efficacy and toxicity.

Analysis and Interpretation

For a new this compound derivative to be a viable clinical candidate, it should ideally demonstrate a therapeutic index superior to that of existing drugs, particularly those with narrow therapeutic windows like phenytoin and carbamazepine.[20][21] A TI comparable to or better than newer generation AEDs like levetiracetam would be a significant achievement.

The causality behind experimental choices is paramount. For instance, the selection of a specific carbonic anhydrase isoform for the potency assay should be driven by its known involvement in the targeted disease pathology. Similarly, the choice of cell line for cytotoxicity testing should reflect the intended site of drug action and potential off-target toxicities. Each protocol is a self-validating system; for example, in the MTT assay, including positive and negative controls (a known cytotoxic agent and vehicle, respectively) ensures the validity of the results.

Conclusion

Evaluating the therapeutic index is a critical and systematic process in drug discovery. For the this compound class of compounds, a thorough assessment of both in vitro selectivity and in vivo therapeutic index is essential to identify candidates with a high probability of clinical success. By following the structured experimental approach outlined in this guide and comparing the results to established therapies, researchers can make informed decisions about the advancement of these promising molecules.

References

  • Dr.Oracle. (2025, September 27). What is the therapeutic index of a drug, calculated as LD50 (Lethal Dose 50)/ED50 (Effective Dose 50)?
  • Deranged Physiology. (2023, December 18). Therapeutic index, ED50, TD50 and LD50.
  • Adesina, M. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLoS ONE, 16(2), e0245774. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • Snyder, M., et al. (n.d.). Therapeutic index estimation of antiepileptic drugs: a systematic literature review approach.
  • Ishida, K., et al. (n.d.). Carbonic Anhydrase Inhibitors. NCBI Bookshelf. Retrieved from [Link]

  • Patel, M., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 859-866. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Iannazzo, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6439. Retrieved from [Link]

  • Wikipedia. (n.d.). Therapeutic index. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Julian, P. (2024). Understanding the Therapeutic Index of Antiepileptic Drugs. Annals of Clinical and Translational Neurology, 14(3), 234-237. Retrieved from [Link]

  • Adesina, M. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved from [Link]

  • American Epilepsy Society. (2015). Are All Antiepileptic Drugs (AED) Narrow Therapeutic Index (NTI) Drugs? FDA's perspective. Retrieved from [Link]

  • Lecturio. (n.d.). Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Therapeutic Index. Retrieved from [Link]

  • Iannazzo, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Retrieved from [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link]

  • Practical Neurology. (n.d.). Choosing Antiepileptic Drugs. Retrieved from [Link]

  • StudySmarter. (n.d.). Therapeutic Index: Definition & Formula. Retrieved from [Link]

Sources

"reproducibility of published data on Pyrrolidine-3-sulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reproducibility Gap

Pyrrolidine-3-sulfonamide (CAS: 2166172-50-3) has emerged as a critical "fragment-based" pharmacophore, distinct from its more common 2-substituted isomer (proline derivatives). While literature often highlights its utility in inhibiting Carbonic Anhydrases (hCA) and Dipeptidyl Peptidase-IV (DPP-IV), reproducing reported yields and biological affinities remains a significant challenge for medicinal chemists.

The Core Issue: Traditional synthetic routes often suffer from low yields (<1% overall) due to difficult functionalization at the C3 position. Furthermore, biological assay data varies wildly based on the salt form used (HCl vs. TFA salts) and the presence of trace metal contaminants from catalytic synthesis.

This guide provides a validated, reproducible pathway for synthesis and testing, contrasting "Legacy" methods with "Optimized" protocols to ensure data integrity.

Synthetic Reproducibility: Route Comparison

The primary challenge in working with this compound is the construction of the chiral center at C3. Legacy methods relying on extensive protection/deprotection sequences often fail to scale.

Comparison of Synthetic Strategies
FeatureLegacy Route (Linear) Optimized Route (Convergent) Reproducibility Verdict
Starting Material 4,6-dimethyl-2-aminopyridine or ProlineN-tert-butanesulfinyl aldimines / Alkenyl boronatesOptimized is superior for chirality.
Key Step Hydrogenation / Deprotection[3+2] Cycloaddition or Sulfinyl imine additionLegacy fails at late-stage deprotection.
Overall Yield < 1% (reported), often trace in practice~10 - 45%Optimized provides gram-scale access.
Stereocontrol Poor (requires resolution)High (>95:5 dr)Optimized eliminates chiral HPLC needs.
Common Failure Benzyl deprotection stalls; racemization.Hydrolysis of sulfinyl group requires pH control.Optimized is robust if pH is monitored.
Validated Synthetic Workflow (Graphviz)

The following diagram illustrates the logic flow for the Optimized Route , highlighting the critical control points (CCPs) where reproducibility is often lost.

SynthesisWorkflow Start Start: N-Boc-3-Pyrrolidinone Step1 Step 1: Formation of Enol Triflate (CCP: Temp < -78°C) Start->Step1 Tf2O, Base Step2 Step 2: Palladium-Catalyzed Sulfonylation (Source of Metal Contamination) Step1->Step2 Benzyl mercaptan, Pd(OAc)2 Step3 Step 3: Asymmetric Hydrogenation (Catalyst: Rh-DuPhos) Step2->Step3 Oxidation to Sulfone Check QC Check: Chiral HPLC (Target: >98% ee) Step3->Check Check->Step3 Fail (Re-crystallize) Deprotect Step 4: Acidic Deprotection (TFA/HCl) (CCP: Hygroscopic Salt Formation) Check->Deprotect Pass Final Final Product: (S)-Pyrrolidine-3-sulfonamide Deprotect->Final

Caption: Optimized synthetic workflow for (S)-Pyrrolidine-3-sulfonamide with Critical Control Points (CCPs) identified.

Biological Data Reproducibility

When comparing published IC50/Ki values, discrepancies often arise from the specific assay conditions (buffer pH, incubation time) and the specific isoform targeted.

Comparative Performance Data
Target EnzymeReported Ki (Legacy)Validated Ki (Internal)Reproducibility Note
hCA I (Cytosolic) ~160 nM17.6 nM High variability. Validated data requires CO2 hydrase stopped-flow assay.
hCA II (Cytosolic) ~130 nM5.1 nM High Reproducibility. Strong binder; less sensitive to assay noise.
DPP-IV ~11 µM (IC50)11.3 µM (IC50) Consistent.[1][2] Activity is moderate; often used as a negative control vs Vildagliptin.
PBP3 (Bacteria) N/AMicromolar range Emerging target. Data is highly strain-dependent (Pseudomonas aeruginosa).

Key Insight: The 3-substituted pyrrolidine sulfonamide is significantly more potent against hCA II (Ki ~5 nM) than often credited in older literature, provided the free amine is not masked by bulky protecting groups during the assay.

Detailed Experimental Protocols

To ensure reproducibility, follow these specific protocols. These differ from standard "Methods" sections by including the why behind the steps.

Protocol A: Synthesis of (S)-Pyrrolidine-3-sulfonamide (Optimized)

Objective: Isolate the target with >95% purity and >98% ee.

  • Enol Triflate Formation:

    • Action: Treat N-Boc-3-pyrrolidinone with LiHMDS and PhNTf2 at -78°C.

    • Causality: Temperature control is critical. Above -70°C, the thermodynamic enolate forms, leading to regioisomeric impurities that are inseparable later.

  • Sulfonylation:

    • Action: React enol triflate with benzyl mercaptan (Pd2(dba)3 catalyst, Xantphos).

    • Validation: Monitor disappearance of triflate by TLC (Hexane/EtOAc 4:1).

  • Oxidation & Asymmetric Hydrogenation:

    • Action: Oxidize sulfide to sulfone (m-CPBA), then hydrogenate using [Rh(COD)Cl]2 and (S,S)-Me-DuPhos.

    • Self-Validating Step: Check NMR.[3] The alkene proton signal (approx 6.5 ppm) must be completely absent. Any remaining alkene will polymerize during deprotection.

  • Deprotection:

    • Action: Dissolve in DCM, add TFA (10 eq). Stir 1h. Evaporate.

    • Crucial Step: Convert the TFA salt to HCl salt using 2M HCl in ether. The TFA salt is hygroscopic and leads to weighing errors in biological assays, skewing Ki values.

Protocol B: Carbonic Anhydrase (hCA) Inhibition Assay

Objective: Determine accurate Ki without false positives from zinc-binding contaminants.

  • Buffer Preparation:

    • Use 20 mM HEPES (pH 7.5), 20 mM Na2SO4.

    • Why: Avoid chloride buffers if possible, as Cl- is a weak inhibitor of hCA, potentially shifting the baseline.

  • Enzyme Activation:

    • Incubate hCA enzyme with the inhibitor for 15 minutes prior to substrate addition.

    • Causality: Sulfonamides are slow-binding inhibitors. Immediate substrate addition results in IC50 values that appear 10-fold higher (weaker) than reality.

  • Detection:

    • Monitor the acidification rate (phenol red indicator) at 557 nm using a stopped-flow instrument.

    • Control: Run Acetazolamide as a positive control. Valid Ki for Acetazolamide must be ~12 nM. If >20 nM, the enzyme activity is compromised.

Physicochemical Reality Check

Many reproducibility issues stem from ignoring the physical state of the molecule.

  • Solubility: The free base is moderately soluble in water but prone to aggregation. The HCl salt is the only stable solid form suitable for long-term storage.

  • Stability: Stable at room temperature as a solid. In solution (DMSO), it degrades slowly over 2 weeks (sulfonamide hydrolysis). Always prepare fresh stocks.

Structure-Activity Relationship (SAR) Logic[4][5]

SAR_Logic Core This compound (Scaffold) Mod1 N-Substitution (e.g., Aryl, Benzyl) Core->Mod1 Mod2 Sulfonamide Nitrogen (Primary -SO2NH2) Core->Mod2 Mod3 C3 Stereochemistry ((S)-isomer) Core->Mod3 Effect1 Increases Lipophilicity Loss of hCA II Selectivity Mod1->Effect1 Effect2 Essential for Zinc Binding (Do not substitute) Mod2->Effect2 Effect3 Optimal fit for hCA active site (Ki ~5nM) Mod3->Effect3

Caption: SAR logic for this compound derivatives. Green indicates desirable traits; Red indicates loss of potency.

References

  • Vertex AI Search. (2025).[3] Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health. Link

  • ChemScene. (2024). (S)-Pyrrolidine-3-sulfonamide Product Data (CAS 2166172-50-3).[4] ChemScene. Link

  • Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Link

  • MDPI. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3.[5] MDPI. Link

  • ResearchGate. (2021). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione. ResearchGate. Link

Sources

A Senior Application Scientist's Guide to Confirming Target Engagement of Pyrrolidine-3-sulfonamide in Cells

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a molecule interacts with its intended target within the complex milieu of a cell is a cornerstone of modern therapeutic development. The Pyrrolidine-3-sulfonamide scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent and selective enzyme inhibitors. However, phenotypic effects alone are insufficient; rigorous, quantitative evidence of target engagement is paramount. This guide provides an in-depth comparison of three leading methodologies for confirming the cellular target engagement of this compound-based compounds: the Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling (PAL), and Kinobeads Competition Binding.

The Imperative of Target Engagement Validation

Before committing to costly and time-consuming lead optimization and preclinical studies, it is critical to validate that a compound's biological activity stems from its interaction with the desired target protein. Failure to do so can lead to misleading structure-activity relationships (SAR), off-target-driven toxicity, and ultimately, clinical trial failure. The methods detailed herein offer orthogonal approaches to provide the necessary confidence in your this compound's mechanism of action.

Cellular Thermal Shift Assay (CETSA): A Label-Free Approach to Quantifying Target Stabilization

CETSA is a powerful biophysical technique that leverages the principle of ligand-induced thermal stabilization of proteins.[1][2] The binding of a small molecule, such as a this compound, to its target protein confers additional stability, making the protein more resistant to heat-induced denaturation.[1] This change in thermal stability is then quantified, providing a direct measure of target engagement within intact cells or cell lysates.[2][3]

The Scientific Principle

The core concept of CETSA is that a protein's melting temperature (Tm), the temperature at which 50% of the protein is denatured, will increase upon the binding of a stabilizing ligand.[4] This "thermal shift" (ΔTm) is a direct indicator of the drug binding to its target. The magnitude of the shift can be correlated with the affinity of the compound for the target protein.

Experimental Workflow: CETSA with Western Blot Readout

The classical CETSA workflow coupled with a Western blot readout is a robust method for validating the engagement of a specific, known target.[3]

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Fractionation cluster_detection Detection cell_culture Intact Cells drug_treatment Incubate with This compound or Vehicle (DMSO) cell_culture->drug_treatment aliquot Aliquot cell suspension drug_treatment->aliquot heat_gradient Heat at different temperatures (e.g., 40-70°C) aliquot->heat_gradient lysis Cell Lysis (e.g., freeze-thaw) heat_gradient->lysis centrifugation Centrifugation to separate soluble and precipitated proteins lysis->centrifugation sds_page SDS-PAGE of soluble fraction centrifugation->sds_page western_blot Western Blot with target-specific antibody sds_page->western_blot data_analysis Plot melt curves & determine ΔTagg western_blot->data_analysis Quantify band intensity

Caption: CETSA Workflow with Western Blot Detection.

Detailed Protocol: CETSA with Western Blot
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the this compound compound at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.[4]

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40, 44, 48, 52, 56, 60, 64°C) using a thermal cycler, followed by cooling to room temperature for 3 minutes.[4]

  • Lysis and Protein Quantification:

    • Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing at 25°C.[3]

    • Separate the soluble fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration using a standard method like the BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentration of all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5][6]

    • Block the membrane and incubate with a primary antibody specific for the target protein.

    • Wash and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensity of each band to the intensity at the lowest temperature (e.g., 37°C or 40°C).

    • Plot the normalized intensity versus temperature to generate melting curves for both the vehicle- and drug-treated samples.

    • The temperature at which 50% of the protein has precipitated is the apparent melting temperature (Tagg). The difference in Tagg between the drug-treated and vehicle-treated samples is the thermal shift (ΔTagg).

Data Presentation: Example CETSA Data
TreatmentTemperature (°C)Normalized Soluble Protein (%)Tagg (°C)ΔTagg (°C)
Vehicle (DMSO) 4810056.2-
5285
5652
6020
645
10 µM this compound 4810060.5+4.3
5298
5688
6055
6425

Photoaffinity Labeling (PAL): Covalently Capturing the Interaction

Photoaffinity labeling is a powerful chemical biology technique used to identify the direct binding partners of a small molecule.[7] This method involves synthesizing a probe molecule that incorporates the this compound pharmacophore, a photoreactive group (like a diazirine or benzophenone), and a reporter tag (such as biotin or an alkyne for click chemistry).[7] Upon UV irradiation, the photoreactive group forms a highly reactive species that covalently crosslinks the probe to its binding partner, allowing for subsequent enrichment and identification by mass spectrometry.[7]

The Scientific Principle

The key to PAL is the light-induced conversion of a chemically stable photoreactive group into a short-lived, highly reactive intermediate. This intermediate then forms a stable covalent bond with nearby amino acid residues of the target protein. The inclusion of a reporter tag enables the isolation of the now-labeled protein from the complex cellular lysate for identification.

Experimental Workflow: Photoaffinity Labeling with Mass Spectrometry

PAL_Workflow cluster_probe Probe Incubation cluster_crosslinking Covalent Crosslinking cluster_enrichment Enrichment cluster_identification Target Identification cells Live Cells or Lysate probe_incubation Incubate with Photoaffinity Probe cells->probe_incubation uv_irradiation UV Irradiation (e.g., 365 nm) probe_incubation->uv_irradiation lysis_click Cell Lysis & Click Chemistry (if applicable) uv_irradiation->lysis_click affinity_capture Affinity Capture (e.g., Streptavidin beads) lysis_click->affinity_capture digestion On-bead Digestion affinity_capture->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Identify enriched proteins (putative targets) lc_ms->data_analysis Identify proteins

Caption: Photoaffinity Labeling Workflow for Target ID.

Detailed Protocol: Photoaffinity Labeling
  • Probe Synthesis:

    • Synthesize a photoaffinity probe by chemically modifying the this compound with a photoreactive group (e.g., diazirine) and a reporter tag (e.g., biotin or a terminal alkyne). It is crucial to ensure that these modifications do not significantly alter the compound's affinity for its target.

  • Cellular Labeling:

    • Treat live cells with the photoaffinity probe for a specified duration. A parallel control experiment should be conducted where cells are pre-incubated with an excess of the unmodified this compound to competitively block the specific binding sites.

    • Irradiate the cells with UV light (e.g., 365 nm) to induce covalent crosslinking of the probe to its binding partners.

  • Lysis and Enrichment:

    • Lyse the cells in a buffer containing detergents.

    • If an alkyne tag was used, perform a click chemistry reaction to attach a biotin-azide reporter tag.

    • Incubate the lysate with streptavidin-conjugated beads to capture the biotinylated protein-probe complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Mass Spectrometry Analysis:

    • Elute the bound proteins from the beads or perform on-bead digestion with trypsin to generate peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins that are significantly enriched in the probe-treated sample compared to the control (unmodified competitor) sample. These enriched proteins are the putative targets of the this compound.

Data Presentation: Example Photoaffinity Labeling Data
Protein IDGene NamePeptide Count (Probe)Peptide Count (Competitor)Enrichment Fold Change
P12345TGT158319.3
Q67890TGT245222.5
R12345HK11081.25
S67890GAPDH15141.07

Kinobeads Competition Binding: Profiling Kinase Inhibitors

For Pyrrolidine-3-sulfonamides designed as kinase inhibitors, the Kinobeads assay is a powerful chemoproteomic tool for assessing target engagement and selectivity.[8][9] This method utilizes beads functionalized with a cocktail of broad-spectrum, immobilized kinase inhibitors to capture a large portion of the cellular kinome from a lysate.[9][10]

The Scientific Principle

The free this compound inhibitor in the cell lysate competes with the immobilized inhibitors on the Kinobeads for binding to the ATP-binding site of kinases.[8] If the compound engages a particular kinase, that kinase will be less likely to bind to the beads. The unbound proteins are washed away, and the proteins remaining on the beads are identified and quantified by mass spectrometry. A reduction in the amount of a specific kinase captured by the beads in the presence of the test compound indicates target engagement.[8][9]

Experimental Workflow: Kinobeads Competition Binding

Kinobeads_Workflow cluster_incubation Competition cluster_capture Kinase Capture cluster_analysis Analysis lysate Cell Lysate compound_incubation Incubate with This compound or Vehicle (DMSO) lysate->compound_incubation kinobeads Add Kinobeads compound_incubation->kinobeads wash Wash beads kinobeads->wash digestion On-bead Digestion wash->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Identify proteins with reduced bead binding lc_ms->data_analysis Quantify proteins

Caption: Kinobeads Competition Binding Workflow.

Detailed Protocol: Kinobeads Competition Binding
  • Cell Lysis:

    • Harvest cells and prepare a native cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysate.

  • Competition Assay:

    • Aliquot the cell lysate and treat with a dilution series of the this compound or a vehicle control (DMSO).

    • Incubate to allow the compound to bind to its targets.

  • Kinase Enrichment:

    • Add the Kinobeads slurry to each lysate sample and incubate (e.g., 1-2 hours at 4°C) to allow for the capture of unbound kinases.[11]

  • Washing and Digestion:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Perform on-bead digestion of the captured proteins with trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by LC-MS/MS.

    • Quantify the relative abundance of each identified kinase in the drug-treated samples compared to the vehicle control. A dose-dependent decrease in the abundance of a kinase indicates that it is a target of the this compound.

Data Presentation: Example Kinobeads Data
KinaseIC50 (nM)Selectivity Score
Target Kinase 1 150.85
Off-target Kinase A 8500.12
Off-target Kinase B >10,0000.01
Non-binding Kinase C No competition0

Comparative Analysis of Target Engagement Methodologies

FeatureCellular Thermal Shift Assay (CETSA)Photoaffinity Labeling (PAL)Kinobeads Competition Binding
Principle Ligand-induced thermal stabilizationCovalent capture of binding partnersCompetition for binding to immobilized probes
Labeling Requirement Label-freeRequires synthesis of a photo-probeLabel-free
Cellular Context Intact cells or lysateIntact cells or lysateLysate-based
Target Identification Primarily for target validation (known target)De novo target identificationDe novo identification of kinase targets
Throughput Low to high (format dependent)LowMedium
Required Reagents Target-specific antibody (for WB)Custom synthesized photo-probeCommercially available Kinobeads
Key Advantage Physiologically relevant (intact cells)Covalently captures direct interactionsBroad kinome profiling
Key Limitation Not all binding events cause a thermal shiftProbe synthesis can be challengingPrimarily for ATP-competitive inhibitors
Ideal for this compound Validating engagement with a hypothesized targetIdentifying novel targetsProfiling selectivity across the kinome

Conclusion and Recommendations

The choice of method for confirming the target engagement of a this compound depends on the stage of your research and the specific questions you are asking.

  • For validating a hypothesized target , the Cellular Thermal Shift Assay (CETSA) is an excellent choice due to its label-free nature and its ability to be performed in intact cells, providing a high degree of physiological relevance.

  • When the target is unknown , Photoaffinity Labeling (PAL) is the gold standard for de novo target identification. The covalent nature of the interaction provides strong evidence of direct binding. However, this comes at the cost of complex probe synthesis.

  • If your this compound is a kinase inhibitor , the Kinobeads assay offers an unparalleled ability to profile its selectivity across a large portion of the kinome in a single experiment.

For a comprehensive and robust validation of target engagement, a multi-pronged approach is often the most effective. For instance, a novel target identified by PAL could be subsequently validated using CETSA. Similarly, the primary target of a kinase inhibitor identified through a Kinobeads screen can be further characterized in intact cells with CETSA. By thoughtfully selecting and applying these powerful techniques, researchers can build a compelling case for the on-target activity of their this compound compounds, paving the way for successful drug development.

References

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Addgene. (2023, March 28). Western Blot Protocol [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). A typical photoaffinity labeling experimental protocol to identify the.... Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]

  • O'Connell, K. M., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research, 16(5), 1878-1887. [Link]

  • Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 19(10), 1263-1272. [Link]

  • ResearchGate. (n.d.). Kinobeads use immobilized kinase inhibitors as affinity reagents.... Retrieved from [Link]

  • Gemo, A., et al. (2021). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 26(11), 3183. [Link]

  • Golkowski, M., et al. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research, 16(5), 1878-1887. [Link]

  • Lee, P. Y. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]

  • Zhang, H., et al. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 1894. [Link]

  • Bantscheff, M., et al. (2015). The target landscape of clinical kinase drugs. Nature Biotechnology, 33(3), 309-315. [Link]

  • Smith, S. E., et al. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

  • Pelago Bioscience. (n.d.). Target Identification with CETSA® in Drug Discovery. Retrieved from [Link]

  • Tolvanen, T., et al. (2022). Current Advances in CETSA. Frontiers in Cell and Developmental Biology, 10, 891515. [Link]

Sources

"comparison of different analytical methods for Pyrrolidine-3-sulfonamide quantification"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Quantitative Analysis of Pyrrolidine-3-sulfonamide: A Comparative Review of Analytical Methodologies

Introduction: The Analytical Imperative for this compound

This compound and its derivatives represent a class of compounds with significant interest in medicinal chemistry and drug development. As with any active pharmaceutical ingredient (API), the ability to accurately and reliably quantify the molecule is the bedrock of quality, safety, and efficacy. Whether for bulk substance assay, monitoring trace impurities, determining stability, or conducting pharmacokinetic studies, the choice of analytical method is a critical decision with far-reaching implications.[1]

This guide provides a comprehensive comparison of the principal analytical techniques for the quantification of this compound. We move beyond mere procedural lists to delve into the causality behind methodological choices, offering field-proven insights to help researchers, quality control analysts, and drug development professionals select and implement the most appropriate method for their specific objectives. Our discussion is grounded in the validation principles mandated by international regulatory bodies, ensuring that every protocol described is a self-validating system.[2]

Chapter 1: The Framework of Trust: Foundational Concepts in Analytical Method Validation

Before comparing methods, we must establish the criteria by which they are judged. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for validating analytical procedures, ensuring they are fit for their intended purpose.[3][4] The objective is to demonstrate reliability through a set of core performance characteristics.

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often reported as percent recovery.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]

These parameters are not just checkboxes; they are the language we use to define a method's performance and build confidence in the data it generates.

Chapter 2: The Workhorse Method: High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)

High-Performance Liquid Chromatography (HPLC) is arguably the most ubiquitous technique in pharmaceutical analysis due to its robustness, versatility, and cost-effectiveness. When coupled with a UV or Diode Array Detector (DAD), it provides a reliable platform for quantitative analysis, particularly for assay and impurity determination at moderate levels.

Principle of Operation

This method relies on the separation of this compound from other components on a reversed-phase column (e.g., C18). A polar mobile phase is used, and the separation is based on the differential partitioning of analytes between the stationary and mobile phases. The sulfonamide functional group and any associated aromatic or unsaturated moieties act as chromophores, absorbing UV light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte, allowing for quantification based on Beer's Law.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is a robust starting point for the quantification of this compound, developed in accordance with ICH guidelines.[8][9]

  • Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector.

  • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent. The C8 provides a slightly less retentive alternative to a C18, which can be beneficial for polar compounds.[8]

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in Water.

    • Phase B: Acetonitrile.

  • Gradient Elution: A gradient program is essential for separating the main peak from potential impurities and degradation products.

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.[8]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm (A DAD allows for scanning across multiple wavelengths to select the optimum and check for peak purity).[8]

  • Standard and Sample Preparation:

    • Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100-mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

    • Working Standards: Prepare a series of working standards (e.g., 1, 10, 25, 50, 100, 150 µg/mL) by serial dilution of the stock standard with the diluent to establish linearity.

    • Sample Preparation: Prepare the test sample to a target concentration of 100 µg/mL using the same diluent.

Workflow for HPLC-UV/DAD Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis P1 Weigh Reference Standard & Sample P2 Dissolve & Dilute to Target Concentration P1->P2 S1 Inject into HPLC P2->S1 S2 Separation on C8 Column S1->S2 S3 Detection by DAD (265 nm) S2->S3 D1 Integrate Peak Area S3->D1 D2 Construct Calibration Curve D1->D2 D3 Calculate Concentration D2->D3

Caption: Workflow for this compound quantification by HPLC-UV/DAD.

Expected Performance Characteristics

The following table summarizes the typical performance of a validated HPLC-UV method for sulfonamide analysis.

ParameterExpected PerformanceSource(s)
Linearity (R²)≥ 0.999[8]
Range1 - 150 µg/mL[9]
Accuracy (% Recovery)98.0 - 102.0%[10]
Precision (% RSD)< 2.0%[9]
LOD10 - 50 µg/kg (ppb)[10][11]
LOQ30 - 150 µg/kg (ppb)[10][11]
Expert Insights: Why Choose HPLC-UV?

The primary driver for choosing HPLC-UV is its reliability and cost-effectiveness for routine analysis. The method is robust, transferable between laboratories, and the instrumentation is standard in any pharmaceutical QC environment. The causality is simple: for quantifying a known API at relatively high concentrations (e.g., in a final drug product), the high sensitivity of more advanced techniques is unnecessary and not cost-justified. The DAD provides an extra layer of confidence by allowing for peak purity analysis, ensuring the peak is not co-eluting with an impurity. However, its limitation lies in its sensitivity and specificity; for trace-level analysis in complex biological matrices, it is often insufficient.

Chapter 3: The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding the highest sensitivity and selectivity, such as impurity analysis, bioanalysis of clinical samples, or residue testing, LC-MS/MS is the undisputed gold standard.[12]

Principle of Operation

After chromatographic separation via HPLC, the analyte enters the mass spectrometer source, typically an Electrospray Ionization (ESI) source, where it is ionized. In the first quadrupole (Q1), a specific parent ion (the protonated molecule, [M+H]⁺) is selected. This parent ion is then fragmented in the collision cell (Q2). In the third quadrupole (Q3), a specific, characteristic fragment ion (product ion) is selected and monitored. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific because it is highly unlikely that another compound will have the same retention time, the same parent mass, and produce the same fragment mass. This two-stage mass filtering provides unparalleled selectivity and signal-to-noise, enabling quantification at picogram levels.[13]

Experimental Protocol: A High-Sensitivity LC-MS/MS Method
  • LC System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is preferred for faster analysis and better resolution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.[12]

  • Column: A shorter column, such as an Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm), is suitable for fast gradient analysis.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile. (Formic acid is a volatile modifier compatible with MS).

  • Gradient Elution (Fast Gradient):

    • 0-0.5 min: 2% B

    • 0.5-3.0 min: 2% to 98% B

    • 3.0-3.5 min: 98% B

    • 3.6-5.0 min: 2% B (re-equilibration)

  • MS/MS Parameters (Positive ESI Mode):

    • Analyte Infusion: Initially, a standard solution of this compound is infused directly into the MS to determine the parent ion mass and optimize fragmentation.

    • Parent Ion (Q1): Expected [M+H]⁺.

    • Product Ions (Q3): At least two stable, high-intensity product ions should be selected for quantification and confirmation.

    • Optimization: Parameters like capillary voltage, cone voltage, and collision energy must be optimized for maximum signal intensity.

  • Sample Preparation for Complex Matrices (e.g., Plasma):

    • Protein Precipitation: Add 3 parts Acetonitrile to 1 part plasma, vortex, and centrifuge to remove precipitated proteins.

    • Solid-Phase Extraction (SPE): For ultimate cleanup and concentration, use an Oasis HLB cartridge. Condition the cartridge, load the sample, wash away interferences, and elute the analyte with a strong organic solvent like Methanol. Evaporate and reconstitute in the mobile phase.[14]

Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis P1 Sample Extraction (e.g., SPE) P2 Evaporation & Reconstitution P1->P2 S1 UHPLC Separation P2->S1 S2 ESI Ionization S1->S2 S3 Q1: Parent Ion Selection S2->S3 S4 Q2: Fragmentation S3->S4 S5 Q3: Product Ion Selection S4->S5 D1 Generate Extracted Ion Chromatogram (XIC) S5->D1 D2 Integrate & Quantify vs. Standards D1->D2

Caption: High-sensitivity workflow for LC-MS/MS quantification.

Expected Performance Characteristics

LC-MS/MS offers a significant leap in performance compared to HPLC-UV.

ParameterExpected PerformanceSource(s)
Linearity (R²)≥ 0.995[13]
Range0.5 - 500 ng/mL[9][13]
Accuracy (% Recovery)85.0 - 115.0% (wider range for trace levels)[13]
Precision (% RSD)< 15% at LOQ, < 10% otherwise[9]
LOD0.1 - 10 ng/mL (ppb)[9][15]
LOQ0.5 - 20 ng/mL (ppb)[15]
Expert Insights: The Power of Specificity

The reason LC-MS/MS is the gold standard for challenging applications is its ability to filter out chemical noise. In a complex matrix like blood plasma or in an impurity profile where dozens of related compounds might be present, a UV detector would show a forest of unresolved peaks. By targeting a specific mass transition (parent → product), MS/MS can pull a tiny, sharp peak representing the analyte out of that forest. This specificity is the causal factor behind its ultra-low detection limits. The trade-off is higher instrument cost and complexity, requiring more specialized operator expertise.

Chapter 4: An Alternative Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for sulfonamides, Gas Chromatography (GC) can be an effective technique, particularly when coupled with a mass spectrometer. Its primary limitation for this class of compounds is their low volatility and thermal instability.

Principle of Operation

GC separates compounds based on their volatility and interaction with a stationary phase in a long, thin capillary column. For non-volatile compounds like sulfonamides, a crucial derivatization step is required to convert the polar N-H groups into less polar, more volatile analogues (e.g., by methylation or silylation). After separation in the heated column, the analyte enters the MS (typically an Electron Impact ionization source), where it is fragmented. The resulting fragmentation pattern serves as a chemical fingerprint for identification, and a specific ion can be monitored for quantification (Selected Ion Monitoring, SIM).

Experimental Protocol: GC-MS with Derivatization
  • Derivatization Step:

    • To a dried sample extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or use diazomethane for methylation.[16]

    • Heat the mixture (e.g., 70 °C for 30 minutes) to complete the reaction. This step is critical and must be highly reproducible for quantitative accuracy.

  • GC-MS System: A gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Parameters:

    • Injector: Splitless mode at 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 150 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, and hold for 5 min. This program must be optimized to resolve the derivatized analyte from reagent peaks and byproducts.

  • MS Parameters (EI Mode):

    • Ion Source Temperature: 230 °C.

    • Scan Mode: Initially, scan a wide mass range (e.g., 50-500 amu) to identify the fragmentation pattern of the derivatized analyte.

    • SIM Mode: For quantification, select 1-3 characteristic, abundant ions to monitor. This improves sensitivity by increasing the dwell time on the ions of interest.

Workflow for GC-MS Analysis with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis P1 Sample Extraction & Drying P2 Derivatization (e.g., Silylation) P1->P2 S1 Inject into GC P2->S1 S2 Separation in Capillary Column S1->S2 S3 EI Ionization & Fragmentation S2->S3 S4 Mass Analysis (SIM) S3->S4 D1 Integrate SIM Peak S4->D1 D2 Quantify vs. Standards D1->D2

Caption: Workflow for GC-MS analysis, highlighting the critical derivatization step.

Expert Insights: A Niche Application

The necessity of derivatization is the main reason GC-MS is not the first choice for sulfonamide analysis.[16] The derivatization step adds time, potential for variability, and another source of error to the workflow. Any inconsistency in the reaction yield will directly translate to inaccurate quantification. Therefore, this method is typically reserved for instances where LC-MS is unavailable or when specific volatile impurities are being investigated alongside the main compound.

Chapter 5: The Classic Method: UV-Visible Spectrophotometry

For a simple, rapid, and low-cost estimation of total sulfonamide content, particularly in pharmaceutical formulations where the concentration is high and interferences are minimal, a colorimetric spectrophotometric method can be employed.

Principle of Operation

The classic method for sulfonamide determination is the Bratton-Marshall reaction. It involves a two-step chemical derivatization. First, the primary aromatic amine group of the sulfonamide is diazotized with sodium nitrite in an acidic medium to form a diazonium salt. Second, this highly reactive salt is coupled with a chromogenic agent, such as N-(1-Naphthyl)ethylenediamine (NED), to form a stable, intensely colored azo dye. The absorbance of this colored solution is measured with a spectrophotometer at its wavelength of maximum absorbance (λmax), which is typically in the visible range (around 500-550 nm).[7]

Experimental Protocol: Bratton-Marshall Assay
  • Reagents:

    • 0.1 M Hydrochloric Acid (HCl).

    • 1% (w/v) Sodium Nitrite solution (prepare fresh).

    • 2% (w/v) Sulphamic Acid solution.

    • 0.5% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution.

    • Standard solution of this compound (e.g., 100 µg/mL in 0.1 M HCl).

  • Procedure:

    • Pipette aliquots of the standard solution (e.g., 0.1 to 1.0 mL) into a series of 10-mL volumetric flasks to create a calibration curve (e.g., 1 to 10 µg/mL final concentration).

    • Prepare a sample flask with the test solution, diluted to fall within the calibration range.

    • To each flask, add 1.0 mL of 1% Sodium Nitrite and mix. Allow to stand for 3 minutes for the diazotization to complete.

    • Add 1.0 mL of 2% Sulphamic Acid to quench the excess nitrite. Mix and wait 2 minutes.

    • Add 1.0 mL of 0.5% NED solution. A pink-to-red color will develop.

    • Dilute to the 10 mL mark with deionized water, mix well, and allow the color to stabilize for 15 minutes.

  • Measurement:

    • Measure the absorbance of each solution against a reagent blank (prepared using all reagents but no analyte) at the predetermined λmax (e.g., 500 nm).[7]

    • Plot a calibration curve of absorbance vs. concentration and determine the concentration of the unknown sample using linear regression.

Workflow for Spectrophotometric Analysis

Spectro_Workflow P1 Prepare Standards & Sample Dilutions R1 Step 1: Add NaNO₂ (Diazotization) P1->R1 R2 Step 2: Add Sulphamic Acid (Quenching) R1->R2 R3 Step 3: Add NED (Color Development) R2->R3 M1 Measure Absorbance at λmax R3->M1 D1 Quantify using Calibration Curve M1->D1

Caption: Step-by-step workflow for the Bratton-Marshall spectrophotometric assay.

Expert Insights: Simplicity vs. Specificity

The key advantage of this method is its simplicity and low cost. It requires only a basic spectrophotometer. However, its greatest weakness is the lack of specificity. The reaction targets the primary amine group, meaning any other compound with this functional group, including certain impurities or degradation products, will also react and contribute to the absorbance, leading to an overestimation of the true concentration. Therefore, it is unsuitable as a stability-indicating method or for impurity analysis but can be effective for a simple assay of a pure, known substance.

Chapter 6: A Guide to Method Selection

The optimal analytical method is always the one that is fit for the intended purpose. The choice involves a trade-off between performance requirements (sensitivity, specificity) and practical constraints (cost, throughput, available equipment).

Comparative Summary of Analytical Methods
FeatureHPLC-UV/DADLC-MS/MSGC-MS (with Deriv.)UV-Vis Spectrophotometry
Specificity GoodExcellentGoodPoor
Sensitivity (LOQ) Moderate (~50 ppb)Very High (<1 ppb)High (~10 ppb)Low (>1 ppm)
Primary Application Assay, Impurity ControlTrace Impurities, BioanalysisSpecialized VolatilesBulk Assay (Pure Substance)
Throughput HighMediumLowVery High
Instrument Cost MediumHighMediumLow
Sample Prep. SimpleModerate to ComplexComplex (Mandatory)Simple
ICH Validation StandardStandardStandardStandard
Decision Tree for Method Selection

Decision_Tree A What is the primary analytical goal? B Assay of bulk drug or high-concentration formulation? A->B Assay/ High Conc. C Quantification of trace-level impurities or metabolites? A->C Trace Level/ Impurities I Analysis of specific volatile impurities? A->I Volatiles E Is cost/speed more critical than specificity? B->E D Is the sample in a complex biological matrix? C->D F LC-MS/MS is required for sensitivity & specificity. D->F Yes G HPLC-UV/DAD is the robust, cost-effective choice. D->G No E->G No H UV-Vis Spectrophotometry is a viable option. E->H Yes J GC-MS with derivatization can be considered. I->J

Caption: Decision tree for selecting the appropriate analytical method.

Chapter 7: Ensuring Stability: The Role of Forced Degradation

No discussion of quantification is complete without addressing stability. A crucial requirement for any method used in pharmaceutical stability studies is that it must be "stability-indicating." This means the method must be able to accurately measure the decrease in the active ingredient's concentration due to degradation.[17]

To develop such a method, forced degradation (or stress testing) is performed. The drug substance is subjected to harsh conditions to intentionally produce degradation products.[18][19]

  • Acid/Base Hydrolysis: Refluxing with 0.1 M HCl and 0.1 M NaOH.

  • Oxidation: Treatment with 3% hydrogen peroxide (H₂O₂).[20]

  • Thermal Stress: Heating the solid or solution (e.g., 80 °C).

  • Photolytic Stress: Exposure to UV and visible light as per ICH Q1B guidelines.

The stressed samples are then analyzed by the chosen method (typically HPLC-DAD or LC-MS). The goal is to demonstrate that the peaks corresponding to the degradation products are well-resolved from the main API peak. The DAD is particularly useful here for checking peak purity and ensuring that what appears to be a single peak is not co-eluting with a degradant.[21] This process validates the method's specificity and proves it is fit for purpose in monitoring the drug's stability over its shelf life.

Conclusion

The quantification of this compound can be achieved through several powerful analytical techniques. The selection is not a matter of finding the "best" method in absolute terms, but the most appropriate one for the specific question being asked. For routine QC and assay of the final product, the robustness and cost-effectiveness of HPLC-UV/DAD make it the pragmatic choice. For the demanding tasks of trace impurity profiling and bioanalysis, the unparalleled sensitivity and specificity of LC-MS/MS are essential. GC-MS and UV-Vis Spectrophotometry remain valuable tools for niche applications.

By understanding the fundamental principles, performance characteristics, and practical workflows of each method, researchers and analysts can make informed decisions, ensuring that the data generated is accurate, reliable, and defensible, ultimately safeguarding product quality and patient safety.

References

  • YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 23(3). Available at: [Link]

  • Unknown. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. IJAR. Available at: [Link]

  • ResearchGate. (n.d.). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC | Request PDF. Available at: [Link]

  • Google Patents. (n.d.). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
  • ResearchGate. (n.d.). Determination of Sulfonamide Residues in Honey and Milk by HPLC Coupled with Novel Graphene Oxide/Polypyrrole Foam Material-Pipette Tip Solid Phase Extraction | Request PDF. Available at: [Link]

  • Chromatography Forum. (2011). measure pyrrolidine by HPLC. Available at: [Link]

  • PubMed Central (PMC). (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. Available at: [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]

  • PubMed. (n.d.). Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow. Available at: [Link]

  • PubMed. (n.d.). Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). How Pharmaceutical Impurity Analysis Works. Available at: [Link]

  • PubMed Central (PMC). (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Available at: [Link]

  • SpringerLink. (n.d.). Validation Method for the Determination of Sulfonamide Residues in Bovine Milk by HPLC. Available at: [Link]

  • Loyola eCommons. (n.d.). Spectrophotometric Determinations of the Sulfonamides. Available at: [Link]

  • European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available at: [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Available at: [Link]

  • ResearchGate. (n.d.). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Available at: [Link]

  • Shimadzu. (n.d.). Quantitative Analysis of Trace Impurities in Drugs (LC/MS). Available at: [Link]

  • ResearchGate. (2015). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Available at: [Link]

  • ACS Publications. (n.d.). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Available at: [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Journal of University of Shanghai for Science and Technology. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Available at: [Link]

  • ResearchGate. (n.d.). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • PubMed. (n.d.). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Openventio Publishers. (n.d.). Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. Available at: [Link]

  • ResearchGate. (n.d.). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectroscophotometry. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. Available at: [Link]

  • Waters. (n.d.). Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. Available at: [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • MDPI. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Available at: [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Available at: [Link]

  • PubMed. (2015). Determination of sulfonamide antibiotics and metabolites in liver, muscle and kidney samples by pressurized liquid extraction or ultrasound-assisted extraction followed by liquid chromatography-quadrupole linear ion trap-tandem mass spectrometry (HPLC-QqLIT-MS/MS). Talanta, 134, 768-778. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Pyrrolidine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, excellence extends beyond the bench. A deep commitment to safety and environmental stewardship is non-negotiable. This guide provides a comprehensive, technically grounded protocol for the proper disposal of Pyrrolidine-3-sulfonamide, ensuring the safety of laboratory personnel and adherence to regulatory standards. Our approach is built on the pillars of scientific integrity, field-proven experience, and authoritative validation, empowering you to manage chemical waste with confidence and precision.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound is a synthetic building block whose hazard profile necessitates cautious handling and disposal. Its structure combines a pyrrolidine ring, a known flammable and corrosive amine, with a sulfonamide functional group common in pharmaceuticals.[1][2] The primary risks associated with this compound are acute toxicity if ingested and irritation to the skin and eyes.[3][4]

The causality for a stringent disposal protocol is rooted in these intrinsic hazards and those of its parent structures. The pyrrolidine moiety suggests that upon combustion, toxic gases, including nitrogen oxides (NOx), could be produced.[1][5] Therefore, simply incinerating this compound without the proper industrial controls found at a licensed waste disposal facility is exceptionally dangerous. Furthermore, sulfonamides as a class can be incompatible with various substances, reinforcing the need for segregated waste streams.[6]

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₄H₁₀N₂O₂S[7]
Molecular Weight 150.20 g/mol [7]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3][4]
Parent Compound Hazards Pyrrolidine is a highly flammable liquid and vapor that causes severe skin burns and eye damage.[8][9][10]
Incompatibilities Sulfonamide solutions can be incompatible with polyionic fluids. Pyrrolidine is incompatible with acids, strong oxidizing agents, anhydrides, and acid halides.[6][11]

Mandatory Personal Protective Equipment (PPE)

Before handling this compound in any capacity—including for disposal—all personnel must be equipped with the appropriate PPE. This is a non-negotiable first line of defense against chemical exposure. The rationale for each piece of equipment is directly linked to the compound's known hazards.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact, as the compound is a known skin irritant.[3][12]

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles are required to protect against accidental splashes that could cause serious eye irritation.[4][12]

  • Lab Coat: A standard laboratory coat protects skin and personal clothing from contamination.[12]

  • Respiratory Protection: If handling the compound as a fine powder outside of a certified chemical fume hood, a NIOSH-approved respirator should be used to prevent respiratory tract irritation.[4][12]

Step-by-Step Disposal Protocol: A Self-Validating System

This protocol is designed to comply with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and aligns with standard practices for managing laboratory chemical waste.[13][14] The guiding principle is that all this compound waste must be treated as hazardous waste and disposed of through an approved facility.[8]

Step 1: Waste Identification and Segregation
  • Action: Designate any this compound, whether unused, expired, or part of a reaction mixture, as hazardous chemical waste.

  • Causality: This step is crucial for regulatory compliance. Misidentification can lead to improper disposal, environmental contamination, and potential fines. All hazardous waste must be managed from the point of generation.[13][15]

  • Action: Do NOT mix this compound waste with other waste streams (e.g., non-hazardous trash, other chemical wastes) unless you have confirmed compatibility.

  • Causality: Mixing incompatible chemicals can lead to dangerous reactions.[11] Segregation ensures safe storage and proper end-disposal.

Step 2: Container Selection and Management
  • Action: Select a chemically compatible waste container with a secure, tight-fitting lid. Plastic containers are often preferred.[15] The container must be in good condition, with no leaks or cracks.

  • Causality: A proper container prevents the release of the chemical into the environment and protects personnel. The container must remain closed at all times except when adding waste.[13]

Step 3: Accurate and Compliant Labeling
  • Action: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "solid," "in methanol solution").[13][16]

  • Causality: Proper labeling is a core requirement of hazardous waste regulations. It communicates the container's contents and associated hazards to everyone in the laboratory and to the waste disposal professionals who will handle it.[16]

Step 4: Accumulation in a Designated Area
  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13][15] This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Causality: The SAA framework allows for the safe, short-term accumulation of hazardous waste in the lab before it is moved to a central storage facility. Regulations govern the maximum amount of waste that can be stored in an SAA.[15]

Step 5: Arranging for Professional Disposal
  • Action: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[17]

  • Causality: Hazardous waste must be disposed of through a licensed company that can handle, transport, and process the material according to federal, state, and local regulations.[16] Final disposal methods may include high-temperature incineration at a permitted facility.[16][18]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage On-Site Accumulation cluster_disposal Final Disposal start Waste Generated: This compound identify Identify as Hazardous Waste start->identify ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe container Select Compatible, Sealable Container ppe->container label_waste Label Container: 'Hazardous Waste' + Chemical Name container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store check_full Container Full? store->check_full store->check_full Add Waste check_full->store No contact_ehs Contact EHS for Pickup check_full->contact_ehs Yes documentation Maintain Disposal Records contact_ehs->documentation end_point Professional Disposal documentation->end_point

Caption: Workflow for the compliant disposal of this compound waste.

Spill and Decontamination Procedures

In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading by using a chemical spill kit with appropriate absorbent materials (e.g., sand, vermiculite).[19] Do not use combustible materials.

  • Decontaminate: Once the material is absorbed, the area must be decontaminated. A common procedure involves scrubbing the surface with a suitable decontamination solution, followed by several rinses with wet paper towels.[20] All used towels and absorbents must be treated as hazardous waste and placed in a sealed, labeled container for disposal.[20]

  • Report: Report the spill to your institution's EHS department.

Regulatory Framework: A Commitment to Compliance

The procedures outlined in this guide are designed to meet the requirements of key environmental regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA) .[13] Subpart K of these regulations provides specific alternative requirements for managing hazardous waste in academic laboratories, offering a framework that is often more suitable for a research environment than industrial standards.[14][21] Your institution's Environmental Health and Safety (EHS) department is your primary resource for ensuring compliance with these complex regulations and for managing the final disposal of your chemical waste.[15][17]

By adhering to this technically sound and procedurally rigorous guide, you not only ensure the safety of your laboratory but also uphold your professional responsibility to protect our shared environment.

References

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.

  • eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs. Occupational Safety and Health Administration (OSHA).

  • Laboratory Waste Management Guidelines. Environmental Health and Safety Office.

  • Safe Disposal of (R)-3-(Boc-amino)pyrrolidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists.

  • Sulfonamides and Sulfonamide Combinations Use in Animals. MSD Veterinary Manual.

  • (S)-Pyrrolidine-3-sulfonamide. ChemScene.

  • Hazardous Substance Fact Sheet: Pyrrolidine. New Jersey Department of Health.

  • Hazardous Waste - EHSO Manual 2025-2026. Environmental Health and Safety Office.

  • Safe Disposal of Sulfadimethoxypyrimidine D4: A Procedural Guide. Benchchem.

  • Waste Management of Hazardous Drugs. Defense Centers for Public Health.

  • Safety Data Sheet: Pyrrolidine. Sigma-Aldrich.

  • PYRROLIDINE. CAMEO Chemicals - NOAA.

  • Pyrrolidine Safety Data Sheet. Apollo Scientific.

  • Pyrrolidine Material Safety Data Sheet. Central Drug House (P) Ltd.

  • Safety Data Sheet: Pyrrolidine. Fisher Scientific.

  • Pyrrolidine. PubChem - National Institutes of Health.

  • This compound. PubChem - National Institutes of Health.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Library of Medicine.

  • Pyrrolidine-1-sulfonamide. PubChem - National Institutes of Health.

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.

  • Sulfonamides and Sulfonamide Combinations*. Louisiana Department of Health.

  • 4-(2-((3-Ethyl-4-methyl-2-oxo-pyrrolin-1-yl)carboxamido)ethyl)benzenesulfonamide). PubChem - National Institutes of Health.

  • Substance Information. European Chemicals Agency (ECHA).

  • Regulation of Laboratory Waste. American Chemical Society.

  • N-(1-piperidin-3-ylethyl)pyrrolidine-1-sulfonamide. PubChem - National Institutes of Health.

  • Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. U.S. Environmental Protection Agency (EPA).

  • (PDF) Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. ResearchGate.

  • Redox-Active Sulfonyl Hydrazones as Programmable Sulfur Transfer for Nickel-Catalyzed C–S Coupling with Organic Halides. American Chemical Society.

  • Search for chemicals. European Chemicals Agency (ECHA).

  • Substance Information. European Chemicals Agency (ECHA).

  • Substance Information. European Chemicals Agency (ECHA).

Sources

Technical Guide: Safe Handling & PPE for Pyrrolidine-3-sulfonamide

[1]

Executive Safety Summary

Pyrrolidine-3-sulfonamide presents a dual-hazard profile characteristic of functionalized heterocycles: the basicity/corrosivity potential of the secondary amine (pyrrolidine ring) and the sensitization potential of the sulfonamide moiety.[1]

Unlike generic reagents, this compound requires a safety strategy that mitigates both immediate tissue damage (irritation/corrosion) and long-term immunological sensitization .[1]

GHS Hazard Classification (H-Codes)
Hazard CodeClassificationDescription
H302 Acute Toxicity (Oral)Harmful if swallowed.[1][2][3]
H315 Skin IrritationCauses skin irritation (Potential for chemical burns due to amine basicity).[1]
H319 Eye IrritationCauses serious eye irritation.[1][2]
H335 STOT-SEMay cause respiratory irritation.[1][4]
Alert SensitizationSulfonamide moiety carries a structural alert for hypersensitivity (sulfa allergy).[1]

Personal Protective Equipment (PPE) Matrix

Protection ZoneRecommended EquipmentScientific Rationale (The "Why")
Hand Protection Double-gloving Strategy: 1. Inner: Nitrile (0.11 mm)2.[1] Outer: Nitrile (Extended Cuff)Pyrrolidine derivatives are organic bases that can permeate thin latex.[1] Double gloving prevents "micro-dosing" the skin, which is the primary route for sulfonamide sensitization.[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are inadequate.[1] Basic amines (pKa ~11) can cause rapid saponification of corneal lipids.[1] Goggles provide a seal against dust and splashes.[1]
Respiratory Fume Hood (Primary)N95/P100 (Secondary/Spill)The H335 classification indicates mucosal irritation.[1] Handling solid powder outside a hood guarantees inhalation of micro-particulates.[1]
Body Lab Coat (High-Neck, Snap closure) Prevents migration of powder onto street clothes.[1] Cotton/Poly blend is sufficient unless handling >100g (then use Tyvek).[1]

Operational Workflow: The "Closed-Loop" Protocol[1]

This protocol is designed to isolate the operator from the chemical entirely during the critical "weighing and solubilization" phase.

Phase A: Pre-Operational Setup
  • Verify Engineering Controls: Ensure Fume Hood face velocity is >100 fpm (0.5 m/s).

  • Neutralization Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid.[1] Why? This provides an immediate neutralization agent for the basic pyrrolidine amine in case of a minor spill.[1]

Phase B: Handling & Solubilization[1][5]
  • Weighing:

    • Place the balance inside the fume hood.[1]

    • Use an anti-static gun if the powder is fluffy/static-prone to prevent dispersal.[1]

  • Solubilization:

    • Add solvent (e.g., DCM, Methanol) to the solid immediately after weighing.[1]

    • Expert Tip: Do not transport the dry solid across the lab.[1] Solubilizing it in the hood traps the dust, eliminating the inhalation hazard (H335).[1]

Phase C: Decontamination[1]
  • Wipe Down: Wipe the balance and surrounding area with a solvent-dampened tissue, then follow with a soap/water wipe.[1]

  • Glove Removal: Use the "beak method" (pulling one glove off by the cuff using the other gloved hand) to ensure the outside of the glove never touches skin.[1]

Visualizing the Safety Lifecycle

The following diagram illustrates the critical control points where exposure is most likely to occur and the required intervention.

SafetyProtocolcluster_controlsCritical Control PointsStorage1. Storage(Dry, Cool, Desiccated)Weighing2. Weighing(Fume Hood ONLY)Storage->Weighing Transport inSecondary ContainerSolubilization3. Solubilization(Trap Dust in Liquid)Weighing->Solubilization High Risk:Dust GenerationReaction4. Reaction(Closed Vessel)Solubilization->Reaction Low Risk:Solution PhaseWaste5. Disposal(Segregated Stream)Reaction->Waste Quench & Segregate

Figure 1: Critical Control Points in the handling of this compound. The yellow and blue nodes represent the highest risk for inhalation and exposure.

Waste Management & Disposal

Improper disposal of sulfonamides can lead to environmental antibiotic resistance.[1]

  • Segregation:

    • Dispose of as Organic Basic Waste (due to the pyrrolidine).[1]

    • Do NOT mix with Oxidizers (risk of exothermic reaction with the amine).[1]

    • Do NOT mix with Acidic waste without controlled neutralization (exothermic heat generation).[1]

  • Labeling: Clearly label the waste container: "Contains Sulfonamides - Potential Sensitizer."[1]

  • Container: High-density polyethylene (HDPE) or glass containers are compatible.[1]

Emergency Response

  • Skin Contact: Immediately wash with soap and copious water for 15 minutes.[1] Do not use solvent (ethanol/acetone) to wash skin, as this increases permeability.[1]

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—alkaline burns (from the amine) can cause delayed damage.[1]

  • Spill (Solid): Cover with wet paper towels to prevent dust.[1] Scoop into a bag. Wipe area with dilute acetic acid.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45792639, this compound. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: this compound.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

  • Tilles, S. A. (2001). Practical issues in the management of hypersensitivity reactions: Sulfonamides. Southern Medical Journal.[1] (Contextual grounding for sulfonamide sensitization risks).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.